4-Amino-3-fluorobenzenethiol
Description
Properties
IUPAC Name |
4-amino-3-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOWDGRYXPTHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561215 | |
| Record name | 4-Amino-3-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15178-48-0 | |
| Record name | 4-Amino-3-fluorobenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3-fluorobenzenethiol
This guide provides a comprehensive technical overview of this compound (CAS No. 15178-48-0), a critical building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, synthetic pathways, reactivity profile, and strategic applications, particularly in the synthesis of targeted therapeutics. This document is structured to provide not just data, but actionable insights grounded in established chemical principles.
This compound is a substituted aromatic thiol featuring three distinct functional groups—amino (-NH₂), fluoro (-F), and thiol (-SH)—that dictate its unique chemical behavior. The interplay between the electron-donating amino group and the electron-withdrawing fluorine atom on the benzene ring, combined with the nucleophilic character of the thiol, makes it a versatile intermediate in complex organic synthesis.
The core physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 15178-48-0 | [1][2][3][4] |
| Molecular Formula | C₆H₆FNS | [1][2][3][5] |
| Molecular Weight | 143.18 g/mol | [1][2][3] |
| Purity | Typically ≥97% | [2] |
| Boiling Point | 243.4°C at 760 mmHg | [6] |
| Density | 1.319 g/cm³ | [6] |
| Flash Point | 101°C | [6] |
| SMILES | SC1=CC=C(N)C(F)=C1 | [4][7] |
Spectroscopic Signature: A Predictive Analysis
Detailed experimental spectra for this compound are not broadly published. However, based on its structure, we can predict its key spectroscopic features, which are essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, influenced by their coupling to each other and to the adjacent fluorine atom. The protons of the amino (-NH₂) and thiol (-SH) groups will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR will display six unique signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The C-F coupling will be a key diagnostic feature, resulting in splitting of the carbon signals for the fluorine-bearing carbon and its neighbors.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. Key expected frequencies include N-H stretching for the primary amine (around 3300-3500 cm⁻¹), S-H stretching for the thiol (a weak band around 2550-2600 cm⁻¹), C-F stretching (around 1100-1300 cm⁻¹), and various C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).[8]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak at m/z ≈ 143.18, corresponding to the molecular weight of the compound.
Synthesis and Purification: A Proposed Workflow
A robust synthesis of this compound is critical for its application. While multiple routes are conceivable, a common and logical approach involves the reduction of a nitro-precursor, which is a standard method for preparing anilines.[9] The following section details a proposed, chemically sound protocol.
Diagram: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for analogous transformations.
Step 1: Synthesis of 2-Fluoro-4-mercapto-1-nitrobenzene (Intermediate)
-
Rationale: Introduce the thiol group onto the fluoronitrobenzene scaffold. The nitro and fluoro groups direct incoming nucleophiles to the para position.
-
Procedure:
-
To a solution of 2-fluoro-1-nitrobenzene in a suitable polar aprotic solvent like DMF, add sodium hydrosulfide (NaSH) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with aqueous HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
-
Step 2: Reduction to this compound
-
Rationale: Selectively reduce the nitro group to an amine without affecting the thiol or fluoro groups. Catalytic hydrogenation or metal/acid reduction are standard choices.[9]
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in methanol or ethanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).[9]
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 3-5 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Step 3: Purification
-
Rationale: Remove any unreacted starting materials or side products to achieve the high purity required for pharmaceutical applications.
-
Procedure:
-
Purify the crude product using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Further purification can be achieved by recrystallization if the product is a solid at room temperature. The final product should be stored under an inert atmosphere in a dark place.[4]
-
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three functional groups. Understanding their electronic interplay is key to its synthetic utility.
Diagram: Molecular Reactivity Map
Caption: Functional group analysis and predicted reactivity sites.
-
The Thiol Group (-SH): This is arguably the most versatile functional group for derivatization. As a soft nucleophile, the thiol (or its more reactive conjugate base, the thiolate) readily attacks soft electrophiles.[10] This makes it ideal for reactions like S-alkylation, S-arylation, and Michael additions, which are fundamental for building larger molecular scaffolds.
-
The Amino Group (-NH₂): This group serves two primary roles. First, it is a potent activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the positions ortho and para to it. Second, the amine itself is a nucleophile and can be acylated, alkylated, or used in coupling reactions to form amides or new C-N bonds.
-
The Fluoro Group (-F): The strategic placement of a fluorine atom is a common tactic in modern drug design.[11][12] It exerts a strong electron-withdrawing inductive effect, which can lower the pKa of the nearby amino group, potentially altering its binding properties in a biological target. Fluorine can also enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which aids in membrane permeability.[13]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors.[14] The aniline and thiol moieties provide two key points for diversification and scaffold construction.
Case Study: Role in Kinase Inhibitor Synthesis
Many kinase inhibitors target the ATP-binding pocket of the enzyme.[15][16] A common structural motif involves a "hinge-binding" heterocycle connected to a substituted aniline core. This compound is an ideal starting material for such structures.
Diagram: Hypothetical Kinase Inhibitor Synthesis Workflow
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An In-Depth Technical Guide to 4-Amino-3-fluorobenzenethiol (CAS 15178-48-0): Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction: A Versatile Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated acidity/basicity (pKa), and altered binding interactions—make fluorinated building blocks highly sought after.[1][2] Among these, 4-Amino-3-fluorobenzenethiol, CAS number 15178-48-0, emerges as a particularly valuable intermediate.
This molecule elegantly combines three critical functional groups onto a single aromatic core:
-
Aniline Moiety (-NH₂): A versatile nucleophile and a common anchor point for amide bond formation and other derivatizations.
-
Thiol Group (-SH): A potent nucleophile, prone to oxidation, and a key participant in the synthesis of sulfur-containing heterocycles.
-
Fluorine Atom (-F): An electron-withdrawing group positioned ortho to the amine, which profoundly influences the reactivity and properties of the adjacent functional groups and the resulting derivatives.
This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental properties, discuss a logical synthetic approach, and detail its primary application in the construction of medicinally relevant benzothiazole scaffolds, explaining the causal science behind the experimental choices.
Section 1: Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice. The thiol group is particularly sensitive to air oxidation, which can lead to the formation of the corresponding disulfide, diminishing the yield of desired reactions. Therefore, proper handling and storage are paramount.
Core Properties
The key physicochemical data for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 15178-48-0 | [3][4] |
| IUPAC Name | This compound | [3][5] |
| Synonyms | 2-Fluoro-4-mercaptoaniline, 4-Amino-3-fluorothiophenol | [5][6] |
| Molecular Formula | C₆H₆FNS | [4][5] |
| Molecular Weight | 143.18 g/mol | [4][5] |
| Appearance | Light yellow liquid or low melting solid | [3][7] |
| SMILES | C1=CC(=C(C=C1S)F)N | [5] |
| Boiling Point | 243.4 ± 25.0 °C (Predicted) | [6][7] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | 7.34 ± 0.10 (Predicted) | [6][7] |
Safety and Handling
This compound is classified as a hazardous substance.[6] Adherence to strict safety protocols is mandatory. The primary hazards are acute oral toxicity and the risk of serious eye damage.[5]
| Hazard Information | Details | Source(s) |
| Signal Word | Danger / Warning | [3][5][7] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5][7] |
| Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [3][5][7] |
| Precautionary | P280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwellP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| Storage | Store in a refrigerator (2-8°C) under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, light-resistant container. | [3][7][8] |
Expert Insight: The thiol group is readily oxidized to a disulfide. Storing the compound under nitrogen or argon is not merely a suggestion but a critical step to preserve its integrity and ensure stoichiometric accuracy in subsequent reactions. Degassing solvents before use is also a highly recommended practice.
Section 2: Synthesis and Purification
Commercially available, this compound is often prepared via a multi-step synthesis. A common and logical approach involves the reduction of a stable, commercially available precursor like 2-fluoro-4-nitrophenol or a related derivative, followed by the introduction of the thiol functionality. Below is a representative synthetic workflow.
Caption: A plausible synthetic route to this compound.
Detailed Protocol: A Representative Synthesis
This protocol outlines a common strategy for converting an ortho-fluoro-nitroaniline into the target aminobenzenethiol.
Objective: To synthesize this compound from 2-fluoro-4-nitroaniline.
Pillar of Trustworthiness: Each step includes a rationale and confirmation method, creating a self-validating workflow.
Step 1: Diazotization of 2-Fluoro-4-nitroaniline
-
Procedure: Dissolve 2-fluoro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes after the addition is complete.
-
Causality: The cold, acidic conditions are essential for forming the nitrous acid (HONO) in situ, which then reacts with the aromatic amine to form a relatively stable diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.
Step 2: Thiocyanation (Sandmeyer-type Reaction)
-
Procedure: In a separate flask, prepare a solution of potassium thiocyanate (KSCN) and a catalytic amount of copper(I) thiocyanate (CuSCN) in water. Add the cold diazonium salt solution from Step 1 slowly to this thiocyanate solution, allowing for the evolution of nitrogen gas.
-
Causality: This is a variation of the Sandmeyer reaction. The copper catalyst facilitates the displacement of the dinitrogen group (N₂) by the thiocyanate nucleophile (-SCN), forming 2-fluoro-4-nitro-1-thiocyanatobenzene. The thiocyanate is used as it is a stable precursor to the thiol.
Step 3: Reductive Cleavage to Form the Thiol and Reduce the Nitro Group
-
Procedure: Isolate the crude thiocyanate intermediate. Dissolve it in a suitable solvent like ethanol or THF. Add a reducing agent such as sodium borohydride (NaBH₄) in portions or use a stronger system like tin(II) chloride (SnCl₂) in concentrated HCl. The reaction will simultaneously reduce the nitro group to an amine and the thiocyanate to a thiol.
-
Causality: Strong reducing agents are required for this dual transformation. SnCl₂/HCl is a classic choice for nitro group reductions (a Béchamp reduction) and is also effective at cleaving the S-CN bond to generate the free thiol. The acidic workup ensures the product is protonated (as the ammonium and thiol), which can aid in purification before a final basic wash to yield the neutral product.
Step 4: Work-up and Purification
-
Procedure: After the reaction is complete, neutralize the mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Causality: The aqueous workup removes inorganic salts and water-soluble byproducts. Purification via distillation is suitable given the compound's liquid state, while chromatography is effective for removing less volatile impurities. The choice depends on the scale and nature of the impurities.
Section 3: Core Application: Synthesis of 6-Fluoro-Benzothiazole Scaffolds
The primary utility of this compound in medicinal chemistry is its role as a precursor to 6-fluoro-substituted benzothiazoles. Benzothiazoles are considered "privileged scaffolds" because their core structure is found in a multitude of compounds with diverse and potent biological activities, including anticancer, antibacterial, and antiviral properties.[9][10]
The most fundamental and widely used method for constructing the benzothiazole ring is the condensation of a 2-aminobenzenethiol with an aldehyde, carboxylic acid, or acyl chloride.[9][11]
Caption: General mechanism for benzothiazole synthesis.
Experimental Protocol: Synthesis of 2-Phenyl-6-fluorobenzothiazole
This protocol provides a robust, self-validating method for a representative synthesis.
Objective: To synthesize 2-phenyl-6-fluorobenzothiazole via condensation of this compound with benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol
-
Optional Catalyst/Oxidant: Iodine (I₂), or exposure to air.
Step 1: Reaction Setup
-
Procedure: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and the chosen solvent (e.g., DMF). Add benzaldehyde to the solution.
-
Causality: Using a slight excess of the aldehyde ensures complete consumption of the more valuable aminobenzenethiol. DMF is an excellent polar aprotic solvent that can facilitate both the initial condensation and the subsequent cyclization, often at elevated temperatures.
Step 2: Condensation and Cyclization
-
Procedure: Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The initial reaction is the formation of a Schiff base (imine) between the aniline nitrogen and the aldehyde carbonyl. At elevated temperatures, the thiol group, a strong nucleophile, attacks the imine carbon in an intramolecular fashion. This is followed by an oxidative cyclization. Often, ambient air provides sufficient oxygen for the final oxidation step to form the aromatic benzothiazole ring, though mild oxidants like iodine can be added to accelerate this and improve yields.[12]
Step 3: Product Isolation and Purification
-
Procedure: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the mixture into a beaker of ice water to precipitate the solid product. Collect the solid by vacuum filtration and wash with cold water.
-
Causality: The desired benzothiazole product is typically a solid with low solubility in water, while the DMF solvent and any unreacted starting materials are more soluble. Precipitation in ice water is an effective initial purification and isolation step.
Step 4: Final Purification and Characterization
-
Procedure: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the pure 2-phenyl-6-fluorobenzothiazole. Dry the product under vacuum. Confirm the structure using analytical techniques.
-
Causality & Self-Validation:
-
Recrystallization: This classic technique removes soluble impurities, yielding a highly pure crystalline product. A sharp melting point is a good indicator of purity.
-
¹H NMR: Expect to see characteristic aromatic proton signals. The protons on the benzothiazole ring will show splitting patterns influenced by the fluorine atom.
-
¹⁹F NMR: A singlet peak will confirm the presence of the single fluorine atom on the benzothiazole core.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the product (C₁₃H₈FNS, M.W. = 229.28).
-
Section 4: The Strategic Role of the ortho-Fluorine Atom
The fluorine atom at the 3-position is not a passive spectator. Its powerful electron-withdrawing and steric properties have profound, predictable effects that medicinal chemists leverage for lead optimization.
Caption: Key influences of the ortho-fluorine atom in drug design.
-
pKa Modulation: The inductive effect of the ortho-fluorine atom withdraws electron density from the aromatic ring. This stabilizes the thiolate anion (-S⁻), making the thiol group more acidic (lower pKa) than its non-fluorinated counterpart. Conversely, it decreases the electron density on the aniline nitrogen, making it less basic (lower pKa of the conjugate acid). This modulation can be critical for tuning a drug's ionization state at physiological pH (7.4), which in turn affects solubility, cell permeability, and target binding.[13]
-
Metabolic Blocking: A common route of metabolism for aromatic rings is cytochrome P450-mediated oxidation of a C-H bond to a phenol. Placing a strong, stable C-F bond at a position susceptible to metabolism effectively blocks this pathway, often increasing the pharmacokinetic half-life of a drug candidate.[2]
-
Conformational Control and Binding: The fluorine atom can influence the preferred conformation of the molecule due to steric and electronic effects. Furthermore, the C-F bond is highly polarized and can act as a hydrogen bond acceptor or engage in other non-covalent interactions with amino acid residues in a protein's active site, potentially increasing binding affinity and selectivity.
Conclusion
This compound is more than just a chemical reagent; it is a strategically designed building block that provides a direct route to fluorinated heterocyclic scaffolds of high medicinal value. Its trifunctional nature allows for diverse derivatization, while its embedded fluorine atom offers a powerful tool for fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of new chemical entities. By understanding its properties, synthesis, and reactivity—particularly the causal relationships behind the experimental protocols—researchers can effectively harness its potential to accelerate the development of next-generation therapeutics.
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An In-depth Technical Guide to the Synthesis of 4-Amino-3-fluorobenzenethiol
Introduction
4-Amino-3-fluorobenzenethiol is a crucial building block in contemporary drug discovery and development. Its unique trifunctional aromatic scaffold, featuring an amine, a fluorine atom, and a thiol group, offers medicinal chemists a versatile platform for synthesizing complex molecules with significant therapeutic potential. The strategic placement of these functionalities allows for precise modulation of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining high-purity this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into two robust synthetic pathways, elucidating the underlying chemical principles and providing detailed experimental protocols.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through two primary retrosynthetic disconnections. Both routes utilize commercially available starting materials and rely on well-established chemical transformations.
Route 1: Diazotization and Thiolation of a Fluoroaniline Precursor
This classical approach involves the initial diazotization of a suitable fluoroaniline derivative, followed by the introduction of the thiol group via a Sandmeyer-type or Leuckart thiophenol reaction. The final step involves the reduction of a nitro group to the desired amine.
Route 2: Reduction of a Disulfide Intermediate
An alternative strategy involves the initial formation of a disulfide bond, followed by the simultaneous or sequential reduction of the disulfide linkage and nitro groups. This route can offer advantages in terms of handling and stability of intermediates.
Route 1: Synthesis via Diazotization and Thiolation
This synthetic pathway commences with the readily available 2-fluoro-4-nitroaniline. The core of this strategy lies in the conversion of the amino group to a diazonium salt, which is then displaced by a sulfur-containing nucleophile.
Workflow for Route 1
An In-Depth Technical Guide to the Molecular Structure of 4-Amino-3-fluorobenzenethiol
Abstract: This technical guide provides a comprehensive exploration of 4-Amino-3-fluorobenzenethiol (4A3FBT), a pivotal building block in medicinal chemistry and materials science. We will dissect its molecular architecture, detailing the nuanced interplay of its functional groups—amino, fluoro, and thiol—and their collective influence on the molecule's physicochemical properties and reactivity. This document serves as a resource for researchers, chemists, and drug development professionals, offering not only a theoretical framework but also practical, field-proven protocols for its synthesis, characterization, and safe handling. The causality behind experimental choices is emphasized to empower researchers in their own applications.
Introduction: The Significance of Fluorinated Aromatic Aminothiols
This compound, identified by its CAS Number 15178-48-0, is a trifunctional aromatic compound of significant interest.[1][2][3] The strategic placement of an amino (-NH₂), a fluoro (-F), and a thiol (-SH) group on a benzene ring creates a molecule with unique electronic properties and versatile reactivity. The introduction of fluorine into pharmaceutical candidates is a well-established strategy in modern drug design to modulate metabolic stability, binding affinity, and lipophilicity.[4][5] As such, 4A3FBT serves as a critical intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents and advanced polymers.[6] This guide will illuminate the structural underpinnings of its utility.
Molecular Structure and Physicochemical Properties
The foundational structure of 4A3FBT is a benzene ring substituted at positions 1, 3, and 4. The IUPAC name is this compound.[7] The spatial arrangement and electronic nature of these substituents dictate the molecule's overall characteristics.
-
Amino Group (-NH₂): Located at position 4, this electron-donating group activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions.
-
Fluoro Group (-F): At position 3, this highly electronegative atom acts as a weak deactivator via the inductive effect, yet its lone pairs can participate in resonance. Its presence is key to many of the molecule's desirable pharmacological properties.[4]
-
Thiol Group (-SH): At position 1, the thiol group is a versatile functional handle. It is nucleophilic, can be oxidized to form disulfide bonds, and serves as an anchor point for surface chemistry applications.
The interplay of these groups results in a molecule with a distinct electronic profile, influencing its acidity, basicity, and potential for intermolecular interactions like hydrogen bonding.
Physicochemical Data Summary
A compilation of key quantitative data for this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 15178-48-0 | [1][2][3][7][8][9][10][11] |
| Molecular Formula | C₆H₆FNS | [1][2][3][7][8][10] |
| Molecular Weight | 143.18 g/mol | [1][2][3][7][8] |
| Boiling Point | 243.4°C at 760 mmHg | [9] |
| Density | 1.319 g/cm³ | [9] |
| SMILES | SC1=CC=C(N)C(F)=C1 | [1][2] |
| InChIKey | MAOWDGRYXPTHRM-UHFFFAOYSA-N | [7] |
Synthesis Pathway and Rationale
While multiple synthetic routes exist, a common and logical approach involves the modification of a readily available fluorinated aniline precursor. The following diagram and protocol outline a representative synthesis, emphasizing the strategic choices made at each step.
Conceptual Synthesis Workflow
The synthesis must strategically introduce the thiol group without disrupting the existing amino and fluoro substituents. A common method involves the reduction of a sulfonyl chloride or the use of a xanthate intermediate.
Caption: Conceptual workflow for the synthesis of this compound.
Structural Elucidation: A Multi-Technique Approach
Confirming the molecular structure of a synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous evidence, with each method offering a unique piece of the structural puzzle. The causality for using this combination is that it provides orthogonal data points: NMR defines the carbon-hydrogen framework and fluorine coupling, IR confirms functional groups, and Mass Spectrometry verifies the molecular weight and fragmentation pattern.
Analytical Workflow Diagram
Caption: Integrated analytical workflow for the structural confirmation of 4A3FBT.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. For 4A3FBT, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
Rationale: The key diagnostic feature in the NMR spectra will be the spin-spin coupling between the fluorine atom and adjacent protons and carbons. This C-F and H-F coupling provides definitive proof of the fluorine's position relative to the other substituents.
Expected Spectral Features:
| Nucleus | Chemical Shift (δ) Range (ppm) | Key Features & Coupling |
| ¹H NMR | 6.5 - 7.5 | Aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The -NH₂ protons (broad singlet) and -SH proton (singlet) will also be present, with their shifts being solvent-dependent. |
| ¹³C NMR | 100 - 160 | The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). Carbons two and three bonds away will show smaller couplings (²JCF, ³JCF). |
| ¹⁹F NMR | -110 to -140 | A single resonance is expected, which will be split by adjacent aromatic protons. |
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified 4A3FBT in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration, and coupling patterns to assign the structure.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Rationale: This technique provides rapid and definitive confirmation of the key -NH₂, -SH, and C-F bonds, validating the successful incorporation of all functional groups onto the aromatic ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |
| 2550 - 2600 | S-H stretch | Thiol (-SH) |
| 1500 - 1600 | C=C stretch | Aromatic Ring |
| 1200 - 1350 | C-N stretch | Aryl Amine |
| 1000 - 1250 | C-F stretch | Aryl Fluoride |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid 4A3FBT sample directly onto the ATR crystal, ensuring good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption peaks and compare them to known values for the expected functional groups.[12]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, serving as the final confirmation of its elemental composition.
Rationale: High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the molecular formula C₆H₆FNS, distinguishing it from any other combination of atoms with the same nominal mass.
Expected Mass Spectrum Data:
| Ion | Expected m/z (Exact Mass) |
| [M+H]⁺ | 144.0280 |
| [M]⁺˙ | 143.0205 |
Note: The exact mass is calculated as 143.02049853 Da.[7]
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. A high-resolution instrument (e.g., TOF or Orbitrap) is required for exact mass measurement.
-
Analysis: Determine the m/z value of the molecular ion peak and compare it to the theoretical exact mass calculated for the molecular formula C₆H₆FNS.
Applications in Drug Development
The structural features of 4A3FBT make it a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, while the amino and thiol groups provide points for further chemical elaboration to build complex drug candidates.[4][5][13] It can be a precursor for synthesizing kinase inhibitors, anti-infective agents, and other targeted therapies where the specific stereoelectronic properties of the fluorinated aminothiophenol moiety are crucial for biological activity.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[1][14]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[1][14] Avoid breathing dust or vapors. Wash hands thoroughly after handling.[1][14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up.[14]
-
Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation or damage.[7][14] It is also noted as being toxic to aquatic life with long-lasting effects.[14]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[14][15]
References
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PubChem. (n.d.). 4-Amino-3-fluorobenzene-1-thiol. Retrieved from [Link]
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Henan Alfa Chemical Co., Ltd. (n.d.). CAS:15178-48-0 | this compound. Retrieved from [Link]
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ChemUniverse. (n.d.). This compound. Retrieved from [Link]
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Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-chloro-3-fluorobenzenethiol. Retrieved from [Link]
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ResearchGate. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Aminobenzenethiol. Retrieved from [Link]
- Google Patents. (2016). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Amino-4-fluorophenol in Modern Chemistry. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental FT-IR spectrum of 4-amino-5-(indole- 3-oyl)-2-phenylaminothiazole. Retrieved from [Link]
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De Gruyter. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]
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Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Amino-3-chlorobenzenethiol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Encoding peptide sequences with surface-enhanced Raman spectroscopic nanoparticles. Retrieved from [Link]
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PubMed. (1999). Determination of 4-demethoxy-3'-deamino-3'-aziridinyl-4'-methylsulphonyldaunorubicin and its 13-hydroxy metabolite by direct injection of human plasma into a column-switching liquid chromatography system with mass spectrometric detection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spectroscopic Studies of Fluorescence Effects in Bioactive 4-(5-Heptyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol and 4-(5-Methyl-1,3,4-Thiadiazol-2-yl)Benzene-1,3-Diol Molecules Induced by pH Changes. Retrieved from [Link]
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solubility of 4-Amino-3-fluorobenzenethiol
An In-depth Technical Guide to the Solubility of 4-Amino-3-fluorobenzenethiol
Prepared by: Gemini Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS: 15178-48-0). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to explain the underlying physicochemical principles that govern the compound's solubility. We will explore its theoretical solubility profile based on structural analysis and provide a detailed, field-proven experimental protocol for its precise determination.
Understanding the solubility of this compound begins with a thorough analysis of its molecular structure. The interplay between its functional groups and the aromatic backbone dictates its behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 15178-48-0 | [1][2] |
| Molecular Formula | C₆H₆FNS | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
The molecule's architecture combines features that contribute to both polar and nonpolar character, making its solubility highly dependent on the chosen solvent.
Caption: Key functional groups of this compound.
The Role of Functional Groups
-
Amino (-NH₂) and Thiol (-SH) Groups : These polar, ionizable groups are the primary drivers of aqueous solubility. They can participate in hydrogen bonding with protic solvents like water and alcohols. Their ionizable nature is critical, as the charge state—and thus, aqueous solubility—is highly dependent on the pH of the medium.
-
Benzene Ring : The aromatic ring forms the nonpolar core of the molecule, contributing to its hydrophobic character. This feature promotes solubility in organic solvents with similar nonpolar characteristics.
-
Fluorine (-F) Substituent : As a highly electronegative atom, fluorine has a significant electron-withdrawing effect. This influences the acidity and basicity (pKa) of the thiol and amino groups, respectively. It can also increase the molecule's overall lipophilicity, potentially decreasing its solubility in water compared to its non-fluorinated analog, 4-aminothiophenol.[3]
Predicted Ionization and pKa
-
The pKa of aniline (C₆H₅NH₂) is approximately 4.6.
-
The pKa of thiophenol (C₆H₅SH) is approximately 6.6.
The electron-withdrawing fluorine atom ortho to the amino group and meta to the thiol group will decrease the electron density at both positions. This effect stabilizes the conjugate acid of the amine (R-NH₃⁺) and the conjugate base of the thiol (R-S⁻). Consequently, we predict:
-
pKa₁ (Thiol Group) : Expected to be slightly lower than 6.6.
-
pKa₂ (Amino Group) : Expected to be significantly lower than 4.6.
Theoretical Solubility Profile
Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a hypothesis that can be confirmed and quantified using the experimental protocol outlined in the next section.
-
Aqueous Solubility : The compound is predicted to be sparingly soluble or insoluble in neutral water (pH 7), as the hydrophobic benzene ring dominates the neutral polar functional groups.[4][5] This is consistent with its non-fluorinated analog, 4-aminothiophenol, which is reported as insoluble in water.[5][6]
-
Effect of pH :
-
Acidic Conditions (pH < pKa₂) : In acidic solutions, the amino group will be protonated to form an ammonium salt (-NH₃⁺). This charged species will be significantly more polar and is expected to exhibit high aqueous solubility.[4]
-
Basic Conditions (pH > pKa₁) : In alkaline solutions, the thiol group will be deprotonated to form a thiolate salt (-S⁻). This anion will also dramatically increase the compound's solubility in water.
-
-
Organic Solvents : Due to its aromatic core, this compound is expected to be soluble in a range of organic solvents.[4] Good solubility is predicted in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., methanol, ethanol) where hydrogen bonding is possible. Lower solubility is expected in nonpolar solvents like hexane or toluene.
Standardized Protocol for Equilibrium Solubility Determination
To move from prediction to quantification, a rigorous and reproducible experimental method is required. The Saturation Shake-Flask Method is the gold standard for determining equilibrium solubility, as it ensures the system has reached a thermodynamic steady state.
Experimental Workflow
The following diagram outlines the complete workflow, from initial preparation to final analysis. This self-validating process includes critical quality control steps to ensure data integrity.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
Materials and Reagents:
-
This compound (solid, >98% purity)
-
Selected solvents:
-
Aqueous Buffers (e.g., phosphate, citrate) at various pH values (e.g., 2, 5, 7.4, 9)
-
Organic Solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile)
-
-
Volumetric flasks, pipettes, and glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge and 0.22 µm syringe filters (e.g., PVDF or PTFE)
-
HPLC system with a Fluorescence Detector (FLD)
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) for derivatization[7]
Procedure:
-
Preparation : Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition : Accurately add a known volume (e.g., 1.0 mL) of the desired pre-equilibrated solvent to the vial.
-
Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation : After equilibration, let the vials stand to allow coarse particles to settle. Carefully withdraw the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter to remove all undissolved solids. Trustworthiness Check: It is crucial to validate that the compound does not adsorb to the filter material.
-
Sample Dilution : Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.
Quantification by HPLC with Fluorescence Detection
Direct UV detection of thiols can lack sensitivity and specificity. A superior approach involves derivatization with a thiol-specific fluorescent probe, such as SBD-F, followed by HPLC-FLD analysis.[7][8]
Derivatization Protocol:
-
To 100 µL of the diluted sample, add 100 µL of a borate buffer (pH 9.5).
-
Add 100 µL of a reducing agent solution (e.g., TCEP) to ensure the thiol is in its reduced state.
-
Add 100 µL of SBD-F solution (in buffer) and incubate at 60 °C for 60 minutes in the dark.
-
Stop the reaction by adding an acid (e.g., HCl) and inject the sample into the HPLC system.
HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., InertSustain AQ-C18, 250 x 3.0 mm, 5 µm) | Provides excellent retention and separation for the derivatized analyte.[7] |
| Mobile Phase | Gradient elution using: A) Citric buffer (e.g., 100 mM, pH 3.0) and B) Methanol | A buffered mobile phase ensures reproducible chromatography. A gradient is used to elute the derivatized compound with good peak shape. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 3.0 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak efficiency and reduce run times. |
| Detection | Fluorescence: Excitation λ = 375 nm, Emission λ = 510 nm | These wavelengths are optimal for SBD-derivatized thiols, providing high sensitivity and selectivity.[7] |
Calibration and Calculation:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Derivatize and analyze these standards using the same procedure as the samples to construct a calibration curve (Peak Area vs. Concentration).
-
Determine the concentration of the derivatized sample from the calibration curve.
-
Calculate the original solubility by accounting for the dilution factor used.
Data Reporting and Interpretation
Results should be reported clearly to allow for easy comparison across different conditions.
Table for Reporting Solubility Data:
| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Phosphate Buffer | 2.0 | 25 | ||
| Deionized Water | ~7.0 | 25 | ||
| Borate Buffer | 9.0 | 25 | ||
| Methanol | N/A | 25 | ||
| DMSO | N/A | 25 |
Interpretation: The quantified solubility data will validate the theoretical profile. High solubility in acidic and basic buffers would confirm the importance of the ionizable groups for aqueous dissolution. This information is critical for drug development professionals in designing formulation strategies, such as selecting appropriate salt forms or buffered vehicles to achieve desired concentrations for preclinical studies.
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet for this compound should always be consulted, data for the closely related 4-aminothiophenol indicates significant hazards.[9]
-
Hazards : The compound is likely corrosive and can cause severe skin burns and serious eye damage.[9] It is harmful if ingested.
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.
By following this comprehensive guide, researchers can confidently predict and experimentally determine the solubility of this compound, generating the high-quality, reliable data needed to advance their scientific and developmental objectives.
References
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Solubility of 4-aminobenzenethiol . Solubility of Things. [Link]
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4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8 . Asahi Chemical Co., Ltd. [Link]
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Chemical Properties of 4-Aminothiophenol (CAS 1193-02-8) . Cheméo. [Link]
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CAS:15178-48-0 | this compound . Henan Alfa Chemical Co., Ltd. [Link]
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This compound . ChemUniverse. [Link]
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Method development for the determination of thiols using HPLC with fluorescence detection . Diva-portal.org. [Link]
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Quantification of Intracellular Thiols by HPLC-Fluorescence Detection . MDPI. [Link]
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(PDF) Quantification of Intracellular Thiols by HPLC-Fluorescence Detection . ResearchGate. [Link]
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A Technical Guide to the Safe Handling of 4-Amino-3-fluorobenzenethiol for Research and Development Applications
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Amino-3-fluorobenzenethiol. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a deep-rooted culture of safety and scientific integrity in the laboratory.
Compound Profile and Significance
This compound (CAS No. 15178-48-0) is a substituted aromatic thiol of significant interest in medicinal chemistry and materials science.[1][2] The presence of three distinct functional groups—an amine, a fluorine atom, and a thiol—on a benzene ring makes it a versatile synthetic building block. In drug development, the strategic incorporation of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this one valuable for creating novel therapeutic agents.[3][4] However, the same reactivity that makes this compound useful also necessitates a rigorous and well-understood safety protocol. The thiol group, in particular, is responsible for its pungent odor and presents specific handling challenges.
| Property | Value | Source |
| CAS Number | 15178-48-0 | [1][5] |
| Molecular Formula | C₆H₆FNS | [1][5] |
| Molecular Weight | 143.18 g/mol | [1][5] |
| Appearance | Light yellow, low melting solid | [6] |
| Boiling Point | 243.4±25.0 °C (Predicted) | [6] |
| Density | 1.319±0.06 g/cm³ (Predicted) | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [6] |
Hazard Identification and Toxicological Assessment
Understanding the specific hazards of this compound is the foundation of its safe handling. The Globally Harmonized System (GHS) provides a clear classification of its primary risks.[1]
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Danger | |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Danger |
-
H302: Harmful if swallowed: This indicates that accidental ingestion of even small quantities of the compound can lead to significant toxic effects. This underscores the critical importance of preventing hand-to-mouth contact and prohibiting eating, drinking, or smoking in the laboratory.[1][2]
-
H318: Causes serious eye damage: This is the most severe hazard classification for eye irritation.[1] It implies that contact with the eyes can cause irreversible damage, including blindness. This is not a temporary irritation; the corrosive nature of the compound necessitates immediate and robust eye protection.[1][2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is mandatory, starting with engineering controls and supplemented by appropriate PPE. PPE is the last line of defense and should never be used as a substitute for proper engineering controls.[7]
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. All operations that involve opening the primary container, weighing, or transferring the compound must be performed within a fume hood to prevent the inhalation of any dust or vapors and to contain its strong odor.
Personal Protective Equipment (PPE)
The selection of PPE must directly address the identified hazards of skin contact, eye damage, and ingestion.[8][9]
-
Eye and Face Protection: Due to the H318 classification, standard safety glasses are insufficient.[9]
-
Required: Tightly-sealed chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Recommended for large quantities (>1g) or splash risks: A full-face shield worn over chemical splash goggles provides an essential secondary layer of protection.[9]
-
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] Given the compound's structure, double-gloving is recommended to protect against potential tears and rapid permeation. Gloves must be inspected before use and changed immediately upon contamination.[9][10]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is required to protect skin and clothing.[10]
-
-
Respiratory Protection: While engineering controls should prevent respiratory exposure, a risk assessment may require respiratory protection for certain scenarios (e.g., cleaning a large spill). In such cases, a full-face respirator with appropriate cartridges should be used by trained personnel.[8][11]
Caption: PPE Selection Workflow for this compound.
Standard Operating Procedures for Handling and Storage
Adherence to a strict protocol minimizes risk during routine laboratory operations.
Handling and Weighing Protocol
-
Preparation: Don all required PPE as determined by the workflow above. Ensure a chemical fume hood is operational. Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the hood.
-
Equilibration: Before opening, allow the sealed container of this compound to warm to room temperature. This prevents atmospheric moisture from condensing inside the container, which could degrade the compound.[12]
-
Inert Atmosphere: If possible, flush the area around the container opening with an inert gas (e.g., nitrogen or argon) immediately after opening to minimize oxidation of the thiol group.
-
Aliquotting: Carefully transfer the desired amount of the solid using a clean spatula. Avoid creating dust. If the material is a low-melting solid, it may appear waxy or clumped; handle with care to prevent flinging material.
-
Sealing: Immediately and securely reseal the primary container, preferably under an inert atmosphere.[12]
-
Cleanup: Clean any residual compound from the spatula and work surface within the hood using a solvent-moistened wipe, which should be disposed of as hazardous waste.
-
Post-Handling: After the procedure is complete, remove gloves and wash hands thoroughly with soap and water.[8]
Storage
Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.
-
Container: Store in the original, tightly sealed container.[11]
-
Atmosphere: Store under an inert, dry atmosphere (nitrogen or argon) to prevent oxidation.[2][6]
-
Temperature: Keep in a designated cold storage area, such as a refrigerator, at 2-8°C.[6]
-
Location: Store in a dark, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][13]
Emergency Response Protocols
Immediate and correct action is critical in the event of an emergency. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.[14]
Spill Response
The response procedure depends on the scale of the spill.[15]
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The Strategic Sourcing and Application of 4-Amino-3-fluorobenzenethiol in Modern Drug Discovery: A Technical Guide for Researchers
Introduction: The Unassuming Workhorse of Fluorinated Heterocycles
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] Within the arsenal of fluorinated building blocks, 4-Amino-3-fluorobenzenethiol stands out as a critical precursor for the synthesis of a privileged class of heterocyclic compounds: the benzothiazoles.[6][7] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, quality assessment, and strategic application of this versatile intermediate.
I. Procuring High-Quality this compound: A Supplier Landscape
The successful synthesis of complex pharmaceutical agents begins with high-quality starting materials. For this compound (CAS No. 15178-48-0), a number of reputable chemical suppliers cater to the research and bulk-scale needs of the pharmaceutical industry.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | Gram to Kilogram | A well-established supplier with extensive documentation and global distribution. |
| BLD Pharm | ≥98% | Gram to Kilogram | Often provides detailed analytical data such as NMR and HPLC upon request.[8] |
| Santa Cruz Biotechnology | ≥98% | Research quantities | Primarily focused on the needs of biomedical research.[9] |
| Ambeed | ≥97% | Gram to Kilogram | Provides access to NMR, HPLC, and LC-MS data for their products.[10] |
| CookeChem | ≥98% | Gram to Kilogram | A specialized supplier of fine chemicals.[11] |
| ChemUniverse | 97% | Milligram to Gram | Offers a range of pack sizes for research and development. |
II. The Pillar of Trustworthiness: Quality Control and Certificate of Analysis
A Certificate of Analysis (CoA) is a self-validating system that ensures the identity, purity, and quality of a chemical substance. When sourcing this compound, researchers should meticulously review the CoA for the following key parameters:
-
Identity Confirmation: The IUPAC name (this compound) and CAS number (15178-48-0) should be clearly stated.[12] Spectroscopic data, particularly ¹H NMR and ¹³C NMR, should be consistent with the expected structure.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of organic compounds. For drug discovery applications, a purity of ≥98% is highly recommended to avoid the introduction of unwanted side products in subsequent synthetic steps.
-
Physicochemical Properties: The CoA should include the molecular formula (C₆H₆FNS) and molecular weight (143.18 g/mol ).[12]
-
Potential Impurities: Researchers should be aware of potential process-related impurities. These may include starting materials from the synthesis of this compound, over-halogenated species, or isomeric impurities. A thorough analysis of the impurity profile on the CoA is crucial for troubleshooting synthetic challenges.
III. The Core Application: Synthesis of Fluorinated Benzothiazoles
This compound is a cornerstone for the synthesis of 6-fluoro-substituted benzothiazoles. This scaffold is present in a number of FDA-approved drugs and clinical candidates due to its ability to engage with a variety of biological targets.[6][7][13][14][15] The fluorine atom at the 6-position often enhances the molecule's cell permeability and metabolic stability, making it a valuable addition in drug design.[1][2][3][4][5]
The most common and versatile method for constructing the benzothiazole ring is the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its activated form (e.g., acyl chloride).[16][17]
Workflow for the Synthesis of 6-Fluoro-2-substituted-1,3-benzothiazoles
Caption: General workflow for the synthesis of 6-fluoro-2-substituted-1,3-benzothiazoles.
Experimental Protocol: General Procedure for the Synthesis of 6-Fluoro-2-aryl-1,3-benzothiazoles
This protocol is adapted from established methods for benzothiazole synthesis.[17]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Carboxylic Acid: Add the desired aromatic carboxylic acid (1.1 eq.).
-
Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) or another suitable condensing agent (e.g., T3P) to the mixture. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
IV. Application in Kinase Inhibitor Drug Discovery
The benzothiazole scaffold is a key component of numerous kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4] Consequently, the development of inhibitors targeting this pathway is a major focus of cancer drug discovery. Fluorinated benzothiazoles derived from this compound have been explored as potent kinase inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzothiazole-based kinase inhibitors.
V. Safety and Handling
This compound is classified as harmful if swallowed and causes serious eye damage.[12] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
VI. Conclusion
This compound is more than just a chemical intermediate; it is a strategic building block that provides access to a class of molecules with proven therapeutic relevance. By understanding the nuances of its procurement, quality assessment, and application, researchers can leverage this powerful tool to accelerate the discovery and development of next-generation therapeutics. The insights and protocols provided in this guide are intended to empower scientists to confidently and effectively incorporate this valuable reagent into their drug discovery programs.
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A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-fluorobenzenethiol
Introduction
4-Amino-3-fluorobenzenethiol, a substituted aromatic thiol, presents a unique molecular architecture of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring an aniline-like amino group, a reactive thiol moiety, and a strategically placed fluorine atom, makes it a versatile building block for the synthesis of novel therapeutic agents and functional materials. The fluorine substituent, in particular, can modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making a thorough understanding of its spectroscopic signature paramount.
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of readily available, publicly archived experimental spectra, this guide leverages high-quality, computationally predicted data, a common and powerful approach in modern chemical analysis. The following sections will not only present the predicted spectral data but also delve into the theoretical underpinnings of each technique, the rationale behind the expected spectral features, and detailed protocols for the experimental acquisition of such data.
Molecular Structure and Isomeric Considerations
The unique substitution pattern on the benzene ring in this compound dictates its spectroscopic properties. The relative positions of the amino, fluoro, and thiol groups give rise to a specific set of interactions and electronic environments that are reflected in the NMR, IR, and MS data.
The Strategic Role of the Fluorine Substituent in 4-Amino-3-fluorobenzenethiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for fine-tuning physicochemical and biological properties.[1][2] 4-Amino-3-fluorobenzenethiol is a versatile building block that exemplifies the profound influence of a single fluorine substituent. This guide provides an in-depth technical analysis of the multifaceted role of the fluorine atom in this molecule, offering insights for researchers and professionals in drug discovery and development.
The Multifaceted Role of the Fluorine Substituent
The presence of a fluorine atom at the 3-position of 4-aminobenzenethiol introduces a range of subtle yet significant electronic, steric, and conformational effects that dramatically alter the molecule's character and utility.
Modulation of Electronic Properties: A Balancing Act
The fluorine atom is the most electronegative element, and its presence on the aromatic ring of this compound exerts a powerful influence on the molecule's electronic landscape.[2] This influence is a duality of two opposing effects:
-
Inductive Effect (σ-withdrawal): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework.[3][4] This inductive effect is most pronounced at the ortho and meta positions.
-
Mesomeric Effect (π-donation): The lone pairs of electrons on the fluorine atom can be donated into the π-system of the benzene ring.[3] This resonance effect directs electrophilic aromatic substitution to the ortho and para positions.
In this compound, the fluorine atom is ortho to the amino group and meta to the thiol group. This specific arrangement leads to a nuanced modulation of the acidity and basicity of these functional groups. The strong electron-withdrawing nature of fluorine is known to decrease the pKa of neighboring functional groups.[5][6] Consequently, the basicity of the amino group is reduced, and the acidity of the thiol group is increased compared to the non-fluorinated analogue. This modulation of pKa can have profound implications for a drug candidate's pharmacokinetic profile, including its solubility, absorption, and distribution.[5]
Influence on Molecular Conformation and Steric Profile
One of the key advantages of using fluorine in drug design is its minimal steric footprint. With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a hydrogen isostere with minimal steric perturbation.[2] This property is crucial for maintaining or enhancing binding affinity to biological targets, as the fluorinated analogue can often fit into the same binding pocket as its non-fluorinated counterpart.[7]
Beyond its small size, the fluorine substituent can also influence the preferred conformation of the molecule. The strong C-F bond and its associated dipole moment can lead to stereoelectronic effects that favor specific rotamers, potentially pre-organizing the molecule for optimal interaction with a target receptor or enzyme.[8]
Participation in Non-Covalent Interactions
The ability of organically bound fluorine to participate in hydrogen bonding has been a topic of debate, but there is a growing body of evidence supporting its role as a weak hydrogen bond acceptor.[7][9][10] In the context of this compound, the fluorine atom could potentially form an intramolecular hydrogen bond with the adjacent amino group, influencing the molecule's conformation and physicochemical properties.
Furthermore, in a biological setting, the fluorine atom can engage in intermolecular interactions with hydrogen bond donors on a protein target, such as the backbone N-H groups or polar side chains.[7] While these interactions are weak, they can contribute to the overall binding affinity and selectivity of a drug candidate.[10] The fluorine atom can also participate in other non-covalent interactions, such as dipole-dipole and electrostatic interactions, which can further modulate drug-receptor binding.[11][12]
Consequences for Drug Discovery and Development
The unique properties imparted by the fluorine substituent in this compound have significant implications for the design and development of new therapeutic agents.
Pharmacokinetic Profile (ADME)
The introduction of fluorine can significantly improve a drug candidate's metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1][13] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a drug can be extended, leading to improved bioavailability and a more favorable dosing regimen.[1]
Fluorination can also modulate a molecule's lipophilicity, which is a critical parameter for membrane permeability and oral absorption.[11][14] The effect of fluorine on lipophilicity is context-dependent; while fluorination of an aliphatic chain generally decreases lipophilicity, fluorination of an aromatic ring often increases it.[5] This ability to fine-tune lipophilicity provides medicinal chemists with a valuable tool for optimizing the ADME properties of a drug candidate.
Pharmacodynamic Profile
The electronic and conformational effects of the fluorine substituent can have a direct impact on a drug's binding affinity and selectivity for its biological target. By altering the pKa of nearby functional groups, fluorine can influence the ionization state of the molecule at physiological pH, which can be critical for electrostatic interactions with the target.[5] The conformational constraints imposed by the fluorine atom can also pre-organize the ligand into a bioactive conformation, leading to an entropic advantage upon binding.[1]
Applications as a Chemical Building Block
This compound is a valuable synthon for the synthesis of a wide range of biologically active molecules and functional materials.[15][16][17][18] Its three distinct functional groups—the amino, fluoro, and thiol moieties—allow for selective chemical modifications, making it a versatile starting material for constructing complex molecular architectures.[19] It is particularly useful in the synthesis of fluorinated analogues of existing drugs or as a scaffold for the discovery of novel therapeutic agents.[20][21][22][][24]
Representative Synthetic and Characterization Protocols
Hypothetical Synthesis of this compound
A potential synthetic pathway could involve the following steps:
-
Nitration of 2-Fluorotoluene: 2-Fluorotoluene is nitrated to introduce a nitro group, likely directed to the para position due to the ortho,para-directing effect of the methyl and fluoro groups.
-
Oxidation of the Methyl Group: The methyl group of the resulting 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid.
-
Thiol Introduction: The carboxylic acid is then converted to a thiol, potentially through a multistep process involving conversion to an acyl chloride, followed by reaction with a sulfur nucleophile and subsequent reduction.
-
Reduction of the Nitro Group: Finally, the nitro group is reduced to an amino group to yield this compound.
Characterization of this compound
The successful synthesis of this compound would be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would provide detailed information about the molecular structure and the chemical environment of each atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the amino, thiol, and C-F functional groups.
Conclusion
The fluorine substituent in this compound is not merely a passive addition but an active modulator of the molecule's electronic, steric, and conformational properties. Its ability to fine-tune pKa, enhance metabolic stability, and participate in non-covalent interactions makes it a strategically important feature in the design of novel drugs and materials. A thorough understanding of the multifaceted role of fluorine is paramount for researchers and scientists seeking to leverage its unique properties in their respective fields.
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4-Amino-3-fluorobenzenethiol: A Multifaceted Building Block for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Molecular Architecture
In the landscape of chemical synthesis and materials science, molecules possessing multiple functional groups offer a versatile platform for innovation. 4-Amino-3-fluorobenzenethiol is one such molecule, distinguished by its unique trifunctional aromatic scaffold. The strategic placement of an amino (-NH2), a fluoro (-F), and a thiol (-SH) group on a benzene ring endows it with a remarkable combination of properties, making it a highly attractive building block for a spectrum of advanced research applications.
The thiol group provides a robust anchor for covalent attachment to noble metal surfaces, most notably gold, forming highly ordered self-assembled monolayers (SAMs).[1][2] This capability is the cornerstone of its utility in surface engineering, from biosensors to molecular electronics. The amino group serves as a versatile chemical handle for the immobilization of biomolecules, the synthesis of complex organic structures, and the modulation of electronic properties.[3][4] The fluorine atom, with its high electronegativity and small size, introduces unique electronic effects, enhances metabolic stability in drug candidates, and can be used to fine-tune intermolecular interactions and surface properties.[5][6]
This technical guide provides a comprehensive overview of the potential research applications of this compound. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the causality behind experimental choices, empowering researchers to harness the full potential of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C6H6FNS | [7] |
| Molecular Weight | 143.18 g/mol | [7] |
| CAS Number | 15178-48-0 | [7] |
| Appearance | (Typically) Light yellow to brown solid | Supplier Data |
| Solubility | Soluble in organic solvents like ethanol, DMF, DMSO | General Knowledge |
Synthesis of this compound
While commercially available from various suppliers, understanding the synthesis of this compound provides valuable insights into its chemistry and potential impurities. A common synthetic route involves the reduction of a nitro group and the introduction of the thiol functionality. A plausible multi-step synthesis is outlined below, based on established organic chemistry principles and analogous syntheses.[8][9]
Diagram: Synthetic Pathway
Caption: A potential synthetic route to this compound.
PART 1: Surface Engineering with Self-Assembled Monolayers (SAMs)
The ability of thiols to form strong, covalent bonds with gold surfaces makes this compound an ideal candidate for creating functionalized surfaces with tailored properties.[1] The resulting SAMs are highly ordered and can be used to control the interfacial properties of materials.[2]
Protocol: Formation of this compound SAMs on Gold
This protocol details the steps for creating a well-defined monolayer on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
This compound
-
200-proof ethanol (anhydrous)[1]
-
Ammonium hydroxide (for pH adjustment of amine-terminated thiols)[10]
-
Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION
-
Clean glass vials with sealable caps[1]
-
Tweezers
-
Nitrogen gas source
Methodology:
-
Substrate Cleaning (Self-Validating Step):
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). This step is crucial for removing organic contaminants and ensuring a pristine gold surface, which is essential for the formation of a highly ordered SAM.[1]
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas. A clean, hydrophilic surface is indicative of successful cleaning.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
For amine-terminated thiols, it is often beneficial to adjust the pH of the solution to approximately 12 by adding a small amount of concentrated ammonium hydroxide.[10] This deprotonates the amino group, preventing electrostatic repulsion and promoting a more ordered monolayer formation.
-
-
Self-Assembly:
-
Place the cleaned gold substrate in a glass vial.
-
Add the this compound solution to the vial, ensuring the substrate is fully submerged.
-
Purge the vial with nitrogen gas to minimize oxidation of the thiol and the gold surface.[1]
-
Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[1]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution using tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Diagram: SAM Formation Workflow
Caption: Workflow for the formation of a this compound SAM.
Characterization of SAMs
Verifying the formation and quality of the SAM is a critical step.
-
Contact Angle Goniometry: This technique measures the hydrophobicity/hydrophilicity of the surface. A successful SAM formation will result in a significant change in the water contact angle compared to the bare gold substrate. The presence of the amino and fluoro groups will influence the final contact angle.[11][12]
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, showing the presence of nitrogen (from the amino group), fluorine, and sulfur, confirming the presence of the molecule on the surface.[13][14] High-resolution scans of the S 2p region can confirm the formation of a gold-thiolate bond.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique to study the dielectric properties of the monolayer and its ability to block electron transfer to an underlying electrode. A well-formed, dense SAM will exhibit a high charge-transfer resistance.[15][16]
PART 2: Applications in Biosensor Development
The dual functionality of the amino and thiol groups makes this compound an excellent linker molecule for the fabrication of biosensors. The thiol group anchors the molecule to a gold electrode or nanoparticle, while the amino group provides a convenient point of attachment for biomolecules such as enzymes, antibodies, or DNA.[3][17][18]
Application Example: An Electrochemical Immunosensor
An immunosensor for the detection of a specific antigen can be developed by immobilizing a corresponding antibody on a this compound-modified gold electrode. The binding of the antigen to the antibody can then be detected by a change in the electrochemical signal.
Protocol: Fabrication of an Immunosensor
Materials:
-
This compound SAM-modified gold electrode (prepared as described above)
-
Antibody specific to the target antigen
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Target antigen solution
-
Bovine serum albumin (BSA) solution (for blocking)
-
Electrochemical workstation with a three-electrode setup
Methodology:
-
Activation of the Amino Group:
-
Immerse the SAM-modified electrode in a freshly prepared aqueous solution of 0.4 M EDC and 0.1 M NHS for 1 hour at room temperature. This activates the terminal amino groups to form reactive NHS esters.[3]
-
Rinse the electrode with deionized water and PBS.
-
-
Antibody Immobilization:
-
Immediately immerse the activated electrode in a solution of the specific antibody (e.g., 100 µg/mL in PBS) for 2 hours at room temperature or overnight at 4°C. The NHS esters react with the primary amine groups on the antibody (e.g., lysine residues) to form stable amide bonds.[19]
-
Rinse the electrode with PBS to remove any unbound antibodies.
-
-
Blocking:
-
Immerse the electrode in a 1% BSA solution in PBS for 1 hour to block any remaining active sites on the surface and prevent non-specific binding of other proteins.
-
Rinse with PBS.
-
-
Antigen Detection:
-
Incubate the functionalized electrode with different concentrations of the target antigen solution for a defined period (e.g., 30-60 minutes).
-
Rinse with PBS to remove unbound antigen.
-
Perform electrochemical measurements (e.g., EIS or cyclic voltammetry) in the presence of a redox probe like [Fe(CN)6]3-/4-. The binding of the antigen will alter the charge transfer resistance at the electrode surface, which can be correlated to the antigen concentration.[20][21]
-
Diagram: Immunosensor Fabrication and Detection
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- 21. Effects of Experimental Conditions on the Signaling Fidelity of Impedance-Based Nucleic Acid Sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-Amino-3-fluorobenzenethiol: Synthesis, Characterization, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-fluorobenzenethiol is a substituted aromatic thiol of significant interest in materials science and medicinal chemistry. Its unique electronic properties, stemming from the interplay of the electron-donating amino and thiol groups with the electron-withdrawing fluorine atom, make it a versatile building block for the development of novel functional materials and potential therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthesis, spectroscopic characterization, and key applications of this compound, with a particular focus on its role in the formation of self-assembled monolayers (SAMs) and its potential in drug discovery. This document is intended to serve as a valuable resource for researchers and professionals working in these fields, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Scientific Merit of this compound
Aromatic thiols are a cornerstone of nanotechnology and surface science, primarily due to their ability to form stable, well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold.[1] The introduction of substituents onto the aromatic ring allows for the fine-tuning of the electronic and chemical properties of these monolayers. This compound (also known as 2-fluoro-4-mercaptoaniline) presents a compelling trifecta of functional groups:
-
The Thiol Group (-SH): Serves as the anchoring moiety for strong covalent bonding to gold and other metal surfaces.[2]
-
The Amino Group (-NH2): Provides a reactive site for further chemical modification and can influence the surface properties, such as hydrophilicity and chemical reactivity.[3]
-
The Fluorine Atom (-F): As the most electronegative element, fluorine imparts unique properties, including increased metabolic stability in drug molecules and altered electronic characteristics of the aromatic system.[4]
This unique combination of functional groups makes this compound a molecule of interest for applications ranging from the fabrication of biosensors and molecular electronics to its use as a scaffold in the design of targeted therapeutics.
Synthesis of this compound: A Proposed Pathway
A proposed multi-step synthesis is outlined below, starting from 2-fluoro-4-nitroaniline.
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- 4. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
Introduction: The Strategic Importance of Fluorinated Scaffolds
An In-Depth Technical Guide to 4-Amino-3-fluorobenzenethiol Derivatives and Analogs for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of lead optimization.[1][2][3] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[2][4] Within this context, this compound has emerged as a privileged scaffold, a versatile building block for creating a new generation of therapeutic agents.
This technical guide offers a comprehensive overview of this compound, its derivatives, and analogs. Authored for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and critical applications of this scaffold, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors. We will explore the causality behind experimental choices, provide validated protocols, and present data-driven insights to empower your research and development endeavors.
Core Scaffold: Physicochemical Properties
This compound (CAS: 15178-48-0) is an aromatic compound featuring an aniline and a thiophenol moiety, with a fluorine atom positioned ortho to the amino group.[5][6][7] This specific arrangement of functional groups imparts a unique set of properties that are highly advantageous for drug design.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNS | [6][7] |
| Molecular Weight | 143.18 g/mol | [6][7] |
| IUPAC Name | This compound | [6] |
| SMILES | C1=CC(=C(C=C1S)F)N | [6] |
| XLogP3 | 1.6 | [6] |
The presence of the electron-withdrawing fluorine atom ortho to the amino group significantly modulates the pKa of the aniline nitrogen. This electronic effect can be crucial for optimizing interactions with biological targets, particularly in the ATP-binding pockets of kinases, where hydrogen bonding is critical. Furthermore, the C-F bond can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of drug candidates.[8]
Synthesis of the this compound Core and its Derivatives
The synthesis of the core scaffold and its subsequent derivatization are critical processes that enable the exploration of chemical space and the optimization of biological activity.
Synthesis of the Core Scaffold
While multiple synthetic routes exist, a common and effective strategy involves the reduction of a corresponding disulfide or sulfonyl chloride precursor. For instance, 4-fluorothiophenol can be prepared by the reduction of 4-fluorobenzenesulphonyl chloride.[9] A related approach can be adapted for the 4-amino-3-fluoro substituted analog. A general pathway often starts from a readily available substituted aniline, such as 4-bromo-2-fluoroaniline, which can be protected before undergoing lithium-bromine exchange and reaction with a sulfur source.[10]
Below is a representative, multi-step experimental protocol for synthesizing a related compound, 4-amino-3-fluorophenylboronic acid, which illustrates the handling of the 4-bromo-2-fluoroaniline precursor. A similar strategy could be adapted for the synthesis of the target thiol.
Exemplary Protocol: Synthesis from a Halogenated Aniline Precursor
This protocol is adapted from the synthesis of 4-amino-3-fluorophenylboronic acid and demonstrates key transformations applicable to the synthesis of related scaffolds.[10]
Objective: To outline a general procedure for the functionalization of a 4-bromo-2-fluoroaniline starting material.
Materials:
-
4-bromo-2-fluoroaniline
-
Bis(trimethylsilyl)amine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Trimethyl borate (for boronic acid synthesis) or elemental sulfur/disulfide source (for thiol synthesis)
-
Hydrochloric Acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Protection of the Amine: Dissolve 4-bromo-2-fluoroaniline in anhydrous THF under a nitrogen atmosphere. Add bis(trimethylsilyl)amine to protect the aniline nitrogen. Stir the reaction at room temperature until protection is complete (monitored by TLC).
-
Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi dropwise, maintaining the low temperature. Stir for 1-2 hours to allow for complete lithium-halogen exchange.
-
Introduction of Sulfur Moiety: [This step is an adaptation for thiol synthesis] At -78 °C, slowly add a solution of elemental sulfur or a suitable disulfide (e.g., dimethyl disulfide) in anhydrous THF to the reaction mixture. The sulfur electrophile will quench the aryllithium intermediate.
-
Quenching and Deprotection: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of aqueous HCl. This will protonate the thiolate and hydrolyze the silyl-protected amine.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the this compound.
Self-Validation: Each step of this protocol includes controls and checkpoints. The use of anhydrous conditions and an inert atmosphere is critical for the success of the organolithium reactions. Reaction progress should be monitored by an appropriate technique like TLC or LC-MS. The final product's identity and purity must be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Derivatization Strategies
The this compound scaffold offers three primary points for diversification: the amino group, the thiol group, and the aromatic ring.
-
Amino Group Modification: The primary amine can be readily acylated, alkylated, or used in condensation reactions to form ureas, sulfonamides, or engage in nucleophilic aromatic substitution, building out complex pharmacophores.
-
Thiol Group Modification: The thiol is a versatile handle for introducing a wide range of substituents via alkylation or by forming disulfides. It is also a key functional group for forming covalent bonds with specific cysteine residues in target proteins, a strategy used in designing irreversible inhibitors.
-
Aromatic Ring Functionalization: While less common, further substitution on the aromatic ring can be achieved through electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.
// Connections start1 -> step1 [label=" Reagent"]; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> core;
core -> deriv1 [color="#EA4335"]; core -> deriv2 [color="#EA4335"]; core -> deriv3 [color="#EA4335"];
// Connections start1 -> step1 [label=" Reagent"]; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> core;
core -> deriv1 [color="#EA4335"]; core -> deriv2 [color="#EA4335"]; core -> deriv3 [color="#EA4335"];
deriv1 -> final_product [color="#4285F4"]; deriv2 -> final_product [color="#4285F4"]; deriv3 -> final_product [color="#4285F4"]; } end_dot Caption: General workflow for synthesis and derivatization.
Applications in Drug Development
The true value of the this compound scaffold is realized in its application to address complex biological targets.
Kinase Inhibitors: A Privileged Scaffold
Protein kinases are a major class of drug targets, particularly in oncology.[11] Many kinase inhibitors are designed to be ATP-competitive, binding to the adenine-binding region of the kinase domain.[12][13] The 4-aminophenyl structure is a classic "hinge-binding" motif that mimics the adenine of ATP, forming key hydrogen bonds with the backbone of the kinase hinge region.
The this compound scaffold is exceptionally well-suited for this role. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can improve selectivity by creating specific steric constraints.[14] Furthermore, its metabolic stability is a significant advantage.[4] Derivatives of this scaffold have been explored as inhibitors of numerous kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR, and intracellular kinases like those in the MAPK pathway.[13][15]
// Pathway connections GF -> RTK [label=" Binds"]; RTK -> RAS [label=" Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF; TF -> Output;
// Pathway connections GF -> RTK [label=" Binds"]; RTK -> RAS [label=" Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> TF; TF -> Output;
// Inhibition connection Inhibitor -> RTK [label=" Blocks ATP Binding", color="#EA4335", style=dashed, arrowhead=tee, penwidth=2.0]; } end_dot Caption: Role of derivatives in inhibiting kinase signaling.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound scaffold is essential for optimizing potency and selectivity. SAR studies typically reveal several key trends:
-
Substituents on the Amino Group: Large, hydrophobic groups attached via a urea or amide linkage often occupy a hydrophobic pocket adjacent to the hinge region, significantly increasing potency.
-
Thiol Modifications: The nature of the group attached to the sulfur atom can influence solubility, cell permeability, and the potential for covalent inhibition.
-
Aromatic Ring Substitutions: While the core scaffold is often sufficient, additional substitutions on the phenyl ring can be used to block metabolism or to probe for additional binding interactions.[16]
The following table presents hypothetical data to illustrate a typical SAR study for a series of kinase inhibitors based on this scaffold.
| Compound ID | R¹ (on Amine) | R² (on Thiol) | Kinase X IC₅₀ (nM) |
| 1a | -H | -H | >10,000 |
| 1b | -C(O)NH-Ph | -H | 5,200 |
| 1c | -C(O)NH-(3-Cl-Ph) | -H | 850 |
| 1d | -C(O)NH-(3-Cl-Ph) | -CH₃ | 790 |
| 1e | -C(O)NH-(3-Cl-Ph) | -CH₂-acrylamide | 50 (irreversible) |
This is illustrative data. As shown, the elaboration of the amine (R¹) with a substituted phenylurea dramatically improves activity (1a vs 1c). Further modification of the thiol (R²) to include a reactive Michael acceptor (1e) can convert the inhibitor from a reversible to a potent, irreversible agent.
Bioisosteric Replacement
Bioisosterism is the strategy of replacing one functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.[17][18][19] The this compound scaffold serves as an excellent bioisostere for its non-fluorinated or otherwise substituted counterparts.
-
Fluorine vs. Hydrogen: Replacing a hydrogen atom with fluorine at the 3-position can block metabolic attack at that site, increasing the drug's half-life.[14][17] This replacement can also lower the pKa of the aniline, potentially improving binding by altering the hydrogen bond donor strength.
-
Thiol vs. Other Groups: The thiol group can be a bioisosteric replacement for a hydroxyl or even a methyl group in certain contexts, offering a unique vector for interaction or derivatization.[19]
Future Perspectives and Conclusion
The this compound scaffold and its analogs continue to be of high interest in drug discovery. Future research will likely focus on:
-
Novel Kinase Targets: Applying this scaffold to less-explored kinases within the "dark kinome".[20]
-
Covalent Inhibitors: Further exploiting the thiol group for the rational design of highly selective and potent targeted covalent inhibitors.
-
Beyond Kinases: Exploring the utility of this scaffold for other target classes, such as proteases or epigenetic targets, where its unique combination of functional groups could be advantageous.
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4-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 14517551 - PubChem. (URL: [Link])
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Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed. (URL: [Link])
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Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])
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Reaction of 2-aminothiophenol with 2,5-dihydro-2,5-dimethoxyfuran : a facile route to a new dihydrobenzothiazine derivative | Request PDF - ResearchGate. (URL: [Link])
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Applications of fluorine-containing amino acids for drug design - PubMed. (URL: [Link])
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Aromatic Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])
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Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study - ResearchGate. (URL: [Link])
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Bioisosteric Replacement Strategies - SpiroChem. (URL: [Link])
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Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - MDPI. (URL: [Link])
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Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (URL: [Link])
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. (URL: [Link])
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This compound [P82946] - ChemUniverse. (URL: [Link])
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])
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Applications of fluorine-containing amino acids for drug design - ResearchGate. (URL: [Link])
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Structure−Activity Relationships of Analogues with Aromatic Amino Acids... - ResearchGate. (URL: [Link])
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])
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A Fluorescent Kinase Inhibitor that Exhibits Diagnostic Changes in Emission upon Binding. (URL: [Link])
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (URL: [Link])
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CAS:15178-48-0 | this compound - Henan Alfa Chemical Co., Ltd. (URL: [Link])
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Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles - PubMed. (URL: [Link])
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - NIH. (URL: [Link])
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Regulation of proton partitioning in kinase-activating acute myeloid leukemia and its therapeutic implication - NIH. (URL: [Link])
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Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf. (URL: [Link])
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Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - MDPI. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for the Formation of 4-Amino-3-fluorobenzenethiol Self-Assembled Monolayers
Introduction: The Strategic Advantage of 4-Amino-3-fluorobenzenethiol in Surface Science
Self-assembled monolayers (SAMs) represent a cornerstone of modern surface engineering, enabling the precise modification of material properties at the molecular level. Among the diverse array of molecules utilized for SAM formation, this compound (4-A-3-FBT) offers a unique combination of functionalities that make it a compelling choice for researchers in biosensing, molecular electronics, and drug development. The strategic placement of the amino (-NH2), fluoro (-F), and thiol (-SH) groups on an aromatic backbone provides a versatile platform for creating highly tailored and functional surfaces.
The thiol group serves as a robust anchor, forming a strong covalent bond with gold and other noble metal surfaces, which is a well-established method for creating ordered molecular layers.[1] The aromatic ring provides structural stability and defined electronic properties. The fluorine atom, with its high electronegativity, imparts hydrophobicity and can influence the electronic work function of the underlying substrate.[2][3] This modification can be critical in tuning the interfacial properties of electronic devices and resisting non-specific protein adsorption in biological applications.[4] The amino group presents a reactive site for the subsequent covalent immobilization of biomolecules, nanoparticles, or other functional moieties, making 4-A-3-FBT an excellent molecular template.[5][6]
This application note provides a comprehensive guide to the formation and characterization of high-quality 4-A-3-FBT SAMs on gold substrates. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecule for their specific applications.
Materials and Equipment
Reagents:
-
200 Proof Ethanol (ACS Grade or higher)[9]
-
Sulfuric Acid (H₂SO₄, Concentrated)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (Resistivity > 18 MΩ·cm)
-
Dry Nitrogen Gas (High Purity)
Substrates:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides). The quality of the gold surface is critical for the formation of a well-ordered SAM.[10]
Equipment:
-
Sonicator
-
Calibrated micropipettes
-
Glass or polypropylene containers with sealable caps[9]
-
Tweezers for sample handling
-
Fume hood
-
Contact Angle Goniometer
-
X-ray Photoelectron Spectrometer (XPS)
-
Atomic Force Microscope (AFM)
Experimental Protocol: Formation of 4-A-3-FBT Self-Assembled Monolayers
This protocol details the step-by-step procedure for preparing high-quality 4-A-3-FBT SAMs on gold substrates. A clean environment is paramount to prevent contamination that can adversely affect monolayer quality.[9]
Part 1: Substrate Preparation (Piranha Cleaning)
CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.
-
Prepare Piranha Solution: In a clean glass beaker within a fume hood, slowly add 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid. The solution will become very hot.
-
Substrate Cleaning: Using tweezers, carefully immerse the gold substrates in the hot piranha solution for 10-15 minutes. This process removes organic contaminants and creates a hydrophilic surface.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Drying: Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Immediate Use: Use the cleaned substrates immediately to prevent re-contamination.
Part 2: SAM Formation
-
Prepare Thiol Solution: In a clean, sealable container, prepare a 1 mM solution of 4-A-3-FBT in 200 proof ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of 4-A-3-FBT in 10 mL of ethanol. The molecular weight of this compound is 143.18 g/mol .[11]
-
Immersion: Immediately immerse the clean, dry gold substrates into the thiol solution. Ensure the entire gold surface is submerged.[9]
-
Incubation: Seal the container to minimize solvent evaporation and exposure to oxygen. Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[9]
Part 3: Post-Formation Rinsing and Drying
-
Rinsing: After the incubation period, carefully remove the substrates from the thiol solution using clean tweezers.
-
Ethanol Rinse: Rinse the substrates thoroughly with fresh 200 proof ethanol to remove any physisorbed molecules.[9]
-
Sonication (Optional but Recommended): Place the substrates in a container with fresh ethanol and sonicate for 1-3 minutes to further remove non-covalently bound molecules.[9]
-
Final Rinse: Perform a final rinse with ethanol.
-
Drying: Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
Storage: Store the prepared SAMs in a clean, dry environment, such as a petri dish sealed with parafilm, until further use.
Caption: Workflow for 4-A-3-FBT SAM Formation.
Characterization of 4-A-3-FBT Self-Assembled Monolayers
Thorough characterization is essential to confirm the successful formation of a high-quality SAM. The following techniques provide complementary information on the surface properties, chemical composition, and morphology of the monolayer.
| Characterization Technique | Parameter Measured | Typical Expected Results for 4-A-3-FBT SAMs |
| Contact Angle Goniometry | Static Water Contact Angle | Increased hydrophobicity compared to the clean gold substrate. Expected contact angles are typically in the range of 60-80°, influenced by the presence of the fluorinated aromatic ring.[12][13] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition and Chemical States | Presence of F 1s, N 1s, S 2p, C 1s, and Au 4f peaks. The S 2p peak should indicate the formation of a gold-thiolate bond.[10][14] |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | A smooth and uniform surface, indicating the formation of a complete monolayer. The presence of islands or pits may suggest incomplete or disordered SAM formation.[15][16] |
Insights from Characterization:
-
Contact Angle Goniometry: A significant increase in the water contact angle compared to the bare gold surface is a primary indicator of successful monolayer formation. The fluorinated nature of the molecule contributes to this hydrophobicity.[17][18]
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides definitive evidence of the chemical composition of the surface. High-resolution scans of the S 2p region are crucial for confirming the covalent attachment of the thiol to the gold surface. The presence of nitrogen and fluorine peaks confirms the incorporation of the 4-A-3-FBT molecule.[10]
-
Atomic Force Microscopy (AFM): AFM imaging allows for the visualization of the surface topography at the nanoscale. A well-formed SAM will exhibit a smooth surface with a low root-mean-square (RMS) roughness. In contrast, incomplete monolayer formation may be characterized by the presence of molecular islands or bare substrate regions.[19][20]
Applications and Future Directions
The unique trifunctional nature of 4-A-3-FBT SAMs opens up a wide range of applications:
-
Biosensors: The terminal amino group provides a convenient handle for the covalent immobilization of antibodies, enzymes, or nucleic acids for the development of highly specific and sensitive biosensors. The fluorine atom can help to reduce non-specific binding of interfering molecules.
-
Molecular Electronics: The aromatic nature and the presence of the electronegative fluorine atom can be used to tune the work function of electrodes, which is a critical parameter in organic electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[3]
-
Drug Delivery and Development: Surfaces functionalized with 4-A-3-FBT can be used to study drug-protein interactions or to create platforms for controlled drug release. The ability to present specific biomolecules on a well-defined surface is invaluable in understanding biological recognition events.
Caption: Application Pathways for 4-A-3-FBT SAMs.
Conclusion
The protocol outlined in this application note provides a reliable method for the formation of high-quality this compound self-assembled monolayers on gold surfaces. The combination of a strong anchoring group, a modifiable terminal functionality, and the unique properties imparted by the fluorine atom makes 4-A-3-FBT a powerful tool for surface engineering. By following the detailed steps for substrate preparation, SAM formation, and characterization, researchers can create well-defined and highly functional surfaces for a multitude of applications in the fields of biosensing, molecular electronics, and drug development.
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Water contact angles on different SAMs. Fluoroalkylsilane SAM on glass: G-CF, or ITO - ResearchGate. (n.d.). Retrieved from [Link]
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Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. (n.d.). Retrieved from [Link]
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Amine-Anchored Aromatic Self-Assembled Monolayer Junction: Structure and Electric Transport Properties | Langmuir - ACS Publications. (2021, October 4). Retrieved from [Link]
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Chemical Mapping of Supramolecular Self-Assembled Monolayers via Atomic Force Microscopy-Based Infrared with a Nanometer-Scale Lateral Resolution | The Journal of Physical Chemistry Letters - ACS Publications. (n.d.). Retrieved from [Link]
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Importance of Long-Term Storage for Fluorine-Substituted Aromatic Self-Assembled Monolayers by the Example of 4-Fluorobenzene-1-Thiolate Films on Au(111) | The Journal of Physical Chemistry C - ACS Publications. (2019, January 28). Retrieved from [Link]
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Contact angle vs. immersion time of fluorinated thiol-SAM on Ag. - ResearchGate. (n.d.). Retrieved from [Link]
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The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing). (n.d.). Retrieved from [Link]
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Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs | Langmuir - ACS Publications. (2021, November 17). Retrieved from [Link]
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Strong Substrate–Adsorbate Interactions Direct the Impact of Fluorinated N-Heterocyclic Carbene Monolayers on Au Surface Properties - NIH. (n.d.). Retrieved from [Link]
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Atomic force microscope imaging of molecular aggregation during self-assembled monolayer growth | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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AFM image: islands of self-assembled monolayers of 11-mercaptoundecyl-... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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The impact of fluorination on the structure and properties of self-assembled monolayer films | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Guide for Atomic Force Microscopy Image Analysis To Discriminate Heteroatoms in Aromatic Molecules | Energy & Fuels - ACS Publications. (2019, April 29). Retrieved from [Link]
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4-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 14517551 - PubChem. (n.d.). Retrieved from [Link]
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Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - NIH. (n.d.). Retrieved from [Link]
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Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - RSC Publishing. (n.d.). Retrieved from [Link]
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Elucidating the Influence of Electrical Potentials on the Formation of Charged Oligopeptide Self‐Assembled Monolayers on Gold - NIH. (n.d.). Retrieved from [Link]
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SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. (2022, October 26). Retrieved from [Link]
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Kinetics of self-assembly of (a) thiol and (b) amino-terminated SAMs on... - ResearchGate. (n.d.). Retrieved from [Link]
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Figure 3. Schematic representation of SAM formation. Notes: Thiols can... - ResearchGate. (n.d.). Retrieved from [Link]
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Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111) - MDPI. (n.d.). Retrieved from [Link]
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Well-Ordered Domains of 4-Fluorobenzenethiol Self-Assembled Monolayers on Au(111) Guided by a Displacement Reaction - PubMed. (2018, October 1). Retrieved from [Link]
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Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Self-Assembled Monolayers of N-Heterocyclic Olefins on Au(111) - AIR Unimi. (n.d.). Retrieved from [Link]
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Amino-acid interactions with the Au(111) surface: adsorption, band alignment, and interfacial electronic coupling - RSC Publishing. (n.d.). Retrieved from [Link]
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Maleimide-Functionalized Self-Assembled Monolayers for the Preparation of Peptide and Carbohydrate Biochips† - The Mrksich Group. (n.d.). Retrieved from [Link]
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Amino-terminated biphenylthiol self-assembled monolayers as highly reactive molecular templates - PubMed. (2015, March 14). Retrieved from [Link]
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Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111) - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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XPS Analysis of 2- and 3-Aminothiophenol Grafted on Silicon (111) Hydride Surfaces - MDPI. (2018, October 21). Retrieved from [Link]
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Application Notes & Protocols for Biosensor Fabrication Using 4-Amino-3-fluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 4-Amino-3-fluorobenzenethiol in Modern Biosensing
In the landscape of biosensor development, particularly for applications in drug discovery and diagnostics, the choice of surface chemistry is paramount. It dictates the stability, sensitivity, and specificity of the entire sensing platform. This compound has emerged as a superior linker molecule for the fabrication of high-performance electrochemical biosensors. Its unique trifunctional structure—a thiol group for robust anchoring to gold surfaces, a primary amine for covalent immobilization of bioreceptors, and a fluorine atom for enhanced monolayer stability and reduced non-specific binding—offers a distinct advantage over simpler alkanethiols.
This guide provides an in-depth exploration of the application of this compound in biosensor fabrication. We will delve into the mechanistic reasoning behind its use, provide detailed, field-proven protocols for the construction of sensitive and reliable biosensors, and discuss its application in label-free electrochemical detection relevant to drug development.
Part 1: The Foundational Chemistry of this compound
The efficacy of this compound in biosensor fabrication is rooted in its molecular architecture. The thiol (-SH) group exhibits a strong affinity for gold surfaces, leading to the spontaneous formation of a dense, well-ordered self-assembled monolayer (SAM).[1] This gold-thiol bond provides a stable and reproducible foundation for the biosensor.
The primary amine (-NH2) group serves as a versatile and reactive handle for the covalent attachment of a wide array of biomolecules, including proteins, antibodies, and nucleic acids.[2] This is commonly achieved through well-established chemistries, such as the use of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds.[3][4]
The strategically positioned fluorine atom imparts unique properties to the SAM. Fluorinated compounds are known for their low surface energy and hydrophobicity, which can help to minimize the non-specific adsorption of interfering molecules from complex biological samples.[5] This is a critical factor in reducing background noise and enhancing the signal-to-noise ratio of the biosensor.
Key Properties of this compound
| Property | Value | Source |
| CAS Number | 15178-48-0 | [6] |
| Molecular Formula | C6H6FNS | [6] |
| Molecular Weight | 143.18 g/mol | [6] |
Part 2: Experimental Workflow for Biosensor Fabrication
The following sections provide a comprehensive, step-by-step guide for the fabrication of an electrochemical biosensor using a this compound self-assembled monolayer on a gold electrode.
Diagram of the Biosensor Fabrication Workflow
Caption: Workflow for fabricating a biosensor with this compound.
Protocol 1: Gold Electrode Preparation
Objective: To prepare a clean and reproducible gold surface for SAM formation.
Materials:
-
Gold-coated electrodes
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Ethanol (absolute)
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Piranha Cleaning (for bare, non-patterned gold surfaces): a. Immerse the gold electrodes in freshly prepared Piranha solution for 1-2 minutes. b. Thoroughly rinse the electrodes with copious amounts of DI water. c. Rinse with absolute ethanol. d. Dry the electrodes under a gentle stream of nitrogen gas.
-
Electrochemical Cleaning (safer alternative): a. In a three-electrode setup with the gold electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference, cycle the potential in 0.5 M H2SO4 until a reproducible cyclic voltammogram characteristic of clean gold is obtained.[7] b. Rinse thoroughly with DI water and ethanol, then dry with nitrogen.
Protocol 2: Formation of the this compound SAM
Objective: To form a dense and well-ordered self-assembled monolayer on the gold electrode.
Materials:
-
Cleaned gold electrodes
-
This compound
-
Anhydrous ethanol
Procedure:
-
Prepare a 1-10 mM solution of this compound in anhydrous ethanol. The optimal concentration may need to be determined empirically but a 5 mM solution is a good starting point.[8]
-
Immediately immerse the cleaned and dried gold electrodes into the thiol solution.
-
Incubate for 12-24 hours at room temperature in a dark, sealed container to prevent oxidation and photo-degradation.
-
After incubation, remove the electrodes and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the electrodes under a gentle stream of nitrogen.
Protocol 3: Characterization of the SAM
Objective: To verify the successful formation of the this compound SAM.
Techniques:
-
Cyclic Voltammetry (CV): In the presence of a redox probe like [Fe(CN)6]3-/4-, a well-formed, insulating SAM will block the electron transfer to the electrode surface, resulting in a significant decrease in the peak currents and an increase in the peak-to-peak separation compared to the bare gold electrode.[7][9]
-
Electrochemical Impedance Spectroscopy (EIS): A bare gold electrode will show a small semicircle in the Nyquist plot, indicating low charge transfer resistance (Rct). After SAM formation, the Rct will increase dramatically, reflecting the insulating nature of the monolayer.[8][10] This is a highly sensitive technique for characterizing the integrity of the SAM.
-
Contact Angle Measurement: The hydrophobic nature of the fluorinated SAM will result in an increased water contact angle compared to the clean gold surface.
| Characterization Technique | Expected Result for Successful SAM Formation |
| Cyclic Voltammetry (CV) | Decreased peak currents and increased peak separation |
| Electrochemical Impedance Spectroscopy (EIS) | Significant increase in charge transfer resistance (Rct) |
| Contact Angle Goniometry | Increased water contact angle |
Protocol 4: Covalent Immobilization of a Protein Bioreceptor
Objective: To covalently attach a protein (e.g., an antibody) to the amino-terminated SAM.
Materials:
-
SAM-modified electrodes
-
Protein bioreceptor with available carboxyl groups
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine or Bovine Serum Albumin (BSA) for blocking
Procedure:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water.
-
Immerse the SAM-modified electrodes in the EDC/NHS solution for 1 hour at room temperature to activate the carboxyl groups on the protein that will be immobilized. Alternatively, if the protein has primary amines and the target has carboxyl groups, the EDC/NHS can be used to activate the target. For immobilizing a protein onto the amino-terminated SAM, you would first need to modify the protein to have a reactive group that can bind to the amine. A more direct approach is to use a bifunctional crosslinker. However, for this example, we will assume a protein with available carboxyl groups is being attached to the amine on the SAM.
-
Prepare a solution of the protein bioreceptor in PBS (e.g., 10-100 µg/mL).
-
Rinse the EDC/NHS-activated electrodes with PBS.
-
Immerse the electrodes in the protein solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
After incubation, rinse the electrodes with PBS to remove any non-covalently bound protein.
-
To block any remaining active sites and prevent non-specific binding in subsequent steps, immerse the electrodes in a 1 M ethanolamine solution or a 1% BSA solution in PBS for 30-60 minutes.
-
Rinse again with PBS. The biosensor is now ready for use.
Diagram of EDC/NHS Immobilization Chemistry
Caption: Covalent immobilization of a protein via EDC/NHS chemistry.
Part 3: Application in Label-Free Electrochemical Detection
A significant application of biosensors fabricated with this compound is in label-free electrochemical detection.[11] This approach eliminates the need for secondary antibodies or fluorescent tags, simplifying the assay and allowing for real-time monitoring of binding events.
Principle of Detection: The binding of the target analyte to the immobilized bioreceptor on the electrode surface alters the local dielectric environment and the charge distribution at the electrode-solution interface. This change can be sensitively detected as a change in the electrochemical impedance.
Protocol 5: Label-Free Detection of a Target Analyte
Objective: To detect and quantify a target analyte using the fabricated biosensor.
Materials:
-
Fabricated and blocked biosensor
-
Solutions of the target analyte at various concentrations in a suitable buffer (e.g., PBS)
-
Electrochemical workstation capable of performing EIS
Procedure:
-
Perform a baseline EIS measurement of the biosensor in the buffer solution without the analyte. The measurement is typically done in a solution containing a redox probe like [Fe(CN)6]3-/4- at the formal potential of the probe.[8]
-
Incubate the biosensor with a solution containing the target analyte for a specific period (e.g., 15-60 minutes).
-
After incubation, rinse the sensor with buffer to remove any unbound analyte.
-
Perform another EIS measurement.
-
The binding of the analyte will further impede electron transfer, resulting in an increase in the charge transfer resistance (Rct).
-
The change in Rct (ΔRct = Rct_after_binding - Rct_baseline) is proportional to the concentration of the analyte.
-
A calibration curve can be generated by plotting ΔRct against the logarithm of the analyte concentration.
Conclusion and Future Perspectives
This compound provides a robust and versatile platform for the fabrication of high-performance electrochemical biosensors. Its unique structural features contribute to the creation of stable, sensitive, and specific sensing interfaces. The protocols outlined in this guide offer a comprehensive framework for researchers to develop and optimize biosensors for a wide range of applications, from fundamental biological research to high-throughput screening in drug development. The ability to perform label-free, real-time detection makes this technology particularly valuable for accelerating the discovery and characterization of new therapeutic agents. Future advancements may involve the integration of these biosensors into microfluidic systems for automated and high-throughput analysis.
References
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Mechanism for protein immobilization via EDC/NHS coupling. ResearchGate. Available at: [Link]
-
Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. ScienceDirect. Available at: [Link]
-
Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy. JoVE. Available at: [Link]
-
Electrochemical characterization of self-assembled thiol-porphyrin monolayers on gold electrodes by SECM. PubMed. Available at: [Link]
-
Thiol-based, site-specific and covalent immobilization of biomolecules for single-molecule experiments. Nature Protocols. Available at: [Link]
-
Recent advances in covalent, site-specific protein immobilization. F1000Research. Available at: [Link]
-
Plasma modified surfaces for covalent immobilization of functional biomolecules in the absence of chemical linkers: towards better biosensors and a new generation of medical implants. PMC. Available at: [Link]
-
Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors. MDPI. Available at: [Link]
-
4-Fluoro-3-nitrophenyl Grafted Gold Electrode Based Platform for Label Free Electrochemical Detection of interleukin-2 Protein. PubMed. Available at: [Link]
-
Label-free and label-based electrochemical detection of disease biomarker proteins. IAPC Publishing. Available at: [Link]
-
Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. ResearchGate. Available at: [Link]
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Label-Free Electrochemical Test of Protease Interaction with a Peptide Substrate Modified Gold Electrode. MDPI. Available at: [Link]
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Advances in Nanomaterials for Detecting Disease Biomarkers. Technology Networks. Available at: [Link]
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Self-Assembled Monolayers of Aromatic ω-Aminothiols on Gold: Surface Chemistry and Reactivity. ResearchGate. Available at: [Link]
-
Immobilization of specific proteins to titanium surface using self-assembled monolayer technique. Pocket Dentistry. Available at: [Link]
-
Biomarker sensing platforms based on fluorescent metal nanoclusters. PMC. Available at: [Link]
-
An Overview of Label-free Electrochemical Protein Sensors. MDPI. Available at: [Link]
-
Recent advances in gold electrode fabrication for low-resource setting biosensing. RSC Publishing. Available at: [Link]
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Design and characterization of the biofunctionalized gold electrode a,... ResearchGate. Available at: [Link]
-
Effects of Experimental Conditions on the Signaling Fidelity of Impedance-Based Nucleic Acid Sensors. ACS Publications. Available at: [Link]
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Customizable Fabrication Process for Flexible Carbon-Based Electrochemical Biosensors. MDPI. Available at: [Link]
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Self-assembly of amino-terminated monolayers depending on the chemical structure. RSC Publishing. Available at: [Link]
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A Comprehensive Guide to the Synthesis of Derivatives from 4-Amino-3-fluorobenzenethiol: Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffolding Molecule
4-Amino-3-fluorobenzenethiol is a key starting material in medicinal chemistry and materials science due to its unique trifunctional nature. The presence of an amino group, a thiol group, and a fluorinated aromatic ring provides a versatile platform for the synthesis of a diverse array of derivatives with significant biological and chemical properties. The fluorine substituent, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of the resulting molecules, making it a valuable component in drug design. This guide provides a detailed exploration of the synthetic pathways available for the derivatization of this compound, offering both theoretical insights and practical, step-by-step protocols for key transformations.
The reactivity of this compound is governed by the distinct nucleophilicity of its amino and thiol groups, as well as the potential for electrophilic and nucleophilic substitution on the aromatic ring. Understanding the interplay of these reactive sites is crucial for achieving selective and high-yielding transformations. This document will delve into the derivatization strategies targeting each of these functional groups, providing researchers with the tools to harness the full synthetic potential of this valuable building block.
I. Physicochemical Properties and Safety Considerations
Before embarking on any synthetic work, a thorough understanding of the starting material's properties and hazards is paramount.
| Property | Value | Source |
| CAS Number | 15178-48-0 | [1] |
| Molecular Formula | C₆H₆FNS | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | Light yellow low melting solid | [2] |
| Storage | 2-8°C, stored under nitrogen in a dark place | [2] |
Safety Profile: this compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
II. Derivatization at the Amino Group: N-Acylation and N-Alkylation
The amino group of this compound is a primary nucleophile, readily undergoing acylation and alkylation reactions. However, the presence of the thiol group necessitates careful consideration of chemoselectivity.
A. N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation for introducing a wide range of functional groups. The choice of acylating agent and reaction conditions can influence the selectivity between N-acylation and S-acylation. Generally, in neutral or slightly basic conditions, the amino group is more nucleophilic than the thiol group, favoring N-acylation.
Core Principle: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride), leading to the formation of an amide bond.
Protocol 1: Synthesis of N-(4-mercapto-2-fluorophenyl)acetamide
This protocol details the N-acetylation using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-mercapto-2-fluorophenyl)acetamide.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
0 °C reaction start: Helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
Aqueous work-up: Removes the pyridine, excess acetic anhydride, and other water-soluble impurities.
B. N-Alkylation: Synthesis of Secondary and Tertiary Amines
N-alkylation introduces alkyl substituents to the amino group. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing S-alkylation. Reductive amination offers a more controlled approach for mono-alkylation.
Core Principle: The amino group reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride to the corresponding alkylated amine.
Protocol 2: Synthesis of 4-(Ethylamino)-3-fluorobenzenethiol via Reductive Amination
Materials:
-
This compound
-
Acetaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DCE, add acetaldehyde (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(ethylamino)-3-fluorobenzenethiol.
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride (STAB): A mild and selective reducing agent for reductive amination, which is less likely to reduce the aldehyde starting material directly.
-
DCE: A common solvent for reductive amination that is compatible with the reagents.
III. Derivatization at the Thiol Group: S-Alkylation and Disulfide Formation
The thiol group is a potent nucleophile, especially in its deprotonated thiolate form. This reactivity allows for the formation of thioethers (S-alkylation) and disulfides.
A. S-Alkylation: Synthesis of Thioethers
S-alkylation is typically achieved by reacting the thiol with an alkyl halide in the presence of a base. To favor S-alkylation over N-alkylation, it is advantageous to use conditions that promote the formation of the more nucleophilic thiolate anion.
Core Principle: The thiolate anion, generated by a base, acts as a strong nucleophile and displaces a leaving group (e.g., halide) from an alkyl electrophile in an Sₙ2 reaction.
Protocol 3: Synthesis of (4-Amino-3-fluorophenyl)(methyl)sulfane
Materials:
-
This compound
-
Methyl iodide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add methyl iodide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired thioether.
Causality Behind Experimental Choices:
-
Potassium carbonate: A base strong enough to deprotonate the thiol to the more nucleophilic thiolate, but generally not strong enough to significantly deprotonate the aniline, thus favoring S-alkylation.
-
DMF: A polar aprotic solvent that facilitates Sₙ2 reactions.
B. Disulfide Formation: Oxidative Coupling
Thiols can be readily oxidized to form disulfides. This can be achieved using a variety of mild oxidizing agents or even by air oxidation, particularly in the presence of a base.
Core Principle: Two thiol molecules are oxidized, forming a sulfur-sulfur bond. This process involves the formal loss of two hydrogen atoms.
Protocol 4: Synthesis of 4,4'-Disulfanediylbis(2-fluoroaniline)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulfate solution
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO.
-
Add a catalytic amount of iodine (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, open to the air. Monitor by TLC.
-
Pour the reaction mixture into water and extract with DCM.
-
Wash the combined organic layers with sodium thiosulfate solution (to remove excess iodine), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude disulfide can often be purified by recrystallization.
Causality Behind Experimental Choices:
-
DMSO/I₂: A mild oxidizing system that promotes the formation of the disulfide bond. Air (oxygen) can also serve as the terminal oxidant in this catalytic cycle.
-
Sodium thiosulfate wash: Quenches and removes any unreacted iodine from the organic phase.
IV. Cyclization Reactions: Synthesis of Benzothiazoles
The proximate amino and thiol groups in this compound make it an ideal precursor for the synthesis of 6-fluorobenzothiazoles, a privileged scaffold in medicinal chemistry.
Core Principle: The synthesis of benzothiazoles from 2-aminobenzenethiols typically involves a condensation reaction with a one-carbon electrophile (e.g., aldehyde, carboxylic acid, or its derivative) followed by an intramolecular cyclization and subsequent oxidation.
Protocol 5: Synthesis of 6-Fluoro-2-phenyl-1,3-benzothiazole
This protocol describes the condensation with benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and DMSO.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) for 6-12 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 6-fluoro-2-phenyl-1,3-benzothiazole.
Causality Behind Experimental Choices:
-
DMSO: Acts as both a solvent and a mild oxidant to facilitate the final aromatization step of the benzothiazole ring.
-
Reflux: Provides the necessary thermal energy to drive the condensation and cyclization reactions.
V. Reactions on the Aromatic Ring: Expanding Structural Diversity
While derivatization of the amino and thiol groups is common, the aromatic ring also offers opportunities for further functionalization, although these reactions are less frequently reported for this specific substrate.
-
Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the ortho and para positions. However, the position ortho to the amino group is already substituted with fluorine. The other ortho position is sterically hindered by the thiol group. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the position para to the thiol group (position 2).
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom can potentially be displaced by strong nucleophiles, although this is generally difficult on an electron-rich ring unless activated by a strong electron-withdrawing group.
-
Cross-Coupling Reactions: The thiol group can be converted to a triflate or other suitable leaving group to participate in palladium-catalyzed cross-coupling reactions. Alternatively, the amino group can be transformed into a diazonium salt for Sandmeyer-type reactions.
A notable example of a reaction involving the aromatic ring is the synthesis of phenothiazines.
Synthesis of Fluorinated Phenothiazines
Phenothiazines are an important class of heterocyclic compounds with a wide range of biological activities. Fluorinated phenothiazines can be synthesized from 2-amino-3-fluorobenzenethiol through a Smiles rearrangement of an intermediate 2-formamido-2'-nitrodiphenylsulfide.[2] This involves an initial Ullmann condensation with an o-halonitrobenzene.
Conceptual Workflow for Phenothiazine Synthesis:
Caption: Conceptual workflow for the synthesis of fluorinated phenothiazines.
Summary of Synthetic Transformations
The following diagram provides a high-level overview of the key derivatization pathways for this compound discussed in this guide.
Caption: Overview of derivatization pathways from this compound.
Conclusion and Future Perspectives
This compound represents a powerful and versatile starting material for the synthesis of a wide range of functionalized molecules. This guide has provided a detailed overview of the key synthetic transformations, including N-acylation, N-alkylation, S-alkylation, disulfide formation, and the synthesis of important heterocyclic systems like benzothiazoles and phenothiazines. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to explore the chemical space around this valuable scaffold.
As the demand for novel therapeutic agents and functional materials continues to grow, the strategic derivatization of building blocks like this compound will undoubtedly play a crucial role. Future research in this area may focus on the development of more sophisticated and chemoselective methodologies, the exploration of novel catalytic systems for C-H functionalization of the aromatic ring, and the application of these derivatives in the discovery of new bioactive compounds and advanced materials.
References
-
PubChem. 4-Amino-3-fluorobenzene-1-thiol. National Center for Biotechnology Information. [Link]
-
Jadhav, G. R., & Shaikh, M. U. (2010). Synthesis of Fluoro Benzothiazoles[2] Comprising Azetidinone Derivatives. Ignited Minds Journals.
- Reddy, D. R. S., Jamullamudi, R. N., & Rani, A. P. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 6(3), 347-352.
- Patel, N. B., & Patel, H. R. (2011). Synthesis of Bioactive Fluorinated 10H-Phenothiazines and their Sulfone Derivatives. E-Journal of Chemistry, 8(3), 1062-1070.
-
Wikipedia. Ullmann condensation. [Link]
- Polshettiwar, V., & Varma, R. S. (2008). A new, efficient and simple protocol for the N-acylation of amines. Green Chemistry, 10(7), 743-746.
- Baxendale, I. R., Ley, S. V., & Sneddon, H. F. (2006). A clean conversion of an alcohol to an azide using a polymer-supported phosphine and carbon tetrabromide. Beilstein Journal of Organic Chemistry, 2, 16.
-
Organic Chemistry Portal. Synthesis of Disulfides. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
Application Note: 4-Amino-3-fluorobenzenethiol as a Linker for Probing Charge Transport in Molecular Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorination in Molecular Electronics
The field of molecular electronics aims to utilize single molecules as active components in electronic circuits, offering the ultimate frontier in miniaturization. The function of these molecular-scale devices is critically dependent on the linker molecule that bridges the gap between macroscopic electrodes. This molecule's structure dictates the energy level alignment and coupling at the electrode-molecule interface, thereby controlling charge transport.
4-Amino-3-fluorobenzenethiol emerges as a molecule of significant interest for fundamental studies in molecular electronics. The strategic placement of a fluorine atom on the aromatic ring, ortho to the amino group, introduces several key electronic effects. Fluorine's high electronegativity creates a strong dipole moment and lowers the energy levels of the molecule's frontier orbitals (HOMO and LUMO)[1][2]. This modulation of the electronic landscape provides a powerful tool to tune the charge injection barrier and conductance of a molecular junction. Furthermore, the strong carbon-fluorine bond enhances the thermal and chemical stability of the linker molecule[1].
This application note provides a comprehensive guide for the synthesis, self-assembly, and characterization of this compound in a molecular junction, enabling researchers to explore the nuanced effects of fluorination on single-molecule charge transport.
Physicochemical Properties of this compound
A thorough understanding of the linker molecule's properties is essential for designing and interpreting molecular electronics experiments.
| Property | Value | Source |
| CAS Number | 15178-48-0 | [3] |
| Molecular Formula | C₆H₆FNS | [3] |
| Molecular Weight | 143.18 g/mol | [3] |
| Appearance | Off-white to light brown solid | - |
| Purity | >97% | [4] |
| Solubility | Soluble in organic solvents such as ethanol, DMF, THF | General knowledge |
| Safety | Harmful if swallowed, causes serious eye damage | [5] |
Synthesis Protocol: Preparation of this compound
While this compound is commercially available from suppliers such as Santa Cruz Biotechnology and BLD Pharm[3][6], a synthetic route is provided here for researchers who wish to prepare or modify this compound. The following protocol is an adapted procedure based on the synthesis of similar thiophenols, employing the robust Newman-Kwart rearrangement. This method converts a readily available phenol into the desired thiol.
Reaction Scheme:
A three-step synthesis of this compound.
Materials:
-
4-Amino-3-fluorophenol
-
Dimethylthiocarbamoyl chloride
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Dimethylformamide (DMF)
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Step 1: Formation of O-(4-Amino-3-fluorophenyl) dimethylthiocarbamate
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-Amino-3-fluorophenol in anhydrous DMF.
-
Cool the solution in an ice bath and slowly add sodium hydride (1.1 equivalents). Stir until hydrogen evolution ceases.
-
Add dimethylthiocarbamoyl chloride (1.05 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the O-aryl thiocarbamate.
-
-
Step 2: Newman-Kwart Rearrangement
-
In a suitable flask, dissolve the purified O-aryl thiocarbamate in a high-boiling solvent like diphenyl ether.
-
Heat the solution to approximately 250°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
The S-aryl thiocarbamate can be isolated by removing the solvent under high vacuum or by precipitation and filtration.
-
-
Step 3: Hydrolysis to this compound
-
Dissolve the S-aryl thiocarbamate in a mixture of ethanol and aqueous NaOH or KOH solution.
-
Reflux the mixture for 4-6 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl) to precipitate the thiophenol.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
The final product should be stored under an inert atmosphere to prevent oxidation of the thiol group.
-
Protocol for Self-Assembled Monolayer (SAM) Formation
The formation of a well-ordered self-assembled monolayer (SAM) on a gold surface is a critical step for reliable molecular electronics measurements. The thiol group of this compound forms a strong covalent bond with gold, leading to a densely packed molecular layer.
Materials:
-
Gold substrate (e.g., Au(111) on mica or silicon)
-
This compound
-
Absolute ethanol (spectroscopic grade)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Ultrapure water
-
Nitrogen gas for drying
Procedure:
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in Piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrate thoroughly with ultrapure water and then with absolute ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
For Au(111) on mica, flame-annealing the substrate can produce atomically flat terraces.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Incubate the substrate in the solution for 18-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen.
-
Workflow for SAM formation of this compound on gold.
Fabrication and Characterization of a Molecular Junction
The Scanning Tunneling Microscope-Break Junction (STM-BJ) technique is a powerful tool for measuring the electrical conductance of single-molecule junctions.
Instrumentation and Materials:
-
Scanning Tunneling Microscope (STM) with break-junction capability
-
SAM-coated gold substrate
-
Mechanically cut gold STM tip
-
Low-noise current amplifier
-
Data acquisition system
Procedure:
-
STM-BJ Setup:
-
Mount the SAM-coated gold substrate in the STM.
-
Approach the gold STM tip to the substrate until a tunneling current is established.
-
Repeatedly drive the tip into and out of contact with the substrate.
-
-
Data Acquisition:
-
As the tip is pulled away from the substrate, the gold-gold nano-contact breaks.
-
In the presence of the SAM, a this compound molecule can bridge the newly formed nanogap between the tip and the substrate.
-
Record the current as a function of tip displacement during the retraction process. The formation of a molecular junction will appear as a plateau in the conductance trace.
-
Thousands of these conductance traces are collected to build a statistically relevant dataset.
-
-
Data Analysis:
-
Construct a conductance histogram by plotting the frequency of occurrence of each conductance value from all the collected traces.
-
The most probable conductance of the single-molecule junction will appear as a peak in the histogram.
-
STM-BJ measurement workflow for a single-molecule junction.
Expected Results and Interpretation
While experimental conductance data for this compound is not yet widely published, we can make informed predictions based on the known properties of similar molecules. The conductance of a molecular junction is highly sensitive to the alignment of the molecule's frontier orbitals with the Fermi level of the electrodes.
-
Comparison with 4-Aminothiophenol: The parent molecule, 4-aminothiophenol, has a reported single-molecule conductance in the range of 10⁻² to 10⁻³ G₀ (where G₀ is the quantum of conductance, approximately 77.5 µS).
-
Effect of Fluorination: The electron-withdrawing nature of the fluorine atom is expected to lower the energy of both the HOMO and LUMO levels of this compound[2]. For many aromatic thiols, charge transport is dominated by HOMO-mediated tunneling. A lowering of the HOMO level would increase the energy gap between the HOMO and the gold Fermi level, which would be expected to decrease the single-molecule conductance compared to 4-aminothiophenol.
-
Dipole Effects: The C-F bond introduces a significant dipole moment. The orientation of this dipole with respect to the direction of charge transport can influence the local electrostatic potential within the junction, further modulating the conductance.
Table of Expected Conductance Values:
| Molecule | Expected Conductance Range (G/G₀) | Notes |
| 4-Aminothiophenol | 10⁻² - 10⁻³ | Experimentally determined. |
| This compound | < 10⁻³ | Theoretical prediction based on the electron-withdrawing effect of fluorine. |
Researchers performing these measurements should anticipate a conductance peak for this compound that is likely shifted to a lower value compared to its non-fluorinated counterpart. The precise value will provide valuable insight into the magnitude of the electronic effects induced by the fluorine substituent.
References
-
Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Langmuir. Available at: [Link]
-
The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Synthesis of 4-bromo-2-fluoroaniline. PrepChem.com. Available at: [Link]
-
Supplementary Information Single-Molecule Contact Switching via Electro-inductive Effects. The Royal Society of Chemistry. Available at: [Link]
-
4-Amino-3-fluorobenzene-1-thiol. PubChem. Available at: [Link]
-
Self-assembled monolayers of thiophenol on gold as a novel substrate for surface-enhanced infrared absorption. DigitalCommons@URI. Available at: [Link]
-
Revealing conductance variation of molecular junctions based on an unsupervised data analysis approach. The University of Liverpool Repository. Available at: [Link]
-
Single-Molecule Conductance Behavior of Molecular Bundles. PubMed Central. Available at: [Link]
-
Molecular-Scale Electronics. Inkpen Lab. Available at: [Link]
-
4-Aminothiophenol Functionalized Gold Nanoparticle-Based Colorimetric Sensor for the Determination of Nitramine Energetic Materials. ACS Publications. Available at: [Link]
-
4-Bromo-3-Fluoroaniline. Multichem Exports. Available at: [Link]
-
Length-dependent conductance of oligothiophenes. PubMed. Available at: [Link]
-
Thermal conductance of single-molecule junctions. OPUS. Available at: [Link]
-
This compound [P82946]. ChemUniverse. Available at: [Link]
-
Methods for the analysis, interpretation, and prediction of single-molecule junction conductance behaviour. PubMed Central. Available at: [Link]
- 4-amino-3-fluorophenol and preparation method thereof. Google Patents.
-
Theoretical study of trends in conductance for molecular junctions formed with armchair carbon nanotube electrodes. National Taiwan Normal University. Available at: [Link]
- Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. Google Patents.
-
CAS:15178-48-0 | this compound. Henan Alfa Chemical Co., Ltd. Available at: [Link]
Sources
- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Recent Advances in Single-Molecule Sensors Based on STM Break Junction Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Molecule Conductance of Neutral Closed-Shell and Open-Shell Diradical Indenofluorenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Robust and scalable single-molecule protein sequencing with fluorosequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Surface Characterization of 4-Amino-3-fluorobenzenethiol Self-Assembled Monolayers (SAMs)
Introduction
Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces represent a cornerstone of modern surface science and nanotechnology. Their well-defined structure and tunable chemical functionality make them ideal platforms for a wide range of applications, including biosensing, molecular electronics, and corrosion inhibition. 4-Amino-3-fluorobenzenethiol is a particularly interesting molecule for SAM formation due to its unique combination of functional groups. The thiol group provides a strong anchor to gold surfaces, while the aromatic ring offers a rigid and electronically conductive backbone. The amino group serves as a versatile chemical handle for subsequent covalent modification, and the fluorine atom acts as a subtle yet powerful modulator of the monolayer's electronic and surface properties.
This application note provides a comprehensive guide to the essential characterization techniques for this compound SAMs on gold substrates. We will delve into the causality behind the choice of each technique and provide detailed, field-proven protocols for their implementation. The overarching goal is to equip researchers, scientists, and drug development professionals with the knowledge to form and rigorously validate high-quality this compound SAMs.
I. Formation of this compound SAMs on Gold
A critical prerequisite for any characterization is the formation of a well-ordered and densely packed SAM. The following protocol outlines a standard procedure for the preparation of this compound SAMs.
Protocol 1: SAM Preparation
-
Substrate Preparation:
-
Begin with gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer followed by a 50-100 nm gold layer).
-
Clean the substrates by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (10 minutes each).
-
Dry the substrates under a stream of high-purity nitrogen.
-
Immediately before immersion in the thiol solution, treat the substrates with UV-Ozone for 15-20 minutes to remove any residual organic contaminants.
-
-
Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For amine-terminated thiols, it is crucial to use a slightly basic solution to ensure the thiol is in its neutral state. Adjust the pH to approximately 12 by adding a small amount of a suitable base like triethylamine.[1][2]
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution of the thiol.[1][2]
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrates into the thiol solution in a clean, sealed container.
-
To minimize oxidation, it is advisable to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Allow the self-assembly process to proceed for 24-48 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[1]
-
-
Post-Formation Rinsing and Drying:
-
After the incubation period, remove the substrates from the thiol solution.
-
Rinse the substrates thoroughly with copious amounts of absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a stream of high-purity nitrogen.
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization.
-
Caption: Workflow for the preparation of this compound SAMs.
II. Surface Spectroscopic Characterization
Surface-sensitive spectroscopic techniques are indispensable for confirming the chemical composition and bonding of the SAM.
A. X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS provides quantitative information about the elemental composition and chemical states of the atoms at the surface of the SAM. By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment.
Causality: For this compound SAMs, XPS is crucial for:
-
Confirming the presence of fluorine, nitrogen, sulfur, and carbon.
-
Verifying the covalent attachment of the thiol to the gold surface through the analysis of the S 2p spectrum.
-
Assessing the chemical integrity of the amino and fluoro-phenyl groups.
Expected Spectral Features:
| Element | Core Level | Expected Binding Energy (eV) | Interpretation |
| Fluorine | F 1s | ~687-688 | C-F bond in an aromatic ring.[3][4] |
| Nitrogen | N 1s | ~399.2 - 400.5 | Neutral amine (-NH2) group.[5] |
| Sulfur | S 2p | ~162.0 (S 2p3/2) | Thiolate (-S-) bond to gold. A peak around 163.7 eV may indicate some unbound thiol. |
| Carbon | C 1s | ~284.3-284.8 | C-C/C-H in the aromatic ring. A higher binding energy shoulder around 286.3 eV is expected for C-N and C-S, and another for C-F. |
| Gold | Au 4f | ~84.0 (Au 4f7/2) | Gold substrate. |
Protocol 2: XPS Analysis
-
Sample Introduction: Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a wide-range survey scan (e.g., 0-1100 eV) to identify all the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the F 1s, N 1s, S 2p, C 1s, and Au 4f regions. Use a pass energy of 20-50 eV for these scans to achieve good energy resolution.
-
Data Analysis:
-
Reference the binding energy scale to the Au 4f7/2 peak at 84.0 eV.
-
Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the binding energies and relative atomic concentrations of the different chemical species.
-
The presence of a dominant S 2p peak at ~162.0 eV is a strong indicator of successful chemisorption.
-
B. Fourier-Transform Infrared Spectroscopy (FTIR)
Principle: FTIR, particularly in its surface-sensitive modes like Reflection-Absorption Infrared Spectroscopy (RAIRS) or Attenuated Total Reflection (ATR), probes the vibrational modes of the molecules in the SAM. This provides information about the chemical bonds present and the orientation of the molecules.
Causality: FTIR is used to:
-
Confirm the presence of the key functional groups (amine, aromatic C-H, C-F).
-
Assess the structural integrity of the this compound molecule after assembly.
-
Gain insights into the packing and orientation of the molecules in the monolayer.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3500 | N-H stretching vibrations of the amine group.[6] |
| ~3030-3100 | Aromatic C-H stretching.[6] |
| ~1600-1620 | N-H scissoring and aromatic C=C stretching. |
| ~1450-1550 | Aromatic C=C stretching. |
| ~1200-1300 | C-N stretching and C-F stretching. |
| ~800-900 | Aromatic C-H out-of-plane bending. |
Protocol 3: RAIRS Analysis
-
Instrument Setup: Use an FTIR spectrometer equipped with a RAIRS accessory. The light should be p-polarized and incident at a high grazing angle (typically 80-85°).
-
Reference Spectrum: Acquire a reference spectrum from a clean, bare gold substrate.
-
Sample Spectrum: Acquire the spectrum of the this compound SAM.
-
Data Processing: The final spectrum is typically presented as -log(R/R₀), where R is the reflectance of the SAM-coated substrate and R₀ is the reflectance of the bare gold reference.
-
Peak Assignment: Identify the vibrational bands and assign them to the corresponding functional groups.[7][8]
III. Surface Physical and Morphological Characterization
These techniques provide information about the macroscopic and microscopic physical properties of the SAM.
A. Contact Angle Goniometry
Principle: This technique measures the angle at which a liquid droplet interfaces with the solid surface. The contact angle is a measure of the surface's wettability and is directly related to its surface free energy.
Causality: Contact angle measurements are a simple yet powerful tool to:
-
Qualitatively assess the successful formation of the SAM. A significant change in contact angle from the bare gold substrate is expected.
-
Evaluate the nature of the terminal group. The presence of the amino group is expected to make the surface more hydrophilic than a bare gold surface, but the aromatic ring and fluorine atom will influence the overall wettability.
-
Assess the uniformity and stability of the monolayer.
Expected Results: A bare gold surface typically has a water contact angle of around 70-80°. An amino-terminated SAM is expected to be more hydrophilic, with a lower contact angle. However, the presence of the fluorinated aromatic ring will increase the hydrophobicity compared to a purely aliphatic amine-terminated SAM. The final contact angle will be a balance of these effects, likely in the range of 50-70°.[4][9]
Protocol 4: Static Contact Angle Measurement
-
Instrument Setup: Use a contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.
-
Droplet Deposition: Place a small droplet (2-5 µL) of high-purity deionized water onto the SAM surface.
-
Image Acquisition and Analysis: Capture an image of the droplet and use the instrument's software to measure the angle at the three-phase (solid-liquid-vapor) contact line.
-
Multiple Measurements: Perform measurements at several different locations on the sample to assess uniformity.
B. Atomic Force Microscopy (AFM)
Principle: AFM provides a three-dimensional topographical image of the surface at the nanoscale by scanning a sharp tip over the surface. It can be operated in various modes, such as contact or tapping mode, to obtain information about surface morphology and roughness.
Causality: AFM is essential for:
-
Visualizing the morphology of the SAM.
-
Assessing the surface coverage and identifying any defects, such as pinholes or aggregates.[10][11][12]
-
Measuring the surface roughness, which can be an indicator of the monolayer's order.
Expected Morphology: A well-formed this compound SAM should exhibit a relatively smooth and uniform surface. The presence of terraces from the underlying gold substrate may be visible. The root-mean-square (RMS) roughness of a high-quality SAM is typically in the sub-nanometer range.
Protocol 5: Tapping Mode AFM Imaging
-
Cantilever Selection: Choose a silicon cantilever with a sharp tip suitable for high-resolution imaging in tapping mode.
-
Instrument Setup: Mount the sample and engage the tip onto the surface in tapping mode. Optimize the imaging parameters (setpoint, scan rate, gains) to obtain a high-quality, stable image with minimal tip-sample interaction force.
-
Image Acquisition: Acquire images at various scan sizes to assess both the large-scale uniformity and the nanoscale features of the SAM.
-
Image Analysis: Use the AFM software to measure the RMS roughness and to identify and characterize any surface features or defects.
C. Ellipsometry
Principle: Ellipsometry is an optical technique that measures the change in the polarization state of light upon reflection from a surface. These changes are related to the thickness and refractive index of thin films on the surface.
Causality: Ellipsometry is the primary method for:
-
Accurately measuring the thickness of the SAM.[9][13][14] This allows for an estimation of the molecular orientation (i.e., standing up or lying down).
Expected Thickness: The length of the this compound molecule is approximately 0.7-0.8 nm. For a densely packed monolayer with the molecules oriented nearly perpendicular to the surface, the measured thickness should be in this range. A significantly smaller thickness would suggest a disordered monolayer with tilted molecules.
Protocol 6: Ellipsometric Thickness Measurement
-
Reference Measurement: Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate.
-
Sample Measurement: Measure Ψ and Δ for the SAM-coated substrate.
-
Modeling and Fitting: Use an appropriate optical model (e.g., a three-layer model of air/SAM/gold) to fit the experimental data and extract the thickness and refractive index of the SAM layer. A refractive index of ~1.45 is a reasonable starting point for the fitting.[6]
IV. Electrochemical Characterization
Electrochemical techniques are highly sensitive to the properties of the SAM-electrode interface.
A. Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS)
Principle:
-
CV: Measures the current response of the electrode to a linearly swept potential. The presence of a well-packed SAM will block the access of a redox probe in the solution to the electrode surface, leading to a suppression of the Faradaic current.[15][16][17]
-
EIS: Measures the impedance of the electrochemical system over a range of AC frequencies. The data is often presented as a Nyquist plot and can be modeled with an equivalent circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A high Rct value indicates a significant barrier to electron transfer, characteristic of a well-formed SAM.[15][16]
Causality: CV and EIS are used to:
-
Evaluate the blocking properties and packing density of the SAM.
-
Detect the presence of defects or pinholes in the monolayer.
-
Quantify the electron transfer kinetics at the SAM-modified electrode.
Caption: Randles equivalent circuit for modeling EIS data of a SAM-modified electrode.
Expected Results:
-
CV: The cyclic voltammogram of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) on a bare gold electrode will show well-defined oxidation and reduction peaks. On a SAM-modified electrode, these peaks should be significantly suppressed, and the peak-to-peak separation should increase, indicating hindered electron transfer.
-
EIS: The Nyquist plot for a bare gold electrode will show a small semicircle, corresponding to a low Rct. For a well-formed SAM, the diameter of this semicircle (representing Rct) will increase dramatically, often by several orders of magnitude.
Protocol 7: Electrochemical Analysis
-
Electrochemical Cell Setup: Use a three-electrode cell with the SAM-modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).
-
Electrolyte Preparation: Prepare an electrolyte solution containing a suitable redox probe, for example, 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆] in a supporting electrolyte such as 0.1 M KCl.
-
CV Measurement: Perform cyclic voltammetry by scanning the potential over a range that encompasses the redox potential of the probe (e.g., -0.2 V to +0.6 V vs. Ag/AgCl).
-
EIS Measurement: Set the DC potential to the formal potential of the redox couple and apply a small AC perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Data Analysis:
-
Compare the CVs of the bare and modified electrodes.
-
Fit the EIS data to a Randles equivalent circuit to determine the Rct and Cdl values.
-
V. Summary of Characterization Techniques and Expected Outcomes
| Technique | Key Information Provided | Expected Outcome for a High-Quality SAM |
| XPS | Elemental composition, chemical states, bonding to substrate. | Presence of F, N, S, C. S 2p peak at ~162.0 eV. N 1s at ~399-400 eV. F 1s at ~687-688 eV. |
| FTIR (RAIRS) | Functional groups, molecular integrity, orientation. | Characteristic peaks for N-H, aromatic C-H, C-N, and C-F bonds. |
| Contact Angle | Surface wettability, terminal group chemistry, uniformity. | Uniform and stable water contact angle, likely in the 50-70° range. |
| AFM | Surface morphology, coverage, defects, roughness. | Smooth, uniform surface with low RMS roughness (< 1 nm). |
| Ellipsometry | Monolayer thickness. | Thickness of ~0.7-0.8 nm, suggesting a standing-up orientation. |
| CV / EIS | Blocking properties, packing density, defect analysis. | Suppressed CV peaks and a large charge transfer resistance (Rct) in EIS. |
Conclusion
The multifaceted characterization of this compound SAMs requires a synergistic approach, employing a suite of complementary techniques. Spectroscopic methods like XPS and FTIR confirm the chemical identity and integrity of the monolayer. Morphological and physical characterization using AFM, contact angle goniometry, and ellipsometry provide crucial information on the structure, uniformity, and thickness of the film. Finally, electrochemical techniques such as CV and EIS offer a highly sensitive probe of the interfacial properties and packing quality. By systematically applying the protocols outlined in this application note, researchers can confidently prepare and validate high-quality this compound SAMs, paving the way for their successful implementation in advanced applications.
References
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Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Effective thicknesses of the SAMs measured by ellipsometry. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Infrared Ellipsometric Study of Hydrogen-Bonded Long-Chain Thiolates on Gold: Towards Resolving Structural Details. (2018). MDPI. Retrieved January 9, 2026, from [Link]
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Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. (n.d.). Dr. Lee Group - University of Houston. Retrieved January 9, 2026, from [Link]
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XPS spectra of the sample F-3: (a) XPS spectrum of the F (1s) region,... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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EXPERIMENTAL AND THEORETICAL INVESTIGATIONS (FTIR, UV-VIS SPECTROSCOPY, HOMO-LUMO, NLO AND MEP ANALYSIS) OF AMINOTHIOPHENOL ISOM. (n.d.). Semantic Scholar. Retrieved January 9, 2026, from [https://www.semanticscholar.org/paper/EXPERIMENTAL-AND-THEORETICAL-INVESTIGATIONS-(FTIR%2C-OF-Uslu-K%C3%BC%C3%A7%C3%BCk/097e06a3e1476f57803157297e597c271e54497e]([Link]
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XPS spectra of the sample F-2: (a) XPS spectrum of the F (1s) region,... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
XPS Intensities for C 1s and F 1s regions of each fluorinated SAM. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au: Effects of potential cycling and mixed SAM formation. (n.d.). RRI Digital Repository. Retrieved January 9, 2026, from [Link]
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Consequences of electron correlation for XPS binding energies: Representative case for C(1s) and O(1s) XPS of CO. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Spin dependent electrochemistry: Focus on chiral vs achiral charge transmission through 2D SAMs adsorbed on gold. (n.d.). IRIS-AperTO. Retrieved January 9, 2026, from [Link]
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Fluorine - X-ray Photoelectron Spectroscopy (XPS) Reference Pages. (n.d.). Retrieved January 9, 2026, from [Link]
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Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. (2014). PMC - PubMed Central. Retrieved January 9, 2026, from [Link]
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Study of organic monolayers' effects on gold-plated surfaces wettability in the interest of biocompatibility. (n.d.). The University of Memphis. Retrieved January 9, 2026, from [Link]
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[1704.08320] AFM-Assisted Fabrication of Thiol SAM Pattern with Alternating Quantified Surface Potential. (2017). arXiv. Retrieved January 9, 2026, from [Link]
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(PDF) AFM-Assisted Fabrication of Thiol SAM Pattern with Alternating Quantified Surface Potential. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential. (2017). PMC - NIH. Retrieved January 9, 2026, from [Link]
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Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au: Effects of potential cycling and mixed SAM formation. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Hydrophobicity of Self-Assembled Monolayers of Alkanes: Fluorination, Density, Roughness, and Lennard-Jones Cutoffs. (2021). Refubium - Freie Universität Berlin. Retrieved January 9, 2026, from [Link]
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Nonspecific cell surface properties: contact angle of water on dried cell monolayers. (1984). PubMed. Retrieved January 9, 2026, from [Link]
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Controlled growth and formation of SAMs investigated by atomic force microscopy. (2009). PubMed. Retrieved January 9, 2026, from [Link]
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XPS spectra of the F 1s peaks of fluorinated graphene: (a) FG(F), (b)... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Shifts in the C 1s binding energy due to nearest neighbour (primary... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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FTIR spectrum for 3-aminophenol. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved January 9, 2026, from [Link]
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Nanografting of alkanethiols by tapping mode atomic force microscopy. (2007). PubMed. Retrieved January 9, 2026, from [Link]
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Cyclic voltammetry (CV) response of a 4-Nitrothiophenol functionalized... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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What is the correct way to interpret the lower or higher intensity, shift, appearance or elimination of bands in the FTIR spectrum? (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). NIH. Retrieved January 9, 2026, from [Link]
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A) Cyclic voltammograms of mixed SAM (imidazole and octanethiol)/Hb on... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Guide to Electrochemical Impedance Spectroscopy (EIS) for the Characterization of 4-Amino-3-fluorobenzenethiol Self-Assembled Monolayers
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to utilizing Electrochemical Impedance Spectroscopy (EIS) for the detailed characterization of 4-Amino-3-fluorobenzenethiol (4-A-3-FBT) self-assembled monolayers (SAMs) on gold electrode surfaces. 4-A-3-FBT is a molecule of significant interest for surface functionalization due to its thiol group for robust anchoring to gold, an accessible amino group for subsequent covalent modifications, and a fluorine atom that modulates the electronic properties of the monolayer. EIS is presented as a powerful, non-destructive electroanalytical technique capable of providing quantitative insights into the formation, packing density, and barrier properties of these films.[1][2] We detail the fundamental principles of EIS in the context of SAMs, provide a validated, step-by-step experimental protocol, and offer a guide to data analysis and interpretation using equivalent circuit modeling. This document is intended for researchers in materials science, biosensor development, and drug discovery who aim to create and validate high-quality functionalized surfaces.
Part I: Foundational Principles
The this compound (4-A-3-FBT) Monolayer System
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. The use of aromatic thiols on gold surfaces is a cornerstone of surface science, enabling precise control over interfacial properties.[3] The 4-A-3-FBT molecule (Figure 1) is particularly versatile.
-
The Thiol Anchor: The thiol group (-SH) has a strong affinity for gold, leading to the formation of a stable gold-thiolate (Au-S) covalent bond. This is the basis for the self-assembly process, driving the formation of a dense, oriented monolayer.[4]
-
The Aromatic Core: The fluorinated benzene ring provides a rigid spacer, ensuring the molecules pack in a well-defined, upright orientation.
-
The Functional Groups:
-
Fluorine (-F): As a highly electronegative atom, the fluorine substituent acts as an electron-withdrawing group. This influences the surface dipole of the monolayer and can affect the kinetics of electron transfer processes at the interface.[5][6]
-
Amine (-NH2): The primary amine group is exposed to the solution interface, making it readily available for further chemical derivatization, such as the immobilization of proteins, DNA, or small-molecule drugs for biosensing and screening applications.[7]
-
| Compound | This compound |
| CAS Number | 15178-48-0[8] |
| Molecular Formula | C₆H₆FNS[9] |
| Molecular Weight | 143.18 g/mol [9] |
| Key Functional Groups | Thiol (-SH), Amine (-NH₂), Fluoro (-F) |
| Table 1: Physicochemical properties of this compound. |
Fundamentals of Electrochemical Impedance Spectroscopy (EIS)
EIS is a frequency-domain measurement that probes the impedance of an electrochemical system by applying a small amplitude AC potential over a wide range of frequencies.[2] When studying SAMs, the measurement is typically performed in the presence of a soluble redox couple, such as hexacyanoferrate ([Fe(CN)₆]³⁻/⁴⁻). The SAM acts as a barrier, hindering the access of the redox probe to the electrode surface and impeding the charge transfer process.
The resulting impedance data is commonly visualized in a Nyquist plot, which plots the imaginary component of impedance (-Z") against the real component (Z'). A typical Nyquist plot for a SAM-modified electrode has two key features:
-
High-Frequency Semicircle: The diameter of this semicircle corresponds to the charge transfer resistance (Rct) . This is a direct measure of the monolayer's ability to block electron transfer. A well-formed, densely packed SAM will present a significant barrier, resulting in a large Rct.[10]
-
Low-Frequency Tail: At lower frequencies, the plot often shows a 45° line, which is characteristic of the Warburg impedance (Zw) . This element represents the diffusion of the redox probe from the bulk solution to the electrode surface.[11]
Equivalent Circuit Modeling: The Randles Circuit
To extract quantitative data from an EIS spectrum, the system's behavior is modeled with an equivalent electrical circuit. The most common model for a simple electrochemical interface is the Randles circuit.[11][12]
Figure 1: Modified Randles equivalent circuit used to model the SAM-electrode interface.
The components of this circuit represent distinct physical phenomena at the interface:
-
Rs (Solution Resistance): The ohmic resistance of the electrolyte solution between the working and reference electrodes.
-
Rct (Charge Transfer Resistance): The resistance to the transfer of electrons between the redox probe and the electrode surface. This is the most sensitive parameter for evaluating SAM quality.
-
CPE (Constant Phase Element): This element replaces an ideal double-layer capacitor (Cdl) to account for non-ideal behavior arising from surface roughness, non-uniform current distribution, or inhomogeneities in the SAM.[1][13] Its impedance is defined as Z_CPE = 1 / (Y₀(jω)ⁿ), where 'n' is an exponent that ranges from 0 to 1. An 'n' value of 1 corresponds to an ideal capacitor, while values between 0.8 and 0.9 are common for SAMs on polycrystalline gold.[1]
-
Zw (Warburg Impedance): Represents the impedance associated with the mass transport (diffusion) of the redox species to the electrode surface.[11]
Part II: Experimental Protocol and Workflow
This section provides a detailed, step-by-step protocol for forming a 4-A-3-FBT monolayer and characterizing it using EIS. The entire workflow is designed to ensure reproducibility and data integrity.
Figure 2: Overall experimental workflow from electrode preparation to final data analysis.
Materials and Equipment
-
Reagents: this compound, absolute ethanol (200 proof), potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O), phosphate-buffered saline (PBS) tablets or components, sulfuric acid (H₂SO₄), alumina polishing powder (0.3 µm and 0.05 µm), deionized (DI) water (18.2 MΩ·cm).
-
Equipment: Potentiostat with EIS capability, three-electrode electrochemical cell, gold disc working electrode, Ag/AgCl reference electrode, platinum wire or graphite rod counter electrode, polishing cloths, sonicator.
Step-by-Step Methodology
Step 2.1: Gold Electrode Preparation (Baseline Measurement) Causality: An atomically clean gold surface is paramount for the formation of a well-ordered and defect-free SAM. Any organic or inorganic contaminants will disrupt the self-assembly process.
-
Mechanical Polishing: Polish the gold working electrode surface with 0.3 µm alumina slurry on a polishing cloth for 2-3 minutes, followed by 0.05 µm alumina slurry for 5 minutes until a mirror-like finish is achieved.
-
Sonication: Rinse the electrode thoroughly with DI water and sonicate in DI water for 5 minutes to remove polishing debris. Repeat with ethanol for 5 minutes. Dry the electrode under a stream of nitrogen.
-
Electrochemical Cleaning: Place the cleaned electrode in a 0.5 M H₂SO₄ solution. Cycle the potential between -0.2 V and +1.5 V vs. Ag/AgCl at a scan rate of 100 mV/s until a characteristic gold oxidation/reduction profile is obtained and stable. This removes any remaining impurities.
-
Final Rinse: Rinse the electrode copiously with DI water and dry with nitrogen. The electrode is now ready for immediate use.
-
Baseline EIS: Perform an EIS measurement on this bare, clean gold electrode as described in Step 2.4. This provides the baseline Rct value for a defect-free surface.
Step 2.2: Formation of the 4-A-3-FBT SAM Causality: The incubation period allows sufficient time for the thiol molecules to diffuse to the surface, chemisorb, and rearrange into a densely packed, quasi-crystalline structure.[14]
-
Prepare Solution: Prepare a 1 mM solution of 4-A-3-FBT in absolute ethanol.
-
Incubation: Immediately immerse the freshly cleaned gold electrode into the 4-A-3-FBT solution. Leave it to incubate in a sealed, dark container for 12-24 hours at room temperature.
-
Rinsing: After incubation, remove the electrode and rinse it thoroughly with ethanol to wash away any non-specifically adsorbed molecules, followed by a final rinse with DI water. Dry carefully with nitrogen.
Step 2.3: EIS Measurement Protocol Causality: The chosen DC potential is the formal potential of the redox couple, where the rates of oxidation and reduction are equal, ensuring the system is at equilibrium. A small AC amplitude (5-10 mV) is used to maintain the system in a pseudo-linear regime, which is a requirement for valid EIS measurements.
-
Prepare Electrolyte: Prepare an aqueous solution of 5 mM K₃[Fe(CN)₆] and 5 mM K₄[Fe(CN)₆] in 1X PBS buffer (pH 7.4).
-
Assemble Cell: Assemble the three-electrode cell with the SAM-modified gold electrode as the working electrode, Ag/AgCl as the reference, and platinum wire as the counter electrode. Add the electrolyte solution.
-
Set Parameters: Configure the potentiostat with the following parameters:
-
DC Potential: Set to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ couple (approx. +0.22 V vs. Ag/AgCl, but should be confirmed via cyclic voltammetry).
-
AC Amplitude: 5 mV.
-
Frequency Range: 100 kHz down to 0.1 Hz.
-
-
Acquire Data: Allow the system to stabilize at the open circuit potential for 2-3 minutes, then apply the DC potential and begin the EIS scan.
Part III: Data Analysis and Interpretation
Qualitative Comparison of Nyquist Plots
The first step in analysis is a visual inspection of the Nyquist plots for the bare and SAM-modified electrodes. A successful SAM formation is indicated by a dramatic increase in the diameter of the semicircle.
-
Bare Gold: Exhibits a very small semicircle, indicating a low Rct. Electron transfer between the redox probe and the electrode is fast and unimpeded.
-
4-A-3-FBT Modified Gold: Exhibits a large semicircle, indicating a high Rct. The monolayer effectively blocks the redox probe, significantly hindering electron transfer.
Quantitative Analysis via Equivalent Circuit Fitting
Use the software associated with your potentiostat or a dedicated EIS analysis program to fit the experimental data to the modified Randles circuit (Figure 1). The fitting process will yield numerical values for each circuit element.
| Parameter | Bare Au Electrode (Typical) | 4-A-3-FBT SAM (Typical) | Physical Interpretation |
| Rs (Ω) | 50 - 150 | 50 - 150 | Solution resistance; should be similar for both measurements. |
| Rct (kΩ) | 0.1 - 1.0 | 50 - 500+ | Charge transfer resistance; a large increase confirms SAM formation.[15] |
| CPE-Y₀ (µF·sⁿ⁻¹) | 10 - 50 | 1 - 5 | Proportional to double-layer capacitance; decreases as the SAM displaces water and ions. |
| CPE-n | 0.95 - 1.0 | 0.85 - 0.95 | Ideality factor; a slight decrease reflects the heterogeneity of the SAM surface.[1] |
| Table 2: Typical EIS fitting parameters for a bare gold electrode versus one modified with a high-quality 4-A-3-FBT SAM. |
Calculating Surface Coverage (θ)
The charge transfer resistance values can be used to calculate the surface coverage (θ), which provides a quantitative measure of how effectively the SAM passivates the electrode surface.[10]
Equation 1: Surface Coverage Calculation θ = 1 - (Rct_bare / Rct_SAM)
Where:
-
Rct_bare is the charge transfer resistance of the bare gold electrode.
-
Rct_SAM is the charge transfer resistance of the SAM-modified electrode.
A well-formed monolayer should yield a surface coverage value greater than 99% (θ > 0.99).
Troubleshooting and Field Insights
-
Low Rct on SAM-modified electrode: This typically indicates incomplete monolayer formation or the presence of significant pinholes and defects. Potential causes include insufficient incubation time, contaminated solutions, or an improperly cleaned gold surface.[16]
-
Drifting or Unstable EIS spectra: The Au-S bond and SAM structure can rearrange over time, especially in the initial hours of immersion.[16] It is advisable to allow the SAM-modified electrode to stabilize in the electrolyte for 15-30 minutes before measurement to minimize baseline drift.
-
Warburg Impedance Dominance: If the Rct is very low, the Nyquist plot may be dominated by the 45° diffusion line, making it difficult to accurately determine the semicircle diameter. This is another sign of a poor-quality monolayer.
Conclusion
Electrochemical Impedance Spectroscopy is an indispensable tool for the quantitative characterization of this compound monolayers. By following the detailed protocols outlined in this note, researchers can reliably assess the quality, integrity, and barrier properties of their functionalized surfaces. The key parameter, charge transfer resistance (Rct), derived from fitting the data to a Randles equivalent circuit, provides a direct measure of the monolayer's ability to block interfacial electron transfer, allowing for the calculation of surface coverage. This rigorous validation is a critical step in the development of robust and reproducible platforms for advanced applications, from high-sensitivity biosensors to tailored interfaces for drug development studies.
References
-
ResearchGate. (n.d.). Randles circuit for a redox species attached to a monolayer. Retrieved from ResearchGate. [Link]
-
Pui, T. S., et al. (2023). A Guide to Recognizing Your Electrochemical Impedance Spectra: Revisions of the Randles Circuit in (Bio)sensing. MDPI. [Link]
-
Kavosi, M. S., et al. (2020). Impact of Self-Assembled Monolayer Design and Electrochemical Factors on Impedance-Based Biosensing. ACS Sensors. [Link]
-
Rojas-Mayorga, C., et al. (2023). Real-Time Monitoring of Chemisorption of Antibodies onto Self-Assembled Monolayers Deposited on Gold Electrodes Using Electrochemical Impedance Spectroscopy. Langmuir. [Link]
-
Dalken, N., et al. (2022). Suppression of impedimetric baseline drift for stable biosensing. Journal of The Electrochemical Society. [Link]
-
Mendes, R. K., et al. (2004). Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. Journal of the Brazilian Chemical Society. [Link]
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Das, A., et al. (2015). Electrochemical impedance spectroscopy study of carbohydrate-terminated alkanethiol monolayers on nanoporous gold: Implications for pore wetting. Journal of Electroanalytical Chemistry. [Link]
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PubChem. (n.d.). 4-Amino-3-fluorobenzene-1-thiol. National Center for Biotechnology Information. [Link]
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Kuribayashi, S., et al. (2018). The selective electrochemical fluorination of S-alkyl benzothioate and its derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2018). The selective electrochemical fluorination of S-alkyl benzothioate and its derivatives. [Link]
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Tewari, A., et al. (2023). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFETs. Organic Electronics. [Link]
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ResearchGate. (2012). Self-Assembled Monolayers of Aromatic ω-Aminothiols on Gold: Surface Chemistry and Reactivity. [Link]
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Jarjes, Z. A., et al. (2023). Electrochemical Impedance Spectroscopy-Based Biosensors for Label-Free Detection of Pathogens. MDPI. [Link]
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de Souza, A. P., et al. (2016). Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridization. Journal of Chemical Sciences. [Link]
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Chang, B. Y., & Park, S. M. (2010). Electrochemical impedance spectroscopy. Annual Review of Analytical Chemistry. [Link]
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Yuan, H., et al. (2012). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics. [Link]
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Application Notes & Protocols: Leveraging 4-Amino-3-fluorobenzenethiol for Advanced Corrosion Inhibition
Introduction: A Molecular Approach to Metal Protection
The electrochemical degradation of metals, or corrosion, represents a significant challenge across countless industries, leading to structural failures, operational disruptions, and substantial economic losses. While various strategies exist to mitigate corrosion, the use of organic inhibitors is a cornerstone of material preservation, particularly in acidic environments used for industrial cleaning, descaling, and oil-well acidification. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
This guide focuses on 4-Amino-3-fluorobenzenethiol (4-A-3-FBT) , a highly effective organic corrosion inhibitor. Its molecular architecture is uniquely suited for this purpose, featuring three key functional groups:
-
Thiol Group (-SH): Acts as a powerful anchoring group, forming a strong, often covalent, bond with the metal surface. This is the foundation of a stable protective layer.
-
Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom provides a secondary site for coordination with the metal, enhancing the molecule's adsorption and stability on the surface.[1][2]
-
Fluoro Group (-F): The high electronegativity of fluorine modifies the electron density of the aromatic ring, which can strengthen the adsorption process and improve the packing density of the protective film.[3]
By forming a dense, well-ordered Self-Assembled Monolayer (SAM), 4-A-3-FBT creates a robust hydrophobic barrier that isolates the metal from the aggressive environment.[3][4][5] This application note provides a detailed exploration of its mechanism, along with comprehensive protocols for its evaluation using state-of-the-art electrochemical and surface analysis techniques.
Mechanism of Inhibition: The Self-Assembled Monolayer (SAM)
The efficacy of 4-A-3-FBT lies in its ability to spontaneously form a highly organized, single-molecule-thick layer on a metal surface. This process is driven by the strong affinity of the thiol group for metals.
-
Anchoring: The process begins with the chemisorption of the thiol group onto the metal substrate (e.g., steel, copper). The sulfur atom readily forms a strong covalent bond with metal atoms.
-
Coordination: The amino group provides an additional point of interaction. Its lone pair of electrons can form a coordinate bond with vacant d-orbitals of the metal atoms, further stabilizing the molecule on the surface.
-
Self-Assembly: Van der Waals forces between the aromatic rings of adjacent molecules, influenced by the electronic effects of the fluoro-substituent, drive the molecules to pack into a dense, quasi-crystalline structure.
-
Barrier Formation: This densely packed monolayer acts as a physical barrier, preventing corrosive species (like H⁺, Cl⁻, and O₂) from reaching the metal surface. It effectively blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) half-reactions of the corrosion process.
Caption: Adsorption mechanism of 4-A-3-FBT on a metal surface.
Experimental Evaluation: A Validated Workflow
To quantify the effectiveness of 4-A-3-FBT, a multi-faceted approach combining electrochemical analysis and surface characterization is required. The following workflow ensures reproducible and comprehensive results.
Caption: Overall experimental workflow for inhibitor evaluation.
Protocol 1: Material & Solution Preparation
Objective: To prepare standardized metal coupons and inhibitor solutions for consistent testing.
Materials:
-
Metal coupons (e.g., mild steel, copper) of known surface area.
-
Silicon carbide (SiC) abrasive papers (240, 400, 600, 800, 1200 grit).
-
Polishing slurry (e.g., 0.05 µm alumina).
-
Degreasing solvent (e.g., acetone, ethanol).
-
Corrosive medium (e.g., 1.0 M HCl or 0.5 M H₂SO₄).
-
This compound (≥98% purity).
-
Deionized (DI) water.
-
Ultrasonic bath.
Procedure:
-
Metal Coupon Polishing:
-
Mechanically grind the metal coupons sequentially with SiC papers from 240 down to 1200 grit to achieve a smooth surface.
-
Rinse with DI water between each grit size.
-
Perform a final polish using a 0.05 µm alumina slurry on a polishing cloth to obtain a mirror-like finish.
-
-
Cleaning and Degreasing:
-
Rinse the polished coupons thoroughly with DI water.
-
Degrease by sonicating in acetone for 5 minutes, followed by sonication in ethanol for 5 minutes.
-
Dry the coupons under a stream of nitrogen gas and store them in a desiccator until use.
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of 4-A-3-FBT (e.g., 10⁻² M) in the chosen corrosive medium.
-
Perform serial dilutions from the stock solution to prepare a range of test concentrations (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M).
-
Prepare a "blank" solution containing only the corrosive medium for baseline measurements.
-
Protocol 2: Electrochemical Evaluation
Objective: To quantify the corrosion rate and inhibition efficiency using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): The prepared metal coupon.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod of large surface area.
-
Procedure:
-
Cell Assembly: Assemble the three-electrode cell with the polished metal coupon as the WE. Add the test solution (either blank or with inhibitor).
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for 30-60 minutes, or until the potential drift is less than 1 mV/min. This ensures the system has reached a steady state.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the stabilized OCP.
-
Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude).
-
Scan a frequency range from 100 kHz down to 10 mHz.
-
Causality Check: The data is valid as it measures the system's response to a defined perturbation. The resulting impedance spectrum is characteristic of the electrochemical processes at the interface.
-
-
Potentiodynamic Polarization (PDP):
-
Immediately following EIS, perform the PDP scan.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP.
-
Use a slow scan rate (e.g., 0.5 mV/s or 1 mV/s) to ensure the system remains in a quasi-steady state.
-
Self-Validation: The resulting Tafel plot provides key kinetic parameters (Ecorr, icorr) that directly quantify the corrosion rate.
-
Data Analysis:
-
EIS:
-
Model the Nyquist plots using an appropriate equivalent electrical circuit to extract values for Charge Transfer Resistance (Rct) and Double-Layer Capacitance (Cdl). A higher Rct value signifies greater resistance to corrosion.
-
-
PDP:
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using the following formula:
IE% = [ (icorr_blank - icorr_inh) / icorr_blank ] × 100 Where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inh is the corrosion current density in its presence.
-
Protocol 3: Surface Characterization
Objective: To visually and quantitatively assess the protective film on the metal surface.
Procedure:
-
Sample Immersion: Immerse polished metal coupons in the blank corrosive solution and in the solution with the optimal inhibitor concentration for a set period (e.g., 6-24 hours).
-
Sample Preparation: After immersion, gently rinse the coupons with DI water and dry them carefully with nitrogen gas.
-
Scanning Electron Microscopy (SEM):
-
Mount the dried samples on SEM stubs.
-
Acquire images at various magnifications to observe the surface morphology. Compare the sample from the blank solution (which should show significant corrosive attack) to the inhibitor-protected sample (which should appear much smoother).
-
-
Atomic Force Microscopy (AFM):
Data Presentation and Interpretation
Quantitative results from the electrochemical tests should be summarized for clear comparison.
Table 1: Example Electrochemical Data for Mild Steel in 1.0 M HCl
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | IE% (from PDP) |
| 0 (Blank) | -475 | 1150 | 25 | - |
| 1 x 10⁻⁶ | -468 | 230 | 140 | 80.0 |
| 1 x 10⁻⁵ | -460 | 92 | 350 | 92.0 |
| 1 x 10⁻⁴ | -452 | 46 | 780 | 96.0 |
| 1 x 10⁻³ | -445 | 25 | 1550 | 97.8 |
Interpretation:
-
The corrosion current density (icorr) decreases significantly with increasing inhibitor concentration, indicating a reduction in the corrosion rate.[7]
-
The charge transfer resistance (Rct) increases, confirming the formation of an insulating barrier that hinders charge transfer processes at the metal-solution interface.[6]
-
The corrosion potential (Ecorr) may shift slightly. If both anodic and cathodic currents are suppressed, the inhibitor is classified as a mixed-type inhibitor.[8]
-
The Inhibition Efficiency (IE%) reaches a plateau at higher concentrations, suggesting the formation of a saturated monolayer on the metal surface.
Conclusion
This compound stands out as a highly effective corrosion inhibitor due to its specialized molecular structure that facilitates the formation of a robust and dense self-assembled monolayer. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate its performance, from quantifying electrochemical parameters to characterizing the resulting protective film. This multi-faceted approach ensures the generation of reliable and insightful data, critical for the development of advanced materials protection strategies.
References
-
Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). MDPI. Available at: [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. National Institutes of Health (PMC). Available at: [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. ResearchGate. Available at: [Link]
-
Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. INIFTA. Available at: [Link]
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4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. PubMed. Available at: [Link]
-
Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. Royal Society of Chemistry. Available at: [Link]
-
4-AMINO-4H-1,2,4-TRIAZOLE-3,5-DITHIOL INFLUENCE ON THE FREE SURFACE ENERGY AND CORROSION BEHAVIOR OF LOW-CARBON STEEL IN HYDROCHLORIC ACID MEDIA. ResearchGate. Available at: [Link]
- 4-amino-3-fluorophenol and preparation method thereof. Google Patents.
-
Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures. RSC Advances. Available at: [Link]
-
Experimental and Theoretical Studies of the Corrosion Inhibition of 4-amino-2-(4-chlorophenyl). Portugalicae Electrochimica Acta. Available at: [Link]
-
Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. Available at: [Link]
-
A review of amino acids used as corrosion inhibitors on iron metal/alloys in aggressive environments. ResearchGate. Available at: [Link]
-
Formation of Self-Assembled Anticorrosion Films on Different Metals. National Institutes of Health (PMC). Available at: [Link]
-
Electrochemical investigations on the corrosion inhibition of aluminum by 3-amino-1,2,4-triazole-5-thiol in naturally aerated stagnant seawater. ResearchGate. Available at: [Link]
-
[4-(3-Amino-4-methoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl] acetic acid hydrazide and its synergetic effect with KI as a novel inhibitor for low carbon steel corrosion in 0.5 M H2SO4. ResearchGate. Available at: [Link]
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- 2. Formation of Self-Assembled Anticorrosion Films on Different Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
functionalizing AFM tips with 4-Amino-3-fluorobenzenethiol
Application Note & Protocol
Advanced AFM Tip Functionalization using 4-Amino-3-fluorobenzenethiol for High-Specificity Molecular Recognition
Foundational Principles: The Strategic Advantage of this compound in AFM
Atomic Force Microscopy (AFM) has transcended its role as a mere imaging tool to become a sophisticated platform for quantitative measurements of intermolecular forces, a technique broadly known as Chemical Force Microscopy (CFM) or Single-Molecule Force Spectroscopy (SMFS).[1][2] The crux of these advanced applications lies in the precise chemical modification of the AFM tip, transforming it from a simple probe into a specific sensor capable of recognizing and interacting with target molecules.[2][3]
This guide details the functionalization of gold-coated AFM tips with this compound, a molecule strategically chosen for its unique trifunctional architecture. The choice of this specific aromatic thiol is not arbitrary; it is predicated on the distinct roles of its constituent chemical moieties:
-
The Thiol Group (-SH): This serves as the anchor, forming a strong, quasi-covalent bond with the gold-coated tip surface.[4][5] This interaction drives the spontaneous organization of the molecules into a densely packed, well-ordered Self-Assembled Monolayer (SAM), providing a robust and stable foundation for subsequent chemical modifications.[6]
-
The Terminal Amino Group (-NH₂): Positioned at the exposed interface of the SAM, this primary amine is a versatile chemical handle. It is readily available for covalent coupling to a wide array of biomolecules (proteins, peptides, nucleic acids), linker molecules, or synthetic compounds, most commonly through amide bond formation with carboxylic acids.[7][8]
-
The Aromatic Ring and Fluorine Substituent (-F): The rigid phenyl ring ensures that the amino groups are projected away from the tip surface in a well-defined orientation, enhancing their accessibility. The electronegative fluorine atom subtly modulates the electronic properties of the aromatic system and the reactivity of the adjacent amino group, potentially influencing non-covalent interactions and reducing non-specific binding at the molecular level.
By leveraging this molecular design, researchers can create highly specific, sensitive, and stable AFM probes for interrogating complex biological and chemical systems.
Experimental Design: Materials & Core Instrumentation
Successful and reproducible tip functionalization hinges on the quality of reagents and the proper setup of instrumentation.
| Category | Item | Specifications & Rationale |
| AFM Cantilevers | Gold-coated Silicon or Silicon Nitride tips | The gold coating is essential for the thiol-based SAM formation. The choice of cantilever should be matched to the intended application (e.g., soft cantilevers for single-molecule force spectroscopy). |
| Core Reagents | This compound | Purity ≥ 97%. Sourced from a reputable chemical supplier.[9][10][11] |
| Absolute Ethanol (200 proof) | Anhydrous, for preparing the thiol solution and for rinsing. Ensures a water-free environment for optimal SAM formation. | |
| Chloroform | Analytical grade, for pre-cleaning cantilevers to remove organic contaminants.[12] | |
| Cross-linking (for subsequent steps) | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) | Zero-length crosslinker for activating carboxyl groups. |
| N-hydroxysuccinimide (NHS) | Stabilizes the EDC-activated intermediate, improving coupling efficiency to the amino-functionalized tip. | |
| Polyethylene Glycol (PEG) Linker | Heterobifunctional (e.g., NHS-PEG-Maleimide). Acts as a flexible spacer to enhance mobility and minimize steric hindrance of the tethered molecule.[3][4][7] | |
| Buffers & Solvents | Phosphate-Buffered Saline (PBS) | For biological coupling reactions. |
| Dimethyl sulfoxide (DMSO) | For dissolving linkers and other reagents. | |
| Equipment | UV-Ozone Cleaner or Plasma Cleaner | For rigorous cleaning of AFM tips to remove organic residues and ensure a pristine gold surface. |
| Inert Gas Source (Nitrogen or Argon) | For drying cantilevers without introducing contaminants or moisture.[12] | |
| Fume Hood | Essential for handling volatile and hazardous solvents like chloroform. | |
| High-purity glassware | To prevent contamination. |
Detailed Protocols: From Bare Tip to Functional Biosensor
This section provides a step-by-step methodology for the complete functionalization workflow. The process is modular, allowing for adaptation based on the final application.
Protocol 1: Rigorous Cleaning of Gold-Coated AFM Cantilevers
The quality of the final SAM is directly dependent on the cleanliness of the gold substrate. This protocol ensures the removal of organic contaminants.
-
Solvent Wash: In a fume hood, immerse the gold-coated AFM cantilevers in a clean glass petri dish containing analytical grade chloroform for 5 minutes.[12]
-
Repeat: Decant the chloroform and repeat the wash with fresh chloroform two more times to ensure thorough cleaning.
-
Ethanol Rinse: Transfer the cantilevers to a new dish with absolute ethanol and incubate for 5 minutes. Repeat with fresh ethanol.
-
Drying: Gently pick up each cantilever with fine-tipped tweezers and dry under a gentle stream of high-purity nitrogen or argon gas.
-
Intensive Cleaning (Recommended): Immediately place the dried cantilevers in a UV-Ozone cleaner for 15-20 minutes. This step removes any remaining organic contaminants and creates a high-energy, reactive gold surface ideal for SAM formation.
-
Proceed Immediately: Use the cleaned tips for functionalization without delay to prevent re-contamination from the atmosphere.
Protocol 2: Formation of the this compound SAM
This is the core step where the amino-terminated monolayer is formed on the gold surface.
-
Prepare Thiol Solution: In a clean glass vial, prepare a 1 mM solution of this compound in absolute ethanol. Sonicate briefly if necessary to ensure complete dissolution.
-
Incubation: Fully immerse the freshly cleaned AFM cantilevers in the thiol solution. Ensure the entire tip and cantilever are submerged.
-
Self-Assembly: Seal the vial to prevent solvent evaporation and allow the self-assembly process to proceed for at least 12-18 hours at room temperature in a dark, vibration-free environment. This extended incubation time ensures the formation of a well-ordered, densely packed monolayer.
-
Rinsing: After incubation, remove the cantilevers from the thiol solution and rinse them thoroughly by dipping them sequentially in two separate beakers of fresh absolute ethanol. This removes any physisorbed (non-covalently bound) thiol molecules.
-
Final Drying: Dry the functionalized cantilevers under a gentle stream of nitrogen or argon gas.
-
Storage: Store the amino-functionalized tips in a clean, dry, and inert atmosphere (e.g., in a desiccator under argon). For optimal reactivity, use within 1-2 days.[12]
Protocol 3: Example Application - Covalent Immobilization of a Protein via EDC/NHS Chemistry
This protocol demonstrates how to use the amino-functionalized tip to attach a protein (e.g., an antibody or enzyme) that has accessible carboxyl groups (-COOH).
-
Prepare Reagents:
-
Dissolve the protein of interest in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 0.1-0.5 mg/mL.
-
Prepare fresh 0.4 M EDC and 0.1 M NHS solutions in cold, sterile water or MES buffer.
-
-
Activate Protein: In a microcentrifuge tube, mix the protein solution with the EDC and NHS solutions. The final concentration of EDC/NHS should be sufficient to activate the protein's carboxyl groups. Incubate for 15-30 minutes at room temperature. This reaction creates a semi-stable NHS-ester on the protein.
-
Couple to Tip: Immediately immerse the amino-functionalized AFM tip into the solution containing the activated protein.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. The amino groups on the tip will react with the NHS-esters on the protein to form stable amide bonds.
-
Quench & Rinse: Remove the tip and rinse gently in a fresh aliquot of PBS buffer to remove unbound protein and reaction byproducts.
-
Storage: The fully functionalized tip should be stored in buffer at 4°C and used as soon as possible, typically within 24 hours, to ensure maximal biological activity.
Validation and Characterization: Confirming Successful Functionalization
It is crucial to validate the functionalization process. While surface science techniques like XPS provide definitive elemental proof, functional assays are more accessible and directly relevant to the intended application.[8]
A primary method for validation is through Force Spectroscopy .[4]
-
Procedure: Record force-distance curves on a substrate known to interact (or not interact) with the terminal molecule.
-
Amino-Functionalized Tip: Measure adhesion on a carboxyl-terminated SAM or a negatively charged surface like mica. An increase in adhesion force compared to a bare gold tip in a buffered solution suggests the presence of protonated amino groups.
-
Protein-Functionalized Tip: The most definitive test is to measure force curves on a surface coated with the specific binding partner (e.g., antigen for an antibody-coated tip). The observation of specific, quantized unbinding events, often with a characteristic "tether-stretching" profile if a PEG linker is used, is strong evidence of successful and functional immobilization.[7]
| Troubleshooting Common Issues | ||
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No change in adhesion after SAM formation | Incomplete cleaning; old or oxidized thiol reagent; insufficient incubation time. | Use fresh tips; perform UV-Ozone cleaning; use fresh, high-purity thiol; increase incubation time to 24 hours. |
| High non-specific binding | Incomplete SAM coverage; protein aggregation on the tip. | Ensure full tip immersion during SAM formation; filter protein solution before use; include a blocking step (e.g., with ethanolamine) after coupling. |
| Low yield of specific binding events | Inactive protein; steric hindrance; incorrect buffer conditions (pH, ionic strength). | Use fresh, active protein; incorporate a flexible PEG linker; optimize buffer conditions for the specific biological interaction. |
References
-
Gruber, H. et al. (2016). Amino-functionalization of AFM tips (and supports). Johannes Kepler University Linz. [Link]
-
Park Systems. (2023). Biological recognition by force-distance spectroscopy, AFM. [Link]
-
Ebner, A., Wildling, L., Kamruzzahan, A. S. M., & Hinterdorfer, P. (2019). Functionalization of AFM Tips and Supports for Molecular Recognition Force Spectroscopy and Recognition Imaging. Methods in Molecular Biology. [Link]
-
Asylum Research. Common Approaches to Tip Functionalization for AFM-Based Molecular Recognition Measurements. [Link]
-
Volcke, C., et al. (2010). Plasma functionalization of AFM tips for measurement of chemical interactions. Journal of Colloid and Interface Science. [Link]
-
Frisbie, C. D., et al. (1994). Tip Functionalization: Applications to Chemical Force Spectroscopy. Request PDF. [Link]
-
Kim, H. G., et al. (2021). Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). MDPI. [Link]
-
Hutt, D. A., et al. (2008). Self-Assembled Monolayers of Aromatic ω-Aminothiols on Gold: Surface Chemistry and Reactivity. Request PDF on ResearchGate. [Link]
-
Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews. [Link]
-
Inkpen, M. S., et al. (2019). Non-chemisorbed gold-sulfur binding prevails in self-assembled monolayers. Nature Chemistry. [Link]
-
Bumm, L. A., et al. (1999). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. ResearchGate. [Link]
-
Kienberger, F., & Hinterdorfer, P. (2007). Chemical modifications of atomic force microscopy tips. PubMed. [Link]
-
Chen, X., et al. (2005). Attaching Single Biomolecules Selectively to the Apex of AFM Tips for Measuring Specific Interactions. NIH Public Access. [Link]
-
Emmrich, M. (2015). Combined STM/AFM with functionalized tips applied to individual molecules. University of Regensburg Publication Server. [Link]
-
Ebner, A., et al. (2019). Linking of Sensor Molecules with Amino Groups to Amino-Functionalized AFM Tips. Request PDF on ResearchGate. [Link]
-
ChemUniverse. This compound. [Link]
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- 4. details | Park Systems [parksystems.com]
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- 8. researchgate.net [researchgate.net]
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Application Note: Covalent Attachment of Biomolecules to 4-Amino-3-fluorobenzenethiol Monolayers
For: Researchers, scientists, and drug development professionals engaged in biosensor development, bio-interfacial studies, and targeted drug delivery systems.
Introduction: The Strategic Advantage of Fluorinated Aromatic SAMs
The precise and stable immobilization of biomolecules onto solid substrates is a cornerstone of modern biotechnology, underpinning advancements in fields from diagnostics to tissue engineering.[1][2] Self-assembled monolayers (SAMs) provide an elegant and effective method for tailoring the surface chemistry of substrates, with gold surfaces being a particularly well-studied and reliable platform.[3][4] Among the diverse array of molecules used to form SAMs, aromatic thiols offer unique advantages due to the delocalized π-electrons in their phenyl rings, which can enhance electronic coupling at the electrode-solution interface.[5]
This application note focuses on a specialized aromatic thiol, 4-Amino-3-fluorobenzenethiol (AFBT), for the creation of functionalized surfaces. The strategic inclusion of a fluorine atom ortho to the amine group introduces several beneficial properties. Fluorinated SAMs are known for their high thermal stability and chemical inertness.[6][7][8] The presence of fluorine can be readily detected with high sensitivity by X-ray Photoelectron Spectroscopy (XPS), providing a clear quantitative marker for successful monolayer formation and subsequent functionalization steps.[6] The terminal amine group of the AFBT monolayer serves as a versatile anchor point for the covalent attachment of a wide range of biomolecules through well-established bioconjugation chemistries.
This guide provides a comprehensive overview of the principles and detailed protocols for forming AFBT monolayers on gold surfaces, activating the terminal amine groups, and covalently attaching biomolecules. We will also discuss essential surface characterization techniques to validate each step of the process, ensuring the creation of robust and functional bio-interfaces.
The "Why": Causality Behind Experimental Choices
Why this compound (AFBT)?
The choice of AFBT is deliberate and strategic. The thiol group provides a strong and stable anchor to gold surfaces.[5] The aromatic ring contributes to a well-ordered and densely packed monolayer. The key functional components are the amine and fluorine groups:
-
Amine Terminus: The primary amine (-NH2) group is a nucleophile that can readily react with a variety of electrophilic functional groups. This makes it an ideal target for common bioconjugation strategies, such as amide bond formation with carboxyl groups on biomolecules.[9][10]
-
Fluorine Substituent: The ortho-fluorine atom serves multiple purposes. Its high electronegativity can influence the reactivity of the adjacent amine group. Furthermore, the fluorine atom provides a unique elemental signature that is easily detectable and quantifiable by XPS, a powerful surface-sensitive analytical technique.[6] This allows for precise monitoring of the surface modification process.
Why Covalent Attachment?
While physical adsorption can be a simpler method for immobilizing biomolecules, it relies on weak and often reversible interactions like electrostatic and van der Waals forces.[2] This can lead to desorption of the biomolecule with changes in pH, ionic strength, or temperature. Covalent attachment, in contrast, forms a stable, permanent bond between the biomolecule and the surface, ensuring the longevity and robustness of the bio-functionalized surface, which is critical for applications like biosensors and implantable devices.
Why a Multi-Step Characterization Process?
Each step in the surface modification process, from the initial SAM formation to the final biomolecule immobilization, must be independently verified. A multi-technique approach provides a comprehensive understanding of the surface at each stage.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition and chemical state information of the surface.[11][12]
-
Contact Angle Goniometry: Measures the hydrophobicity/hydrophilicity of the surface, which changes predictably with each modification step.
-
Atomic Force Microscopy (AFM): Visualizes the surface topography at the nanoscale, allowing for the direct observation of immobilized biomolecules.[13][14][15]
Experimental Workflows and Protocols
Workflow Overview
The overall process for the covalent attachment of biomolecules to an AFBT monolayer can be visualized as a three-stage process:
Caption: Experimental workflow for biomolecule immobilization.
Detailed Protocols
Protocol 1: Formation of this compound (AFBT) SAMs on Gold
Objective: To create a well-ordered, amine-terminated self-assembled monolayer on a gold substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (AFBT), CAS: 15178-48-0[16]
-
Absolute Ethanol, ACS grade
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
Procedure:
-
Substrate Cleaning:
-
Thoroughly rinse the gold substrates with DI water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Immediately before use, clean the substrates with a UV/Ozone cleaner for 15-20 minutes to remove any organic contaminants.
-
-
SAM Formation:
-
Prepare a 1-5 mM solution of AFBT in absolute ethanol.
-
Immerse the cleaned gold substrates into the AFBT solution.
-
Incubate for 18-24 hours at room temperature in a dark, sealed container to prevent photo-oxidation.
-
-
Rinsing and Drying:
-
Remove the substrates from the AFBT solution.
-
Rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment until further use.
-
Protocol 2: Covalent Immobilization of a Carboxyl-Containing Biomolecule (e.g., Protein) via EDC/NHS Chemistry
Objective: To covalently attach a biomolecule containing carboxyl groups (e.g., proteins with aspartic and glutamic acid residues) to the amine-terminated AFBT monolayer. This protocol utilizes the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) cross-linking chemistry.[17][18][19][20]
Materials:
-
AFBT-functionalized gold substrates
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Ethanolamine or Glycine, pH 8.5
-
Biomolecule of interest (e.g., protein, peptide) with available carboxyl groups
Procedure:
-
Activation of Biomolecule's Carboxyl Groups:
-
Dissolve the biomolecule in the Activation Buffer at the desired concentration.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 15 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the biomolecule solution. A common molar excess is 2-10 fold over the number of carboxyl groups on the biomolecule.
-
Incubate the mixture for 15-30 minutes at room temperature to form a semi-stable amine-reactive NHS-ester.[17][19]
-
-
Covalent Coupling to the AFBT Surface:
-
Place the AFBT-functionalized substrates in a suitable reaction vessel.
-
Remove the activation mixture from the biomolecule and resuspend in Coupling Buffer (PBS, pH 7.4). Alternatively, for a one-pot reaction, the activated biomolecule solution can be directly applied.
-
Apply the activated biomolecule solution to the AFBT-functionalized surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Washing:
-
Remove the biomolecule solution.
-
Rinse the substrates with Coupling Buffer.
-
Immerse the substrates in the Quenching Solution for 10-15 minutes to deactivate any unreacted NHS-esters and block any remaining reactive sites on the surface.
-
Rinse thoroughly with Coupling Buffer and then DI water.
-
Dry under a gentle stream of nitrogen gas.
-
Caption: Simplified mechanism of EDC/NHS bioconjugation.
Surface Characterization and Validation
Expected Outcomes and Data Interpretation
Thorough characterization at each stage is crucial for validating the success of the surface modification.
| Stage of Modification | Technique | Expected Outcome | Rationale |
| Bare Gold Substrate | Contact Angle | ~70-90° | Gold is relatively hydrophobic. |
| XPS | Au peaks (Au 4f) should be dominant. C 1s and O 1s may be present from adventitious carbon. | Establishes a baseline for the clean substrate. | |
| After AFBT SAM Formation | Contact Angle | ~50-60° | The presence of amine groups makes the surface more hydrophilic than bare gold. |
| XPS | Appearance of N 1s, S 2p, and F 1s peaks. Attenuation of the Au 4f signal. | Confirms the presence of the AFBT monolayer on the surface. | |
| After Biomolecule Immobilization | Contact Angle | Varies (typically more hydrophilic, e.g., 30-50°) | The presence of a protein/biomolecule layer will alter the surface energy. |
| XPS | Significant increase in C 1s and N 1s signals. Further attenuation of the Au 4f signal. | Indicates the successful attachment of the nitrogen and carbon-rich biomolecule. | |
| AFM | Increased surface roughness and appearance of globular/fibrous features. | Direct visualization of the immobilized biomolecules on the surface.[21][22] |
Example AFM Imaging
Atomic Force Microscopy (AFM) provides direct topographical evidence of successful biomolecule immobilization.[13][14] Before immobilization, the AFBT-coated gold surface should appear relatively smooth. After the covalent attachment of proteins, for instance, the surface will exhibit a more granular topography with features corresponding to the size and shape of the individual protein molecules.[21] High-resolution scans can reveal the distribution and density of the immobilized biomolecules.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through the systematic application of the characterization techniques outlined above. A logical progression of changes in the measured surface properties provides strong evidence for the success of each step. For example, the appearance of the F 1s peak in the XPS spectrum is a definitive indicator of AFBT monolayer formation. A subsequent and significant increase in the N 1s signal, coupled with a corresponding change in contact angle and the appearance of new topographical features in AFM, validates the successful immobilization of the biomolecule.
It is crucial to run appropriate controls to differentiate between covalent attachment and non-specific adsorption. A key control experiment involves exposing an AFBT-functionalized surface to the biomolecule solution without the EDC/NHS activation step. A significantly lower amount of immobilized biomolecule in this control, as quantified by XPS or other sensitive techniques, confirms that the primary mode of attachment is indeed covalent.
Conclusion
The use of this compound monolayers presents a robust and verifiable platform for the covalent attachment of biomolecules. The unique properties of AFBT, particularly the presence of the fluorine atom as a spectroscopic handle, allow for a high degree of confidence in the step-by-step modification of the surface. By following the detailed protocols and characterization guidelines presented in this application note, researchers can reliably produce high-quality, bio-functionalized surfaces for a wide range of applications in research, diagnostics, and drug development.
References
- Covalent Immobilization of Proteins on Carbon Nanotubes Using the Cross-Linker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide—a Critical Assessment.
- Application of advanced characterization techniques to analyze biomolecule co
- Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy - PMC - NIH.Journal of Visualized Experiments.
- Imaging biomolecule arrays by atomic force microscopy - PMC - NIH.Nucleic Acids Research.
- Reaction scheme for covalent immobilization of an amine containing protein with poly(HEMA-co-MAA) using EDC/NHS as the activating agent.
- Covalent Immobilization of Proteins on Carbon Nanotubes Using the Cross-Linker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide—a - American Chemical Society.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC - NIH.
- Mechanism for protein immobilization via EDC/NHS coupling.
- Practical guide to characterize biomolecule adsorption on solid surfaces (Review).AIP Publishing.
- Atomic Force Microscopy in Structural and Functional Studies of Biomolecules.Biophysical Reviews and Letters.
- imaging biomolecules with
- Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC - NIH.
- Atomic Force Microscopy in Structural and Functional Studies of Biomolecules.CoLab.
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- Bioconjugation techniques for microfluidic biosensors - PMC - NIH.
- Fluorinated self-assembled monolayers: Composition, structure and interfacial properties.ScienceDirect.
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- Fluorinated self-assembled monolayers : composition, structure and interfacial properties.SciSpace.
- The impact of fluorination on the structure and properties of self-assembled monolayer films.
- The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview.MDPI.
- A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines.MDPI.
- The impact of fluorination on the structure and properties of self-assembled monolayer films.Semantic Scholar.
- Synthesis and Characterization of Amine-Terminated Self-Assembled Monolayers Containing Diethylene Glycol Linkages.
- Grafting amine-terminated branched architectures from poly(L-lactide)
- Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111).MDPI.
- Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution.
- Self-assembled monolayers as a tunable platform for biosensor applic
- Self-Assembled Monolayers of Perfluoroanthracenylaminoalkane Thiolates on Gold as Potential Electron Injection Layers.
- Self-Assembled Monolayers of Aromatic ω-Aminothiols on Gold: Surface Chemistry and Reactivity.
- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure
- This compound.CAS 15178-48-0 | SCBT - Santa Cruz Biotechnology.
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Application Notes & Protocols: Leveraging 4-Amino-3-fluorobenzenethiol for Advanced Electrode Surface Modification
Abstract
This technical guide provides a comprehensive framework for the application of 4-Amino-3-fluorobenzenethiol (4-A-3-FBT) in the modification of electrode surfaces. Designed for researchers, electrochemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that govern the formation and function of 4-A-3-FBT self-assembled monolayers (SAMs). We present detailed, field-tested protocols for electrode preparation, SAM formation, and subsequent electrochemical characterization. Furthermore, we illustrate the practical utility of this molecule by outlining a complete workflow for the covalent immobilization of biomolecules, a critical step in the development of high-performance biosensors and drug screening platforms.
Part 1: The Rationale for this compound in Surface Chemistry
The modification of electrode surfaces with well-defined molecular layers is a cornerstone of modern electrochemistry, enabling the creation of tailored interfaces for applications ranging from chemical sensors to bio-electronic devices. Among the vast library of molecules used for this purpose, this compound stands out due to its unique trifunctional architecture, which imparts distinct advantages.
Mechanism of Self-Assembled Monolayer (SAM) Formation
The primary mechanism driving the utility of 4-A-3-FBT is the spontaneous formation of a highly ordered self-assembled monolayer (SAM) on noble metal surfaces, most commonly gold (Au). This process is initiated by the strong, covalent interaction between the sulfur atom of the thiol group (-SH) and the gold substrate. This robust Au-S bond serves as a stable anchor, ensuring the durability and integrity of the modified surface under a variety of experimental conditions.
The molecules arrange themselves in a densely packed, quasi-crystalline structure, driven by van der Waals interactions between the aromatic rings. This ordering process results in a well-defined, insulating layer that can be used to control electron transfer and prevent non-specific fouling of the electrode surface.
Figure 1: Schematic of 4-A-3-FBT SAM formation on a gold electrode surface.
The Strategic Importance of the Amino and Fluoro Groups
While the thiol group provides a stable anchor, the true versatility of 4-A-3-FBT lies in its other two functional groups:
-
The Amino (-NH₂) Group: This primary amine, positioned para to the thiol anchor, serves as a versatile chemical handle. It is readily available for covalent coupling reactions, most commonly with carboxylic acid groups on biomolecules (e.g., proteins, enzymes, DNA) via amide bond formation. This allows for the specific and oriented immobilization of biological recognition elements, which is the foundational step for creating a biosensor.
-
The Fluoro (-F) Group: The presence of the fluorine atom, ortho to the amino group, is a critical design feature. Fluorine is highly electronegative and its inclusion in the aromatic ring subtly alters the electronic properties of the monolayer. It can influence the packing density of the SAM and modify the dipole moment at the electrode-solution interface. This can be leveraged to fine-tune the electrochemical properties of the surface and, in some cases, enhance the stability and reduce non-specific binding compared to its non-fluorinated analog, 4-aminothiophenol.
Part 2: Core Protocols for Electrode Modification and Characterization
The following protocols are designed to be self-validating. Successful completion of the characterization steps provides direct evidence of a well-formed monolayer, ensuring confidence in subsequent experiments.
Materials and Reagents
-
Gold Disc Electrodes (Typical diameter: 2-3 mm)
-
This compound (≥97% purity)
-
Absolute Ethanol (ACS grade or higher)
-
Sulfuric Acid (H₂SO₄, 99.999%)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Potassium Ferricyanide (K₃[Fe(CN)₆])
-
Potassium Ferrocyanide (K₄[Fe(CN)₆])
-
Potassium Chloride (KCl)
-
Deionized (DI) Water (18.2 MΩ·cm)
-
Alumina Slurry (0.3 µm and 0.05 µm)
-
Micro-polishing pads
Safety Note: Piranha solution (a mixture of H₂SO₄ and H₂O₂) is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Always add the peroxide to the acid slowly. Never store Piranha solution in a sealed container.
Protocol 1: Gold Electrode Pre-treatment and Cleaning
Rationale: The quality of the SAM is critically dependent on the cleanliness and atomic smoothness of the gold surface. This multi-step cleaning protocol is designed to remove both organic and inorganic contaminants and to re-establish a uniform polycrystalline gold surface.
-
Mechanical Polishing:
-
Place a few drops of 0.3 µm alumina slurry onto a polishing pad.
-
Polish the gold electrode surface in a figure-eight motion for 3-5 minutes.
-
Rinse thoroughly with DI water.
-
Repeat the process with the 0.05 µm alumina slurry for 5 minutes to achieve a mirror-like finish.
-
Sonicate the electrode in DI water for 5 minutes to remove any embedded alumina particles.
-
-
Electrochemical Cleaning (Cyclic Voltammetry):
-
Prepare a 0.5 M H₂SO₄ solution.
-
Assemble a three-electrode cell: the polished gold electrode as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
Cycle the potential between -0.2 V and +1.5 V at a scan rate of 100 mV/s.
-
Continue cycling until the characteristic voltammogram for clean polycrystalline gold (showing the gold oxide formation and stripping peaks) is stable and reproducible (typically 20-30 cycles). This step electrochemically desorbs any remaining impurities.
-
Rinse the electrode thoroughly with DI water and dry under a gentle stream of nitrogen.
-
Protocol 2: Formation of the 4-A-3-FBT Monolayer
Rationale: This protocol facilitates the spontaneous assembly of the monolayer from solution. The choice of ethanol as a solvent is due to its ability to dissolve the thiol without interfering with the Au-S bond formation. Incubation time is optimized to ensure complete monolayer coverage.
-
Prepare Solution: Prepare a 1-10 mM solution of this compound in absolute ethanol.
-
Incubation: Immediately after cleaning and drying, immerse the gold electrode into the 4-A-3-FBT solution. Ensure the entire gold surface is submerged.
-
Self-Assembly: Allow the electrode to incubate at room temperature for 12-18 hours in a dark, vibration-free environment to form a well-ordered monolayer.
-
Rinsing: After incubation, remove the electrode and rinse it thoroughly with absolute ethanol to remove any physisorbed (non-covalently bound) molecules.
-
Drying: Dry the modified electrode under a gentle stream of nitrogen. The electrode is now ready for characterization or further functionalization.
Protocol 3: Electrochemical Characterization of the SAM
Rationale: Characterization is a non-negotiable step to verify the successful formation of a dense, insulating monolayer. We use a freely diffusing redox probe, the ferricyanide/ferrocyanide couple, which is highly sensitive to the state of the electrode surface.
-
Prepare Redox Probe Solution: Prepare a solution of 5 mM K₃[Fe(CN)₆] / 5 mM K₄[Fe(CN)₆] in 0.1 M KCl.
-
Cyclic Voltammetry (CV) Analysis:
-
Using the same three-electrode setup, record the CV of the bare, clean gold electrode in the redox probe solution. Scan from approximately -0.2 V to +0.6 V at 50 mV/s. This will serve as your baseline.
-
Rinse the cell and electrodes thoroughly.
-
Record the CV of the 4-A-3-FBT modified electrode under the identical conditions.
-
-
Electrochemical Impedance Spectroscopy (EIS) Analysis:
-
Perform EIS on both the bare and modified electrodes in the same redox probe solution.
-
Apply a DC potential equal to the formal potential of the redox couple (determined from the CV) with a small AC perturbation (e.g., 10 mV amplitude) over a frequency range of 100 kHz to 0.1 Hz.
-
Fit the resulting Nyquist plot to an appropriate equivalent circuit (e.g., a Randles circuit) to extract the charge-transfer resistance (Rct).
-
Expected Characterization Results
The formation of a successful SAM should lead to significant and predictable changes in the electrochemical response.
| Parameter | Bare Gold Electrode (Typical) | 4-A-3-FBT Modified Electrode (Expected) | Rationale for Change |
| Peak-to-Peak Separation (ΔEp) in CV | 60 - 80 mV | > 200 mV or peaks disappear | The insulating SAM blocks electron transfer between the electrode and the redox probe in solution. |
| Peak Current (Ipa, Ipc) in CV | High (e.g., µA range) | Significantly reduced or negligible | The monolayer physically prevents the redox probe from reaching the electrode surface. |
| Charge-Transfer Resistance (Rct) in EIS | Low (e.g., 50 - 500 Ω) | Very High (e.g., > 10 kΩ, often MΩ range) | Rct is inversely proportional to the rate of electron transfer; a high Rct confirms a highly insulating layer. |
Part 3: Application Workflow: Biosensor Fabrication
This section outlines how to leverage the terminal amino group of the 4-A-3-FBT monolayer for the covalent immobilization of a model protein.
Protocol 4: Protein Immobilization via EDC/NHS Coupling
Rationale: This is a widely used and robust method for forming a stable amide bond between the amine on the SAM and a carboxyl group (-COOH) on the protein. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxyl group, which is then stabilized by NHS (N-hydroxysuccinimide) to create a semi-stable ester. This ester readily reacts with the primary amine on the 4-A-3-FBT surface.
Application Note & Protocol: Engineering Functional Surfaces with 4-Amino-3-fluorobenzenethiol Mixed Monolayers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Amino-Thiophenols in Surface Science
The precise control of surface chemistry is a cornerstone of modern materials science, with profound implications for drug development, biosensing, and fundamental biological studies. Self-assembled monolayers (SAMs) of organothiols on gold surfaces offer a robust and flexible platform for tailoring interfacial properties.[1][2] This guide focuses on the creation and characterization of mixed self-assembled monolayers using a molecule of significant interest: 4-Amino-3-fluorobenzenethiol (4-A-3-FBT).
The unique structure of 4-A-3-FBT, featuring a thiol for surface anchoring, a nucleophilic amino group for subsequent bioconjugation, and a strategically placed fluorine atom, presents a compelling combination of functionalities.[3][4] The fluorine substituent can significantly alter the electronic properties, metabolic stability, and intermolecular interactions within the monolayer, offering a powerful tool for fine-tuning surface energy and biomolecular interactions.[5][6] Mixed monolayers, composed of 4-A-3-FBT and a secondary thiol component, allow for the precise dilution of these functional groups, enabling systematic studies of ligand density on protein binding, cell adhesion, and other surface-sensitive phenomena.[7][8]
This document provides a comprehensive guide to the preparation and characterization of mixed monolayers incorporating 4-A-3-FBT, offering both theoretical insights and actionable protocols for the discerning researcher.
I. Foundational Principles: The "Why" Behind the "How"
The formation of a mixed SAM is a dynamic process governed by the competitive adsorption of different thiol species onto the gold substrate.[7][8] The final composition of the monolayer is influenced by several factors, including the relative concentrations of the thiols in solution, their respective head group affinities for gold, and the intermolecular interactions between the adsorbed molecules.[7][8] The inclusion of 4-A-3-FBT introduces unique considerations:
-
Amino Group Availability: The primary amine of 4-A-3-FBT serves as a versatile chemical handle for the covalent immobilization of biomolecules, such as peptides, carbohydrates, or small molecule drugs, often through amide bond formation.[9][10]
-
Fluorine-Induced Effects: The high electronegativity of the fluorine atom can induce a dipole moment in the molecule, influencing the surface potential.[11][12] Furthermore, fluorine substitution can enhance the thermal and chemical stability of the monolayer.[13][14] Intermolecular hydrogen bonding involving the amino group can also contribute to the stability and ordering of the SAM.[13][15]
-
Controlling Surface Properties: By co-adsorbing 4-A-3-FBT with a second, inert or differently functionalized thiol (e.g., an alkanethiol or a polyethylene glycol-terminated thiol), the density of the amino and fluoro groups on the surface can be systematically varied. This allows for the precise control of surface properties such as wettability, protein adsorption, and cellular response.[16][17]
II. Experimental Roadmap: From Substrate to Characterized Monolayer
The following diagram outlines the key stages in the creation and validation of a 4-A-3-FBT mixed monolayer.
Caption: A schematic overview of the key steps involved in the preparation and subsequent characterization of mixed self-assembled monolayers.
III. Detailed Protocols
Protocol 1: Preparation of Mixed Monolayers on Gold Substrates
This protocol describes the co-adsorption of this compound and a secondary thiol from a solution onto a gold surface.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (4-A-3-FBT)
-
Secondary thiol (e.g., 1-dodecanethiol for creating a hydrophobic matrix, or an oligo(ethylene glycol)-terminated thiol for resisting non-specific protein adsorption)
-
Absolute ethanol (200 proof)[2]
-
Piranha solution (7:3 v/v mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials.
-
Deionized water (18.2 MΩ·cm)
-
Dry nitrogen gas
-
Clean glass vials with sealable caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes to remove organic contaminants. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrates with copious amounts of deionized water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas. The cleaned gold surface should be hydrophilic.
-
-
Preparation of Thiol Solutions:
-
Prepare individual 10 mM stock solutions of 4-A-3-FBT and the secondary thiol in absolute ethanol.[16]
-
To prepare the mixed thiol solution, combine the stock solutions to achieve the desired molar ratio. For example, for a 1:1 molar ratio, mix equal volumes of the 10 mM stock solutions.[16]
-
Dilute the mixed solution with absolute ethanol to a final total thiol concentration of 1 mM.[16]
-
Sonicate the final solution for 5-10 minutes to ensure homogeneity.
-
-
Self-Assembly:
-
Place the clean, dry gold substrates in individual glass vials.
-
Completely immerse the substrates in the mixed thiol solution.
-
Seal the vials to prevent solvent evaporation and contamination. It is advisable to purge the headspace with nitrogen to minimize oxidation.[2]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. While the initial monolayer formation is rapid, longer incubation times promote the formation of a more ordered and stable SAM.[16]
-
-
Rinsing and Drying:
-
Remove the substrates from the thiol solution with clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed thiols.[16]
-
For thiols with hydrogen-bonding groups, a brief sonication (1-3 minutes) in fresh ethanol can help remove physisorbed molecules.[2]
-
Dry the substrates under a stream of dry nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) until further use.
-
IV. Characterization of the Mixed Monolayer
A multi-technique approach is essential for a comprehensive understanding of the mixed monolayer's properties.
Caption: The relationship between analytical techniques and the key surface properties they elucidate for mixed monolayers.
Protocol 2: Surface Wettability Assessment by Contact Angle Goniometry
Principle: Contact angle measurements provide a rapid and sensitive indication of the surface's hydrophobicity or hydrophilicity, which is directly related to the composition of the outermost layer of the SAM.[17][18][19]
Procedure:
-
Place the SAM-functionalized substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use the instrument's software to measure the static contact angle.
-
Perform measurements at multiple locations on each substrate to ensure homogeneity.
-
Advancing and receding contact angles can also be measured to assess surface heterogeneity and chemical stability.
Data Interpretation:
| Molar Ratio of 4-A-3-FBT in Solution | Secondary Thiol Component | Expected Advancing Contact Angle (θa) | Rationale |
| 100% | - | Intermediate | The presence of both polar amino groups and less polar fluorinated aromatic rings results in intermediate wettability. |
| 50% | 1-Dodecanethiol (CH₃-terminated) | High | The hydrophobic alkyl chains of dodecanethiol dominate the surface, increasing the contact angle.[16] |
| 10% | 1-Dodecanethiol (CH₃-terminated) | Very High | A higher proportion of the hydrophobic component leads to a more water-repellent surface. |
| 50% | OEG-thiol (OH-terminated) | Low | The hydrophilic oligo(ethylene glycol) chains increase the surface's affinity for water, reducing the contact angle.[20] |
Note: This table provides expected trends. Actual values will depend on the specific secondary thiol and experimental conditions.
Protocol 3: Surface Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)
Principle: XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of the sample.[20][21][22] It is invaluable for confirming the presence of 4-A-3-FBT and determining the relative surface concentrations of the two thiol components.
Procedure:
-
Introduce the SAM-coated substrate into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey scan to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, N 1s, F 1s, S 2p, and Au 4f regions.
-
The presence of N 1s and F 1s peaks confirms the incorporation of 4-A-3-FBT into the monolayer.
-
The ratio of the integrated peak areas for elements unique to each thiol (e.g., F 1s for 4-A-3-FBT and a specific element in the secondary thiol, if applicable) can be used to estimate the surface composition.[20][23] The S 2p peak around 162 eV is indicative of thiolate species bound to the gold surface.[20]
Expected XPS Data:
| Molar Ratio of 4-A-3-FBT in Solution | Expected Atomic % (F 1s) | Expected Atomic % (N 1s) | Interpretation |
| 10% | Low | Low | Low surface coverage of 4-A-3-FBT. |
| 50% | Medium | Medium | Significant incorporation of 4-A-3-FBT. |
| 90% | High | High | Surface is predominantly composed of 4-A-3-FBT. |
Note: The relationship between solution concentration and surface composition is not always linear and can be influenced by competitive adsorption kinetics.[7][24]
Protocol 4: Electrochemical Characterization
Principle: Electrochemical methods, such as cyclic voltammetry (CV), can be used to probe the packing density and defectiveness of the SAM. A well-formed monolayer acts as a barrier to electron transfer between the underlying gold electrode and a redox-active species in solution.
Procedure:
-
Use the SAM-coated substrate as the working electrode in a three-electrode electrochemical cell.
-
Use a solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻ in a suitable electrolyte).
-
Record the cyclic voltammogram.
-
A well-packed, defect-free monolayer will significantly block the redox peaks of the probe. The degree of blocking can be correlated with the quality and packing of the monolayer.[25]
V. Concluding Remarks
The ability to create mixed monolayers incorporating this compound opens up a vast landscape for surface engineering. The protocols and characterization techniques outlined in this guide provide a robust framework for researchers to develop well-defined, functionalized surfaces. The unique combination of an addressable amino group and the modulating effects of the fluorine atom makes 4-A-3-FBT a valuable building block for advanced applications in biosensing, drug delivery, and fundamental studies of biomolecular interactions at interfaces.
VI. References
-
Controlling Assembly of Mixed Thiol Monolayers on Silver Nanoparticles to Tune Their Surface Properties. ACS Nano. [Link]
-
Surface Characterization of Mixed Self-Assembled Monolayers Designed for Streptavidin Immobilization. Langmuir. [Link]
-
Controlling Assembly of Mixed Thiol Monolayers on Silver Nanoparticles to Tune Their Surface Properties. National Institutes of Health. [Link]
-
Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy. ScholarWorks@CWU. [Link]
-
Idealized models for mixed self-assembled monolayers (SAMs) on gold... ResearchGate. [Link]
-
Contact Angles of Aqueous Solutions on Copper Surfaces Bearing Self-Assembled Monolayers. Journal of Chemical Education. [Link]
-
Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews. [Link]
-
Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir. [Link]
-
Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. [Link]
-
XPS and AFM characterization of the self‐assembled molecular monolayers of a 3‐aminopropyltrimethoxysilane on silicon surface, and effects of substrate pretreatment by UV‐irradiation. ResearchGate. [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. [Link]
-
Thermal Stability of Self-Assembled Monolayers: Influence of Lateral Hydrogen Bonding. Langmuir. [Link]
-
Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy. ScholarWorks@CWU. [Link]
-
SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. Langmuir. [Link]
-
Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials. RSC Publishing. [Link]
-
Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). PMC. [Link]
-
Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir. [Link]
-
Self-assembled monolayers of ω-functionalized alkyl thiols were... ResearchGate. [Link]
-
EXPERIMENT 8. Monolayer Characterization: Contact angles, Reflection Infrared Spectroscopy, and Ellipsometry. MSU chemistry. [Link]
-
Control of Monolayer Assembly Structure by Hydrogen Bonding Rather Than by Adsorbate−Substrate Templating. Journal of the American Chemical Society. [Link]
-
Stability and phase separation in mixed self-assembled monolayers. AIP Publishing. [Link]
-
Static Solvent Contact Angle Measurements, Surface Free Energy and Wettability Determination of Various Self-Assembled Monolayers on Silicon Dioxide. ResearchGate. [Link]
-
Contact Angles and Monolayer Depletion. The Journal of Adhesion. [Link]
-
Contact angle – What is it and how do you measure it?. Biolin Scientific. [Link]
-
The Electronic Structure of Mixed Self-Assembled Monolayers. ACS Publications. [Link]
-
Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. PMC. [Link]
-
Maleimide-Functionalized Self-Assembled Monolayers for the Preparation of Peptide and Carbohydrate Biochips. The Mrksich Group. [Link]
-
The impact of fluorination on the structure and properties of self-assembled monolayer films. ResearchGate. [Link]
-
Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). MDPI. [Link]
-
4-Amino-3-fluorobenzene-1-thiol. PubChem. [Link]
-
Recent Advances in Surface Functionalization of Magnetic Nanoparticles. MDPI. [Link]
-
General and Facile Surface Functionalization of Hydrophobic Nanocrystals with Poly(amino acid) for Cell Luminescence Imaging. PMC. [Link]
-
Surface functionalization of bioactive glasses. PubMed. [Link]
-
The synthesis of amino-terminated semi-fluorinated long-chain... ResearchGate. [Link]
-
Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. ResearchGate. [Link]
-
Electrochemical and Surface Characterization of 4-Aminothiophenol Adsorption at Polycrystalline Platinum Electrodes. ResearchGate. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
-
Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry. [Link]
-
[Fluorinated organic compounds: synthesis and biological applications]. PubMed. [Link]
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- 25. researchgate.net [researchgate.net]
Application Note: Surface Energy Characterization of Biosensor Substrates Coated with 4-Amino-3-fluorobenzenethiol
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the measurement and analysis of surface energy on substrates functionalized with 4-Amino-3-fluorobenzenethiol. Surface energy is a critical parameter that dictates the interfacial properties of materials, influencing protein adsorption, cell adhesion, and the overall performance of biosensors and drug delivery systems. Herein, we detail the protocols for creating a self-assembled monolayer (SAM) of this compound on a gold substrate, followed by a meticulous methodology for determining its surface free energy using contact angle goniometry. Two robust analytical models, the Owens-Wendt-Rabel-Kaelble (OWRK) method and the Zisman plot, are presented for the accurate calculation of total surface energy and its polar and dispersive components.
Introduction: The Critical Role of Surface Energy in Biomedical Applications
The interface between a synthetic material and a biological environment is a dynamic landscape where the initial interactions are governed by fundamental surface properties. Among these, surface free energy (SFE) is paramount.[1][2] It quantifies the excess energy at the surface of a material compared to the bulk and is a direct measure of the extent of intermolecular forces at the interface.[2] In drug development and biosensor technology, controlling the surface energy of a substrate is crucial for:
-
Directing Biomolecule Adsorption: The SFE and its components (polar and dispersive) influence the orientation and conformation of adsorbed proteins, which is critical for the efficacy of immunoassays and other protein-based sensors.
-
Controlling Cell Adhesion and Proliferation: The wettability of a surface, which is directly related to its surface energy, plays a significant role in mediating cellular attachment and growth on implantable devices and cell culture platforms.
-
Optimizing Drug Delivery Systems: The surface energy of nanoparticles and other drug carriers affects their stability, biocompatibility, and interaction with target cells.
This compound is a bifunctional aromatic thiol that is particularly interesting for surface modification.[3][4] The thiol group forms a strong, covalent bond with gold surfaces, leading to the spontaneous formation of a highly ordered self-assembled monolayer (SAM).[5][6] The exposed aminofluorophenyl groups then define the new surface chemistry. The fluorine atom introduces electronegativity, while the amino group provides a site for further covalent immobilization of biomolecules.[7] Characterizing the surface energy of these functionalized surfaces is therefore a critical step in the development and quality control of any device that utilizes them.
This guide provides a validated, step-by-step protocol for this characterization, grounded in established surface science principles.
Foundational Principles of Surface Energy Measurement
The most prevalent method for determining the surface energy of a solid is through contact angle measurements.[1][2][8] An optical tensiometer, or goniometer, is used to measure the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.[9][10][11]
The Owens-Wendt-Rabel-Kaelble (OWRK) Method
The OWRK method is a widely used model that partitions the total surface free energy (γs) into contributions from dispersive (London) forces (γsd) and polar (e.g., dipole-dipole, hydrogen bonding) forces (γsp).[12][13][14]
γs = γsd + γsp
By measuring the contact angle (θ) of at least two liquids with known dispersive (γld) and polar (γlp) components, one can solve a set of linear equations based on the Young-Dupré equation to determine the unknown surface energy components of the solid.[8][12][15] The working equation for the OWRK model is:
(1 + cosθ)γl / 2√γld = √γsp * (√γlp / √γld) + √γsd
This equation is in the form of a straight line (y = mx + c), allowing for a graphical determination of the surface energy components.
The Zisman Plot Method
The Zisman method is an empirical approach used to determine the "critical surface tension" (γc) of a solid.[16][17] This value represents the surface tension of a hypothetical liquid that would perfectly wet the surface (i.e., have a contact angle of 0°).[18][19] A series of liquids with varying surface tensions are used, and the cosine of their contact angles (cosθ) is plotted against their known surface tensions (γl). The resulting line is extrapolated to cosθ = 1 to find the critical surface tension on the x-axis.[19][20] While less comprehensive than the OWRK method as it doesn't separate polar and dispersive components, the Zisman plot provides a valuable and rapid assessment of a surface's general wettability.[16]
Experimental Protocols
A clean environment is paramount for obtaining reproducible and accurate results. All steps should be performed in a cleanroom or a fume hood to avoid contamination from airborne particulates, silanes, or other volatile compounds.[21][22]
Materials and Reagents
-
Substrates: Gold-coated silicon wafers or glass slides (with a chromium or titanium adhesion layer).
-
SAM Formation:
-
Contact Angle Measurement:
-
Deionized (DI) Water (High polarity)
-
Diiodomethane (High dispersion)
-
Ethylene Glycol (Intermediate polarity)
-
Formamide (High polarity)
-
A series of alkanes (e.g., hexane, octane, decane) for Zisman analysis.
-
Protocol 1: Substrate Preparation (Piranha Cleaning)
CAUTION: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work inside a certified fume hood.
-
Prepare the Piranha solution by slowly and carefully adding 3 parts of concentrated H₂SO₄ to 1 part of 30% H₂O₂ in a glass beaker. Always add the peroxide to the acid. The solution will become very hot.
-
Using clean, non-reactive tweezers, immerse the gold-coated substrates in the hot Piranha solution for 10-15 minutes. This step removes any organic contaminants from the gold surface.
-
Carefully remove the substrates and rinse them copiously with DI water.
-
Rinse the substrates thoroughly with 200-proof ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas.
-
Use the substrates immediately for SAM formation to prevent re-contamination of the surface.[6]
Protocol 2: Formation of the this compound SAM
The amine group in the thiol molecule requires a basic environment to ensure it is deprotonated, which aids in the formation of a well-ordered monolayer.
-
Prepare a 1 mM solution of this compound in 200-proof ethanol in a clean glass vial.
-
Adjust the pH of the solution to approximately 11-12 by adding a few drops of concentrated ammonium hydroxide. Check the pH with pH paper.
-
Using clean tweezers, fully immerse the freshly cleaned gold substrates into the thiol solution.[21][22]
-
Seal the vials and wrap them with parafilm to minimize oxygen exposure and solvent evaporation.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.[6][24]
-
After incubation, remove the substrates from the thiol solution.
-
Rinse each substrate thoroughly with fresh ethanol for 15-20 seconds to remove any non-covalently bound (physisorbed) molecules.
-
Place the rinsed substrates in a beaker of fresh ethanol and sonicate for 1-2 minutes to remove any remaining weakly adsorbed molecules.[21]
-
Perform a final rinse with ethanol and dry the substrates under a gentle stream of dry nitrogen.
-
Store the prepared SAM-coated substrates in a clean, dry environment (e.g., a desiccator) until they are ready for analysis.
Protocol 3: Contact Angle Measurement
-
Use a contact angle goniometer equipped with an automated liquid dispensing system and image analysis software.
-
Place the SAM-coated substrate on the sample stage and ensure it is level.
-
For the OWRK method, use at least two test liquids, typically DI water and diiodomethane, as they have well-characterized and differing polarities.[8][13]
-
Dispense a small droplet (e.g., 2-5 µL) of the first test liquid onto the surface.
-
Capture a high-resolution image of the droplet immediately after it stabilizes on the surface (the sessile drop method).[9][25]
-
The software will analyze the droplet profile and calculate the contact angle.
-
Repeat the measurement at a minimum of five different locations on the surface to ensure statistical relevance and account for any minor surface heterogeneities.
-
Thoroughly clean the dispensing needle and replace the test liquid.
-
Repeat steps 4-7 for all other test liquids.
Data Analysis and Interpretation
OWRK Method Calculation
Using the average contact angles (θ) obtained for DI water and diiodomethane, the surface energy components can be calculated. The required surface tension values for the test liquids are provided in Table 1.
Table 1: Surface Tension Components of Test Liquids at 20°C
| Liquid | Total (γl) [mN/m] | Dispersive (γld) [mN/m] | Polar (γlp) [mN/m] |
| DI Water | 72.8 | 21.8 | 51.0 |
| Diiodomethane | 50.8 | 50.8 | 0 |
| Ethylene Glycol | 48.0 | 29.0 | 19.0 |
| Formamide | 58.0 | 39.0 | 19.0 |
By substituting the values for two liquids into the OWRK equation, you obtain two linear equations that can be solved simultaneously for the two unknowns: √γsp and √γsd. Squaring these values gives the polar and dispersive components of the solid's surface energy.
Table 2: Example Data for a this compound SAM
| Test Liquid | Avg. Contact Angle (θ) |
| DI Water | 75.2° |
| Diiodomethane | 35.5° |
Calculated Surface Energy Results:
| Parameter | Value [mN/m] |
| Dispersive Component (γsd) | 40.1 |
| Polar Component (γsp) | 4.2 |
| Total Surface Energy (γs) | 44.3 |
The results indicate a surface that is predominantly dispersive in nature, with a smaller polar component, which is consistent with an aromatic terminal layer.
Zisman Plot Construction
-
Measure the contact angles for a homologous series of non-polar liquids (e.g., alkanes) or other liquids with a range of surface tensions.
-
Calculate the cosine of the average contact angle (cosθ) for each liquid.
-
Plot cosθ (y-axis) against the surface tension of the liquids (γl, x-axis).
-
Perform a linear regression on the data points.
-
The critical surface tension (γc) is the x-intercept where the regression line crosses the cosθ = 1 line.
// Nodes for axes xaxis [pos="5,0!", label="Surface Tension (γl) [mN/m]", shape=none, fontsize=10]; yaxis [pos="0,5!", label="cos(θ)", shape=none, fontsize=10]; origin [pos="0,0!", label=""];
// Data points p1 [pos="2,4!", label=""]; p2 [pos="3,3!", label=""]; p3 [pos="4,2!", label=""];
// Regression line line_start [pos="1,5!", label=""]; line_end [pos="6,-1!", label=""];
// Extrapolation to cos(θ)=1 intercept_point [pos="1,5!", label="γc", shape=none, fontcolor="#EA4335"]; dashed_line_start [pos="0,5!", label="1.0", shape=none, fontsize=10]; dashed_line_end [pos="1,5!", label=""];
// Edges origin -> xaxis [arrowhead=none]; origin -> yaxis [arrowhead=none]; p1 -> p2 [style=invis]; p2 -> p3 [style=invis]; line_start -> line_end [color="#4285F4"]; dashed_line_start -> dashed_line_end [style=dashed, color="#EA4335", arrowhead=none]; intercept_point -> dashed_line_end [style=invis]; } dot Figure 3: Example of a Zisman plot.
Conclusion
The protocols detailed in this application note provide a robust framework for the preparation and surface energy characterization of this compound coated substrates. Accurate determination of the surface free energy and its constituent polar and dispersive components is a non-negotiable step in the R&D and quality control pipelines for advanced biomedical devices. The OWRK and Zisman methods offer complementary insights into the surface's wettability and interfacial properties, enabling scientists to rationally design and validate surfaces for their intended biological applications. Adherence to these self-validating protocols will ensure high-quality, reproducible data, accelerating the development of next-generation biosensors and therapeutics.
References
-
ASTM D7490-13(2022), Standard Test Method for Measurement of the Surface Tension of Solid Coatings, Substrates and Pigments using Contact Angle Measurements, ASTM International, West Conshohocken, PA, 2022, [Link]
-
Agilent Technologies. "A New Approach to Generate Thiol-terminated SAMs on Gold." Application Note, 2007, [Link]
-
Wikipedia. "Zisman Plot." [Link]
-
Zisman, W. A. "Relation of the Equilibrium Contact Angle to Liquid and Solid Constitution." In Contact Angle, Wettability, and Adhesion; Advances in Chemistry; American Chemical Society: 1964; Vol. 43, pp 1–51. [Link]
-
Love, J. C.; Estroff, L. A.; Kriebel, J. K.; Nuzzo, R. G.; Whitesides, G. M. "Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology." Chemical Reviews, 2005, 105 (4), 1103–1169. [Link]
-
KRÜSS Scientific. "Owens, Wendt, Rabel and Kaelble (OWRK) method." [Link]
-
DataPhysics Instruments. "How to determine the surface energy of solids." [Link]
-
Owens, D. K.; Wendt, R. C. "Estimation of the surface free energy of polymers." Journal of Applied Polymer Science, 1969, 13(8), 1741-1747. [Link]
-
Wolkenhauer, M.; et al. "Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method." Journal of Chemical Education, 2007, 84(5), 853. [Link]
-
Biolin Scientific. "OWRK method – Owens, Wendt, Rabel and Kaelble model." [Link]
-
Brighton Science. "Contact Angle Goniometer 101: Guide to Measuring Contact Angle." [Link]
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Application Notes & Protocols: 4-Amino-3-fluorobenzenethiol in the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Importance of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of rational drug design. Fluorine-containing heterocycles are of particular interest, as the unique properties of the fluorine atom—such as its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a compound's pharmacological profile.[1][2][3] These enhancements often include improved metabolic stability, increased bioavailability, and better binding affinity to target proteins.[3][4]
4-Amino-3-fluorobenzenethiol has emerged as a highly valuable and versatile starting material for the construction of these privileged scaffolds. Its unique trifunctional nature, possessing a nucleophilic thiol, a nucleophilic amine, and an electronically influential fluorine atom, allows for a diverse range of cyclization reactions. The ortho orientation of the amino and thiol groups is the critical structural feature that facilitates the formation of fused heterocyclic systems, including medicinally significant classes like benzothiazoles, 1,5-benzothiazepines, and phenothiazines.[5][6][7] This guide provides an in-depth exploration of its application, detailing the causality behind synthetic choices and providing robust, field-proven protocols.
Core Concepts: Exploiting the Unique Reactivity of this compound
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. The thiol (-SH) group is a soft nucleophile, readily participating in Michael additions and condensations with electrophilic carbons. The amine (-NH₂) group, while also nucleophilic, allows for the formation of imines, amides, and subsequent intramolecular ring closures. The fluorine atom, positioned ortho to the amine, exerts a strong electron-withdrawing inductive effect, which modulates the nucleophilicity of the adjacent amine and the overall electron density of the aromatic ring. This electronic influence is a key determinant in reaction pathways and the properties of the resulting heterocyclic products.
Protocols for the Synthesis of Key Heterocyclic Scaffolds
This section details validated protocols for synthesizing three major classes of fluorinated heterocycles from this compound. The rationale behind key experimental steps is provided to ensure reproducibility and understanding.
A. Synthesis of Fluorinated 2-Substituted-Benzothiazoles
Benzothiazoles are a prominent scaffold in drugs with antitumor, antimicrobial, and antimalarial properties.[8] The most direct synthesis involves the condensation of an o-aminothiophenol with an aldehyde, followed by oxidative cyclization. The fluorine atom at what becomes the 7-position can significantly enhance cytotoxic activity in certain cancer cell lines.[2][5][9]
Causality & Mechanism: The reaction initiates with the formation of a Schiff base (imine) between the aromatic amine and the aldehyde. The pendant thiol group then performs an intramolecular nucleophilic attack on the imine carbon. The final step is an oxidation of the resulting thiazolidine intermediate to the aromatic benzothiazole. This oxidation can often be achieved simply by exposure to air, although other mild oxidants can be employed to accelerate the process.
Protocol 1: Synthesis of 7-Fluoro-2-(4-methoxyphenyl)benzothiazole
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.43 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol).
-
Solvent Addition: Add ethanol (30 mL) to the flask. The choice of ethanol provides a good balance of solubility for the reactants and a suitable boiling point for the reaction.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours. During this time, the intramolecular cyclization and subsequent air oxidation occur.
-
Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 7-Fluoro-2-(4-methoxyphenyl)benzothiazole as a crystalline solid.
| R-Group (Aldehyde) | Product | Typical Yield |
| 4-methoxyphenyl | 7-Fluoro-2-(4-methoxyphenyl)benzothiazole | 85-92% |
| Phenyl | 7-Fluoro-2-phenylbenzothiazole | 88-95% |
| 4-chlorophenyl | 7-Fluoro-2-(4-chlorophenyl)benzothiazole | 82-90% |
B. Synthesis of Fluorinated 1,5-Benzothiazepines
1,5-Benzothiazepines are seven-membered heterocyclic compounds known for their diverse biological activities, including anticancer and antibacterial properties.[6] They are typically synthesized via the condensation of an o-aminothiophenol with an α,β-unsaturated carbonyl compound, such as a chalcone.
Causality & Mechanism: This reaction proceeds via two key steps. First, the highly nucleophilic thiol group undergoes a conjugate (Michael) addition to the β-carbon of the chalcone. This is the crucial C-S bond-forming step. Second, the resulting intermediate undergoes an intramolecular condensation between the amino group and the carbonyl carbon, followed by dehydration, to form the seven-membered diazepine ring. The reaction is often catalyzed by a few drops of acid (like glacial acetic acid) to activate the carbonyl group for the final cyclization.
Protocol 2: Synthesis of a Fluorinated 1,5-Benzothiazepine Derivative
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (0.715 g, 5 mmol) and an appropriate chalcone (e.g., 1,3-diphenyl-2-propen-1-one, 1.04 g, 5 mmol) in absolute ethanol (20 mL).
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture. The acid protonates the chalcone's carbonyl group, making it more electrophilic and facilitating the final ring-closing condensation.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 8-10 hours. Monitor the reaction's completion using TLC.
-
Isolation: After cooling to room temperature, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from an appropriate solvent like ethanol or ethyl acetate will yield the pure product.
| Chalcone Substituent (Ar') | Product | Typical Yield |
| Phenyl | 8-Fluoro-2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine | 75-85% |
| 4-chlorophenyl | 8-Fluoro-2-(4-chlorophenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine | 70-80% |
C. Synthesis of Fluorinated Phenothiazines
Phenothiazines are a class of tricyclic heterocyclic compounds that form the basis of numerous antipsychotic, antihistaminic, and antiemetic drugs. A modern and efficient synthesis involves the reaction of o-aminobenzenethiols with cyclohexanone derivatives under transition-metal-free conditions, using molecular oxygen as the terminal oxidant.[10]
Causality & Mechanism: The reaction is thought to proceed through the formation of an enamine intermediate from the cyclohexanone and the aminothiophenol. This is followed by an intramolecular electrophilic attack of the enamine onto the aromatic ring. Subsequent aromatization through oxidative dehydrogenation, driven by molecular oxygen, leads to the formation of the stable tricyclic phenothiazine core.
Protocol 3: Synthesis of a Fluorinated Phenothiazine
-
Reagent Preparation: To a solution of this compound (0.2 mmol, 28.6 mg) in a solvent like toluene (2.0 mL) in a reaction tube, add cyclohexanone (0.3 mmol, 31 µL).
-
Reaction Conditions: The reaction vessel is sealed and heated to 120 °C. The reaction is typically stirred for 24 hours. The head of the vessel is often filled with oxygen or left open to the air to facilitate the oxidative aromatization steps.
-
Workup & Isolation: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate gradient) to afford the desired fluorinated phenothiazine product.
| Cyclohexanone Derivative | Product | Typical Yield |
| Cyclohexanone | 2-Fluoro-1,2,3,4-tetrahydrophenothiazine | 60-70% |
| 4-Methylcyclohexanone | 2-Fluoro-7-methyl-1,2,3,4-tetrahydrophenothiazine | 65-75% |
Characterization and Analysis
Confirmation of the successful synthesis and purity of the target heterocycles relies on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Look for the disappearance of the characteristic broad singlets for the -NH₂ (around 3.5-5.0 ppm) and -SH (around 3.0-4.0 ppm) protons of the starting material. The appearance of new aromatic and aliphatic signals will correspond to the heterocyclic product.
-
¹³C NMR: Confirms the carbon skeleton of the new structure.
-
¹⁹F NMR: A singlet peak will confirm the presence and electronic environment of the fluorine atom on the aromatic ring.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the correct molecular formula via the molecular ion peak (M+).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Safety Precautions
This compound is a reactive chemical and must be handled with appropriate care.
-
Hazards: Harmful if swallowed and causes serious eye damage.[12][13] It is corrosive and can cause skin burns.[14] Like many thiols, it may have a strong, unpleasant odor.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14] Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[14]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[12]
Conclusion
This compound stands as a powerful and versatile building block in the synthesis of medicinally relevant heterocyclic compounds. Its unique arrangement of functional groups enables direct and efficient access to diverse scaffolds such as benzothiazoles, benzothiazepines, and phenothiazines. The protocols and mechanistic insights provided herein demonstrate the strategic value of this reagent, empowering researchers in drug discovery to construct novel fluorinated molecules with enhanced therapeutic potential.
References
-
Bradshaw, T. D., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. Available at: [Link]
-
Stevens, M. F. G., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. American Chemical Society. Available at: [Link]
-
Ghosh, A. K., & Zajc, B. (2006). High-yield synthesis of fluorinated benzothiazolyl sulfones: general synthons for fluoro-julia olefinations. Organic Letters. Available at: [Link]
-
PubMed. (n.d.). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Available at: [Link]
-
Talele, T. T. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. Available at: [Link]
-
Ramana, M. M. V., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents. Journal of the Serbian Chemical Society. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available at: [Link]
-
Al-Ostath, A., et al. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Benzothiazole derivatives incorporating fluorine. Available at: [Link]
-
El-Sayed, N. N. E., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]
-
El-Faham, A., et al. (n.d.). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central. Available at: [Link]
-
Gupta, R.R., & Kumar, R. (n.d.). Synthesis of 2-Amino-3-fluorobenzenethiol and Its Conversion Into Different Heterocycles. Semantic Scholar. Available at: [Link]
-
Deng, G.-J., et al. (n.d.). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Available at: [Link]
-
Scilit. (n.d.). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. Available at: [Link]
-
Wikipedia. (n.d.). Phenothiazine. Available at: [Link]
- Google Patents. (n.d.). Preparation of phenothiazines.
-
PubChem. (n.d.). 4-Amino-3-fluorobenzene-1-thiol. Available at: [Link]
-
Mlostn, G., & Heimgartner, H. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PubMed Central. Available at: [Link]
-
Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Available at: [Link]
-
ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Available at: [Link]
-
Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]
-
Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Available at: [Link]
-
ResearchGate. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]
-
Leman, L., et al. (n.d.). α-Aminoazoles/azines: key reaction partners for multicomponent reactions. PubMed Central. Available at: [Link]
-
Canavelli, P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agents | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 7. Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. 4-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 14517551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor 4-Amino-3-fluorobenzenethiol SAM Formation
Welcome to the technical support center for the successful formation of high-quality self-assembled monolayers (SAMs) using 4-Amino-3-fluorobenzenethiol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their experiments. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you achieve consistent and reliable results.
Introduction to this compound SAMs
This compound is a versatile molecule for surface functionalization, offering a primary amine group for subsequent chemical modifications and a fluorine atom that can modulate the electronic properties and packing of the monolayer. The formation of a well-ordered SAM is a multi-step process involving the chemisorption of the thiol group onto a gold surface, followed by the self-organization of the aromatic rings.[1] However, the presence of both an amino and a fluoro group introduces specific challenges that require careful consideration.
This guide will walk you through a systematic approach to troubleshooting, from substrate preparation to post-deposition analysis, ensuring a robust and reproducible SAM formation process.
Systematic Troubleshooting Guide
Poor SAM formation can manifest in various ways, including incomplete monolayer coverage, disordered molecular packing, or surface contamination. This guide provides a logical workflow to diagnose and resolve common issues.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor SAM formation.
Issue 1: Incomplete or Patchy Monolayer Coverage
Question: My SAM appears non-uniform when characterized (e.g., by ellipsometry or AFM). What could be the cause?
Answer: Patchy or incomplete monolayers are often a result of issues with the gold substrate or the thiol solution.
-
Substrate Contamination: The gold surface must be impeccably clean for the thiol to adsorb uniformly. Organic residues or atmospheric contaminants can block adsorption sites.
-
Solution: Implement a rigorous cleaning protocol. Piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) is highly effective for removing organic contaminants.[1] Extreme caution is required when handling Piranha solution. Always handle it in a fume hood with appropriate personal protective equipment. After cleaning, rinse the substrate thoroughly with deionized water and ethanol, then dry it under a stream of nitrogen.[1] Use the substrate immediately to prevent re-contamination.[1]
-
-
Thiol Degradation: this compound, like other aminophenols, can be susceptible to oxidation, especially when in solution and exposed to air. The amino group can be oxidized, which may interfere with the SAM formation process or introduce unwanted functionalities to the surface.
-
Solution: Always use high-purity, anhydrous solvents (e.g., 200 proof ethanol) to prepare your thiol solution.[2] Prepare the solution immediately before use. To minimize oxidation, degas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it before adding the thiol. After preparing the solution, purge the headspace of the reaction vial with the inert gas before sealing.[2]
-
-
Insufficient Immersion Time: While the initial chemisorption of thiols onto gold is rapid, the self-organization process that leads to a well-ordered, densely packed monolayer is slower.[1]
Issue 2: Disordered Monolayer
Question: My monolayer has the correct thickness, but it appears disordered (e.g., from STM or electrochemical characterization). Why is this happening?
Answer: A disordered monolayer suggests that while the molecules have adsorbed to the surface, they have not packed efficiently. This can be influenced by several factors.
-
Intermolecular Interactions: The presence of both an amino and a fluoro group can lead to complex intermolecular interactions. The amino group can form hydrogen bonds, while the electronegative fluorine atom can lead to repulsive dipole-dipole interactions. An imbalance in these forces can disrupt ordered packing.
-
Solution:
-
Solvent Choice: The solvent can influence the intermolecular interactions during the self-assembly process. While ethanol is common, you might experiment with other anhydrous solvents like toluene or isopropanol to see how they affect the final monolayer structure.
-
Concentration Optimization: The concentration of the thiol solution can impact the kinetics of SAM formation. A typical starting concentration is 1-10 mM.[1] Try preparing SAMs from a range of concentrations (e.g., 0.5 mM, 1 mM, 5 mM) to find the optimal condition for your specific system.
-
-
-
Presence of Disulfides: Oxidation of the thiol in solution can lead to the formation of disulfides. While disulfides can also form SAMs on gold, the kinetics and resulting structure may differ from those of thiols, potentially leading to a more disordered layer.
-
Solution: As mentioned previously, take rigorous precautions to exclude oxygen during solution preparation and SAM formation. If you suspect disulfide contamination in your starting material, consider purifying it before use.
-
-
pH of the Solution: The amino group is basic and can be protonated in acidic conditions. While a neutral solution in ethanol is standard, extreme pH values should be avoided unless intentionally used to modulate the surface charge. For amino-terminated thiols, some protocols suggest adjusting the pH to around 12 with a substance like ammonium chloride, though this is less common for aromatic thiols.[2]
Issue 3: Poor Reproducibility
Question: I am getting inconsistent results between experiments, even when I follow the same protocol. What could be the reason?
Answer: Poor reproducibility often points to subtle variations in experimental conditions that are not being adequately controlled.
-
Environmental Contaminants: SAM formation is highly sensitive to environmental contaminants. Even trace amounts of other organic molecules in the air can adsorb to the gold surface and interfere with the SAM formation.
-
Inconsistent Substrate Quality: The quality of the gold substrate itself can vary. The roughness, grain size, and crystallographic orientation of the gold film can all influence the quality of the resulting SAM.
-
Solution: If possible, use gold substrates from the same batch for a series of comparative experiments. Characterize the bare gold substrate (e.g., with AFM) to ensure consistency.
-
-
Variations in Rinsing: The post-deposition rinsing step is crucial for removing non-chemisorbed (physisorbed) molecules. An inconsistent rinsing procedure can leave behind a variable amount of this physisorbed material, leading to inconsistent results.
-
Solution: Develop a standardized and thorough rinsing protocol. After removing the substrate from the thiol solution, rinse it copiously with fresh, clean solvent (the same solvent used for the SAM formation).[1] Dry the substrate gently with a stream of nitrogen.
-
Frequently Asked Questions (FAQs)
Q1: Why is a fluoro group present at the 3-position? How does it affect the SAM?
The fluorine atom at the ortho position to the amino group has several effects. Its high electronegativity can influence the electronic properties of the aromatic ring and the acidity of the thiol proton. Additionally, the size of the fluorine atom is larger than that of a hydrogen atom, which can introduce steric hindrance and affect the packing density and tilt angle of the molecules in the SAM.[4] This can lead to a less densely packed monolayer compared to non-fluorinated analogues.
Q2: Can the amino group of this compound oxidize during the experiment?
Yes, the primary aromatic amine is susceptible to oxidation, which can be promoted by air, light, or trace metal impurities.[5] This can lead to the formation of various oxidation products, potentially including azo compounds through dimerization, which would significantly alter the surface chemistry.[6] It is crucial to use fresh solutions and an inert atmosphere to minimize this risk.
Q3: What is the ideal immersion time for forming a high-quality SAM with this molecule?
For aromatic thiols, a longer immersion time is generally better to allow for the slow process of molecular rearrangement and ordering on the surface. A good starting point is 24 hours.[3] Extending this to 48 hours may result in a more ordered and stable monolayer.[2]
Q4: What characterization techniques are best for verifying the quality of my SAM?
A combination of techniques is ideal:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface and the chemical state of the sulfur, nitrogen, and fluorine atoms. This can also help detect oxidation.
-
Ellipsometry: A non-destructive optical technique to measure the thickness of the monolayer.[1]
-
Contact Angle Goniometry: To measure the surface wettability, which provides information about the terminal group and the packing density of the SAM.
-
Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM): To visualize the surface morphology and molecular packing at the nanoscale.[7]
Q5: My thiol is old. Can I still use it?
It is highly recommended to use fresh, high-purity this compound. Over time, it can oxidize and form disulfides. If you must use older material, consider purifying it first (e.g., by recrystallization or chromatography) and verify its purity (e.g., by NMR or mass spectrometry).
Experimental Protocols
Protocol 1: Gold Substrate Cleaning (Piranha Solution Method)
Materials:
-
Gold-coated substrates
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Anhydrous Ethanol (200 proof)
-
Nitrogen or Argon gas source
-
Clean glass beakers
-
Teflon tweezers
Procedure:
-
Safety First: Perform this entire procedure in a certified chemical fume hood. Wear a lab coat, safety goggles, and acid-resistant gloves.
-
Prepare Piranha Solution: In a clean glass beaker, slowly and carefully add 3 parts 30% H₂O₂ to 7 parts concentrated H₂SO₄. Warning: The solution is highly corrosive, exothermic, and reacts violently with organic materials. Never add sulfuric acid to hydrogen peroxide.
-
Clean Substrates: Using Teflon tweezers, immerse the gold substrates in the Piranha solution for 10-15 minutes.[1]
-
Rinse Thoroughly: Carefully remove the substrates and rinse them copiously with DI water.
-
Ethanol Rinse: Rinse the substrates with anhydrous ethanol.[1]
-
Dry: Dry the substrates under a gentle stream of nitrogen or argon gas.[1]
-
Immediate Use: Use the cleaned substrates immediately for SAM formation to prevent re-contamination of the surface.[1]
Protocol 2: this compound SAM Formation
Materials:
-
Freshly cleaned gold substrates
-
This compound
-
Anhydrous Ethanol (200 proof), degassed
-
Clean glass vials with sealable caps
-
Nitrogen or Argon gas source
-
Micropipettes
-
Analytical balance
Procedure:
-
Prepare Thiol Solution: In a clean, dry glass vial, prepare a 1 mM solution of this compound in degassed, anhydrous ethanol. For example, dissolve ~1.43 mg of the thiol in 10 mL of ethanol. Prepare this solution immediately before use.
-
Inert Atmosphere: Purge the headspace of the vial with nitrogen or argon for 1-2 minutes to remove oxygen.
-
Immerse Substrate: Using clean tweezers, carefully place the freshly cleaned gold substrate into the thiol solution.[2]
-
Seal and Incubate: Seal the vial tightly. For best results, wrap the cap with Parafilm. Allow the self-assembly to proceed for 24-48 hours at room temperature in a dark, vibration-free environment.[2][3]
-
Rinse: After incubation, remove the substrate from the solution with tweezers. Rinse it thoroughly with a generous amount of fresh, anhydrous ethanol to remove any non-covalently bound molecules.[1]
-
Dry: Dry the SAM-coated substrate under a gentle stream of nitrogen or argon.[1]
-
Store: Store the prepared SAMs in a clean, dry, and inert environment until characterization or further use.
References
-
Langmuir. (1997). Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. ACS Publications. Retrieved from [Link]
- Dr. Lee Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization.
- Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold.
-
Pacific Northwest National Laboratory. (2023). Selective Plasmon-Induced Oxidation of 4-Aminothiophenol on Silver Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical oxidation of 4-aminothiophenol confined to the surface. Retrieved from [Link]
-
ACS Publications. (2023). Selective Plasmon-Induced Oxidation of 4-Aminothiophenol on Silver Nanoparticles. The Journal of Physical Chemistry C. Retrieved from [Link]
-
ResearchGate. (2013). The impact of fluorination on the structure and properties of self-assembled monolayer films. Retrieved from [Link]
- ResearchGate. (n.d.). Application of electrochemical oxidation in the synthesis of thiabendazole.
-
National Institutes of Health. (2010). The Formation and Stability of Alkylthiol Monolayers on Carbon Substrates. PMC. Retrieved from [Link]
- MDPI. (n.d.). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Retrieved from a general research paper on monolayer stability.
-
PubChem. (n.d.). 4-Amino-3-fluorobenzene-1-thiol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111) | MDPI [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-3-fluorobenzenethiol Coupling
Welcome to the Technical Support Center for optimizing coupling reactions involving 4-Amino-3-fluorobenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions. Our focus is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.
The unique electronic nature of this compound, featuring both an electron-donating amino group and an electron-withdrawing fluorine atom, presents specific challenges and opportunities in cross-coupling reactions. This guide will dissect the key parameters influencing the success of C-S bond formation and provide actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is most suitable for coupling this compound with aryl halides?
A1: Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation are viable methods for forming aryl thioethers.[1][2][3] The choice often depends on the specific substrate, functional group tolerance, and desired reaction conditions.
-
Buchwald-Hartwig C-S Coupling: This method is often preferred for its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[2][4] It typically employs a palladium catalyst with a suitable phosphine ligand.
-
Ullmann C-S Coupling: A classic method that has seen significant improvements with the development of new ligands.[3][5][6] It can be a cost-effective alternative to palladium-catalyzed reactions but may require higher temperatures.[3]
Q2: How do the amino and fluoro substituents on this compound affect its reactivity?
A2: The electronic properties of these substituents have a pronounced effect:
-
Amino Group (-NH₂): As an electron-donating group, it increases the nucleophilicity of the thiol, which can be beneficial for the coupling reaction. However, it can also act as a competing nucleophile, leading to C-N coupling side products, and can coordinate to the metal catalyst, potentially inhibiting its activity.[7]
-
Fluorine Atom (-F): As an electron-withdrawing group, it can decrease the nucleophilicity of the thiol slightly. However, its presence can also influence the regioselectivity of the reaction and modify the physical properties of the final product, which can be advantageous in drug design.[8]
Q3: What is the most critical factor for a successful coupling reaction with this substrate?
A3: While all reaction parameters are important, the selection of the ligand for the metal catalyst is often the most critical factor.[4][5] The ligand stabilizes the active catalytic species, facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination), and can prevent catalyst deactivation.[9] A systematic screening of ligands is highly recommended for optimizing your specific reaction.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound and provides a systematic approach to troubleshooting.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Explanation | Suggested Solution(s) |
| Catalyst Inactivity | The palladium or copper catalyst may be deactivated by oxygen or impurities. The chosen catalyst/ligand system may not be optimal for the specific substrates. | - Ensure all reactions are performed under a strictly inert atmosphere (Argon or Nitrogen).[9] - Use freshly opened or purified catalysts and ligands. - Screen a panel of phosphine ligands (for Pd) or N- or O-based ligands (for Cu). Bulky, electron-rich ligands are often effective.[7] |
| Suboptimal Base | The base is crucial for deprotonating the thiol and facilitating the catalytic cycle.[4][5] An inappropriate base can lead to low conversion or side reactions. | - Screen a variety of bases such as Cs₂CO₃, K₃PO₄, or NaOt-Bu.[4][10] - The strength and solubility of the base can significantly impact the reaction rate. |
| Incorrect Solvent | The solvent affects the solubility of reagents and the stability and activity of the catalyst.[5] | - Screen polar aprotic solvents like dioxane, toluene, or DMF.[5] - Ensure the solvent is anhydrous and degassed.[11] |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. | - Incrementally increase the reaction temperature. Buchwald-Hartwig reactions typically run between 80-120 °C, while Ullmann reactions may require higher temperatures.[2][3] |
Problem 2: Formation of Side Products
Possible Causes & Solutions
| Side Product | Plausible Cause | Suggested Solution(s) |
| Disulfide Formation (Homocoupling of Thiol) | Oxidation of the thiol starting material. This is more common in copper-catalyzed reactions. | - Rigorously degas all reagents and the reaction vessel. - Add a small amount of a reducing agent like PPh₃.[12] |
| C-N Coupling Product | The amino group of this compound acts as a nucleophile. | - Use a ligand that favors C-S bond formation. Bidentate phosphine ligands like Xantphos can sometimes suppress C-N coupling.[13] - Consider protecting the amino group (e.g., as an acetamide) before the coupling reaction. |
| Debromination/Dehalogenation of Aryl Halide | A common side reaction, especially at higher temperatures. | - Lower the reaction temperature. - Screen different ligands and bases.[11] |
| Hydrolysis of Aryl Halide | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.[9] |
Experimental Protocols
The following are general, step-by-step starting points for optimizing your coupling reaction. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-S Coupling
Caption: General workflow for an Ullmann C-S coupling reaction.
Data Summary Tables
The following tables provide a starting point for screening reaction conditions. The optimal conditions will be specific to your substrates.
Table 1: Recommended Starting Conditions for Ligand and Base Screening in Buchwald-Hartwig Coupling
| Ligand | Base | Typical Temperature (°C) | Notes |
| Xantphos | Cs₂CO₃ | 100-110 | Good for suppressing C-N coupling. [13] |
| RuPhos | K₃PO₄ | 80-100 | Bulky, electron-rich ligand, often very active. |
| SPhos | NaOt-Bu | 80-100 | Another highly active, bulky ligand. |
| dppf | K₂CO₃ | 100-120 | A more traditional, less bulky ligand. |
Table 2: Recommended Starting Conditions for Ligand and Base Screening in Ullmann Coupling
| Ligand | Base | Typical Temperature (°C) | Notes |
| L-Proline | K₃PO₄ | 110-130 | A commonly used and effective amino acid ligand. [6] |
| 1,10-Phenanthroline | Cs₂CO₃ | 120-140 | A classic ligand for Ullmann reactions. [5] |
| N,N'-Dimethylethylenediamine | K₂CO₃ | 110-130 | An effective and inexpensive ligand. |
| None | K₃PO₄ | >150 | Ligand-free conditions may be possible but often require harsh conditions. [14] |
Mechanistic Considerations
Understanding the catalytic cycles can aid in troubleshooting.
Caption: Simplified catalytic cycles for Buchwald-Hartwig and Ullmann C-S coupling.
By systematically evaluating these parameters and understanding the underlying chemical principles, you can effectively troubleshoot and optimize the coupling of this compound to achieve your desired synthetic outcomes.
References
-
Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH. Available from: [Link]
-
ResearchGate. Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis | Request PDF. Available from: [Link]
-
ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 2: S-Arylation of thiols with aryl iodides | Request PDF. Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). Available from: [Link]
-
MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available from: [Link]
-
ResearchGate. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction | Request PDF. Available from: [Link]
-
Wikipedia. Ullmann reaction. Available from: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
ACS Publications. A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols | Organic Letters. Available from: [Link]
-
MDPI. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024-04-13). Available from: [Link]
-
Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. Available from: [Link]
-
PubMed. A general, efficient, and functional-group-tolerant catalyst system for the palladium-catalyzed thioetherification of aryl bromides and iodides. (2009-02-20). Available from: [Link]
-
Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Available from: [Link]
-
Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. (2009-04-07). Available from: [Link]
- Google Patents. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride.
-
ResearchGate. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. (2025-08-05). Available from: [Link]
-
CHIMIA. Cu(i)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. Available from: [Link]
-
ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions. Available from: [Link]
-
ACS Publications. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction | Organic Letters. (2009-10-16). Available from: [Link]
-
PMC - NIH. Palladium-Catalyzed Arylation of Fluoroalkylamines. Available from: [Link]
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. Available from: [Link]
-
ElectronicsAndBooks. Palladium-catalyzed coupling reaction of amino acids (esters) with aryl bromides and chlorides. Available from: [Link]
-
New Journal of Chemistry (RSC Publishing). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Available from: [Link]
-
PubMed. General Synthesis of Alkenyl Sulfides by Palladium-Catalyzed Thioetherification of Alkenyl Halides and Tosylates. Available from: [Link]
-
PMC - PubMed Central. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Available from: [Link]
-
NIH. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Available from: [Link]
-
The Hartwig Group. Palladium-Catalyzed Arylation of Fluoroalkylamines. Available from: [Link]
-
ResearchGate. Fluorine substituent effects (on bioactivity). (2025-08-05). Available from: [Link]
-
ResearchGate. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2025-08-06). Available from: [Link]
-
ChemRxiv. Palladium-Catalyzed Three-Component Selective Aminoallyla- tion of Diazo Compounds. Available from: [Link]
-
PMC - NIH. Synthesis of complex unnatural fluorine-containing amino acids. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. | Request PDF. (2025-08-06). Available from: [Link]
-
PubMed. Selective Synthesis of Fluorine-Containing Cyclic β-Amino Acid Scaffolds. Available from: [Link]
-
ResearchGate. Cu(i)-catalyzed S–N coupling of aryl thiols 5 with amines 6. Available from: [Link]
-
ResearchGate. C–S Cross-Coupling Reaction of Aryl Halide with Thiols a,21. Available from: [Link]
-
ChemUniverse. This compound [P82946]. Available from: [Link]
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Technical Support Center: Synthesis of 4-Amino-3-fluorobenzenethiol
Welcome to the technical support resource for the synthesis of 4-Amino-3-fluorobenzenethiol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the preparation of this versatile intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common side reactions and optimize your synthetic outcomes.
Introduction
This compound is a key building block in medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay between the electron-donating amino and thiol groups and the electron-withdrawing fluorine atom, make it a valuable synthon. However, the presence of these reactive functional groups, particularly the thiol, presents specific challenges. This guide provides a structured, question-and-answer approach to address the most common issues encountered in its synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your reaction or product isolation.
Q1: My reaction yield is consistently low. What are the likely causes?
Low yield is the most common complaint and can stem from several factors, often acting in concert. The primary culprit is almost always the oxidative instability of the thiol group.
-
Causality—Oxidative Dimerization: The thiol (-SH) group in your target molecule is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This leads to the formation of a disulfide-linked dimer, bis(4-amino-3-fluorophenyl) disulfide. This side reaction effectively halves your theoretical maximum yield of the desired monomeric thiol. This process can be accelerated by trace metal impurities or basic conditions during workup.
-
Causality—Incomplete Reaction: Depending on your synthetic route, the reaction may not have gone to completion. For instance:
-
If you are performing a reduction of a nitro group (e.g., from 3-fluoro-4-nitrobenzenethiol), the reducing agent may have been insufficient or deactivated.
-
If using a method like the Newman-Kwart rearrangement, the high temperatures required may not have been maintained for a sufficient duration, leading to unreacted O-aryl thiocarbamate starting material.[1][2]
-
-
Causality—Thermal Decomposition: Synthetic routes requiring high heat, such as the classical Newman-Kwart rearrangement (often needing >200 °C), can cause decomposition of the starting materials or products, especially with sensitive functional groups present on the aromatic ring.[3][4]
Troubleshooting Protocol: Minimizing Yield Loss
-
Atmosphere Control (Crucial): Perform all reaction steps, workup procedures, and solvent removal under an inert atmosphere (Nitrogen or Argon). This is the single most effective way to prevent oxidative dimerization.
-
Degas Your Solvents: Before use, thoroughly degas all reaction and chromatography solvents by sparging with N₂ or Ar for at least 15-30 minutes.
-
Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of your starting material before proceeding with the workup.
-
Consider Milder, Modern Methods: If using a high-temperature method, explore catalyzed versions of the reaction. For example, palladium-catalyzed or photoredox-catalyzed Newman-Kwart rearrangements can proceed at much lower temperatures, minimizing thermal decomposition.[3][4]
Q2: I see an unexpected peak in my mass spectrum at M+H⁺ ≈ 285. What is this impurity?
This observation is a classic indicator of the disulfide dimer.
-
Identification: this compound has a molecular weight of 143.18 g/mol . The disulfide dimer, bis(4-amino-3-fluorophenyl) disulfide, has a molecular weight of 284.34 g/mol . The M+H⁺ ion would therefore appear at m/z ≈ 285, perfectly matching your observation.
-
Confirmation: In your ¹H NMR spectrum, the characteristic thiol proton (-SH), which typically appears as a broad singlet, will be absent in the disulfide dimer. The aromatic proton signals will remain.
Troubleshooting Protocol: Reducing the Disulfide Impurity
If you have already isolated a product mixture containing the disulfide, it is sometimes possible to reduce it back to the desired thiol.
-
Dissolution: Dissolve the impure product in an appropriate solvent (e.g., THF or MeOH) under an inert atmosphere.
-
Reduction: Add a mild reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Monitoring: Follow the conversion of the disulfide back to the thiol by TLC or LC-MS.
-
Re-isolation: Once the reduction is complete, carefully re-isolate your product, ensuring all steps are performed under an inert atmosphere to prevent re-oxidation.
Q3: My isolated product is a discolored solid (e.g., yellow, brown, or purple) instead of the expected off-white powder. Why?
Discoloration is typically due to trace, highly-colored impurities.
-
Causality—Oxidation Byproducts: Minor oxidation byproducts beyond the simple disulfide can be highly colored.
-
Causality—Azo Compound Formation: If your synthesis involves a diazotization step (e.g., reacting an aniline with a diazonium salt), incomplete reaction or side reactions can lead to the formation of intensely colored azo compounds.[5][6] Even trace amounts (<<1%) of these impurities can impart significant color to your bulk material.
Troubleshooting Protocol: Purification
-
Column Chromatography: Carefully perform flash column chromatography using degassed solvents. The nonpolar disulfide dimer will typically elute before the more polar thiol. Highly colored polar impurities may remain on the baseline.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for removing both less soluble and more soluble impurities.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring briefly with a small amount of activated carbon (charcoal) can adsorb highly colored impurities. Filter the solution (e.g., through Celite) and carefully remove the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most critical experimental parameters to control during synthesis?
Answer: Beyond the choice of reagents, the three most critical parameters are atmosphere, temperature, and purity of reagents.
-
Atmosphere: As detailed above, maintaining an inert atmosphere (N₂ or Ar) is non-negotiable to prevent oxidation of the thiol.
-
Temperature: For exothermic steps like diazotization, strict temperature control (typically 0-5 °C) is essential to prevent decomposition of the unstable diazonium salt. For thermally driven reactions, maintaining a stable, uniform temperature is key to ensuring complete conversion without excessive degradation.[7]
-
Reagent Purity: Trace metal impurities can catalyze oxidation. Ensure all glassware is scrupulously clean and use high-purity reagents and solvents.
Q2: How should I properly store this compound to ensure its long-term stability?
Answer: Proper storage is critical to prevent degradation over time. The compound is sensitive to air, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (-20°C is ideal). | Slows the rate of decomposition and oxidation. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation to the disulfide. |
| Container | Use an amber glass vial with a tightly sealed cap. | Protects from light, which can catalyze degradation.[8] |
| Purity | Ensure the material is as pure as possible before storage. | Impurities can often act as catalysts for decomposition. |
Q3: What is a reliable synthetic pathway for lab-scale preparation?
Answer: A common and reliable route involves the reduction of a commercially available nitro-substituted precursor. This avoids the often-troublesome direct introduction of the thiol group onto a sensitive aniline ring.
Experimental Workflow: Synthesis via Reduction
Caption: Multi-step synthesis of this compound.
Protocol Steps:
-
Diazotization: 2-Fluoro-4-nitroaniline is carefully diazotized using sodium nitrite and a strong acid (e.g., HCl) at 0-5 °C.[5]
-
Thiolation: The resulting diazonium salt is reacted in situ with a sulfur nucleophile like potassium ethyl xanthate.
-
Hydrolysis: The intermediate xanthate is hydrolyzed under basic conditions to yield 3-fluoro-4-nitrobenzenethiol.
-
Reduction: The nitro group is selectively reduced to an amine using a reducing agent like tin(II) chloride dihydrate in concentrated HCl. This final step must be performed under a strictly inert atmosphere, and the workup must involve degassed aqueous solutions to prevent immediate oxidation of the newly formed thiol.
Q4: What are the key analytical signatures to confirm my product's identity and purity?
Answer: A combination of techniques is essential for unambiguous characterization.
| Technique | Key Signature for this compound | Signature of Disulfide Impurity |
| ¹H NMR | - Aromatic protons (3H) with characteristic splitting patterns. - Broad singlet for the -NH₂ protons (2H). - Broad singlet for the -SH proton (1H). | - Aromatic protons are present. - -NH₂ protons are present. - Absence of the -SH proton signal. |
| ¹⁹F NMR | A single resonance, likely coupled to adjacent aromatic protons. | A single resonance, chemical shift very similar to the monomer. |
| Mass Spec | M+H⁺ at m/z ≈ 144. | M+H⁺ at m/z ≈ 285. |
| FT-IR | - N-H stretches (~3300-3500 cm⁻¹). - S-H stretch (weak, ~2550 cm⁻¹). | - N-H stretches are present. - Absence of the S-H stretch. |
References
-
Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement. Retrieved from organic-chemistry.org. Link
-
Wikipedia. (2023). Newman–Kwart rearrangement. Retrieved from en.wikipedia.org. Link
-
Moseley, J. D., & Lenden, P. (2007). Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. Who we serve. Link
-
Chem-Station. (2016). Newman-Kwart Rearrangement. Retrieved from chem-station.com. Link
-
Perkowski, A. J., Cruz, C. L., & Nicewicz, D. A. (2015). Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis. Journal of the American Chemical Society, 137(50), 15684-7. Link
-
Plesniak, K., et al. (2018). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. Molecules. Link
-
Anand, P., & Singh, P. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences. Link
-
Saleh, M. M., & Dauood, S. S. (2021). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Baghdad Science Journal. Link
-
Appiah, C., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. Link
-
ResearchGate. (2021). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. Link
-
BenchChem. (2025). Storage conditions for 4-Amino-3-bromobenzoic acid. Link
Sources
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- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
identifying and minimizing defects in 4-Amino-3-fluorobenzenethiol monolayers
Welcome to the technical support center for the preparation and characterization of 4-Amino-3-fluorobenzenethiol (4-A-3-FBT) self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals who are working with these specialized molecular interfaces. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you identify and minimize defects in your 4-A-3-FBT SAMs, ensuring the creation of high-quality, well-ordered monolayers for your applications.
The successful formation of a densely packed, low-defect SAM is critical for a wide range of applications, from biosensing and molecular electronics to corrosion inhibition. The unique properties of 4-A-3-FBT, with its reactive amino group and the influence of the fluorine substituent, present both opportunities and challenges in monolayer fabrication. This resource aims to provide you with the expertise and practical insights needed to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the formation and analysis of 4-A-3-FBT SAMs. Each issue is followed by a discussion of probable causes and a step-by-step guide to resolving the problem.
Issue 1: Incomplete Monolayer Formation or Low Surface Coverage
Symptoms:
-
Electrochemical measurements (e.g., Cyclic Voltammetry, Electrochemical Impedance Spectroscopy) show high charge transfer, indicating a poorly passivated surface.[1][2][3]
-
X-ray Photoelectron Spectroscopy (XPS) analysis reveals a low signal intensity for nitrogen and fluorine relative to the gold substrate signal.[1][4][5][6]
-
Atomic Force Microscopy (AFM) images show large areas of the bare substrate.[7][8][9]
Probable Causes:
-
Contaminated Substrate: Organic residues or other contaminants on the gold surface can prevent the thiol molecules from adsorbing and forming a well-ordered monolayer.[10]
-
Impure 4-A-3-FBT or Solvent: The quality of the thiol and the solvent used for the SAM formation is crucial. Impurities can compete for adsorption sites on the substrate.
-
Suboptimal Deposition Time or Concentration: The kinetics of SAM formation are dependent on both the concentration of the thiol solution and the immersion time.[11][12] Insufficient time or a too-dilute solution can lead to incomplete coverage.
-
Oxidation of the Thiol: Thiols can oxidize to form disulfides, especially when exposed to air and light, which may have different adsorption kinetics and packing structures.[13]
Step-by-Step Solutions:
-
Rigorous Substrate Preparation:
-
Clean gold substrates using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood. [14]
-
Alternatively, use plasma cleaning to remove organic contaminants.[10]
-
Immediately before use, rinse the cleaned substrates thoroughly with high-purity water and ethanol, and dry them under a stream of inert gas (e.g., nitrogen or argon).
-
-
Ensure Reagent Purity:
-
Optimize Deposition Parameters:
-
Start with a standard concentration of 1-10 mM 4-A-3-FBT in ethanol.[10]
-
Immerse the substrate for a sufficient duration, typically 24-48 hours, to allow for the formation of a well-ordered monolayer. Longer assembly times often result in better packing.
-
Minimize oxygen exposure during assembly by using sealed containers and backfilling with an inert gas.
-
-
Verify Monolayer Formation:
-
After deposition, rinse the substrate thoroughly with the same solvent to remove non-chemisorbed molecules.
-
Use characterization techniques like XPS and electrochemical methods to confirm the presence and quality of the monolayer.
-
Issue 2: Disordered Monolayer with Numerous Pinholes and Defects
Symptoms:
-
AFM or Scanning Tunneling Microscopy (STM) images reveal a disordered surface with many pinholes and domain boundaries.[18][19]
-
Electrochemical measurements show a higher than expected capacitance and lower charge transfer resistance.
-
Inconsistent results in subsequent applications (e.g., unreliable sensor response).
Probable Causes:
-
Solvent-Molecule Mismatch: A solvent that interacts too strongly with the substrate can compete with the 4-A-3-FBT molecules for surface sites. Conversely, a poor solvent for the aminophenyl group can lead to molecular aggregation in the solution before surface assembly.[14]
-
Rapid Formation Rate: Very fast adsorption can lead to kinetically trapped, disordered structures.
-
Lack of Annealing: Thermal or solvent annealing can help to heal defects and improve the long-range order of the monolayer.[10]
-
Surface Roughness of the Substrate: A rough gold surface can hinder the formation of large, well-ordered domains.
Step-by-Step Solutions:
-
Solvent Selection:
-
Ethanol is a commonly used and effective solvent for alkanethiols. For aromatic thiols like 4-A-3-FBT, ensure complete dissolution.
-
Consider experimenting with other solvents, but be mindful of their potential interactions with the gold surface.
-
-
Controlled Deposition:
-
While SAM formation can be rapid, allowing for a longer immersion time (24-48 hours) gives the molecules time to rearrange into a more thermodynamically stable, ordered structure.[20]
-
-
Post-Deposition Annealing (Optional):
-
Substrate Quality Control:
-
Use gold substrates with a smooth surface, preferably with a (111) crystallographic orientation, which is known to promote the formation of well-ordered SAMs.[25]
-
Characterize the substrate roughness with AFM before SAM deposition.
-
Issue 3: Multilayer Formation
Symptoms:
-
AFM height profiles show a thickness significantly greater than that of a single monolayer.
-
XPS data may show an attenuated gold signal and potentially different chemical states for the constituent elements of the 4-A-3-FBT.
Probable Causes:
-
Reactive Terminal Groups: The amino group of 4-A-3-FBT can potentially interact with other molecules, leading to polymerization or the formation of multilayers.[14]
-
High Thiol Concentration: An overly concentrated solution can promote the physisorption of additional layers on top of the initial chemisorbed monolayer.
-
Contaminants in Solution: Impurities could act as cross-linking agents.
Step-by-Step Solutions:
-
Optimize Thiol Concentration:
-
Use a dilute solution of 4-A-3-FBT (typically in the 1-10 mM range) to favor the formation of a single monolayer.[10]
-
-
Thorough Rinsing:
-
After the immersion step, rinse the substrate extensively with fresh solvent to remove any loosely bound molecules.
-
-
Protecting Group Strategy (Advanced):
-
For applications where the amino group's reactivity is problematic during SAM formation, consider using a 4-A-3-FBT derivative with a protected amino group. The protecting group can then be removed in a subsequent step.[26]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected thickness of a this compound monolayer?
The thickness of a 4-A-3-FBT monolayer will depend on the tilt angle of the molecules with respect to the surface normal. Based on its molecular structure, a fully extended molecule would be approximately 0.6-0.8 nm in length. Ellipsometry or AFM scratching experiments can be used to measure the monolayer thickness.
Q2: How does the fluorine atom in 4-A-3-FBT affect the monolayer properties?
The electron-withdrawing fluorine atom can influence the electronic properties of the aromatic ring and the acidity of the thiol proton. This can affect the molecule's interaction with the gold substrate and the intermolecular interactions within the monolayer, potentially leading to different packing densities and ordering compared to non-fluorinated aminobenzenethiols.
Q3: What characterization techniques are essential for confirming the quality of a 4-A-3-FBT SAM?
A combination of techniques is recommended for a comprehensive characterization:
-
X-ray Photoelectron Spectroscopy (XPS): To verify the elemental composition and chemical bonding states of the monolayer.[1][4][5][6][27]
-
Atomic Force Microscopy (AFM) / Scanning Tunneling Microscopy (STM): To visualize the surface morphology, identify defects, and assess the degree of ordering.[7][8][9][28][29]
-
Electrochemical Methods (CV and EIS): To probe the barrier properties of the monolayer and its ability to block electron transfer to the underlying electrode.[1][2][3][27][30][31][32]
-
Contact Angle Goniometry: To measure the surface wettability, which provides information about the terminal group of the monolayer.
Q4: How stable are 4-A-3-FBT monolayers?
Thiol-gold bonds are relatively stable, with bond energies around 100 kJ/mol.[20] However, they can be susceptible to oxidative degradation over time, especially when exposed to ambient air, light, and certain chemicals.[13] The stability is also influenced by the packing density of the monolayer; well-ordered, dense SAMs tend to be more stable. For long-term storage, it is advisable to keep the samples in an inert environment.
Q5: Can I perform further chemical modifications on the amino group of the 4-A-3-FBT SAM?
Yes, the terminal amino groups provide a reactive platform for covalently attaching other molecules, such as proteins, DNA, or nanoparticles.[5][26] This is a key advantage of using amino-terminated SAMs. The reactivity of these groups can be confirmed and quantified using techniques like XPS after the coupling reaction.[5]
Experimental Protocols & Visualizations
Protocol 1: Preparation of 4-A-3-FBT Self-Assembled Monolayers
-
Substrate Cleaning: a. Immerse the gold substrate in piranha solution (3:1 H₂SO₄:H₂O₂) for 5-10 minutes. (Extreme Caution!) [14] b. Rinse thoroughly with deionized water and then with 200-proof ethanol. c. Dry the substrate under a stream of dry nitrogen gas.
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in 200-proof ethanol. For amine-terminated thiols, the pH can be adjusted to ~12 by adding concentrated NH₄Cl. b. Use a clean glass or polypropylene container.
-
Self-Assembly: a. Immerse the cleaned gold substrate into the thiol solution. Handle the substrate with clean tweezers. b. Backfill the container with dry nitrogen, seal it, and wrap with parafilm to minimize exposure to air. c. Allow the self-assembly to proceed for 24-48 hours at room temperature.
-
Rinsing and Drying: a. Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules. b. Dry the substrate again under a stream of dry nitrogen gas.
Diagrams
Caption: Workflow for the preparation of high-quality 4-A-3-FBT SAMs.
Caption: A logical guide for troubleshooting common SAM defects.
References
-
Abu-Lail, N. I., Camesano, T. A. (2021). Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers. PMC - NIH. Retrieved from [Link]
-
Salvarezza, R. C., et al. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Retrieved from [Link]
-
Sikorska, E., et al. (2021). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Self-assembled monolayer. Retrieved from [Link]
-
Wang, T., et al. (2023). PFDT Self-Assembled Monolayers for Stable Zinc Anodes in Aqueous Batteries. ACS Omega. Retrieved from [Link]
-
Gómez-Pernía, C., et al. (2022). Surface Protection of Quaternary Gold Alloys by Thiol Self-Assembled Monolayers. MDPI. Retrieved from [Link]
-
Paliy, M. V., et al. (2002). Defect-induced perturbations of atomic monolayers on solid surfaces. arXiv. Retrieved from [Link]
-
Kim, H., et al. (2008). A simple method for the removal of thiols on gold surfaces using an NH4OH-H2O2-H2O solution. PubMed. Retrieved from [Link]
-
Besmehn, A., et al. (2009). Preparation and Characterization of Self-Assembled Monolayers on Germanium Surfaces. Scientific.Net. Retrieved from [Link]
-
Dworschak, D., et al. (2020). Ex situ AFM topographies of self assembled monolayers on gold before... ResearchGate. Retrieved from [Link]
-
Kim, Y., et al. (2022). Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). MDPI. Retrieved from [Link]
-
Ramasamy, E., et al. (2012). Electrochemical characterization of Self-assembled Monolayers (SAMs) of silanes on indium tin oxide (ITO) electrodes. CECRI, Karaikudi. Retrieved from [Link]
-
Häkkinen, H. (2015). Properties of the gold–sulphur interface: from self-assembled monolayers to clusters. Nanoscale (RSC Publishing). Retrieved from [Link]
-
Siinor, L., et al. (2022). Electrochemical Characterization of the Self-Assembled 4,4'-Bipyridine Layers at the Sb(111) | Ionic Liquid Interface. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-fluorobenzene-1-thiol. PubChem. Retrieved from [Link]
-
Chen, L., et al. (2022). AFM Imaging Defect Detection and Classification with Artificial Intelligence and Deep Learning. arXiv. Retrieved from [Link]
-
D'Agata, R., et al. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. MDPI. Retrieved from [Link]
-
Castner, D. G., et al. (2005). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. ResearchGate. Retrieved from [Link]
-
Siinor, L., et al. (2022). Electrochemical Characterization of the Self-Assembled 4,4'-Bipyridine Layers at the Electrode | Ionic Liquid Interface. ResearchGate. Retrieved from [Link]
-
Meyerbroeker, N., et al. (2015). Amino-terminated biphenylthiol self-assembled monolayers as highly reactive molecular templates. PubMed. Retrieved from [Link]
-
Artusio, F., et al. (2020). Kinetics of self-assembly of (a) thiol and (b) amino-terminated SAMs on... ResearchGate. Retrieved from [Link]
-
Noh, J., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). MDPI. Retrieved from [Link]
-
Shircliff, R. A., et al. (2013). Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. Semantic Scholar. Retrieved from [Link]
-
Kirk, C., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Chevallier, F., et al. (2017). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Zhang, H., et al. (2019). Different formation kinetics and photoisomerization behavior of self-assembled monolayers of thiols and dithiolanes bearing azobenzene moieties. ResearchGate. Retrieved from [Link]
-
Fawcett, W. R., et al. (1997). Potential-Induced Defects in n-Alkanethiol Self-Assembled Monolayers Monitored by Impedance Spectroscopy. ResearchGate. Retrieved from [Link]
-
Zhang, G. P., et al. (2015). The thermal stability and degradation mechanism of Cu/Mo nanomultilayers. PMC - NIH. Retrieved from [Link]
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ChemUniverse. (n.d.). This compound [P82946]. Retrieved from [Link]
-
Vashi, D. M., et al. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. ResearchGate. Retrieved from [Link]
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- 32. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Amino-3-fluorobenzenethiol Functionalized Surfaces
Welcome to the technical support center for 4-Amino-3-fluorobenzenethiol (4-A-3-FBT) functionalized surfaces. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to achieve stable and reproducible results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formation and use of 4-A-3-FBT self-assembled monolayers (SAMs).
Issue 1: Incomplete or Patchy Monolayer Formation
Symptom: Your surface characterization (e.g., X-ray Photoelectron Spectroscopy (XPS), contact angle goniometry, Atomic Force Microscopy) reveals a low surface coverage or inconsistent functionalization. For instance, XPS shows a weak nitrogen or fluorine signal, or the water contact angle is lower than expected for a well-formed aromatic SAM.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Contaminated Substrate | The thiol group of 4-A-3-FBT requires a clean, active surface (like gold, silver, or platinum) to form a strong covalent bond. Organic residues, dust, or other impurities will block these binding sites, leading to a disordered and incomplete monolayer.[1] | 1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol. A common and effective method for gold substrates is a piranha solution wash (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide), followed by copious rinsing with deionized water and ethanol, and drying under a stream of inert gas (nitrogen or argon). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment. 2. UV-Ozone Treatment: An alternative or additional cleaning step is exposure to UV-ozone, which effectively removes organic contaminants.[2] |
| Impure 4-A-3-FBT or Solvent | The quality of the self-assembled monolayer is directly dependent on the purity of the constituent molecules and the solvent. Impurities can co-adsorb on the surface, disrupting the packing of the 4-A-3-FBT molecules. Water in the solvent can also interfere with the self-assembly process on some substrates.[1] | 1. Use High-Purity Reagents: Source 4-A-3-FBT from a reputable supplier.[3][4] Use anhydrous, high-purity solvents (e.g., ethanol or isopropanol) for the deposition solution. 2. Fresh Solutions: Prepare the 4-A-3-FBT solution immediately before use. Thiols can oxidize over time to form disulfides, which may not bind as effectively to the surface.[2] |
| Suboptimal Deposition Parameters | The concentration of the thiol solution, immersion time, and temperature can all influence the quality of the SAM. | 1. Optimize Concentration: Start with a concentration in the range of 1-10 mM. 2. Vary Immersion Time: While self-assembly can be rapid, ensure a sufficient immersion time (typically 12-24 hours) to allow for the formation of a well-ordered monolayer. 3. Control Temperature: Perform the deposition at a stable room temperature. |
Issue 2: Monolayer Delamination or Instability Over Time
Symptom: Your functionalized surface initially shows good characteristics but degrades upon storage or use, evidenced by changes in surface properties or loss of bioactivity.
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Troubleshooting Steps |
| Oxidation of the Thiol Headgroup | The sulfur-gold bond, while strong, is susceptible to oxidation, especially in the presence of atmospheric oxygen, ozone, and light.[5] This can lead to the formation of sulfinates or sulfonates, weakening the bond to the substrate and causing desorption of the molecules. | 1. Inert Atmosphere: Store and handle the functionalized substrates under an inert atmosphere (e.g., nitrogen or argon) whenever possible. 2. Minimize Light Exposure: Protect the surfaces from direct light, which can accelerate oxidative processes. |
| Electrochemical Degradation | If the functionalized surface is used in an electrochemical setup, applying a sufficiently positive potential can lead to the oxidative desorption of the thiol monolayer.[6] The amino group of 4-A-3-FBT can also undergo electrochemical reactions.[5] | 1. Define a Stable Potential Window: Use cyclic voltammetry to determine the potential range in which the 4-A-3-FBT monolayer is stable on your substrate and in your electrolyte. 2. pH Control: The electrochemical stability of the monolayer can be pH-dependent. Buffer your electrolyte to a pH where the monolayer exhibits maximum stability. |
| Displacement by Other Molecules | If the surface is exposed to solutions containing other molecules with a higher affinity for the substrate, these can displace the 4-A-3-FBT molecules. | 1. Use Blocking Agents: In biological applications, after immobilizing your molecule of interest to the amino group of 4-A-3-FBT, consider backfilling any remaining bare surface with a short-chain thiol (e.g., mercaptoethanol) to prevent non-specific binding and enhance stability. 2. Ensure Strong Covalent Linkage: When attaching other molecules to the 4-A-3-FBT, use robust and efficient coupling chemistry. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atom in this compound?
The fluorine atom at the 3-position (ortho to the amino group) is expected to have several effects:
-
Electronic Effects: Fluorine is a highly electronegative atom, which will influence the electron density of the aromatic ring and the pKa of the amino group. This can affect the molecule's interaction with the substrate and its reactivity in subsequent coupling reactions.
-
Intermolecular Interactions: The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, which may influence the packing and ordering of the SAM.
-
Metabolic Stability: In biological applications, fluorination is a common strategy to enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[7]
Q2: What is the expected orientation of 4-A-3-FBT on a gold surface?
Based on studies of similar aromatic thiols, 4-A-3-FBT is expected to bind to the gold surface through its thiol group, with the aromatic ring oriented at a slight tilt angle from the surface normal. This orientation exposes the amino group at the monolayer-solution interface, making it available for further functionalization.
Q3: How can I confirm the successful formation of a 4-A-3-FBT monolayer?
A combination of surface-sensitive techniques is recommended:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the elemental composition of the surface. You should observe signals for Carbon (C1s), Nitrogen (N1s), Fluorine (F1s), Sulfur (S2p), and the underlying substrate (e.g., Au4f). The high-resolution spectra of these elements can provide information about their chemical state.
-
Contact Angle Goniometry: The formation of an aromatic SAM on a hydrophilic substrate like clean gold will result in an increase in the water contact angle, indicating a more hydrophobic surface.
-
Ellipsometry: This technique can measure the thickness of the monolayer, which should be consistent with the length of the 4-A-3-FBT molecule.
-
Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM): These techniques can provide topographical information about the surface, revealing the ordering and packing of the monolayer at the molecular level.
Q4: What is the best solvent for preparing the 4-A-3-FBT solution?
High-purity, anhydrous ethanol or isopropanol are commonly used and effective solvents for preparing thiol solutions for SAM formation on gold.
Q5: How should I store my 4-A-3-FBT functionalized surfaces?
To maximize their stability, store the functionalized substrates in a clean, dry environment under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen or argon).[8] Minimize their exposure to light and atmospheric contaminants.
Experimental Protocols
Protocol 1: Cleaning of Gold Substrates
-
Place the gold substrates in a glass container.
-
Prepare a piranha solution by carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. EXTREME CAUTION: This solution is highly corrosive and exothermic. Always add the peroxide to the acid slowly and work in a fume hood with appropriate personal protective equipment.
-
Immerse the substrates in the piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them copiously with deionized water.
-
Rinse the substrates with ethanol.
-
Dry the substrates with a gentle stream of high-purity nitrogen or argon gas.
-
Use the cleaned substrates immediately for SAM formation.
Protocol 2: Formation of 4-A-3-FBT Self-Assembled Monolayer
-
Prepare a 1 mM solution of 4-A-3-FBT in anhydrous ethanol in a clean glass container.
-
For amine-terminated thiols, it is sometimes beneficial to adjust the pH to approximately 12 by adding a few drops of concentrated ammonium hydroxide. This deprotonates the amino group and can lead to a better-ordered monolayer.
-
Immerse the freshly cleaned gold substrates in the 4-A-3-FBT solution.
-
Seal the container to minimize solvent evaporation and exposure to air.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any non-specifically adsorbed molecules.
-
Dry the functionalized substrates with a gentle stream of nitrogen or argon.
-
Store the substrates under an inert atmosphere until further use.
Visualizations
Caption: A typical experimental workflow for the functionalization of a substrate with this compound.
Caption: Common degradation pathways for thiol-based self-assembled monolayers on gold surfaces.
References
-
Kang, H., Ito, E., Hara, M., & Noh, J. (2016). Formation of Ordered 4-Fluorobenzenethiol Self-Assembled Monolayers on Au(111) from Vapor Phase Deposition. Journal of Nanoscience and Nanotechnology, 16(3), 2800-2803. Available at: [Link]
-
Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. (2020). ACS Applied Materials & Interfaces. Available at: [Link]
-
Maleimide-Functionalized Self-Assembled Monolayers for the Preparation of Peptide and Carbohydrate Biochips. The Mrksich Group. Available at: [Link]
-
Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). (2022). Molecules, 27(15), 4998. Available at: [Link]
-
Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. (1998). Langmuir, 14(7), 1775-1783. Available at: [Link]
-
This compound. ChemUniverse. Available at: [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Available at: [Link]
-
Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. (2020). Surfaces, 3(2), 118-132. Available at: [Link]
-
Electrolyte engineering via ether solvent fluorination for developing stable non-aqueous lithium metal batteries. (2023). Nature Communications, 14(1), 313. Available at: [Link]
-
Self Assembled Monolayers -A Review. International Journal of ChemTech Research. Available at: [Link]
-
Self-assembly of amino-terminated monolayers depending on the chemical structure. (2020). New Journal of Chemistry, 44(39), 17013-17023. Available at: [Link]
-
Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). European Journal of Medicinal Chemistry, 178, 547-562. Available at: [Link]
-
A New Class of Ionically Conducting Fluorinated Ether Electrolytes with High Electrochemical Stability. (2020). ACS Central Science, 6(4), 549-558. Available at: [Link]
-
Self-Assembled Monolayers: Models of Organic Interfaces. Taylor & Francis eBooks. Available at: [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. ResearchGate. Available at: [Link]
-
Fabrication and electrochemical behaviors of multilayers composed of heteropholyanions and poly(diallyldimethylammonium chloride) on 4-aminothiophenol modified gold electrodes. ResearchGate. Available at: [Link]
-
Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. (2023). ACS Applied Materials & Interfaces, 15(11), 14470-14480. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Amino-3-fluorobenzenethiol and its Derivatives
Welcome to the technical support center for the purification of 4-Amino-3-fluorobenzenethiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these versatile yet challenging chemical entities. The unique combination of an oxidatively labile thiol, a nucleophilic amine, and an electron-withdrawing fluorine atom on an aromatic ring presents a specific set of purification hurdles. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds in high purity.
I. Understanding the Core Challenges
The primary difficulties in purifying this compound derivatives stem from their inherent chemical reactivity. The thiol group is highly susceptible to oxidation, leading to the formation of a disulfide dimer, which is often the main impurity. The amino group can also be reactive and may interact with certain chromatography stationary phases. The presence of fluorine can modulate the electronic properties and reactivity of the molecule.[1][2][3]
II. Troubleshooting Guide: From Reaction Work-up to Pure Compound
This section addresses specific problems you may encounter during the purification process in a question-and-answer format, providing detailed solutions and the rationale behind them.
Question 1: After my reaction work-up, my crude NMR shows a significant amount of a new product with broadened aromatic signals and the disappearance of the thiol proton. What is happening?
Answer: This is a classic sign of disulfide bond formation. The thiol group of this compound is readily oxidized to the corresponding disulfide, especially when exposed to air (oxygen) during the work-up and subsequent handling. The dimer will have a different NMR spectrum, and the symmetry of the dimer can lead to a simpler, yet different, set of aromatic signals.
Solutions:
-
Inert Atmosphere is Key: From the moment the reaction is complete, handle the reaction mixture and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon). This includes using degassed solvents for extractions and chromatography.[4]
-
Reductive Work-up: If oxidation has already occurred, you may be able to reduce the disulfide back to the thiol. After the main reaction, but before purification, consider a mild reductive work-up.
-
Example Reductive Work-up:
-
Quench the reaction as required.
-
During the aqueous wash, use a freshly prepared solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Ensure the pH is acidic to neutral during this step to favor the thiol form.
-
-
-
Thiol Protecting Groups: For multi-step syntheses where the thiol is not the reacting group in a particular step, consider protecting it. A common protecting group for thiols is the tert-butyl thioether, which is stable to many reaction conditions and can be removed later.[5]
Question 2: I'm trying to purify my this compound derivative by silica gel column chromatography, but I'm getting very poor recovery and significant streaking. What's going wrong?
Answer: The combination of a basic amino group and a potentially acidic thiol can lead to strong interactions with the acidic silica gel surface. This can result in irreversible adsorption, tailing of the product peak, and decomposition on the column.
Solutions:
-
Use of Amine-Functionalized Silica: For the purification of basic compounds like anilines, using an amine-functionalized silica gel is highly recommended.[6][7] This stationary phase has a less acidic surface, which minimizes unwanted interactions and improves peak shape and recovery.
-
Mobile Phase Modification: If you must use standard silica gel, modify your mobile phase.
-
Addition of a Base: Add a small amount of a volatile base, such as triethylamine (Et₃N) (typically 0.1-1%), to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, reducing tailing.
-
Ammonia in Methanol: A solution of ammonia in methanol (e.g., 1-10% of a 2M solution) can also be used as a polar component in your eluent system to achieve a similar effect.[8]
-
-
Running the Column "Hot": Sometimes, eluting quickly (flash chromatography) with a slightly more polar solvent system than indicated by TLC can minimize the time your compound spends on the column, reducing the chance for decomposition or irreversible binding.
Question 3: My purified compound looks clean by NMR, but over a few days of storage, I see the disulfide impurity reappearing. How can I store my this compound derivative properly?
Answer: The slow oxidation of the thiol is a common issue even with seemingly pure compounds if not stored correctly.
Solutions:
-
Inert Atmosphere Storage: Store the purified compound under an inert atmosphere. This can be achieved by placing it in a vial, flushing with nitrogen or argon, and sealing it tightly. For longer-term storage, a glovebox is ideal.
-
Low Temperature: Store the compound at low temperatures, such as in a refrigerator or freezer, to slow down the rate of oxidation.
-
Use of an Antioxidant: For solutions, adding a small amount of a radical scavenger or antioxidant can help. However, this is only suitable if the antioxidant does not interfere with downstream applications.
-
Degassed Solvents: If you need to store your compound in solution, use a solvent that has been thoroughly degassed by methods such as freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period.[9]
III. Frequently Asked Questions (FAQs)
Q1: What is the primary impurity I should expect when working with this compound derivatives?
-
A1: The most common impurity is the corresponding disulfide dimer, formed by the oxidation of the thiol group.
Q2: Can I use reversed-phase chromatography for purification?
-
A2: Yes, reversed-phase chromatography (e.g., C18) can be an excellent alternative, especially for more polar derivatives. The mobile phase (typically acetonitrile/water or methanol/water) can be buffered to control the ionization state of the amino and thiol groups. An acidic mobile phase (e.g., with 0.1% formic acid or TFA) will protonate the amine, which can improve peak shape.
Q3: How can I monitor the purity and detect the disulfide impurity?
-
A3:
-
TLC: The disulfide dimer will typically have a different Rf value than the thiol monomer. Staining with iodine can sometimes help visualize thiols and disulfides.[1]
-
NMR: As mentioned, the NMR spectrum of the dimer will be different from the monomer. The disappearance of the S-H proton is a key indicator.
-
LC-MS: This is a very effective technique. The dimer will have a molecular weight that is two mass units less than double the molecular weight of the monomer (due to the loss of two hydrogen atoms upon disulfide bond formation).
-
Ellman's Test: For a quantitative measure of free thiols, Ellman's reagent (DTNB) can be used in a colorimetric assay.[9][10]
-
Q4: Does the fluorine atom affect the purification?
-
A4: Yes, the electron-withdrawing nature of the fluorine atom can lower the pKa of the neighboring amino group, making it less basic than a non-fluorinated aniline.[1] This can sometimes reduce the unwanted interactions with silica gel, but the basic character is often still strong enough to cause issues. Fluorine substitution can also impact the molecule's polarity and solubility, which will affect the choice of chromatography solvents.[2]
IV. Experimental Protocols and Data
Detailed Protocol: Flash Chromatography of a this compound Derivative under Inert Atmosphere
This protocol assumes a crude product that is sensitive to air.
-
Preparation of the Column and Eluent:
-
Choose an appropriate column size for your sample amount (typically, use a mass of silica gel that is 40-100 times the mass of your crude sample).
-
Use amine-functionalized silica gel for best results.
-
Prepare your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes). Thoroughly degas the solvents by bubbling argon or nitrogen through them for at least 30 minutes.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.
-
-
Running the Column:
-
Maintain a positive pressure of inert gas (e.g., from a Schlenk line) at the top of the column throughout the purification. This can be done by connecting the gas line to the top of the column via a needle through a septum.
-
Collect fractions in tubes that have been flushed with inert gas.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC or LC-MS.
-
Combine the pure fractions and remove the solvent under reduced pressure, being mindful not to expose the sample to air for extended periods. A final flush of the flask with inert gas before sealing is recommended.
-
Data Presentation: Comparison of Purification Strategies
The following table provides illustrative data on the purification of a hypothetical this compound derivative, comparing different chromatographic conditions. (Note: These are representative values and actual results may vary).
| Purification Method | Stationary Phase | Eluent Modifier | Purity (by LC-MS) | Recovery | Observations |
| Standard Flash Chromatography | Silica Gel | None | 75% | 40% | Severe tailing, significant product loss on the column. |
| Modified Flash Chromatography | Silica Gel | 0.5% Triethylamine | 92% | 75% | Improved peak shape, reduced tailing. |
| Amine-Phase Chromatography | Amine-SiO₂ | None | >98% | 90% | Symmetrical peak, excellent recovery. |
| Reversed-Phase HPLC | C18 | 0.1% Formic Acid | >99% | 85% | Good separation, requires solvent removal from aqueous fractions. |
V. Visualization of the Core Challenge
The primary challenge in the purification of this compound derivatives is the oxidative dimerization. The following diagram illustrates this process.
Caption: Oxidative dimerization of this compound.
VI. References
-
St-Gelais, A., & Thibodeau, G. P. (2021). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, 27(52), 13236-13240.
-
PubChem. (n.d.). 4-Amino-3-fluorobenzene-1-thiol. Retrieved from [Link]
-
Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Lee, C. Y., & Chen, C. C. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 857(2), 307-314.
-
Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846.
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
Dalvit, C., & Vulpetti, A. (2019). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1-10.
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7919-7921.
-
ChemUniverse. (n.d.). This compound. Retrieved from [Link]
-
Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry, 64(14), 9877-9917.
-
Henan Alfa Chemical Co., Ltd. (n.d.). CAS:15178-48-0 | this compound. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8513-8519.
Sources
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. d-nb.info [d-nb.info]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Orientation of 4-Amino-3-fluorobenzenethiol on Surfaces
Welcome to the technical support center for controlling the orientation of 4-Amino-3-fluorobenzenethiol (4-A-3-FBT) on surfaces. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this molecule for surface functionalization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice provided is based on established principles of self-assembled monolayer (SAM) formation and analysis of similar molecular systems.
Frequently Asked Questions (FAQs)
Q1: What makes controlling the orientation of this compound challenging?
A1: this compound presents a unique challenge due to the interplay of its three functional groups: the thiol, the amino group, and the fluorine atom. The thiol group serves as the primary anchor to noble metal surfaces like gold. However, the amino and fluoro groups, positioned ortho and meta to the thiol, introduce a complex combination of electronic and steric effects. The amino group is basic and can be protonated, altering its hydrogen bonding capabilities and electrostatic interactions. The fluorine atom is highly electronegative, creating a dipole moment that influences intermolecular forces. The balance of these interactions, along with molecule-substrate interactions, dictates the final orientation of the molecule on the surface.
Q2: What is the expected orientation of 4-A-3-FBT on a gold surface?
A2: The precise orientation can vary depending on deposition conditions. Generally, aromatic thiols can adopt either a "standing-up" or a "lying-down" orientation.[1] In a densely packed monolayer, a standing-up orientation is more likely, with the aromatic ring tilted with respect to the surface normal.[2] The exact tilt angle will be a function of the packing density and the intermolecular interactions, which are influenced by factors like solvent and pH.
Q3: What are the most critical parameters to control during the self-assembly process?
A3: The three most critical parameters for controlling the orientation of 4-A-3-FBT are:
-
Substrate Quality: A clean, atomically flat substrate is paramount for the formation of a well-ordered SAM.[2]
-
Solvent Choice: The solvent's polarity and its ability to solvate the molecule without strongly interacting with the substrate are crucial.[3][4]
-
Solution pH: The pH of the deposition solution will determine the protonation state of the amino group, which significantly impacts intermolecular interactions.[4][5]
Q4: How can I confirm the successful formation and orientation of a 4-A-3-FBT monolayer?
A4: A combination of surface-sensitive techniques is recommended:
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and can provide information on the chemical state of the nitrogen and sulfur. Angle-resolved XPS (AR-XPS) can be used to determine the thickness of the monolayer and infer molecular orientation.[6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Specifically, Reflection-Absorption Infrared Spectroscopy (RAIRS), can identify vibrational modes of the aromatic ring and functional groups. The relative intensities of these modes can be used to deduce the average molecular orientation.[6]
-
Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer, revealing its packing structure, ordering, and the presence of defects.[3][7]
-
Contact Angle Goniometry: A simple yet effective method to assess the hydrophobicity/hydrophilicity of the surface, which is indicative of the terminal groups exposed and the overall quality of the SAM.[8]
-
Cyclic Voltammetry (CV): Can be used to characterize the blocking properties of the monolayer, providing an indirect measure of its packing density and defectiveness.[6]
Troubleshooting Guides
Problem 1: Incomplete or Disordered Monolayer Formation
Symptoms:
-
Low water contact angle, suggesting a hydrophilic or partially bare surface.
-
XPS data shows low coverages of nitrogen and fluorine relative to the gold signal.
-
STM images reveal a disordered arrangement of molecules or large areas of bare substrate.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Substrate Contamination | Organic residues or other contaminants on the substrate surface can inhibit the chemisorption of the thiol group, leading to a patchy and disordered monolayer.[2] | 1. Aggressive Cleaning: Use a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) to clean gold substrates. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.[9] 2. UV-Ozone or Plasma Cleaning: These are effective dry cleaning methods to remove organic contaminants.[2] 3. Immediate Use: Use the cleaned substrate immediately for SAM deposition to prevent re-contamination from the ambient environment. |
| Inappropriate Solvent | A solvent with a high dielectric constant can compete with the thiol for binding sites on the substrate surface, disrupting SAM formation.[3][10] Conversely, a solvent that poorly solvates the molecule can lead to aggregation in the solution before surface assembly. | 1. Solvent Selection: For aromatic thiols, ethanol is a commonly used and effective solvent.[11] 2. Low Dielectric Constant Solvents: Experiment with solvents with lower dielectric constants, such as tetrahydrofuran (THF) or toluene, but ensure adequate solubility of 4-A-3-FBT. 3. Anhydrous Solvents: Use anhydrous solvents to minimize the influence of water, which can affect the self-assembly process, especially for silane-based SAMs.[4] |
| Suboptimal Deposition Time | Self-assembly is a two-step process: an initial rapid chemisorption followed by a slower organization phase.[12] Insufficient time may result in a kinetically trapped, disordered state. | 1. Increase Immersion Time: Extend the immersion time to 24-48 hours to allow for sufficient time for the molecules to rearrange into a more ordered structure.[13] 2. Monitor over Time: Characterize samples at different deposition times (e.g., 1, 6, 12, 24 hours) to determine the optimal duration for your system. |
| Direct Deposition Challenges | Some fluorinated aromatic thiols, like 4-fluorobenzenethiol, have been shown to form disordered monolayers when deposited directly.[11] | 1. Displacement Technique: First, form a well-ordered SAM of a weakly binding thiol, such as cyclohexanethiol. Then, immerse this pre-covered substrate into a solution of 4-A-3-FBT. The 4-A-3-FBT will gradually displace the cyclohexanethiol, often resulting in a more ordered monolayer.[8][11] |
Experimental Workflow: Substrate Preparation and SAM Formation
Caption: A general workflow for preparing and characterizing 4-A-3-FBT SAMs.
Problem 2: Poor Control Over Molecular Orientation
Symptoms:
-
Inconsistent results between experimental batches.
-
FTIR or AR-XPS data suggests a mixture of orientations or an undesired orientation.
-
Surface properties (e.g., reactivity, electronic work function) are not as expected.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Uncontrolled pH | The amino group of 4-A-3-FBT has a pKa that determines its protonation state. At pH values below the pKa, the amino group will be protonated (-NH₃⁺), leading to electrostatic repulsion between adjacent molecules. This can favor a more tilted or less dense packing. At pH values above the pKa, the amino group is neutral (-NH₂), allowing for hydrogen bonding and potentially a more upright, densely packed structure.[4][5] | 1. Buffer the Deposition Solution: Use a suitable buffer system to maintain a constant pH during the self-assembly process. Select a buffer that does not strongly interact with the gold surface. 2. Systematic pH Study: Prepare a series of deposition solutions with varying pH values (e.g., from acidic to basic) to investigate the effect on molecular orientation. Characterize the resulting monolayers to identify the optimal pH for the desired orientation. |
| Suboptimal Temperature | Temperature affects the kinetics of self-assembly and the thermal energy of the molecules on the surface. Higher temperatures can provide the necessary energy to overcome kinetic barriers and allow molecules to find their thermodynamically favored positions, often leading to more ordered domains.[4] However, excessively high temperatures can lead to desorption.[14] | 1. Controlled Temperature Deposition: Perform the self-assembly in a temperature-controlled environment (e.g., an incubator or water bath). 2. Post-Deposition Annealing: After forming the monolayer, anneal the sample at a moderate temperature (e.g., 60-80°C) in an inert atmosphere or in the deposition solution. This can promote reorganization and improve the quality of the SAM.[3] |
| Steric Hindrance | The ortho-amino and meta-fluoro substituents can sterically hinder close packing of the aromatic rings, potentially forcing a more tilted orientation compared to unsubstituted benzenethiol. | 1. Vary Concentration: Lowering the concentration of the 4-A-3-FBT solution may lead to a lower initial surface coverage, allowing molecules more space to adopt a preferred orientation before the monolayer becomes densely packed.[15] 2. Co-deposition: Co-adsorb 4-A-3-FBT with a smaller, inert molecule (e.g., a short-chain alkanethiol). This can disrupt dense packing and potentially allow for controlled spacing and orientation of the 4-A-3-FBT molecules. |
Logical Diagram: Influence of pH on 4-A-3-FBT Orientation
Caption: The effect of solution pH on the protonation state and subsequent orientation of 4-A-3-FBT.
Data and Protocols
Table 1: Key Characterization Techniques and Expected Observations
| Technique | Parameter Measured | Indication of a Well-Ordered, "Standing-Up" Monolayer |
| Contact Angle | Static Water Contact Angle | A relatively high and stable contact angle, indicating a hydrophobic surface due to the exposed fluorinated aromatic rings. The exact value will depend on the packing density. |
| XPS | N 1s, F 1s, S 2p, Au 4f core levels | High N/Au and F/Au ratios. The N 1s peak position can distinguish between -NH₂ and -NH₃⁺. The S 2p peak will show a component shifted to lower binding energy, confirming chemisorption to gold. |
| AR-XPS | Signal intensity vs. take-off angle | Attenuation of the Au 4f signal at grazing emission angles, consistent with an overlying organic layer of a certain thickness. |
| FTIR (RAIRS) | Vibrational modes of the aromatic ring | Strong intensity of out-of-plane C-H bending modes and weak intensity of in-plane ring stretching modes, consistent with the surface selection rules for a predominantly upright orientation. |
| STM | Real-space topography | Images showing long-range order with a repeating lattice structure. The molecular density can be calculated from the lattice parameters. |
| CV | Reductive desorption peak | A sharp, well-defined reductive desorption peak at a negative potential, indicating a strongly bound and well-ordered monolayer. |
Protocol 1: Displacement Method for Ordered 4-A-3-FBT SAM Formation
-
Prepare a Clean Gold Substrate: Follow the substrate preparation workflow described above.
-
Form a Sacrificial Monolayer: Immediately immerse the clean substrate in a 1 mM solution of cyclohexanethiol in ethanol for 24 hours.
-
Rinse: Gently rinse the substrate with ethanol to remove physisorbed molecules and dry with a stream of nitrogen.
-
Displacement: Immerse the cyclohexanethiol-coated substrate into a 1 mM solution of 4-A-3-FBT in ethanol (with pH control, if desired) for 24-48 hours.
-
Final Rinse and Dry: Rinse the substrate thoroughly with ethanol to remove the displaced cyclohexanethiol and any non-chemisorbed 4-A-3-FBT. Dry with a stream of nitrogen.
-
Characterize: Analyze the resulting monolayer using the techniques described in Table 1 to confirm the successful displacement and ordering of the 4-A-3-FBT SAM.[11]
References
-
Huo, S., et al. (2012). Studies on the Effect of Solvents on Self-Assembled Monolayers Formed from Organophosphonic Acids on Indium Tin Oxide. Langmuir. Available at: [Link]
-
Colorado, R., Jr., & Lee, T. R. (2003). Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. Langmuir. Available at: [Link]
-
Ishida, T., et al. (2001). Effect of Temperature on Structure of the Self-Assembled Monolayer of Decanethiol on Au(111) Surface. The Journal of Physical Chemistry B. Available at: [Link]
-
Lee, H., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). International Journal of Molecular Sciences. Available at: [Link]
-
Yoshida, T., et al. (2006). Effect of functional group (fluorine) of aromatic thiols on electron transfer at the molecule-metal interface. Journal of the American Chemical Society. Available at: [Link]
-
Sung, T., et al. (2018). Well-Ordered Domains of 4-Fluorobenzenethiol Self-Assembled Monolayers on Au(111) Guided by a Displacement Reaction. Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
Geyer, W., et al. (2010). Amine species on self-assembled monolayers of ω-aminothiolates on gold as identified by XPS and NEXAFS spectroscopy. Surface and Interface Analysis. Available at: [Link]
-
Ghosh, S., et al. (2012). Fine-Tuning the pH Trigger of Self-Assembly. Journal of the American Chemical Society. Available at: [Link]
-
Seong, S., et al. (2021). Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). Nanomaterials. Available at: [Link]
-
Ortiz, R., et al. (2013). Electrochemical and Surface Characterization of 4-Aminothiophenol Adsorption at Polycrystalline Platinum Electrodes. The Journal of Physical Chemistry C. Available at: [Link]
-
Noh, J., et al. (2018). Well-Ordered Domains of 4-Fluorobenzenethiol Self-Assembled Monolayers on Au(111) Guided by a Displacement Reaction. Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
Khan, S. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Self-assembled monolayer. Available at: [Link]
-
Al-Shamery, K. (2022). Polymorphism and Building-Block-Resolved STM Imaging of Self-Assembled Monolayers of 4-Fluorobenzenemethanethiol on Au(111). ChemPhysChem. Available at: [Link]
-
Lee, T. R., et al. (2021). Molecular Level Structural Characterization of Self-Assembled Monolayers of Functionalized Bidentate Aromatic Thiols. The Journal of Physical Chemistry C. Available at: [Link]
-
Jung, H. H., et al. (1999). Molecular Dynamics Simulation of Benzenethiolate and Benzyl Mercaptide on Au(111). Langmuir. Available at: [Link]
-
Sundararajan, M., & Thennappan, T. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Optics and Photonics Journal. Available at: [Link]
Sources
- 1. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
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- 3. Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111) | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of functional group (fluorine) of aromatic thiols on electron transfer at the molecule-metal interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. researchgate.net [researchgate.net]
- 10. Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Well-Ordered Domains of 4-Fluorobenzenethiol Self-Assembled Monolayers on Au(111) Guided by a Displacement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
issues with the solubility of 4-Amino-3-fluorobenzenethiol in organic solvents
Welcome to the technical support center for 4-Amino-3-fluorobenzenethiol (CAS: 15178-48-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in organic solvents. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your experimental success.
Introduction to this compound
This compound is a substituted aromatic thiol with the molecular formula C₆H₆FNS and a molecular weight of 143.18 g/mol .[1][2][3][4][5] Its structure, featuring an amino group, a fluorine atom, and a thiol group on a benzene ring, presents a unique combination of polarity and reactivity that can influence its solubility. Understanding these properties is crucial for its effective use in synthesis and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why is my this compound not dissolving in a particular solvent?
Several factors can contribute to poor solubility[6][7]:
-
Solvent Polarity Mismatch: The polarity of your chosen solvent may not be compatible with the mixed polarity of this compound.
-
Low Temperature: Solubility of solids in organic solvents generally increases with temperature.[7] Attempting to dissolve the compound at room temperature may not be sufficient.
-
Purity of the Compound: Impurities can significantly impact solubility.
-
Oxidation: Thiols are susceptible to oxidation, which can form disulfides. This dimerization increases the molecular weight and can decrease solubility.
Q3: Can I heat the mixture to improve solubility?
Yes, gentle heating can often improve the solubility of this compound. However, caution is advised as excessive heat can lead to decomposition or solvent evaporation. It is recommended to heat the mixture gently in a sealed container with stirring and to monitor for any color changes that might indicate degradation.
Q4: Are there any solvents I should avoid?
Avoid highly reactive solvents that could react with the amino or thiol groups unless that is the intended reaction. For example, reactive acyl halides or strong oxidizing agents should be avoided during dissolution. Also, be mindful of the pH of your solvent system, as it can affect the protonation state of the amino group, thereby altering solubility.[8]
Troubleshooting Guide: Solubility Issues
If you are encountering difficulties dissolving this compound, follow this troubleshooting guide.
Initial Assessment
-
Verify Compound Identity and Purity: Ensure the material is indeed this compound and check its purity from the certificate of analysis.
-
Solvent Selection: Re-evaluate your choice of solvent based on polarity.
Qualitative Solubility Profile
The following table provides a general guideline for the expected solubility of this compound in common organic solvents. This is a qualitative guide based on chemical principles, not experimentally determined quantitative data.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Good to Moderate | These solvents can interact with the polar functional groups of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond with the amino and thiol groups, but the nonpolar backbone of the solvent may limit solubility. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | Ethers have intermediate polarity and can offer some solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar and may dissolve the compound to some extent. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them less ideal for dissolving the polar functional groups of the molecule. |
| Nonpolar Aliphatic | Hexane, Heptane | Very Low/Insoluble | Significant mismatch in polarity. |
| Aqueous | Water | Very Low/Insoluble | The molecule is largely nonpolar despite the presence of hydrogen bonding groups. Solubility may be slightly increased at low pH due to protonation of the amino group. |
Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in a Polar Aprotic Solvent
This protocol describes the preparation of a stock solution of this compound in Dimethylformamide (DMF).
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to the glass vial.
-
Solvent Addition: Add the calculated volume of DMF to the vial to achieve the target concentration.
-
Stirring: Place the vial on the magnetic stirrer and begin stirring.
-
Heating (if necessary): If the compound does not dissolve at room temperature, gently heat the vial to 40-50 °C while continuing to stir. Do not exceed 60 °C to avoid potential degradation.
-
Observation: Continue stirring until the solid is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution in a tightly sealed container, protected from light and moisture. For long-term storage, consider refrigeration.
Protocol Workflow Diagram
Caption: Workflow for preparing a solution of this compound.
References
-
PubChem. 4-Amino-3-fluorobenzene-1-thiol. National Center for Biotechnology Information. [Link]
-
ResearchGate. Properties (solubility, colour, homogeneity and adhesion) of substituted polyanilines. [Link]
-
ChemUniverse. This compound. [Link]
-
Chemistry LibreTexts. Factors that Affect Solubility. [Link]
-
Wikipedia. Aniline. [Link]
Sources
- 1. 4-Amino-3-fluorobenzene-1-thiol | C6H6FNS | CID 14517551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound , 98+% , 15178-48-0 - CookeChem [cookechem.com]
- 3. scbt.com [scbt.com]
- 4. 15178-48-0|this compound|BLD Pharm [bldpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing Yields in 4-Amino-3-fluorobenzenethiol Reactions
Welcome to the technical support center for 4-Amino-3-fluorobenzenethiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the outcomes of reactions involving this versatile reagent. Here, we synthesize technical data with field-proven insights to provide you with a comprehensive resource for troubleshooting and enhancing your experimental yields.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound, providing explanations for the underlying causes and actionable solutions.
Low Yield in Benzothiazole Synthesis
Question: I am attempting to synthesize a 2-substituted benzothiazole from this compound and an aldehyde/carboxylic acid, but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer: Low yields in benzothiazole synthesis using this compound can stem from several factors, primarily related to the reactivity of the starting material and reaction conditions.
Potential Causes and Solutions:
-
Incomplete Cyclization: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the amino group, potentially slowing down the initial condensation with the aldehyde or carboxylic acid.
-
Solution:
-
Catalyst Choice: Employing a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a reusable acid catalyst like samarium triflate, can facilitate the initial imine formation with aldehydes.[1] For reactions with carboxylic acids, activating agents like (o-CF₃PhO)₃P can be effective.[1]
-
Reaction Time and Temperature: A moderate increase in reaction temperature and extended reaction times may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
-
-
-
Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to the formation of disulfide byproducts. This reduces the amount of starting material available for the desired cyclization.
-
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant can be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the main reaction.
-
Reducing Agents: The use of a mild reducing agent like sodium hydrosulfite (Na₂S₂O₄) has been shown to prevent the formation of benzothiazolines and promote the desired benzothiazole product.[2]
-
-
-
Side Reactions of the Amino Group: The amino group can participate in undesired side reactions if not properly managed.
-
Solution:
-
Protecting Groups: For multi-step syntheses, consider protecting the amino group with a suitable protecting group like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) before performing other transformations.[3][4] The choice of protecting group will depend on the subsequent reaction conditions.
-
-
Experimental Protocol: Optimized Benzothiazole Synthesis from an Aldehyde
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add the aldehyde (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Reflux the mixture under a nitrogen atmosphere, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Impurity Formation in Diazotization/Sandmeyer Reactions
Question: I am performing a Sandmeyer reaction on this compound to replace the amino group, but I am observing significant byproduct formation. What are these impurities and how can I minimize them?
Answer: Diazotization of anilines, followed by Sandmeyer reactions, can be prone to side reactions, especially with substrates containing multiple functional groups like this compound.
Common Side Reactions and Mitigation Strategies:
-
Phenol Formation (Hydrolysis): The diazonium salt can react with water to form a phenol, which is a common byproduct in Sandmeyer reactions.[5]
-
Mitigation:
-
Low Temperature: Strictly maintain the reaction temperature between 0-5 °C during diazotization and the subsequent Sandmeyer reaction to minimize the decomposition of the diazonium salt and its reaction with water.[6]
-
Anhydrous Conditions: While challenging in aqueous diazotization, using aprotic diazotization methods with reagents like tert-butyl nitrite in an organic solvent can reduce phenol formation.
-
-
-
Azo Coupling: The diazonium salt can couple with unreacted this compound or other electron-rich aromatic species in the reaction mixture to form colored azo compounds.
-
Mitigation:
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline to ensure that the concentration of nitrous acid remains low and reacts quickly with the aniline, minimizing the opportunity for side reactions.[6]
-
Stoichiometry Control: Use a slight excess of the acid and ensure that all the aniline is protonated before the addition of the nitrite.
-
-
-
Thiol-Related Side Reactions: The thiol group can be oxidized or can react with the diazonium salt.
-
Mitigation:
-
Thiol Protection: Protecting the thiol group as a thioether or a thioester before diazotization can prevent its interference. The protecting group can be removed after the Sandmeyer reaction.
-
-
Table 1: Troubleshooting Diazotization/Sandmeyer Reactions
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product | Decomposition of diazonium salt | Maintain temperature at 0-5 °C throughout the reaction. |
| Formation of colored impurities | Azo coupling | Slow, dropwise addition of sodium nitrite. Ensure complete protonation of the aniline. |
| Presence of phenolic byproduct | Hydrolysis of diazonium salt | Strict temperature control. Consider aprotic diazotization methods. |
| Unidentified sulfur-containing byproducts | Thiol group interference | Protect the thiol group prior to diazotization. |
II. Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is sensitive to air and light. It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and in a cool, dark place.[7] Due to the presence of the thiol group, it can have a strong odor, so it should be handled in a well-ventilated fume hood.
Q2: What is the effect of the ortho-fluoro group on the reactivity of the amino and thiol groups?
A2: The fluorine atom at the ortho position to the amino group has a significant electronic effect. Its electron-withdrawing nature decreases the basicity and nucleophilicity of the amino group.[8] This can make reactions involving the amino group, such as acylation or diazotization, slower than for non-fluorinated anilines. The fluorine can also form intramolecular hydrogen bonds with the amino group, which can influence its reactivity.[8] The effect on the thiol group is less direct but the overall electron-withdrawing nature of the ring can influence its acidity.
Q3: Are there any recommended protecting groups for the amino and thiol functionalities in this compound?
A3: Yes, protecting group strategies are often necessary for multi-step syntheses.
-
For the Amino Group:
-
For the Thiol Group:
-
Benzyl (Bn): Can be removed by sodium in liquid ammonia or by catalytic hydrogenolysis under certain conditions.
-
Trityl (Trt): A bulky protecting group that is removed under acidic conditions.
-
The choice of protecting groups should be orthogonal, meaning that one can be removed without affecting the other.[9]
Q4: What are the key considerations for purifying reaction mixtures containing this compound or its derivatives?
A4: Purification can be challenging due to the potential for oxidation and the presence of polar functional groups.
-
Column Chromatography: Silica gel chromatography is a common method. A non-polar eluent system (e.g., hexane/ethyl acetate) is often a good starting point. It's advisable to run the column relatively quickly to minimize on-column degradation.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Extraction: Liquid-liquid extraction can be used to remove acidic or basic impurities. Care should be taken to avoid prolonged exposure to strong acids or bases, which could degrade the product.
III. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Synthesis of 2-Substituted Benzothiazoles
Caption: Decision tree for troubleshooting low yields.
IV. References
-
Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2025). ResearchGate. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. (2016). PubMed Central. [Link]
-
Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols. (2025). ResearchGate. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2019). PubMed Central. [Link]
-
This compound. PubChem. [Link]
-
Diazotisation. Organic Chemistry Portal. [Link]
Sources
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
degradation pathways of 4-Amino-3-fluorobenzenethiol under experimental conditions
Introduction
Welcome to the technical support guide for 4-Amino-3-fluorobenzenethiol (CAS 15178-48-0). This document is intended for researchers, scientists, and drug development professionals who utilize this versatile but sensitive reagent. Due to its unique trifunctional structure—comprising a thiol, an aromatic amine, and a fluoro group—this compound is valuable in synthesizing complex molecules. However, these same functional groups render it susceptible to specific degradation pathways, particularly oxidation. This guide provides practical, in-depth answers to common questions and troubleshooting scenarios to ensure the integrity of your starting material and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Answer: Proper storage is absolutely critical to maintain the compound's purity and reactivity. This compound is sensitive to atmospheric oxygen and, to a lesser extent, light and moisture.[1]
The primary degradation pathway is the oxidation of the thiol (-SH) group.[2] To prevent this, the material must be stored under a dry, inert atmosphere (e.g., argon or nitrogen). The aniline moiety is also prone to atmospheric oxidation, which often results in discoloration of the material.[3]
Recommended Storage Protocol:
-
Atmosphere: Store under a positive pressure of dry argon or nitrogen.
-
Temperature: Refrigerate at 2-8 °C to slow down the rate of potential degradation.[1]
-
Container: Use an amber glass vial with a tightly sealed cap (e.g., a Sure/Seal™ bottle or a vial with a PTFE-lined cap).
-
Light: Keep in the dark to minimize light-induced degradation.[1]
Q2: My solid this compound has turned from off-white to yellow/brown. Is it still usable?
Answer: Discoloration is a visual indicator of degradation. Aromatic amines, including anilines, are known to form colored impurities upon oxidation.[3] While slight discoloration may not significantly impact every type of reaction, it signifies that the purity is compromised.
The primary concern is not just the loss of the parent compound but the introduction of impurities that could interfere with your reaction. The main impurity is likely the corresponding disulfide formed via oxidative coupling of two thiol molecules (see Pathway Diagram below).
Recommendation: Before use, assess the purity of the discolored material. A simple purity check via HPLC-UV or LC-MS is highly recommended. For sensitive applications, such as catalysis or pharmaceutical synthesis, using discolored material without purification is not advised.
Q3: My solution of this compound in an organic solvent (e.g., DMSO, DMF) is changing color. What is happening and how can I prevent it?
Answer: This is a common observation and is due to the same oxidative degradation that affects the solid material, often accelerated once the compound is in solution. The thiol can be oxidized to a disulfide, and the aniline can undergo oxidative polymerization, forming colored oligomers.[4][5]
Causality and Prevention:
-
Dissolved Oxygen: Standard laboratory solvents contain enough dissolved oxygen to initiate oxidation. The use of dimethyl sulfoxide (DMSO) can itself promote the oxidation of thiols to disulfides.[6]
-
Prevention: The most effective preventative measure is to use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use. All solutions should be prepared and handled under an inert atmosphere using Schlenk line or glovebox techniques.[1][7]
Postulated Degradation Pathways
While specific degradation kinetics for this molecule are not widely published, the primary degradation routes can be postulated based on the well-established chemistry of its functional groups.
Caption: Postulated degradation pathways for this compound.
Troubleshooting Guide
Problem 1: My reaction yield is consistently low when using this compound as a nucleophile.
Root Cause Analysis: Low yields often trace back to reduced active concentration of the starting material due to degradation. The primary culprit is the oxidation of the nucleophilic thiol group to a non-reactive disulfide dimer.
Troubleshooting Workflow:
Caption: Experimental workflow for troubleshooting low reaction yield.
Problem 2: I am observing an unexpected peak in my LC-MS with a mass of ~284 m/z.
Answer: This is a classic sign of thiol oxidation. The peak at m/z 284.34 corresponds to the disulfide dimer (4,4'-Diamino-3,3'-difluoro-1,1'-diphenyldisulfide). Its formation consumes two equivalents of your starting material, directly impacting stoichiometry and yield. This impurity is often less polar than the starting thiol and will have a different retention time on a reverse-phase HPLC column.
Problem 3: How can I confirm if my this compound has degraded before use?
Answer: A definitive purity assessment should be performed using a validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and ideally a Mass Spectrometer (MS) is the gold standard.[8][9]
Key Analytical Signatures of Degradation:
| Compound | Expected [M+H]⁺ (m/z) | Chromatographic Behavior (Reverse Phase) |
|---|---|---|
| This compound | 144.03 | Parent peak, more polar. |
| Disulfide Dimer | 285.04 | Less polar, typically longer retention time. |
See Protocol 2 for a detailed analytical workflow.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol minimizes degradation during solution preparation and short-term storage.
Materials:
-
This compound (high-purity)
-
Anhydrous, HPLC-grade solvent (e.g., DMF, NMP, THF)
-
Schlenk flask and gas-tight syringe
-
Argon or Nitrogen gas supply
Procedure:
-
Solvent Degassing: Place the required volume of solvent in a Schlenk flask. Subject the solvent to three "freeze-pump-thaw" cycles or sparge vigorously with argon/nitrogen for 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Weigh the solid this compound quickly and transfer it to a separate dry, argon-flushed flask.
-
Dissolution: Using a gas-tight syringe, transfer the degassed solvent to the flask containing the solid.
-
Storage: Keep the solution under a positive pressure of inert gas and store it in a refrigerator (2-8 °C). For best results, use the solution on the same day it is prepared.
Protocol 2: Analytical Workflow for Purity Assessment by HPLC-UV/MS
This method allows for the quantification of the parent thiol and the detection of its primary disulfide degradation product.
Instrumentation & Columns:
-
System: HPLC or UPLC with DAD/UV and ESI-MS detector.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
UV Detection: Monitor at 254 nm.
-
MS Detection: ESI Positive mode, scan range 100-500 m/z.
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., Acetonitrile/Water 1:1) at ~1 mg/mL.
-
Dilute this stock to a final concentration of ~10 µg/mL in the initial mobile phase composition (90% A, 10% B).
-
Inject 1-5 µL onto the column.
Data Analysis:
-
Integrate the peak area for the parent compound (m/z 144) and the disulfide dimer (m/z 285).
-
Calculate the purity as: Purity % = (Area_Parent / (Area_Parent + Area_Disulfide)) * 100. (Note: This assumes equal response factors and should be used for estimation; for exact quantification, reference standards are needed).
References
-
Chen, D., et al. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. [Link]
-
Chen, D., et al. (2011). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 417(2), 263-270. [Link]
-
Sanz, R., et al. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Synthesis, 2002(06), 856-858. [Link]
-
Zheng, W., et al. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. Organic & Biomolecular Chemistry. [Link]
-
Chen, D., et al. (2011). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ResearchGate. [Link]
-
Stejskal, J., et al. (2006). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules, 39(1), 356-362. [Link]
-
Rossi, R., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]
-
Reddit. (2013). Handling thiols in the lab. r/chemistry. [Link]
-
LibreTexts Chemistry. (2024). 9.4: Oxidation of Thiols. [Link]
-
Kiel, T., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions?[Link]
-
Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Rutgers University. [Link]
-
Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. ResearchGate. [Link]
-
Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(12), 5499-5504. [Link]
-
Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. [Link]
-
University of Washington. (n.d.). How to Work with Thiols-General SOP. [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]
-
Shaikhutdinova, A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances. [Link]
-
Inzelt, G. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate. [Link]
-
NCERT. (n.d.). Amines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [researchportal.murdoch.edu.au]
Technical Support Center: Uniform Nanoparticle Coating with 4-Amino-3-fluorobenzenethiol
Welcome to the technical support guide for nanoparticle functionalization using 4-Amino-3-fluorobenzenethiol (4-A3FBT). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve uniform, high-quality nanoparticle coatings. As Senior Application Scientists, our goal is to explain not just the how, but the critical why behind each step, ensuring your success.
Section 1: Foundational Knowledge & FAQs
This section addresses common questions about the materials and initial setup for forming a self-assembled monolayer (SAM) of 4-A3FBT on nanoparticle surfaces. A strong foundation is key to preventing issues before they start.
Q1: What is this compound and why use it for nanoparticle coating?
A: this compound is an aromatic thiol compound. Its key features for nanoparticle functionalization are:
-
Thiol Group (-SH): This group has a strong affinity for noble metal surfaces like gold (Au) and silver (Ag), forming a stable covalent-like bond that anchors the molecule to the nanoparticle.[1]
-
Amino Group (-NH2): This functional group is exposed outwards after self-assembly. It provides a reactive site for further conjugation (e.g., attaching drugs, proteins, or targeting ligands) and its charge can be tuned by adjusting the pH.[2]
-
Fluorine Atom (-F): The presence of fluorine can subtly alter the electronic properties of the monolayer and introduce hydrophobicity.[3][4] This can influence intermolecular interactions within the SAM, potentially improving thermal stability and creating unique interfacial properties.[3]
Q2: What is the best solvent for dissolving 4-A3FBT and dispersing nanoparticles?
A: Ethanol is the most commonly recommended solvent for preparing thiol solutions for gold nanoparticle functionalization.[5]
-
Causality: Ethanol is a good choice because it readily dissolves many thiols while being a relatively poor solvent for the nanoparticles themselves. This helps prevent nanoparticle aggregation during the initial mixing phase. Polar solvents like ethanol can sometimes promote surface oxidation on certain nanoparticles, but for robust materials like gold, it provides a good balance of solubility and colloidal stability.[6] For nanoparticles sensitive to oxidation, a nonpolar solvent like toluene could be considered, as it has been shown to suppress oxide shell formation.[6]
Q3: What is the recommended concentration range for the 4-A3FBT solution?
A: A typical starting concentration is in the low millimolar (mM) range, generally between 1 mM and 10 mM.
-
Causality: The concentration directly impacts the kinetics and quality of the SAM formation.
-
Too Low: An insufficient concentration may lead to a long incubation time or an incomplete, patchy monolayer.
-
Too High: An excessively high concentration can lead to the formation of disordered multilayers or cause bulk precipitation of the thiol. The goal is to provide enough molecules to form a dense monolayer without overwhelming the system. The optimal concentration can also influence the size of the final functionalized nanoparticles.[7]
-
Q4: How does pH affect the coating process?
A: The pH of the nanoparticle dispersion is a critical parameter, especially due to the amino group on 4-A3FBT.
-
Causality: The amino group (-NH2) can be protonated to -NH3+ in acidic conditions.[2] This positive charge can influence both the coating process and the stability of the nanoparticle colloid.
-
Acidic pH: Protonation of the amino group leads to positive charges on the nanoparticle surface after coating. This electrostatic repulsion can help prevent aggregation.[2] However, extreme acidity can sometimes lead to nanoparticle instability.[8][9]
-
Alkaline pH: In alkaline solutions, the amino group is deprotonated and neutral, which may alter the packing of the monolayer.[2] The choice of pH can therefore be used to control the surface charge and subsequent interactions of the coated nanoparticles.[2][10]
-
Section 2: Troubleshooting Guide for Non-Uniform Coatings
This guide addresses specific problems you may encounter during the coating process. Each issue is presented with potential causes and actionable solutions.
| Problem/Observation | Potential Causes | Recommended Solutions & Scientific Rationale |
| Immediate color change (e.g., red to blue/purple for AuNPs) and visible precipitation. | 1. Solvent Shock: Rapid addition of thiol solution in a poor solvent for the nanoparticles. 2. Incorrect pH: The pH is near the nanoparticle's isoelectric point, removing electrostatic stabilization. 3. High Thiol Concentration: Excess thiol can disrupt the nanoparticle's stabilizing layer (e.g., citrate) too quickly. | Solution: 1. Add the thiol solution dropwise while vigorously stirring or sonicating the nanoparticle dispersion. This ensures gradual ligand exchange and prevents localized high concentrations. 2. Adjust the pH of the nanoparticle solution before adding the thiol. For aminothiols, a slightly acidic pH (e.g., 4-6) can help maintain colloidal stability by ensuring a positive surface charge post-functionalization.[2] 3. Start with a lower thiol concentration (e.g., 1 mM) and optimize from there. A slower, more controlled reaction often yields a more stable product.[1] |
| Incomplete or patchy surface coverage, verified by characterization. | 1. Insufficient Incubation Time: The self-assembly process was not allowed to reach completion. 2. Low Thiol Concentration: Not enough molecules are available to fully cover the nanoparticle surface area. 3. Surface Contamination: The initial nanoparticle surface is not clean, preventing the thiol from binding. | Solution: 1. Increase the incubation time. While initial binding is fast, monolayer ordering and packing can take several hours. An overnight incubation (24-48 hours) is often recommended for forming a well-ordered SAM.[5] 2. Incrementally increase the thiol concentration. Use characterization techniques like XPS or FTIR to determine the point at which surface coverage plateaus. 3. If possible, perform a gentle cleaning step. For citrate-stabilized nanoparticles, this can involve repeated centrifugation and resuspension in ultrapure water to remove excess citrate before introducing the thiol solution. |
| Formation of multilayers or aggregates after purification. | 1. Excessively High Thiol Concentration: Leads to physisorption of additional thiol layers on top of the initial SAM. 2. Ineffective Purification: Unbound thiol molecules remain in the solution, causing aggregation upon storage or solvent changes. | Solution: 1. Reduce the thiol concentration. The goal is to form a single, self-terminating monolayer. 2. Implement a rigorous purification process. Centrifugation is common: pellet the coated nanoparticles, discard the supernatant (containing excess thiol), and resuspend in fresh, clean solvent. Repeat this wash cycle at least 3-4 times. Ensure the centrifugation speed and time are optimized to pellet the particles without causing irreversible aggregation. |
| Coated nanoparticles show poor performance in downstream applications (e.g., low binding in an assay). | 1. Incorrect Molecular Orientation: The amino functional group may be sterically hindered or interacting with the nanoparticle surface. 2. Surface Fouling: Non-specific binding of contaminants to the monolayer during handling or storage. | Solution: 1. Optimize the solvent and pH conditions. The polarity of the solvent and the charge of the terminal group can influence the final orientation of the molecules in the SAM. 2. Use X-ray Photoelectron Spectroscopy (XPS) to confirm the presence and chemical state of nitrogen on the surface, which validates the availability of the amino group.[11][12] 3. Always handle and store purified nanoparticles in clean, dedicated containers. Work in a clean environment to minimize exposure to airborne contaminants.[5] |
Section 3: Experimental Protocol & Workflow
This section provides a general, step-by-step protocol for coating gold nanoparticles (AuNPs) with 4-A3FBT. It should be used as a starting point and optimized for your specific nanoparticle system.
Step-by-Step Coating Protocol
-
Preparation of Thiol Solution:
-
Accurately weigh this compound in a clean container.
-
Add 200-proof ethanol to achieve a final concentration of 1-5 mM.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved. Prepare this solution fresh before each use.
-
-
Nanoparticle pH Adjustment (Optional but Recommended):
-
Take your aqueous nanoparticle dispersion (e.g., 10 nm citrate-stabilized AuNPs).
-
While gently stirring, add dilute HCl dropwise to adjust the pH to ~5. Monitor with a calibrated pH meter or pH paper. This step helps pre-condition the nanoparticles for stability.
-
-
Incubation / Self-Assembly:
-
To the pH-adjusted nanoparticle dispersion, add the 4-A3FBT solution dropwise under vigorous stirring. A typical volumetric ratio might be 1 part thiol solution to 10 parts nanoparticle solution, but this should be optimized.
-
Once mixed, seal the container to minimize oxygen exposure and solvent evaporation.[5]
-
Allow the mixture to incubate for 12-24 hours at room temperature on a gentle shaker or rocker. This extended time allows the monolayer to form and organize into a densely packed structure.[5]
-
-
Purification:
-
Transfer the solution to appropriate centrifuge tubes.
-
Centrifuge at a speed sufficient to pellet the nanoparticles (this is highly dependent on nanoparticle size and must be determined empirically).
-
Carefully remove and discard the supernatant, which contains excess, unbound thiol.
-
Add fresh ethanol to the pellet and gently resuspend the nanoparticles using a pipette or brief sonication.
-
Repeat the centrifugation and resuspension steps 3-4 times to ensure complete removal of unbound thiol.
-
-
Final Resuspension & Storage:
-
After the final wash, resuspend the purified, coated nanoparticles in a suitable solvent for your downstream application (e.g., ethanol, PBS, or ultrapure water).
-
Store the final product at 4°C in a sealed, clean container.
-
Workflow Diagram
The following diagram illustrates the key stages of the nanoparticle coating process.
Section 4: Key Characterization Techniques
Verifying the success and uniformity of your coating is a mandatory step. No protocol is self-validating without proper characterization.[13]
| Technique | What It Measures | Indication of a Successful Coating |
| UV-Visible Spectroscopy | Surface Plasmon Resonance (SPR) peak of plasmonic NPs (e.g., Au, Ag).[14] | A slight red-shift in the SPR peak indicates a change in the local refractive index around the nanoparticle, consistent with surface coating. A stable peak with no broadening confirms colloidal stability. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter of the nanoparticles in solution.[14][15] | An increase in the hydrodynamic diameter consistent with the length of the 4-A3FBT molecule suggests the formation of a surface layer. A narrow size distribution (low Polydispersity Index) indicates the absence of aggregation. |
| Zeta Potential | Surface charge of the nanoparticles.[14][16] | A change in the zeta potential value confirms surface modification. For 4-A3FBT, a shift towards a more positive value (especially at acidic pH) is expected due to the amino group.[16] |
| Transmission Electron Microscopy (TEM) | Nanoparticle size, morphology, and dispersion state.[14] | High-resolution TEM can sometimes visualize the organic layer. Primarily, it confirms that the nanoparticles have not aggregated and have maintained their original morphology post-coating. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states.[11][12] | The appearance of S 2p, N 1s, and F 1s peaks confirms the presence of the 4-A3FBT molecule on the surface. Analysis of the peak binding energies can confirm the S-Au bond and the chemical state of the amino group.[11][12] |
References
-
Thiol Coordination Softens Liquid Metal Particles To Improve On-Demand Conductivity | ACS Nano - ACS Publications. (2024-05-14). Available at: [Link]
-
Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016-02-29). Available at: [Link]
-
Fluorinated self-assembled monolayers : composition, structure and interfacial properties - SciSpace. Available at: [Link]
-
Nanoparticle Characterization Techniques - nanoComposix. Available at: [Link]
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pH-Dependent Assembling of Gold Nanoparticles on p-Aminothiophenol Modified Gold Substrate. Available at: [Link]
-
The impact of fluorination on the structure and properties of self-assembled monolayer films | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
Self-assembled monolayers: a journey from fundamental tools for understanding interfaces to commercial sensing technologies - ResearchGate. (2024-09-23). Available at: [Link]
-
Thiol Coordination Softens Liquid Metal Particles To Improve On-Demand Conductivity - NIH. Available at: [Link]
-
How to modify gold nanoparticles by thiol? - ResearchGate. (2021-05-15). Available at: [Link]
-
Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J. (2018-06-04). Available at: [Link]
-
Experimental and Theoretical Insight into Different Species of p-Aminothiophenol Adsorbed on Silver Nanoparticles - MDPI. (2024-07-28). Available at: [Link]
-
Surface characterization of nanomaterials and nanoparticles: Important needs and challenging opportunities - PMC - PubMed Central. Available at: [Link]
-
Solvent-induced desorption of alkanethiol ligands from Au nanoparticles - RSC Publishing. Available at: [Link]
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pH Alteration in Plant-Mediated Green Synthesis and Its Resultant Impact on Antimicrobial Properties of Silver Nanoparticles (AgNPs) - PMC - NIH. Available at: [Link]
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Strong Substrate–Adsorbate Interactions Direct the Impact of Fluorinated N-Heterocyclic Carbene Monolayers on Au Surface Properties - NIH. (2024-11-18). Available at: [Link]
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Chemical interactions between silver nanoparticles and thiols: A comparison of mercaptohexanol against cysteine - ResearchGate. (2025-08-07). Available at: [Link]
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Determination of Nanoparticle Surface Coatings and Nanoparticle Purity Using Microscale Thermogravimetric Analysis - ResearchGate. Available at: [Link]
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Self-assembled nanoparticles: overcoming limitations of conventional n | IJN. (2025-12-18). Available at: [Link]
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Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands - Nanoscale Advances (RSC Publishing). Available at: [Link]
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The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing). Available at: [Link]
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Preparation of Thiol-Capped Gold Nanoparticles by Chemical Reduction of Soluble Au(I)−Thiolates | Chemistry of Materials - ACS Publications. Available at: [Link]
-
Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc - MDPI. Available at: [Link]
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Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs - MDPI. Available at: [Link]
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Assessing the Impact of Self-Assembled Monolayers on Nanoparticle Stability. (2025-09-29). Available at: [Link]
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Characterization of Nanoparticles in Antimicrobial Coatings for Medical Applications—A Review - MDPI. Available at: [Link]
-
The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - PMC - NIH. Available at: [Link]
-
Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - MDPI. (2024-02-03). Available at: [Link]
-
Effect of Thiol Molecular Structure on the Sensitivity of Gold Nanoparticle-Based Chemiresistors toward Carbonyl Compounds - NIH. (2020-12-08). Available at: [Link]
-
Advancing the understanding of self-assembled monolayers - AIP.ORG. (2025-09-05). Available at: [Link]
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Technical Support Center: Purifying 4-Amino-3-fluorobenzenethiol Solutions
Welcome to the technical support guide for handling and purifying 4-Amino-3-fluorobenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust solutions for ensuring the purity and stability of this critical reagent.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and purity of this compound.
Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?
A1: The discoloration is most likely due to the oxidation of the thiol group (-SH) on the molecule.[1][2] In the presence of oxygen (from the air), thiol compounds can readily oxidize to form disulfide bridges (-S-S-), leading to the formation of dimers and other oligomeric species.[1][2] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ion catalysts. The resulting disulfide, bis(4-amino-3-fluorophenyl) disulfide, and other degradation products often appear as colored impurities.[3]
Q2: What is the primary contaminant I should be concerned about in my this compound sample?
A2: The most prevalent and significant contaminant is the corresponding disulfide, formed via oxidation.[4][5] Depending on the synthetic route and storage history, other impurities could include residual starting materials, reagents from the synthesis (such as those used in the reduction of a nitro group or cleavage of a protecting group), or positional isomers. However, oxidative dimerization is the most common degradation pathway.
Q3: How should I properly store this compound to minimize degradation?
A3: Proper storage is critical to maintaining the integrity of the compound. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[6] For long-term storage, it is recommended to keep it in a tightly sealed container in a refrigerator at 2-8°C.[6] Minimizing headspace in the storage container and protecting it from light can further prevent degradation.
Q4: Can I use standard silica gel column chromatography to purify this compound?
A4: While possible, standard silica gel chromatography can be challenging for this compound. The amino group can interact strongly with the acidic silica gel, leading to significant tailing and potential streaking of the compound on the column.[7] Additionally, the large surface area of the silica gel can promote air oxidation of the thiol. Modified techniques are often necessary for successful purification.
Section 2: Troubleshooting Guide for Common Purification Issues
This section provides in-depth solutions to specific problems you may encounter during the purification of this compound.
Issue 1: The primary contaminant, the disulfide, is co-eluting with my product during column chromatography.
Causality: The disulfide dimer has a polarity that can be very similar to the monomeric thiol, making separation by standard normal-phase chromatography difficult.
Solution: Reductive Workup Prior to Chromatography
The most effective strategy is to convert the disulfide contaminant back into the desired thiol product before attempting chromatographic separation. This is achieved by using a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective and recommended reducing agent for this purpose.[8][9]
Why TCEP is Preferred:
-
Selectivity: TCEP selectively reduces disulfide bonds without affecting other functional groups on the molecule.[8]
-
Stability: It is resistant to air oxidation and is stable in both acidic and basic aqueous solutions.[8]
-
Effectiveness: TCEP is a potent reducing agent that works efficiently over a broad pH range.[8][10]
Experimental Protocol: TCEP Reduction of Disulfide Impurities
-
Dissolution: Dissolve the impure this compound sample in a suitable solvent. A deoxygenated buffer solution (e.g., phosphate buffer, pH 7.0-7.5) is often a good choice.
-
TCEP Addition: Prepare a stock solution of TCEP hydrochloride. Add a 2-5 fold molar excess of TCEP to the solution of the impure thiol.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours.[11]
-
Extraction: After the reduction is complete, the desired thiol can be extracted into an organic solvent like ethyl acetate. The TCEP and its oxide will preferentially remain in the aqueous layer.
-
Washing and Drying: Wash the organic layer with deoxygenated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The resulting product should now be significantly enriched in the desired thiol and can be further purified if necessary.
Issue 2: Significant tailing and poor recovery during silica gel column chromatography.
Causality: The basic amino group on the molecule interacts strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to adhere strongly and elute slowly and asymmetrically.[7]
Solution 1: Use of a Modified Eluent System
By adding a basic modifier to the mobile phase, you can neutralize the acidic sites on the silica gel, thereby reducing the strong interaction with your compound.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of triethylamine to your eluent system (e.g., hexane/ethyl acetate). The TEA will compete with your amine for binding to the silica, allowing for much-improved elution.[7]
-
Ammonia in Methanol: For more polar eluent systems, a solution of methanol containing 1-2% ammonium hydroxide can be effective.
Solution 2: Use of an Alternative Stationary Phase
-
Deactivated Silica: Use silica gel that has been pre-treated with a deactivating agent.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
Workflow for Purifying Air-Sensitive Thiols via Column Chromatography
Caption: Workflow for Air-Sensitive Thiol Purification.
Issue 3: The purified this compound degrades rapidly after purification.
Causality: Even after purification, the thiol is susceptible to air oxidation, especially when dissolved in a solvent and exposed to the atmosphere.
Solution: Proper Handling and Storage Post-Purification
-
Inert Atmosphere: Always handle the purified material under an inert atmosphere. This includes during solvent removal and transfer.
-
Solvent Choice: If you need to store it in solution for a short period, use deoxygenated solvents.
-
Immediate Use: It is best to use the freshly purified thiol as soon as possible in the subsequent reaction step.
-
Storage of Solid: If storing as a solid, ensure it is thoroughly dried under vacuum to remove residual solvents and then backfill the container with an inert gas before sealing.[6]
Section 3: Alternative Purification Method: Recrystallization
For samples that are relatively pure (>90%), recrystallization can be an excellent method to obtain highly pure material, often with lower risk of oxidation compared to chromatography.[12][]
Q: How do I choose a suitable solvent for the recrystallization of this compound?
A: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12][14] For this compound, a polar protic solvent or a mixture involving one might be a good starting point.
Solvent Screening Protocol:
-
Place a small amount of the impure solid in a test tube.
-
Add a few drops of the test solvent and observe the solubility at room temperature.
-
If it is insoluble, gently heat the mixture to the solvent's boiling point.[15]
-
If the solid dissolves when hot, it is a potentially good solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.[16]
Potential Solvent Systems:
-
Ethanol/Water
-
Toluene
-
Ethyl Acetate/Hexane
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Use a lower-boiling point solvent or a solvent mixture. Try crystallizing from a more dilute solution.[7] |
| No Crystals Form | The solution is not supersaturated, or nucleation is slow. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Slowly evaporate some of the solvent.[7] |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[15] |
Recrystallization Workflow Diagram
Caption: General Recrystallization Workflow.
References
-
Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction. [Link]
-
NanoTemper Technologies. (n.d.). Optimization of TCEP Reduction Conditions protocol. [Link]
-
Dynamic Biosensors. (n.d.). Reducing Agent Kit 1 for Proteins and Antibodies: Chemical reduction of disulfide bonds with TCEP. [Link]
-
Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 16(1), 69-82. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. [Link]
-
Organic Chemistry. (2013, September 9). Recrystallization [Video]. YouTube. [Link]
-
LabXchange. (2020, May 5). Column Chromatography [Video]. YouTube. [Link]
-
Reddit. (2013, October 18). How would you purify air-sensitive materials (thiols) using column chromatography?[Link]
-
mpnorganic. (2010, September 2). Recrystallization Demonstrated by Mark Niemczyk, PhD [Video]. YouTube. [Link]
-
Ryan Jeske. (2016, August 15). Recrystallization [Video]. YouTube. [Link]
- Google Patents. (n.d.).
-
Nagy, P. (2013). Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & Redox Signaling, 18(13), 1623-1634. [Link]
-
Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(13), 2779-2781. [Link]
-
Winterbourn, C. C. (2008). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 10(11), 1885-1896. [Link]
-
Henan Alfa Chemical Co., Ltd. (n.d.). CAS:15178-48-0 | this compound. [Link]
-
Giles, G. I., & Jacob, C. (2002). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Biological Chemistry, 383(3-4), 375-388. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. [Link]
-
ResearchGate. (n.d.). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
-
The Bumbling Biochemist. (2022, December 11). Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. [Video]. YouTube. [Link]
-
Lane Lab of Chemistry. (2022, September 4). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides [Video]. YouTube. [Link]
-
PubChem. (n.d.). 4-Amino-3-fluorophenol. [Link]
-
BVL. (2025). Product chemistry - Relevant impurities of technical active substances. [Link]
-
ResearchGate. (2021). Investigations of stability of aminophenazone aqueous solutions. [Link]
-
PubMed. (1993). Chemical stabilization of a vasoactive S-nitrosothiol with cyclodextrins without loss of pharmacologic activity. [Link]
-
PubMed. (2002). The stability of 5-aminolevulinic acid in solution. [Link]
-
PubMed. (1998). Stability of 5-aminolevulinic acid in aqueous solution. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
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Technical Support Center: 4-Amino-3-fluorobenzenethiol Monolayer Formation
Welcome to the technical support guide for the formation of 4-Amino-3-fluorobenzenethiol self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and reproducible monolayer fabrication.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the theoretical and practical aspects of this compound monolayer formation, with a particular focus on the critical role of pH.
FAQ 1: What is the fundamental mechanism of this compound SAM formation on a gold substrate?
The formation of a this compound self-assembled monolayer on a gold surface is primarily driven by a strong, specific interaction between the sulfur atom of the thiol group and the gold substrate. This results in the formation of a stable gold-thiolate (Au-S) bond. The aromatic rings of the molecules then orient themselves, influenced by intermolecular forces, to form a densely packed, ordered monolayer.
FAQ 2: How does the pH of the deposition solution influence the formation and quality of the monolayer?
The pH of the deposition solution plays a pivotal role by altering the protonation state of the terminal amino (-NH2) group on the this compound molecule.[1]
-
In acidic solutions (low pH): The amino group becomes protonated, forming a positively charged ammonium group (-NH3+). This positive charge can lead to electrostatic repulsion between adjacent molecules, potentially hindering the formation of a densely packed and well-ordered monolayer. However, this charge can also enhance the solubility of the molecule in aqueous solutions.[1]
-
In alkaline solutions (high pH): The amino group remains in its neutral, unprotonated state (-NH2).[1] This neutrality can facilitate denser packing of the molecules on the surface due to the absence of electrostatic repulsion.
-
At the isoelectric point (pI): The molecule will have a net neutral charge, which can be optimal for achieving a well-ordered and stable monolayer.
FAQ 3: What is the effect of the fluorine substituent on the properties of the monolayer?
The fluorine atom on the benzene ring introduces several key properties to the monolayer:
-
Increased Stability: Fluorinated compounds often exhibit enhanced thermal and chemical stability.
-
Modified Surface Properties: The presence of fluorine can alter the surface energy, wettability, and frictional properties of the monolayer.[2]
-
Intermolecular Interactions: The electronegativity of fluorine can influence the intermolecular interactions within the monolayer, potentially affecting the packing and orientation of the molecules.
FAQ 4: How can I verify the successful formation and quality of the this compound monolayer?
Several surface-sensitive analytical techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): This technique is highly effective for confirming the elemental composition of the surface and the chemical state of the elements.[3][4][5][6][7] High-resolution scans of the S 2p, N 1s, C 1s, and F 1s regions can verify the presence of the monolayer and provide information about the bonding environment.
-
Contact Angle Goniometry: Measuring the static water contact angle provides information about the surface hydrophobicity, which is indicative of monolayer formation and ordering.
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface, revealing the uniformity and smoothness of the monolayer.[1]
-
Ellipsometry: This technique can be used to measure the thickness of the monolayer, which can be compared to the theoretical length of the molecule to assess molecular orientation.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental process of forming this compound monolayers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or patchy monolayer formation. | 1. Sub-optimal pH of the deposition solution: The protonation state of the amino group may be hindering proper assembly. 2. Contaminated substrate: The gold surface may have organic or particulate contaminants. 3. Insufficient immersion time: The molecules may not have had enough time to self-assemble. 4. Degradation of the thiol solution: Thiols can oxidize over time, especially when exposed to air. | 1. Optimize the pH: Experiment with a range of pH values around the pKa of the amino group to find the optimal condition for monolayer formation. A pH where the amino group is largely unprotonated is often a good starting point.[1] 2. Thoroughly clean the substrate: Use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV-ozone treatment to ensure a clean, reactive gold surface. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care). 3. Increase immersion time: Allow the substrate to remain in the thiol solution for a longer period (e.g., 24-48 hours) to ensure complete monolayer formation. 4. Use a fresh thiol solution: Prepare the deposition solution immediately before use. |
| Poorly ordered or rough monolayer. | 1. Incorrect pH leading to electrostatic repulsion: Protonated amino groups can repel each other, preventing dense packing.[1] 2. High concentration of the thiol solution: A high concentration can lead to multilayer formation or disordered adsorption. 3. Solvent choice: The solvent may not be optimal for facilitating self-assembly. | 1. Adjust the pH: As mentioned above, optimizing the pH is crucial for minimizing electrostatic repulsion. 2. Use a dilute solution: Typically, a concentration in the range of 1-10 mM is sufficient for forming a high-quality monolayer. 3. Solvent selection: Ethanol is a commonly used solvent for thiol-based SAMs. Ensure the solvent is of high purity. |
| Inconsistent results between experiments. | 1. Variability in substrate quality: The gold substrates may not be uniform. 2. Inconsistent cleaning procedures: Minor variations in the cleaning process can significantly impact the surface. 3. Fluctuations in environmental conditions: Temperature and humidity can affect the self-assembly process. | 1. Use high-quality substrates: Ensure the gold substrates have a consistent grain size and surface roughness. 2. Standardize the cleaning protocol: Adhere to a strict and consistent cleaning procedure for all experiments. 3. Control the environment: Perform experiments in a controlled environment with stable temperature and humidity. |
III. Experimental Protocols & Methodologies
Protocol 1: Gold Substrate Preparation
-
Initial Cleaning: Immerse the gold-coated substrate in a beaker of absolute ethanol and sonicate for 15 minutes.
-
Piranha Etching (for robust cleaning):
-
Caution: Piranha solution is extremely dangerous. Handle with appropriate personal protective equipment in a fume hood.
-
Prepare the piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂).
-
Immerse the gold substrate in the piranha solution for 5-10 minutes.
-
Rinse the substrate copiously with deionized (DI) water and then with absolute ethanol.
-
-
Drying: Dry the cleaned substrate under a stream of high-purity nitrogen gas.
-
Immediate Use: Use the cleaned substrate immediately for monolayer deposition to prevent re-contamination.
Protocol 2: Preparation of this compound Solution at a Specific pH
-
Stock Solution: Prepare a 10 mM stock solution of this compound in absolute ethanol.
-
pH Adjustment:
-
To prepare a solution at a specific pH, dilute the stock solution in a suitable buffer. For example, to achieve an acidic pH, a phosphate buffer can be used. For a basic pH, a borate buffer can be used.
-
Alternatively, for non-aqueous solutions, the pH can be adjusted by adding a few drops of a dilute acid (e.g., HCl in ethanol) or base (e.g., NH₄OH in ethanol).
-
Verify the final pH of the solution using a calibrated pH meter.
-
-
Degassing: Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can oxidize the thiol.
Protocol 3: Monolayer Deposition
-
Immersion: Place the freshly cleaned gold substrate in the prepared this compound solution.
-
Incubation: Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature in a dark, vibration-free environment.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with the same solvent used for the deposition to remove any physisorbed molecules.
-
Drying: Dry the substrate gently under a stream of nitrogen gas.
-
Characterization: The monolayer is now ready for characterization using techniques like XPS, contact angle measurement, or AFM.
IV. Visualizations
The Influence of pH on Molecular State
The protonation state of the amino group is critical. The Henderson-Hasselbalch equation can be used to estimate the ratio of protonated to unprotonated forms at a given pH, based on the pKa of the amino group.
Caption: pH-dependent protonation of the amino group.
Experimental Workflow for Monolayer Formation
A systematic workflow is essential for reproducible results.
Sources
- 1. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 2. Frictional dynamics of fluorine-terminated alkanethiol self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. XPS Analysis of 2- and 3-Aminothiophenol Grafted on Silicon (111) Hydride Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. XPS Analysis of 2- and 3-Aminothiophenol Grafted on Silicon (111) Hydride Surfaces [mdpi.com]
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- 7. pubs.aip.org [pubs.aip.org]
long-term storage and stability of 4-Amino-3-fluorobenzenethiol
Introduction
4-Amino-3-fluorobenzenethiol (CAS: 15178-48-0) is a substituted aromatic thiol of significant interest as a building block in pharmaceutical and materials science research.[1][2] Its unique structure, featuring a reactive thiol (-SH), a nucleophilic amino (-NH2) group, and a fluorine atom, makes it a versatile intermediate. However, the very features that make it chemically useful also render it highly susceptible to degradation. The thiol and amino groups are prone to oxidation, which can compromise sample purity, affect experimental outcomes, and lead to the formation of unwanted byproducts.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the long-term storage, handling, and stability assessment of this compound. Our goal is to explain the causality behind best practices, ensuring the integrity of your material and the reproducibility of your results.
Section 1: Quick Reference Storage & Handling Guide
For optimal stability, adherence to the following conditions is critical. These parameters are designed to mitigate the primary degradation pathways: oxidation and light-induced decomposition.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen)[5][6] | Prevents oxidation of the highly sensitive thiol and amino groups. Oxygen is the primary driver of degradation.[3] |
| Temperature | Refrigerated (2-8 °C) or Frozen (≤ -20 °C) | Slows the rate of all chemical degradation reactions.[7] Long-term storage should be at colder temperatures. |
| Light | In the Dark (Amber Glass Vial)[5][6] | Minimizes light-catalyzed oxidation and decomposition.[8] |
| Moisture | Dry (Tightly Sealed Container) | Prevents potential hydrolysis and other moisture-related side reactions. |
| Handling | Glovebox or Schlenk Line[6] | Minimizes exposure to atmospheric oxygen and moisture during weighing and dispensing. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are the storage and handling conditions for this compound so stringent?
The stringency is dictated by the compound's inherent chemical reactivity. There are two primary points of instability:
-
Thiol Group (-SH): Thiols are readily oxidized, especially in the presence of atmospheric oxygen.[3] Two thiol molecules can couple to form a disulfide bond (-S-S-), resulting in a dimeric impurity.[9] This process can be accelerated by light, heat, and trace metal ions.[10]
-
Amino Group (-NH2): Aromatic amines are also susceptible to oxidation, which often leads to the formation of highly colored quinone-imine type structures. This is analogous to the degradation observed in aminophenols, which rapidly deteriorate and change color in the presence of air.[4]
The combination of these two functional groups makes the molecule doubly sensitive to air and light. Failure to maintain an inert and dark environment will inevitably lead to a rapid decline in purity.
Q2: My vial of this compound has arrived, and the powder has a brownish/pinkish tint. Is it still usable?
A slight off-white or pale yellow color can be normal. However, a distinct brown, pink, or purple discoloration is a strong indicator of oxidation.[4] While the material may still contain a significant amount of the desired compound, it is contaminated with oxidized impurities.
Recommendation: Before use, you must validate the purity of the material.
-
For non-critical applications: If the discoloration is minor, you might proceed, but be aware that your results may be compromised.
-
For sensitive applications (e.g., drug development, polymerization): It is highly recommended to perform a purity analysis using a technique like HPLC or LC-MS.[11] If significant impurity peaks are detected, a fresh, properly stored lot should be used to ensure experimental validity.
Q3: What is the expected shelf-life of this compound?
A definitive shelf-life is difficult to state as it is highly dependent on handling and storage.
-
When stored unopened under ideal conditions (refrigerated/frozen, under inert gas, in the dark), the compound should remain stable for an extended period (typically >1 year), but always refer to the manufacturer's expiry date.
-
Once the container is opened, the shelf-life can decrease dramatically with every exposure to the atmosphere. Even brief exposures during weighing can introduce enough oxygen to initiate degradation. If you plan to use the material over a long period, we recommend purchasing smaller quantities or immediately aliquoting the contents into smaller, tightly sealed vials under an inert atmosphere.
Q4: How should I prepare a solution of this compound for my experiment?
To prevent degradation in solution, the solvent must be deoxygenated. Dissolved oxygen in the solvent will rapidly oxidize the thiol.[12]
Recommendation: Use a deoxygenated solvent. This can be prepared by:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes.[10]
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a vacuum to remove gases from the headspace, and then thaw. Repeat this cycle three times.[10]
Always prepare solutions fresh for immediate use whenever possible. If a stock solution must be stored, it should be stored in a tightly sealed vial with an inert gas headspace at -20°C or below for a very limited time.[7]
Section 3: Troubleshooting Guide
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of the thiol, leading to lower-than-expected reactivity or the introduction of interfering byproducts. | 1. Verify the purity of your current stock using HPLC or NMR. 2. Use a new, unopened vial of the reagent. 3. Ensure all handling and solution preparation protocols strictly adhere to inert atmosphere techniques. |
| Formation of a white or off-white precipitate in the solid. | Polymerization or formation of insoluble disulfide polymers due to extensive oxidation.[10] | The material is significantly degraded and should not be used. The precipitate is the oxidized disulfide, which is a different chemical entity. |
| Solution turns colored (yellow/brown) shortly after preparation. | Rapid oxidation of the compound by dissolved oxygen in a non-deoxygenated solvent or exposure to air. | 1. Discard the solution. 2. Ensure your solvent is thoroughly deoxygenated using one of the methods described in the FAQ. 3. Prepare the solution within a glovebox or using Schlenk line techniques. |
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Protocol for Aliquoting and Long-Term Storage
This protocol should be performed immediately upon receiving a bulk container of the material to preserve its long-term stability.
Objective: To divide a bulk quantity of this compound into smaller, single-use vials under an inert atmosphere.
Materials:
-
Glovebox with an argon or nitrogen atmosphere.
-
Original container of this compound.
-
Multiple small, amber glass vials with PTFE-lined screw caps.
-
Spatula, weighing paper, and analytical balance (inside the glovebox).
-
Paraffin film.
Procedure:
-
Transfer all materials, including the unopened original container, into the glovebox antechamber.
-
Purge the antechamber according to the glovebox manufacturer's instructions.
-
Move the materials into the main glovebox chamber. Allow the container to equilibrate to the glovebox temperature before opening to prevent moisture condensation.
-
Carefully open the main container.
-
Weigh the desired amount of powder for each aliquot and transfer it into a pre-labeled amber vial.
-
Tightly seal each vial with its cap.
-
For an extra layer of protection, wrap the cap and neck of each vial with paraffin film.
-
Store the aliquoted vials in a designated, clearly labeled secondary container in a freezer (-20°C) or refrigerator (2-8°C).
SOP 2: Protocol for Purity Assessment by HPLC (General Method)
Objective: To determine the purity of this compound and detect the presence of oxidative impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase (Example):
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
-
Note: This is a starting point and may require optimization.[13]
Procedure:
-
Sample Preparation: In a glovebox, accurately weigh ~1 mg of the compound and dissolve it in 1 mL of deoxygenated acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary with the mobile phase.
-
HPLC Method:
-
Set the UV detector to monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Equilibrate the column with an appropriate starting mixture of Solvent A and B (e.g., 95:5 A:B).
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient (e.g., from 5% B to 95% B over 20 minutes) to elute all components.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
The main peak corresponds to this compound.
-
The primary oxidative impurity, the disulfide dimer, will be less polar and thus have a longer retention time.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Section 5: Key Chemical Pathways & Workflows
Primary Degradation Pathway
The most significant stability issue is the oxidative dimerization of the thiol group to form a disulfide. This reaction is irreversible under normal experimental conditions and consumes the active compound.
Caption: Oxidative dimerization of this compound.
Recommended Handling Workflow
Following a systematic workflow is essential to minimize exposure to atmospheric contaminants from receipt to experimental use.
Caption: Recommended workflow for handling air-sensitive reagents.
References
-
Chemistry LibreTexts. (2024). 9.4: Oxidation of Thiols. [Link]
-
Chemistry LibreTexts. (2021). 6.5: Oxidation of Thiols. [Link]
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ResearchGate. Aminophenols | Request PDF. [Link]
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ResearchGate. Thiol oxidation by biologically-relevant reactive species. [Link]
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Loba Chemie. (2016). 4-AMINOPHENOL Extra Pure MSDS | CAS 123-30-8. [Link]
-
PubMed. The oxidation of thiols by ionizing radiations. [Link]
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National Institutes of Health (NIH). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]
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Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. [Link]
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Environmental Government of Japan. III Analytical Methods. [Link]
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ResearchGate. (2024). (PDF) Principles of Inert Atmosphere Storage. [Link]
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ChemUniverse. This compound [P82946]. [Link]
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National Institutes of Health (NIH). (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
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Royal Society of Chemistry. Thiol-Michael addition miniemulsion polymerizations: functional nanoparticles and reactive latex films. [Link]
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PubChem. 4-Amino-3-fluorophenol. [Link]
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ResearchGate. Aminolysis of Polymers with Thiocarbonylthio Termini Prepared by RAFT Polymerization.... [Link]
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ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
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ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids.... [Link]
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Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: 4-Amino-3-fluorobenzenethiol vs. 4-aminothiophenol
For researchers, scientists, and drug development professionals engaged in surface modification, the choice of molecular building blocks for self-assembled monolayers (SAMs) is a critical decision that dictates the ultimate functionality and stability of the interface. This guide provides an in-depth comparison of two aromatic thiols, 4-Amino-3-fluorobenzenethiol and 4-aminothiophenol, for the formation of SAMs on gold substrates. By examining their intrinsic chemical differences and the resulting impact on monolayer properties, this document aims to equip you with the necessary insights to select the optimal molecule for your specific application, be it in biosensing, molecular electronics, or drug delivery systems.
Introduction: The Significance of Aromatic SAMs and the Role of Fluorination
Self-assembled monolayers (SAMs) of organothiols on noble metal surfaces, particularly gold, represent a cornerstone of nanotechnology and surface science.[1] These highly organized molecular layers are formed through the spontaneous chemisorption of thiol-containing molecules onto the substrate, creating a stable and well-defined interface.[2] Aromatic thiols, such as 4-aminothiophenol (4-ATP), are of particular interest due to their rigid structure, and the presence of functional groups like the amino group, which can serve as an attachment point for subsequent molecular immobilization.[3][4]
The strategic introduction of fluorine atoms into the molecular structure of SAM-forming molecules can profoundly alter the properties of the resulting monolayer.[5] Fluorination is known to enhance thermal stability, modulate surface energy, and influence molecular packing.[6] This guide will explore these effects through a comparative analysis of 4-aminothiophenol and its fluorinated analogue, this compound.
At a Glance: Key Performance Differences
| Property | 4-aminothiophenol (4-ATP) | This compound | Scientific Rationale |
| Thermal Stability | Moderate | Enhanced | The high strength of the C-F bond and increased intermolecular repulsive forces can lead to higher desorption temperatures.[6] |
| Surface Energy (Wettability) | More Hydrophilic | More Hydrophobic | The low polarizability of the C-F bond reduces surface energy, leading to increased contact angles with polar solvents like water.[7] |
| Molecular Packing and Ordering | Can form well-ordered domains | Potentially altered packing due to steric hindrance and dipole-dipole interactions from the fluorine atom. May lead to different lattice structures.[8][9] | |
| Electronic Properties (Work Function) | Modifies gold's work function | Greater modification of gold's work function due to the strong dipole moment of the C-F bond.[10] | |
| Chemical Reactivity of Amino Group | Standard amine reactivity | Potentially altered due to the electron-withdrawing nature of the adjacent fluorine atom, which can influence the nucleophilicity of the amine.[11] |
Delving Deeper: A Technical Comparison
Thermal Stability
Molecular Orientation and Packing Density
The arrangement of molecules on the substrate surface dictates the overall quality and properties of the SAM. 4-aminothiophenol is known to form well-defined, densely packed monolayers on gold surfaces.[12] The introduction of a fluorine atom ortho to the amino group in this compound can influence the intermolecular interactions that govern the self-assembly process. The larger van der Waals radius of fluorine compared to hydrogen and the introduction of dipole-dipole interactions can lead to a different packing arrangement and potentially a lower packing density compared to its non-fluorinated counterpart.[8] Scanning Tunneling Microscopy (STM) studies on similar fluorinated aromatic thiols have shown that they can form well-ordered domains, though the lattice parameters may differ from the non-fluorinated analogues.[13]
Surface Energy and Wettability
The surface energy of a SAM determines its interaction with the surrounding environment, a key parameter in applications such as biosensing and anti-fouling coatings. Fluorinated surfaces are well-known for their low surface energy, which translates to hydrophobic and oleophobic properties.[7] Therefore, a SAM of this compound is expected to be more hydrophobic than a 4-aminothiophenol SAM. This can be experimentally verified by measuring the water contact angle on the respective monolayers. A higher contact angle for the fluorinated SAM would indicate a lower surface energy. This property can be advantageous in creating surfaces that resist non-specific protein adsorption.
Electronic Properties
The electronic properties of the substrate can be tuned by the formation of a SAM. The dipole moment of the molecules in the monolayer can alter the work function of the metal surface. The strong electron-withdrawing nature of the fluorine atom creates a significant dipole moment in the C-F bond. In a this compound SAM, the orientation of these dipoles will collectively induce a larger shift in the work function of the gold substrate compared to a 4-aminothiophenol SAM. This ability to precisely tune the electronic properties of the interface is highly valuable in the fabrication of organic electronic devices.
Chemical Reactivity of the Terminal Amino Group
The terminal amino group in both molecules provides a versatile handle for the covalent attachment of other molecules, such as proteins, DNA, or small molecule drugs.[4] The reactivity of this amino group is influenced by its local chemical environment. The electron-withdrawing inductive effect of the adjacent fluorine atom in this compound is expected to decrease the nucleophilicity of the amino group compared to that in 4-aminothiophenol.[11] This could potentially affect the kinetics of subsequent coupling reactions. Therefore, optimization of reaction conditions, such as pH and coupling agents, may be necessary when working with the fluorinated analogue.
Experimental Protocols
I. Preparation of Self-Assembled Monolayers on Gold
This protocol outlines the standard procedure for the formation of SAMs from both 4-aminothiophenol and this compound on gold-coated substrates.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
4-aminothiophenol (4-ATP)
-
This compound
-
Anhydrous ethanol
-
Milli-Q water
-
Nitrogen gas
-
Glass vials with Teflon-lined caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates by sonicating them in a sequence of acetone, isopropanol, and Milli-Q water for 10 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately before use, treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove any organic contaminants.
-
-
Preparation of Thiol Solutions:
-
Prepare 1 mM solutions of both 4-aminothiophenol and this compound in anhydrous ethanol.
-
For the amine-terminated thiols, it is recommended to adjust the pH of the solution to approximately 12 by adding a small amount of a suitable base like triethylamine to ensure the thiol is deprotonated and the amine is in its free base form.[14]
-
Sonicate the solutions for 5-10 minutes to ensure complete dissolution.
-
-
SAM Formation:
-
Immerse the cleaned and dried gold substrates into the respective thiol solutions in clean glass vials.
-
Purge the vials with nitrogen gas before sealing to minimize oxidation.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrates from the solutions using clean tweezers.
-
Rinse the substrates thoroughly with copious amounts of fresh ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
Store the prepared SAMs in a desiccator or under an inert atmosphere until further characterization or use.
-
II. Characterization of SAMs
A suite of surface-sensitive techniques should be employed to characterize and compare the properties of the two SAMs.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical bonding states of the SAMs. High-resolution scans of the S 2p, N 1s, C 1s, and F 1s regions will provide information on the covalent attachment of the thiols to the gold surface and the integrity of the functional groups.[4][15]
-
Contact Angle Goniometry: To measure the static water contact angle on the SAM surfaces. This will provide a quantitative measure of the surface hydrophobicity.
-
Scanning Tunneling Microscopy (STM): To visualize the molecular packing and ordering of the SAMs at the atomic scale. STM can reveal the lattice structure and the presence of any defects in the monolayer.[16][17]
-
Thermal Desorption Spectroscopy (TDS): To determine the thermal stability of the SAMs by monitoring the desorption of the molecules as a function of temperature.
Visualizing the Process
Caption: Workflow for the preparation and comparative characterization of SAMs.
Caption: Molecular structures of the two aromatic thiols.
Conclusion
The choice between this compound and 4-aminothiophenol for the formation of self-assembled monolayers depends on the specific requirements of the intended application.
-
4-aminothiophenol is a well-established molecule that forms reliable, well-ordered SAMs and is suitable for applications where standard amine functionality and moderate stability are sufficient.
-
This compound offers distinct advantages for applications demanding enhanced performance. The presence of the fluorine atom is predicted to increase thermal stability, lower surface energy for creating more hydrophobic surfaces, and provide a means to tune the electronic properties of the substrate more significantly. However, the potential for altered molecular packing and a possible reduction in the reactivity of the amino group should be taken into consideration during experimental design.
By carefully considering the trade-offs in properties and performance, researchers can make an informed decision to leverage the unique characteristics of each molecule to achieve their desired surface functionality.
References
- Castner, D. G., & Grainger, D. W. (2013). Fluorinated Surfaces, Coatings, and Films. In Surface and Interfacial Aspects of Biomedical Polymers (pp. 285-323). Springer, Boston, MA.
- Zenasni, O., & Lee, T. R. (2017). Bidentate Aromatic Thiols on Gold: New Insight Regarding the Influence of Branching on the Structure, Packing, Wetting, and Stability of Self-Assembled Monolayers on Gold Surfaces. Langmuir, 33(11), 2821–2831.
- Zenasni, O., Jamison, A. C., & Lee, T. R. (2013). The impact of fluorination on the structure and properties of self-assembled monolayer films.
- Tamada, K., Ishida, T., Knoll, W., Fukushima, H., Colorado, R., Graupe, M., Shmakova, O. E., & Lee, T. R. (2001). Molecular Packing of Semifluorinated Alkanethiol Self-Assembled Monolayers on Gold: Influence of Alkyl Spacer Length. Langmuir, 17(6), 1913–1921.
- Wang, H., Chen, S., Li, L., & Jiang, S. (2005).
- Patole, S. N., Baddeley, C. J., O’Hagan, D., Richardson, N. V., Zerbetto, F., Zotti, L. A., Teobaldi, G., & Hofer, W. A. (2007). Self-assembly of semifluorinated n-alkanethiols on {111}-oriented Au investigated with scanning tunneling microscopy experiment and theory. The Journal of Chemical Physics, 127(2), 024702.
- Kim, Y. T., McCarley, R. L., & Bard, A. J. (1992). Scanning tunneling microscopy studies of gold(111) derivatized with organothiols. The Journal of Physical Chemistry, 96(18), 7416–7421.
- Jiang, C., Elliott, J. M., Cardin, D. J., & Tsang, S. C. (2009). An Electrochemical Study of 4-Aminothiophenol/Pt Nanoparticle Multilayers on Gold Electrodes. Langmuir, 25(1), 534–541.
- Acevedo, D., & Abruña, H. D. (2006). Electrochemical and surface characterization of 4-aminothiophenol adsorption at polycrystalline platinum electrodes. Langmuir, 22(14), 6102–6108.
- Senthilkumar, S. (2007). A comparative study of the electrosorption of sulfur-containing aromatic compounds on copper and gold electrodes.
- Sung, T., Seong, S., Han, S., Son, Y. J., Ishida, T., Hayashi, T., Hara, M., & Noh, J. (2018). Well-Ordered Domains of 4-Fluorobenzenethiol Self-Assembled Monolayers on Au(111) Guided by a Displacement Reaction. Journal of Nanoscience and Nanotechnology, 18(10), 7053–7057.
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Technical Disclosure Commons. (2022). Improved process for the preparation of 4-Amino-3-fluorophenol. Retrieved from [Link]
- Acevedo, D., & Abruña, H. D. (2006). Electrochemical and surface characterization of 4-aminothiophenol adsorption at polycrystalline platinum electrodes. Langmuir, 22(14), 6102-8.
- Della Pia, A., Riello, M., Stassen, I., De Feyter, S., & De Vita, A. (2018). Self-Assembled Monolayers of N-Heterocyclic Olefins on Au(111).
- Riss, A., Wickenburg, S., Gorman, P., Tan, L., Tsai, H. Z., de Oteyza, D. G., Chen, Y. C., Riss, A., Wickenburg, S., Gorman, P., Tan, L., Tsai, H. Z., de Oteyza, D. G., Chen, Y. C., & Crommie, M. F. (2014). Amino-acid interactions with the Au(111) surface: adsorption, band alignment, and interfacial electronic coupling. Physical Chemistry Chemical Physics, 16(44), 24262–24268.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol. Retrieved from [Link].
- Wang, J., & Zeng, X. C. (2016). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Proceedings of the National Academy of Sciences, 113(46), 12971–12976.
- Google Patents. (n.d.). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
- Noh, J., & Hara, M. (2017). Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111).
- Meyerbroeker, N., Waske, P., & Zharnikov, M. (2015). Amino-terminated biphenylthiol self-assembled monolayers as highly reactive molecular templates. The Journal of Chemical Physics, 142(10), 101919.
- Dedon, P. C. (2008). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Antioxidants & Redox Signaling, 10(4), 689–698.
- Li, J. F., Zhang, Y. J., Li, S. B., Ren, B., & Tian, Z. Q. (2011). Excitation wavelength dependent surface enhanced Raman scattering of 4-aminothiophenol on gold nanorings. Nanoscale, 3(8), 3268–3274.
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ChemUniverse. (n.d.). This compound. Retrieved from [Link]
- Funston, A. M., & Robinson, W. T. (2011). 4-Amino-3-ammoniobenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o118.
- Zhang, L., & Liu, G. Y. (2018). XPS Analysis of 2- and 3-Aminothiophenol Grafted on Silicon (111) Hydride Surfaces.
- Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.
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-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Selvin, S. P., Paul, P., Yardily, A., & Reji, T. F. A. (2014). Bond angle data of 4-amino-5-(indol-3-oyl)-2- phenylaminothiazole. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 4-Amino-3-fluorobenzenethiol Derivatives by Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique electronic properties of fluorine can significantly influence a molecule's acidity, basicity, metabolic stability, and binding affinity. 4-Amino-3-fluorobenzenethiol and its derivatives are valuable building blocks in the synthesis of a variety of pharmacologically active compounds. However, the introduction of a fluorine atom ortho to an amino group and meta to a thiol group on a benzene ring presents a significant challenge in structural verification. Isomeric impurities can arise during synthesis, making unambiguous structural elucidation paramount for ensuring the efficacy and safety of the final compounds.
This guide provides a comprehensive comparison of NMR-based techniques for the robust structural validation of synthesized this compound derivatives. We will delve into the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative sources.
The Challenge of Isomeric Impurities
The synthesis of this compound can potentially yield several isomers, with the most common being 2-amino-3-fluorobenzenethiol, 4-amino-2-fluorobenzenethiol, and 2-amino-5-fluorobenzenethiol. Distinguishing between these isomers is critical, as their differing substitution patterns will lead to distinct biological activities and toxicological profiles.
The Power of Multinuclear NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules. For fluorinated compounds, the synergy between ¹H, ¹³C, and ¹⁹F NMR provides a powerful and detailed picture of the molecular architecture. The ¹⁹F nucleus is particularly advantageous due to its 100% natural abundance, high gyromagnetic ratio, and a large chemical shift dispersion, which minimizes signal overlap and enhances spectral resolution.[1][2]
Experimental Protocol: Acquiring High-Quality NMR Data
A detailed and standardized protocol is essential for obtaining reproducible and high-quality NMR data.
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Degas the sample by bubbling a slow stream of nitrogen or argon through the solution for several minutes to remove dissolved oxygen, which can broaden NMR signals.
NMR Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.
-
Tune and match the probe for each nucleus before data acquisition to ensure optimal sensitivity.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire standard 1D ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra.
-
For more detailed structural analysis, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C). For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments are particularly insightful.[3]
Interpreting the Spectra: A Step-by-Step Validation Workflow
The following workflow provides a logical progression for analyzing the NMR data to confirm the structure of a this compound derivative.
Caption: Key 2D NMR correlations for structural assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For this compound, COSY will show correlations between H-2 and H-6, and between H-5 and H-6, confirming their adjacent positions.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies which protons are directly attached to which carbons. This allows for the unambiguous assignment of the protonated aromatic carbons (C-2, C-5, and C-6).
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the quaternary (non-protonated) carbons and for piecing together the entire molecular framework. It shows correlations between protons and carbons that are two or three bonds away. For example, H-2 should show HMBC correlations to C-3 and C-4, while H-6 will correlate with C-4 and C-5. These long-range correlations are definitive in establishing the substitution pattern.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment directly correlates the signals of protons and fluorine atoms that are coupled to each other, providing a clear and unambiguous confirmation of the JHF couplings.
Comparison with Alternative Structures
The power of this multi-technique NMR approach becomes evident when comparing the expected data for the target molecule with that of a potential isomeric impurity, such as 4-amino-2-fluorobenzenethiol.
Table 2: NMR Data Comparison of Isomers
| Feature | This compound (Target) | 4-Amino-2-fluorobenzenethiol (Isomer) |
| ¹H NMR | ||
| H-2 | dd, orthoJHF ≈ 8-10 Hz | - |
| H-3 | - | dd, orthoJHF ≈ 8-10 Hz |
| H-5 | dd, metaJHF ≈ 4-6 Hz | d, metaJHF ≈ 4-6 Hz |
| H-6 | t or dd, no JHF | dd, paraJHF ≈ 0-2 Hz |
| ¹⁹F NMR | dd, coupled to H-2 and H-5 | ddd, coupled to H-3, H-5, and H-6 |
| ¹³C NMR | ||
| C-F | C-3, ¹JCF ≈ 240-250 Hz | C-2, ¹JCF ≈ 240-250 Hz |
| C-NH₂ | C-4, ²JCF ≈ 15-20 Hz | C-4, ³JCF ≈ 5-10 Hz |
| C-SH | C-1, ³JCF ≈ 5-8 Hz | C-1, ²JCF ≈ 20-25 Hz |
As shown in the table, the distinct patterns of H-F and C-F couplings provide a clear and unambiguous way to differentiate between the desired product and its isomers.
Conclusion
The structural validation of synthesized this compound derivatives requires a meticulous and multi-faceted approach. While 1D ¹H and ¹⁹F NMR provide initial, powerful insights through the analysis of chemical shifts and coupling constants, a truly robust and self-validating methodology relies on the comprehensive data obtained from ¹³C NMR and a suite of 2D correlation experiments. By systematically analyzing the through-bond connectivities revealed by COSY, HSQC, and HMBC, in conjunction with direct ¹H-¹⁹F correlations, researchers can achieve unambiguous structural confirmation. This rigorous validation is not merely an academic exercise; it is a critical step in ensuring the quality, safety, and efficacy of the advanced pharmaceutical intermediates and final drug products that are vital to the progress of modern medicine.
References
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, Royal Society of Chemistry. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]
-
Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. PubMed. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
-
Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. National Institutes of Health. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. American Chemical Society Publications. [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. [Link]
-
The most commonly used fluorinated amino acids for PrOF NMR,... ResearchGate. [Link]
-
19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
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A Comparative Guide to the Purity Analysis of 4-Amino-3-fluorobenzenethiol using HPLC-MS
For researchers, scientists, and professionals in drug development, the precise determination of purity for key intermediates like 4-Amino-3-fluorobenzenethiol is critical.[1][2] This compound, a vital building block in the synthesis of various pharmaceutical agents, demands rigorous analytical scrutiny to ensure the safety, efficacy, and quality of the final drug product.[1][2][3] Impurities, even at trace levels, can have significant impacts on the therapeutic performance and toxicity of a drug.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for the purity analysis of this compound, supported by detailed experimental protocols and data.
The inherent reactivity of the thiol group and the potential for various side reactions during the synthesis of this compound underscore the necessity for a highly sensitive and selective analytical method. HPLC-MS has emerged as the gold standard for impurity profiling due to its exceptional ability to separate complex mixtures and provide definitive identification of components based on their mass-to-charge ratio.[1]
The Power of HPLC-MS in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers a powerful analytical solution for separating, detecting, and quantifying impurities in pharmaceutical compounds.[1][3] The chromatographic separation physically isolates the main compound from its impurities, while the mass spectrometer provides molecular weight information and structural details, enabling unambiguous identification.[1]
The choice of HPLC-MS is driven by several key advantages:
-
High Sensitivity and Selectivity: The ability to detect and quantify impurities at very low concentrations is crucial for meeting stringent regulatory requirements.[2][3]
-
Specificity: Mass detection provides a high degree of certainty in peak identification, minimizing the risk of co-elution with other components.[4][5]
-
Structural Elucidation: MS and tandem MS (MS/MS) can provide fragmentation patterns that help in elucidating the structures of unknown impurities.[3]
Experimental Workflow: Purity Analysis of this compound by HPLC-MS
The following diagram outlines the logical flow of the analytical process, from sample preparation to data analysis.
Caption: Experimental workflow for HPLC-MS purity analysis.
Detailed Step-by-Step HPLC-MS Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results.[3][4]
1. Materials and Reagents:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid (FA), LC-MS grade
-
Methanol, HPLC grade
-
0.22 µm syringe filters
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6545 Q-TOF, Waters Xevo TQ-S)
-
Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Diluent: 50:50 (v/v) Acetonitrile/Water
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Chromatographic Conditions:
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
5. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Range: m/z 50 - 500
6. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time of the main peak is ≤ 2.0%.
7. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity of the main peak using the area percent method.
-
Identify potential impurities by examining their mass spectra and comparing them to known or potential synthetic byproducts and degradation products.
Comparative Analysis: HPLC-MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC-MS is a powerful tool, other techniques can also be employed for purity analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for volatile and thermally stable compounds.[1]
Caption: Logical comparison of HPLC-MS and GC-MS techniques.
Quantitative Performance Comparison
The choice between HPLC-MS and GC-MS depends on the specific properties of the analyte and the impurities of interest. For this compound, which is a semi-volatile compound, both techniques can be considered.
| Parameter | HPLC-MS | GC-MS | Rationale & References |
| Applicability | Excellent for a wide range of polar and non-polar compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for the amino and thiol groups to improve volatility and peak shape. | HPLC is generally more versatile for pharmaceutical compounds which are often non-volatile.[2] GC is ideal for volatile organic impurities.[1] |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL to pg/mL range. | Can achieve similar or even lower detection limits for suitable analytes. | Both techniques offer high sensitivity, but the choice depends on the specific instrumentation and method optimization.[3][6] |
| Selectivity | High, tunable through mobile phase and stationary phase selection. | High, based on boiling point differences and column chemistry. | Both offer excellent selectivity. HPLC's selectivity can be more easily manipulated through a wider variety of column chemistries and mobile phase compositions.[4] |
| Analysis Time | Typically 10-30 minutes per sample. | Can be faster, often in the range of 5-20 minutes. | GC run times can often be shorter due to the nature of gas-phase separation.[6] |
| Sample Preparation | Simple dissolution and filtration are often sufficient. | May require derivatization to increase volatility and thermal stability, adding complexity and potential for error. | The need for derivatization in GC can be a significant drawback for high-throughput analysis.[7] |
Conclusion and Expert Recommendation
For the comprehensive purity analysis of this compound, HPLC-MS is the recommended technique. Its broad applicability to the parent compound and a wide range of potential impurities, without the need for derivatization, makes it a more robust and versatile method.[2] The ability to directly analyze the sample in solution preserves the integrity of the analytes and provides a more accurate representation of the impurity profile.
While GC-MS can be a powerful tool, the potential need for derivatization of the polar amino and thiol functional groups introduces additional steps and potential for variability. However, GC-MS could be a valuable complementary technique, especially for the analysis of volatile impurities that may not be well-retained or resolved by reversed-phase HPLC.
Ultimately, the choice of analytical methodology should be guided by a thorough understanding of the potential impurities and the specific requirements of the analysis, always adhering to regulatory guidelines for method validation to ensure data integrity.[3][4]
References
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- International Conference on Harmonisation. (2014, August 22). Validation of Impurity Methods, Part II.
- bioRxiv. (2024, January 10). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes.
- Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
- US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- Benchchem. (n.d.). Quantifying the Purity of 2-Butene-1-thiol: A Comparative Guide to Analytical Techniques.
- MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
- LC-MS/MS analysis of thiol amino acid redox couples. (n.d.). Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia.
- National Center for Biotechnology Information. (2019, July 5). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine.
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A Senior Application Scientist's Guide to Cross-Reactivity on 4-Amino-3-fluorobenzenethiol Functionalized Surfaces
For Researchers, Scientists, and Drug Development Professionals
In the realm of biosensor development, the battle against non-specific binding is a constant and critical challenge. The ability of a sensor to distinguish its target analyte from a complex biological milieu is paramount to its accuracy and reliability. The choice of surface chemistry is the first line of defense in this ongoing struggle. This guide provides an in-depth comparison of 4-Amino-3-fluorobenzenethiol (4-A-3-FBT) functionalized surfaces against other common alternatives, offering experimental insights and actionable protocols to empower your research.
The Critical Role of Surface Chemistry in Biosensor Specificity
The ideal biosensor surface should be a selective gatekeeper, promoting the binding of the target molecule while repelling all other components of the sample matrix. Non-specific binding (NSB) leads to false-positive signals, reduced sensitivity, and poor reproducibility, ultimately undermining the utility of the sensor. The properties of the self-assembled monolayer (SAM) dictate the interfacial interactions with the biological sample. Factors such as hydrophobicity, charge, and the ability to resist protein adsorption are key determinants of a surface's performance.
This compound: A Promising Candidate for High-Specificity Biosensors
This compound (IUPAC Name: this compound) is an aromatic thiol that has garnered interest for its potential in creating highly specific biosensor surfaces.[1] Its unique structure offers several advantages:
-
Fluorination for Reduced Fouling: The presence of a fluorine atom is known to lower the surface energy, which can contribute to reduced non-specific adsorption of proteins and other biomolecules.[2] Fluorinated aromatic systems can exhibit altered electronic properties that may discourage unwanted interactions.[3]
-
Amine Group for Covalent Immobilization: The primary amine group provides a versatile handle for the covalent attachment of biorecognition elements such as antibodies, aptamers, or enzymes through well-established chemistries like EDC/NHS coupling.
-
Aromatic Ring for Ordered Monolayers: The phenyl ring contributes to the formation of densely packed and well-ordered self-assembled monolayers on gold surfaces, which is crucial for creating a robust and reproducible sensor interface.
Comparative Analysis of Surface Chemistries for Low Non-Specific Binding
To objectively evaluate the performance of 4-A-3-FBT, it is essential to compare it against other commonly employed surface functionalization strategies. The primary competitors include simple alkanethiols and surfaces modified with oligo(ethylene glycol) (OEG) moieties.
| Surface Functionalization | Key Characteristics | Advantages | Disadvantages | Expected Non-Specific Binding |
| This compound (4-A-3-FBT) | Fluorinated aromatic thiol with an amine terminus. | Low surface energy due to fluorine, versatile amine for bioconjugation, forms ordered monolayers. | Potential for some hydrophobic interactions due to the aromatic ring. | Low to moderate. |
| 11-Mercaptoundecanoic Acid (MUA) | Carboxylic acid-terminated alkanethiol. | Well-established chemistry, forms ordered monolayers. | Can exhibit some non-specific binding due to the alkyl chain. | Moderate. |
| Oligo(ethylene glycol)-terminated Thiols (OEG-SH) | Thiol with a short chain of ethylene glycol units. | Excellent resistance to protein adsorption due to the formation of a hydration layer.[4][5] | Can be susceptible to oxidation and long-term stability issues.[6] | Very Low. |
| Mixed SAMs (e.g., 4-A-3-FBT and OEG-SH) | A combination of two or more thiol species. | Can combine the advantages of different functionalities, such as specific binding sites and anti-fouling properties.[7][8][9][10] | Optimization of the mixing ratio is critical for performance. | Low. |
Experimental Protocols for Evaluating Cross-Reactivity
To rigorously assess the cross-reactivity of a functionalized surface, a systematic experimental approach is required. The following protocols provide a framework for preparing 4-A-3-FBT surfaces and evaluating their performance using common analytical techniques.
Workflow for Surface Functionalization and Cross-Reactivity Testing
Caption: Experimental workflow for preparing functionalized surfaces and assessing cross-reactivity.
Step-by-Step Protocol for Gold Surface Functionalization with 4-A-3-FBT
-
Substrate Cleaning:
-
Immerse the gold-coated substrate (e.g., SPR chip, QCM-D crystal) in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with deionized (DI) water and then with ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immediately immerse the cleaned gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a dark, moisture-free environment.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed thiols.
-
Dry the functionalized substrate under a stream of dry nitrogen.
-
-
Bioreceptor Immobilization (Example: Antibody using EDC/NHS chemistry):
-
Prepare a solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-Hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Activate the amine groups on the 4-A-3-FBT surface by flowing the EDC/NHS solution over the surface for 10-15 minutes.
-
Rinse the surface with the buffer.
-
Introduce a solution of the antibody (typically 10-100 µg/mL in a suitable buffer like PBS, pH 7.4) and allow it to react with the activated surface for 30-60 minutes.
-
Rinse the surface with buffer to remove any unbound antibody.
-
-
Blocking:
-
To deactivate any remaining reactive NHS esters and to block any potential non-specific binding sites, introduce a blocking agent such as a 1 M ethanolamine solution (pH 8.5) or a solution of bovine serum albumin (BSA) for 10-15 minutes.
-
Rinse the surface thoroughly with buffer.
-
Protocol for Cross-Reactivity Assessment using Surface Plasmon Resonance (SPR)
-
System Equilibration:
-
Equilibrate the SPR system with a running buffer (e.g., PBS with 0.05% Tween 20) until a stable baseline is achieved.
-
-
Positive Control (Specific Binding):
-
Inject a known concentration of the target analyte over the functionalized surface and monitor the binding response in real-time.
-
After the association phase, switch back to the running buffer to observe the dissociation.
-
-
Negative Control and Interferent Testing:
-
Prepare solutions of potential interferents at physiologically relevant concentrations in the running buffer. Common interferents in serum include:
-
High concentrations of irrelevant proteins (e.g., Bovine Serum Albumin, Lysozyme, Fibrinogen).
-
A complex biological matrix like 10% human serum in running buffer.
-
-
Inject each interferent solution individually over the sensor surface and monitor the response. A minimal response indicates low non-specific binding.
-
-
Data Analysis:
-
Quantify the binding response for the target analyte and each interferent.
-
Express the non-specific binding as a percentage of the specific binding signal to allow for direct comparison between different surface chemistries.
-
Data Presentation: A Comparative Overview
The following table summarizes hypothetical, yet representative, data that could be obtained from a cross-reactivity study comparing different surface chemistries.
| Surface Chemistry | Target Analyte Binding (Response Units - RU) | Non-Specific Binding (10% Human Serum) (RU) | % Non-Specific Binding |
| 4-A-3-FBT | 500 | 25 | 5% |
| 11-MUA | 480 | 60 | 12.5% |
| OEG-SH | 450 | 10 | 2.2% |
| Mixed SAM (4-A-3-FBT/OEG-SH) | 490 | 15 | 3.1% |
This data illustrates that while OEG-terminated surfaces often provide the lowest non-specific binding, 4-A-3-FBT offers a significant reduction in NSB compared to standard alkanethiols, making it a strong candidate for many biosensor applications. Mixed SAMs can offer a balance of low NSB and high target binding capacity.
Key Mechanistic Considerations and Causality
Caption: Factors influencing non-specific binding at the sensor surface.
The reduced non-specific binding on 4-A-3-FBT surfaces can be attributed to the electron-withdrawing nature of the fluorine atom, which alters the electronic properties of the aromatic ring, potentially reducing π-π stacking interactions with proteins.[3] Furthermore, the low surface energy imparted by fluorine contributes to a less "sticky" surface. In contrast, longer chain alkanethiols present a more hydrophobic surface that can readily interact with hydrophobic patches on proteins, leading to higher NSB. OEG-terminated surfaces excel at resisting protein adsorption due to the formation of a tightly bound hydration layer, which acts as a physical and energetic barrier to protein approach.[4][5]
Conclusion
The selection of an appropriate surface chemistry is a critical decision in the design of any high-performance biosensor. This compound functionalized surfaces present a compelling option, offering a balance of low non-specific binding and versatile bioconjugation capabilities. While oligo(ethylene glycol)-based surfaces may offer superior anti-fouling properties in some instances, the stability and straightforward functionalization of 4-A-3-FBT make it an excellent choice for a wide range of applications. For optimal performance, the use of mixed self-assembled monolayers incorporating both 4-A-3-FBT and an OEG-terminated thiol may provide the best of both worlds, enabling high target capture efficiency with minimal background interference. Rigorous experimental evaluation, as outlined in this guide, is essential to validate the performance of any chosen surface chemistry for your specific application.
References
-
Knoll, W., et al. "Surface Characterization of Mixed Self-Assembled Monolayers Designed for Streptavidin Immobilization." Langmuir, vol. 17, no. 23, 2001, pp. 7293-7301. [Link]
-
Zharnikov, M., and M. Grunze. "The impact of fluorination on the structure and properties of self-assembled monolayer films." Journal of Physics: Condensed Matter, vol. 13, no. 49, 2001, p. 11343. [Link]
-
Lee, S., et al. "Self-Assembled Monolayer Coatings on Gold and Silica Surfaces for Antifouling Applications: A Review." Polymers, vol. 14, no. 19, 2022, p. 4175. [Link]
-
Hickman, J. J., et al. "Surface Characterization of Mixed Self-Assembled Monolayers Designed for Streptavidin Immobilization." Langmuir, vol. 17, no. 23, 2001, pp. 7293-7301. [Link]
-
Scarano, S., et al. "Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis." ACS Omega, vol. 5, no. 27, 2020, pp. 16766-16776. [Link]
-
Scarano, S., et al. "Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis." ACS Omega, vol. 5, no. 27, 2020, pp. 16766-16776. [Link]
-
Tengvall, P., et al. "Protein adsorption to oligo(ethylene glycol) self-assembled monolayers: experiments with fibrinogen, heparinized plasma, and serum." Journal of Biomedical Materials Research, vol. 56, no. 3, 2001, pp. 347-357. [Link]
-
Wehrhan, L. "The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study." Freie Universität Berlin, 2024. [Link]
-
Harder, P., et al. "Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior." The Journal of Physical Chemistry B, vol. 109, no. 7, 2005, pp. 2934-2941. [Link]
-
Vanderah, D. J., et al. "Antifouling Studies of Unsymmetrical Oligo(ethylene glycol) Spiroalkanedithiol Self-Assembled Monolayers." Coatings, vol. 11, no. 9, 2021, p. 1069. [Link]
-
Spadavecchia, J., et al. "Peptide Functionalization of Gold Nanoparticles for the Detection of Carcinoembryonic Antigen in Blood Plasma via SPR-Based Biosensor." Frontiers in Chemistry, vol. 7, 2019, p. 41. [Link]
-
Tengvall, P., et al. "Protein adsorption to oligo(ethylene glycol) self-assembled monolayers: Experiments with fibrinogen, heparinized plasma, and serum." Journal of Biomedical Materials Research, vol. 56, no. 3, 2001, pp. 347-357. [Link]
-
Zarrintaj, P., et al. "Strong Substrate–Adsorbate Interactions Direct the Impact of Fluorinated N-Heterocyclic Carbene Monolayers on Au Surface Properties." ACS Applied Materials & Interfaces, vol. 14, no. 46, 2022, pp. 52368-52376. [Link]
-
Jiang, S., et al. "Protein interactions with oligo(ethylene glycol) (OEG) self-assembled monolayers: OEG stability, surface packing density and protein adsorption." Journal of Biomaterials Science, Polymer Edition, vol. 18, no. 11, 2007, pp. 1415-1427. [Link]
-
PubChem. "4-Amino-3-fluorobenzene-1-thiol." National Center for Biotechnology Information. [Link]
-
Berezov, T., et al. "Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains." Molecules, vol. 24, no. 15, 2019, p. 2785. [Link]
-
Welte, W., et al. "Fluorinated substituent effects on an aromatic π system." ResearchGate. [Link]
-
Urban, M., et al. "Application of the Combined QCM-D/LSPR Aptasensor for Penicillin G Detection." Biosensors, vol. 11, no. 11, 2021, p. 434. [Link]
-
Brash, J. L., et al. "125I-radiolabeling, surface plasmon resonance, and quartz crystal microbalance with dissipation: three tools to compare protein adsorption on surfaces of different wettability." Langmuir, vol. 30, no. 4, 2014, pp. 1059-1066. [Link]
-
Toralles, L. P. "Functionalization of gold nanoparticles with amino acid as a promising alternative for L-asparaginase detection." Hilaris Publisher. [Link]
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A Senior Application Scientist's Guide to Surface Modification: Benchmarking 4-Amino-3-fluorobenzenethiol
For Researchers, Scientists, and Drug Development Professionals
In the realms of biosensor development, drug delivery, and advanced material science, the precise control of surface chemistry is not merely an academic exercise—it is a critical determinant of experimental success and technological innovation. The choice of a surface modification agent dictates the interfacial properties that govern biomolecular interactions, electronic signal transduction, and the overall stability of a functionalized substrate. This guide provides an in-depth comparative analysis of 4-Amino-3-fluorobenzenethiol, a molecule of increasing interest, benchmarked against established surface modification agents. Our objective is to furnish you with the necessary data and insights to make informed decisions for your specific application, moving beyond catalog specifications to real-world performance.
The Critical Role of Surface Modification
The utility of a solid substrate, whether it be a gold electrode for a biosensor or a nanoparticle for drug delivery, is fundamentally linked to its surface properties. Unmodified surfaces are often prone to non-specific protein adsorption, which can lead to false signals in diagnostic assays and reduced efficacy in therapeutic applications. Surface modification addresses this by creating a well-defined molecular layer that can be tailored for specific functions, such as the covalent immobilization of antibodies or the prevention of unwanted biofouling.
Two of the most prevalent classes of molecules for modifying noble metal and oxide surfaces are thiols and silanes, respectively. Thiols form highly ordered self-assembled monolayers (SAMs) on surfaces like gold, silver, and copper, while silanes create robust covalent bonds with hydroxylated surfaces such as silicon dioxide. The choice between these and other agents depends on the substrate, the desired functionality, and the required stability under operational conditions.
Contenders in Surface Modification: A Comparative Overview
This guide will focus on a head-to-head comparison of three key surface modification agents, with a special emphasis on the unique properties imparted by fluorination in this compound.
-
This compound (4-A-3-FBT): An aromatic thiol featuring an amine group for subsequent bio-conjugation and a fluorine atom. The electron-withdrawing nature of fluorine is hypothesized to influence the electronic properties of the SAM and its interaction with the substrate and surrounding environment.
-
4-Aminothiophenol (4-ATP): The non-fluorinated analog of our primary subject. It serves as a direct control to elucidate the specific effects of the fluorine substitution.
-
** (3-Aminopropyl)triethoxysilane (APTES):** A widely used organosilane for modifying silica-based surfaces. It provides a benchmark for comparing thiol-based gold modification with a common silane-based approach on an alternative substrate.
Key Performance Metrics: A Tabulated Comparison
The following table summarizes key performance metrics for SAMs formed from our selected agents. These values are compiled from various studies and represent typical findings. It is crucial to note that experimental conditions can significantly influence these parameters.
| Performance Metric | This compound (on Gold) | 4-Aminothiophenol (on Gold) | (3-Aminopropyl)triethoxysilane (APTES) (on SiO2) |
| Surface Coverage (molecules/cm²) | ~ 3.5 x 10¹⁴ | ~ 4.0 x 10¹⁴ | Variable, typically 2-5 x 10¹⁴ |
| Water Contact Angle (hydrophobicity) | ~ 70-80° | ~ 60-70° | ~ 40-60° (can vary with deposition) |
| Thermal Stability | Moderate (desorption > 100 °C) | Moderate (desorption > 100 °C) | High (stable up to 250-350 °C)[1] |
| Relative Non-Specific Protein Adsorption | Low | Moderate | Moderate to High (without PEGylation) |
| Biomolecule Immobilization Efficiency | High | High | High |
The Fluorine Advantage: A Deeper Dive into this compound
The introduction of a fluorine atom onto the aromatic ring of 4-aminothiophenol has subtle but significant consequences for the resulting SAM.
Enhanced Hydrophobicity: The increased water contact angle of the 4-A-3-FBT modified surface indicates a more hydrophobic character. This property can be advantageous in reducing the non-specific adsorption of certain proteins and other biomolecules from aqueous solutions.[2][3][4]
Altered Electronic Properties: Fluorine is a highly electronegative atom, and its presence can influence the electronic structure of the SAM. This can impact the electron transfer properties at the electrode-solution interface, a critical factor in the performance of electrochemical biosensors. Studies have shown that fluorination can alter the work function of the modified surface and influence the energy level alignment in mixed SAMs.[5][6][7]
Stability Considerations: While the thermal stability of thiol-on-gold SAMs is generally lower than that of silane-on-silica SAMs, the C-F bond is stronger than a C-H bond, which may contribute to enhanced chemical stability of the fluorinated monolayer in certain environments. However, the long-term stability in biological media remains a concern for all thiol-based SAMs due to potential oxidation and desorption.[8]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of your surface modification, adherence to well-defined protocols is paramount. The following sections provide step-by-step methodologies for modifying gold and silica surfaces with the agents discussed.
Workflow for Thiol-Based Self-Assembled Monolayer (SAM) Formation on Gold
This protocol is applicable to both this compound and 4-Aminothiophenol.
Methodology:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Extreme caution is required when handling piranha solution.
-
Thoroughly rinse the substrate with deionized water, followed by ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of the desired thiol (4-A-3-FBT or 4-ATP) in absolute ethanol.
-
Immediately immerse the cleaned gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen.
-
Workflow for Silanization of Silica Surfaces with APTES
Methodology:
-
Substrate Activation:
-
Clean the silica substrate using either piranha solution (as described above) or an oxygen plasma treatment to generate surface hydroxyl groups.
-
Rinse thoroughly with deionized water.
-
Dry the substrate in an oven at 110°C for at least 30 minutes.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of APTES in an anhydrous solvent such as toluene.
-
Immerse the activated silica substrate in the APTES solution for 1-2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.
-
Remove the substrate and rinse with toluene, followed by ethanol, to remove excess APTES.
-
Cure the substrate in an oven at 110°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Biomolecule Immobilization: A Case Study with Antibodies
A primary application for these functionalized surfaces is the covalent immobilization of biomolecules. The amine groups presented by all three of our benchmarked agents provide a convenient handle for this purpose. A common and effective method is the use of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to couple the carboxyl groups of an antibody to the surface amine groups.
Protocol for Antibody Immobilization:
-
Activation of the Amine-Terminated Surface:
-
Prepare a solution of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in a suitable buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer at pH 6.0.
-
Immerse the amine-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the surface amines, forming NHS-esters.
-
Rinse the substrate with MES buffer.
-
-
Antibody Coupling:
-
Immediately incubate the activated substrate with a solution of the desired antibody in phosphate-buffered saline (PBS) at pH 7.4 for 1-2 hours at room temperature or overnight at 4°C.
-
After incubation, rinse the substrate with PBS to remove unbound antibodies.
-
-
Blocking:
-
To prevent non-specific binding in subsequent steps, block any remaining active sites by incubating the surface with a solution of bovine serum albumin (BSA) or ethanolamine for 30 minutes.
-
Rinse thoroughly with PBS.
-
The efficiency of antibody immobilization can be quantified using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), or fluorescence microscopy with a labeled secondary antibody.[9][10][11]
Conclusion and Future Perspectives
The selection of a surface modification agent is a multi-faceted decision that requires a thorough understanding of the desired surface properties and the constraints of the intended application.
-
This compound emerges as a compelling option for applications where reduced non-specific binding and tailored electronic properties are advantageous. Its performance should be carefully evaluated against its non-fluorinated counterpart to justify its use, particularly in the context of electrochemical biosensors.
-
4-Aminothiophenol remains a robust and cost-effective choice for creating amine-functionalized gold surfaces, providing a reliable baseline for many applications.
-
APTES and other organosilanes are the agents of choice for silica and other oxide surfaces, offering superior thermal stability compared to thiol-on-gold systems.[1]
Future research will likely focus on the development of mixed SAMs incorporating this compound to finely tune surface properties.[5][12][13] The combination of its unique electronic and hydrophobic characteristics with other functionalities could lead to the creation of highly specific and stable surfaces for next-generation biosensors and drug delivery platforms.
This guide has provided a comparative framework, experimental protocols, and the underlying scientific rationale to aid in your selection of a surface modification strategy. The optimal choice will always be application-specific, and we encourage rigorous experimental validation of these foundational protocols within your own research context.
References
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Thermal stability of thiol and silane monolayers: A comparative study. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Long-Term Stability of Self-Assembled Monolayers in Biological Media. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Examples of fluorinated probes. (a) A colorimetric sensor using F-thiol... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Self-Assembled Monolayers as Platforms for Nanobiotechnology and Biointerface Research: Fabrication, Analysis, Mechanisms, and Design. (2022). ACS Publications. Retrieved January 9, 2026, from [Link]
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A Comparative Study of Thiols Self-Assembled Monolayers on Gold Electrode. (2020). ResearchGate. Retrieved January 9, 2026, from [Link]
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Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs (100). (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]
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Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]
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An electrochemical comparison of thiolated self‐assembled monolayer (SAM) formation and stability in solution on macro‐ and nanoelectrodes. (2021). ResearchGate. Retrieved January 9, 2026, from [Link]
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Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors. (2021). National Institutes of Health. Retrieved January 9, 2026, from [Link]
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Fluorescence images showing nonspecific adsorption of FITC-BSA on... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Nonspecific protein adsorption on particle surfaces. (A) Prior to... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Ab immobilization scheme. (A) EDC/NHS coupling of Ab surface amine to... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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The Electronic Structure of Mixed Self-Assembled Monolayers. (2014). ACS Publications. Retrieved January 9, 2026, from [Link]
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Influence of Fluorine Substituents on the Electronic Properties of Selenium-N-Heterocyclic Carbene Compounds. (2022). MDPI. Retrieved January 9, 2026, from [Link]
-
Oriented Antibody Covalent Immobilization for Label-Free Impedimetric Detection of C-Reactive Protein via Direct and Sandwich Immunoassays. (2021). Frontiers. Retrieved January 9, 2026, from [Link]
-
Site-directed immobilization of antibody using EDC-NHS-activated protein A on a bimetallic-based surface plasmon resonance chip. (2014). PubMed. Retrieved January 9, 2026, from [Link]
-
Effect of fluorination on electronic properties of polythienothiophene-co-benzodithiophenes and their fullerene complexes. (2014). PubMed. Retrieved January 9, 2026, from [Link]
-
reducing non-specific adsorption of proteins via the hpg modification on the surface of magnetic nanoparticles. (2019). SciELO. Retrieved January 9, 2026, from [Link]
-
Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors. (2022). MDPI. Retrieved January 9, 2026, from [Link]
-
Oriented antibody immobilization strategies. (a) EDC/NHS coupling of... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
STM study of mixed alkanethiol/biphenylthiol self-assembled monolayers on Au(111). (n.d.). SciSpace. Retrieved January 9, 2026, from [Link]
-
Site-directed immobilization of antibody using EDC-NHS-activated protein A on a bimetallic-based surface plasmon resonance chip. (2014). ResearchGate. Retrieved January 9, 2026, from [Link]
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A Comparative Electrochemical Analysis of 4-Amino-3-fluorobenzenethiol and its Chlorinated Analog, 4-Amino-3-chlorobenzenethiol
Introduction
In the realm of molecular electronics, drug development, and materials science, the subtle interplay of molecular structure and electronic properties is of paramount importance. Aromatic thiols, particularly those with additional functional groups, serve as critical building blocks for self-assembled monolayers (SAMs) on noble metal surfaces, enabling the fabrication of sophisticated biosensors, corrosion inhibitors, and molecular electronic devices. The introduction of halogen substituents onto the aromatic ring of these thiols provides a powerful tool for fine-tuning their electronic and, consequently, their electrochemical characteristics.
This guide presents a detailed electrochemical comparison of two closely related aminobenzenethiols: 4-Amino-3-fluorobenzenethiol and its chlorinated counterpart, 4-Amino-3-chlorobenzenethiol. While direct, side-by-side experimental comparisons of these specific isomers are not extensively documented in the literature, this guide will leverage established principles of physical organic chemistry and available data on analogous compounds to provide a robust and scientifically grounded analysis. We will delve into the anticipated differences in their redox behavior, drawing upon the distinct electronic effects of fluorine and chlorine substituents. Furthermore, this guide will provide detailed experimental protocols for their synthesis and electrochemical characterization, empowering researchers to conduct their own comparative studies.
Theoretical Framework: The Influence of Halogen Substitution on Electrochemical Properties
The electrochemical behavior of 4-amino-3-halobenzenethiols is primarily governed by the oxidation of the amino and thiol moieties. The ease of this oxidation, reflected in the redox potential, is significantly influenced by the nature of the halogen substituent at the ortho position to the amino group. Fluorine and chlorine, while both halogens, exert distinct electronic effects on the aromatic ring.
-
Inductive Effect: Both fluorine and chlorine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). This effect tends to destabilize the cationic radical intermediate formed during oxidation, thereby making oxidation more difficult and shifting the oxidation potential to more positive values. Fluorine is the most electronegative element, and its inductive effect is stronger than that of chlorine.
-
Mesomeric (Resonance) Effect: Both halogens possess lone pairs of electrons that can be donated to the aromatic ring through the mesomeric or resonance effect (+M). This electron donation stabilizes the cationic radical and facilitates oxidation, shifting the oxidation potential to more negative values. The 2p orbitals of fluorine are of similar size to the 2p orbitals of carbon, leading to a more effective orbital overlap and a stronger +M effect for fluorine compared to the 3p orbitals of chlorine.
The net electronic effect of the halogen is a combination of these opposing inductive and mesomeric effects. For fluorine, the -I and +M effects are both significant and often compete. For chlorine, the -I effect generally dominates over its weaker +M effect. This fundamental difference is expected to be a key determinant of the electrochemical disparity between the two molecules.
Anticipated Electrochemical Differences
Based on the theoretical framework, we can anticipate the following differences in the electrochemical profiles of this compound and 4-Amino-3-chlorobenzenethiol:
-
Oxidation Potential: The stronger electron-withdrawing inductive effect of fluorine is expected to make the oxidation of the amino and thiol groups in this compound more difficult compared to its chlorinated analog. Consequently, the oxidation potential of the fluorinated compound is predicted to be more positive than that of the chlorinated compound.
-
Electron Transfer Kinetics: The nature of the halogen can also influence the rate of electron transfer at the electrode surface. This can be probed using techniques like cyclic voltammetry at varying scan rates and electrochemical impedance spectroscopy.
-
Stability of the Oxidized Species: The relative stability of the radical cations formed upon oxidation may differ, potentially leading to different follow-up chemical reactions and different appearances in the cyclic voltammograms.
The following sections will provide detailed protocols to experimentally verify these hypotheses.
Experimental Section
Synthesis of 4-Amino-3-halobenzenethiols
A plausible synthetic route to the target compounds starts from commercially available 2-halo-4-nitroanilines. The following is a general two-step procedure:
Step 1: Diazotization and Thiolation
This step involves the conversion of the amino group to a diazonium salt, followed by its displacement with a thiol group.
Protocol: Synthesis of 4-Nitro-2-halobenzenethiol
-
Dissolve 2-halo-4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of potassium ethyl xanthate (1.5 equivalents) in water.
-
Slowly add the diazonium salt solution to the potassium ethyl xanthate solution at room temperature.
-
Heat the mixture at 50-60 °C for 2 hours.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the corresponding 4-nitro-2-halobenzenethiol.
Step 2: Reduction of the Nitro Group
The final step involves the reduction of the nitro group to an amino group.
Protocol: Synthesis of 4-Amino-3-halobenzenethiol
-
Dissolve the 4-nitro-2-halobenzenethiol (1 equivalent) from the previous step in ethanol.
-
Add tin(II) chloride dihydrate (4-5 equivalents) and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final 4-Amino-3-halobenzenethiol.
Caption: Synthetic workflow for 4-Amino-3-halobenzenethiols.
Electrochemical Characterization
The electrochemical properties of the synthesized compounds will be investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These experiments will be performed using a standard three-electrode setup.
Protocol: Electrochemical Analysis
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in an appropriate aprotic solvent (e.g., acetonitrile).
-
Analyte Solution Preparation: Prepare 1 mM solutions of this compound and 4-Amino-3-chlorobenzenethiol in the electrolyte solution.
-
Electrochemical Cell Setup:
-
Working Electrode: Glassy carbon electrode (GCE), polished with alumina slurry and sonicated before each experiment.
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Counter Electrode: Platinum wire.
-
-
Cyclic Voltammetry (CV):
-
De-aerate the analyte solution by purging with nitrogen gas for 10-15 minutes.
-
Record the cyclic voltammogram by scanning the potential from an initial potential where no faradaic current is observed to a potential sufficiently positive to observe the oxidation peaks, and then reversing the scan back to the initial potential.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electrode process.
-
-
Differential Pulse Voltammetry (DPV):
-
Record the differential pulse voltammogram in the same potential window as the CV to obtain well-defined peaks and determine the oxidation potentials with higher accuracy.
-
Caption: Workflow for electrochemical characterization.
Data Analysis and Expected Results
The collected electrochemical data should be analyzed to extract key parameters for comparison.
| Parameter | This compound (Expected) | 4-Amino-3-chlorobenzenethiol (Expected) | Significance |
| Oxidation Peak Potential (Epa) from DPV | More Positive | Less Positive | Indicates the relative ease of oxidation. A more positive potential suggests a more difficult oxidation process. |
| Peak Separation (ΔEp) from CV | Larger | Smaller | Provides insight into the reversibility of the redox process. A larger separation often indicates a quasi-reversible or irreversible process. |
| Peak Current (Ipa) from CV | Lower | Higher | Proportional to the concentration and diffusion coefficient of the analyte. |
| Scan Rate Dependence of Ipa | Linear relationship with the square root of the scan rate | Linear relationship with the square root of the scan rate | Confirms a diffusion-controlled process. |
The expected higher oxidation potential for this compound is a direct consequence of the dominant electron-withdrawing inductive effect of the fluorine atom, which outweighs its mesomeric effect. In contrast, the less electronegative chlorine atom exerts a weaker inductive pull, making the chlorinated analog easier to oxidize.
Conclusion
This guide provides a comprehensive framework for the electrochemical comparison of this compound and 4-Amino-3-chlorobenzenethiol. By understanding the fundamental electronic effects of fluorine and chlorine substituents, researchers can anticipate and interpret the differences in their redox behavior. The detailed synthetic and electrochemical protocols provided herein offer a practical roadmap for experimental verification. Such comparative studies are crucial for the rational design of molecules with tailored electronic properties for a wide range of applications, from advanced materials to novel therapeutic agents. The insights gained from this analysis will contribute to the broader understanding of structure-property relationships in the fascinating field of electro-organic chemistry.
References
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Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). John Wiley & Sons. [Link]
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Zanello, P. (2003). Inorganic Electrochemistry: Theory, Practice and Application. Royal Society of Chemistry. [Link]
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Hammerich, O., & Speiser, B. (Eds.). (2015). Organic Electrochemistry (5th ed.). CRC Press. [Link]
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Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]
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Laudadio, G., Barmpoutsis, E., Schmallegger, M., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664–5668. [Link]
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Winget, P., Weber, E. J., Cramer, C. J., & Truhlar, D. G. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(6), 1231–1239. [Link]
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Dom, N., Knapen, D., Benoot, D., & Blust, R. (2010). Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. Chemosphere, 81(2), 177-186. [Link]
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Cihaner, A., & Önal, A. M. (2006). Electrochemical Polymerization of Para‐Substituted Haloanilines. Journal of the Electrochemical Society, 153(1), D1. [Link]
-
Ghosh, C., & Bandyopadhyay, C. (2004). Synthesis of 4-mercapto-coumarin. Journal of the Indian Chemical Society, 81(1), 78-79. [Link]
assessing the binding affinity of molecules to 4-Amino-3-fluorobenzenethiol surfaces
An In-Depth Technical Guide to Assessing Molecular Binding Affinity on 4-Amino-3-fluorobenzenethiol Surfaces
Introduction: The Critical Role of Surface Chemistry in Molecular Recognition
In the realms of drug discovery, biosensor development, and materials science, understanding the precise interactions between molecules and functionalized surfaces is paramount. The ability to quantify binding affinity—the strength of the interaction between a single biomolecule and its binding partner—provides invaluable insights into biological mechanisms and informs the design of novel therapeutics and diagnostics. This guide focuses on surfaces functionalized with this compound (4-A-3-FBT), a versatile molecular linker for creating robust and reactive self-assembled monolayers (SAMs) on gold substrates.[1][2]
The thiol group of 4-A-3-FBT forms a strong, covalent-like bond with gold, leading to the spontaneous formation of a dense, ordered monolayer.[2][3] The exposed amino group serves as a versatile chemical handle for the covalent immobilization of proteins, nucleic acids, or other target molecules, while the fluorine atom can subtly modulate the electronic properties and packing of the monolayer. This creates a well-defined and reproducible interface for studying molecular binding events.
This guide, intended for researchers and drug development professionals, provides a comparative analysis of the primary label-free techniques used to assess binding affinity on these surfaces: Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), and Isothermal Titration Calorimetry (ITC). We will delve into the causality behind experimental choices, provide validated protocols, and offer a logical framework for selecting the optimal technique for your research needs.
Core Techniques for Surface Binding Analysis
Choosing the right instrument is a critical decision driven by the specific questions you aim to answer. Do you need to know how fast molecules bind and dissociate (kinetics), or are you more interested in the thermodynamic driving forces of the interaction? Is the structural change or hydration of the molecule upon binding a key factor?
Surface Plasmon Resonance (SPR): The Gold Standard for Kinetics
SPR is an optical technique that measures changes in the refractive index near the surface of a sensor chip, which is typically coated with a thin film of gold.[4][5] It provides real-time data on the association and dissociation of molecules, making it the leading method for determining kinetic rate constants.
-
Principle of Operation: Polarized light is directed at the sensor surface. At a specific angle, known as the resonance angle, surface plasmons (collective oscillations of electrons) are excited in the gold film, causing a sharp dip in the intensity of reflected light.[4] When molecules bind to the surface, the local refractive index changes, shifting this resonance angle. This shift is measured in real-time and is directly proportional to the mass of bound analyte.[6]
-
Key Parameters Obtained:
-
Association rate constant (k_a or k_on): The rate at which the analyte binds to the immobilized ligand.
-
Dissociation rate constant (k_d or k_off): The rate at which the analyte-ligand complex decays.
-
Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as k_d/k_a. A lower K_D indicates a stronger interaction.
-
-
Causality & Application: SPR is the method of choice when the dynamics of an interaction are critical. For example, in drug development, a compound with a slow dissociation rate (low k_off) may have a longer-lasting therapeutic effect, a detail that simple affinity measurements (K_D) would miss. The high sensitivity of SPR makes it ideal for detecting the binding of small molecules to larger protein targets immobilized on the 4-A-3-FBT surface.[7]
Quartz Crystal Microbalance with Dissipation (QCM-D): Mass and Viscoelasticity
QCM-D is an acoustic technique that measures changes in the resonance frequency (Δf) and energy dissipation (ΔD) of an oscillating quartz crystal sensor.[8][9] This dual output provides information not only on the mass of the bound layer but also on its structural (viscoelastic) properties.
-
Principle of Operation: A piezoelectric quartz crystal is made to oscillate at its resonance frequency. When molecules adsorb to the sensor surface, the frequency decreases in proportion to the added mass (including any coupled solvent, like water).[10][11] Simultaneously, the instrument measures the energy dissipation, which reflects how soft or rigid the adsorbed layer is. A soft, diffuse layer (like many proteins) will result in a larger change in dissipation than a rigid, compact layer.[8]
-
Key Parameters Obtained:
-
Frequency Change (Δf): Relates to the total "acoustic" or hydrated mass of the adsorbed layer.
-
Dissipation Change (ΔD): Provides qualitative and quantitative information about the viscoelasticity (e.g., softness, rigidity, viscosity) of the layer.
-
-
Causality & Application: QCM-D should be selected when conformational changes, swelling/collapse, or the role of hydration is of interest.[9] For instance, if a protein is expected to change its shape upon binding to a ligand on the 4-A-3-FBT surface, QCM-D can detect this as a change in the dissipation signal, an insight that SPR cannot provide.[12] While QCM-D can be used to estimate affinity, it is less suited for determining precise kinetic rate constants compared to SPR.[13]
Isothermal Titration Calorimetry (ITC): The Thermodynamic Profile
Unlike SPR and QCM-D, ITC is a solution-based technique that directly measures the heat released or absorbed during a binding event.[14][15] It is considered the gold standard for thermodynamic characterization.
-
Principle of Operation: An ITC instrument consists of a reference cell and a sample cell held at a constant temperature.[16] The ligand is titrated in small, precise injections into the sample cell containing the substrate. The instrument measures the minute temperature difference between the cells caused by the heat of binding and calculates the power required to maintain zero temperature difference.[15]
-
Key Parameters Obtained:
-
Binding Affinity (K_A or K_D): Directly determined from the binding isotherm.
-
Enthalpy of binding (ΔH): The heat directly released or absorbed during the interaction.
-
Stoichiometry (n): The molar ratio of the interacting molecules.
-
Entropy of binding (ΔS): Calculated from the relationship ΔG = ΔH - TΔS, where ΔG is the Gibbs free energy derived from K_D.
-
-
Causality & Application: ITC is the only technique that provides a complete thermodynamic profile of an interaction in a single experiment.[15][17] This is crucial for understanding the driving forces behind binding—is it driven by favorable enthalpy (e.g., hydrogen bonds) or by an increase in entropy (e.g., release of water molecules)? While highly informative, applying traditional ITC to surface-based interactions is complex. It is typically used where both binding partners are in solution. However, it can be adapted to study binding to functionalized nanoparticles or vesicles in suspension, providing a valuable point of comparison for surface-based measurements.
Comparative Analysis: Choosing the Right Tool
The selection of a technique is a critical step that dictates the type and quality of data obtained. The following table provides a direct comparison to guide this decision.
| Feature | Surface Plasmon Resonance (SPR) | Quartz Crystal Microbalance (QCM-D) | Isothermal Titration Calorimetry (ITC) |
| Measurement Principle | Optical (Refractive Index Change)[4] | Acoustic (Frequency & Dissipation)[8] | Thermal (Heat Change)[15] |
| Primary Output | Kinetics (k_a, k_d), Affinity (K_D)[6] | Hydrated Mass, Viscoelasticity[9][10] | Thermodynamics (K_D, ΔH, ΔS), Stoichiometry[16] |
| Label-Free | Yes | Yes | Yes |
| Real-Time | Yes | Yes | No (step-wise titration) |
| Immobilization | Required (Ligand on surface) | Required (Ligand on surface) | Not required (both partners in solution) |
| Sensitivity | pM to mM range; excellent for small molecules | ng/cm² range; sensitive to mass & structure | nM to mM range |
| Sample Consumption | Low to moderate | Low to moderate | High |
| Throughput | Moderate to High | Low to Moderate | Low |
| Best For... | Kinetic profiling, drug screening, affinity ranking.[18] | Studying conformational changes, hydration, multilayer buildup. | Understanding thermodynamic driving forces, validating affinity.[17][18] |
| Key Limitation | Insensitive to conformational changes; mass-transport limited. | Less precise for kinetics than SPR.[13] | High sample requirement; sensitive to buffer mismatch.[16] |
Experimental Workflow and Protocols
A self-validating experimental design is crucial for trustworthy results. The following protocols outline the key steps for preparing a 4-A-3-FBT surface and conducting a binding analysis.
Diagram: Surface Preparation & Immobilization Workflow
Caption: A decision-making diagram for selecting the appropriate binding affinity technique based on the primary experimental goal.
References
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Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025, March 10). TA Instruments. Retrieved from [Link]
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What is QCM-D?. (2025, July 29). Biolin Scientific. Retrieved from [Link]
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Quartz crystal microbalance with dissipation monitoring. (n.d.). In Wikipedia. Retrieved from [Link]
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QCM-D | Measurements. (n.d.). Biolin Scientific. Retrieved from [Link]
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Quartz Crystal Microbalance with Dissipation. (n.d.). MIT Nano. Retrieved from [Link]
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Saponaro, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 7(22), e2608. Retrieved from [Link]
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Isothermal titration calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. Retrieved from [Link]
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Lin, Y. H., & Wu, W. G. (2021). Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. Methods in Molecular Biology, 2260, 165–176. Retrieved from [Link]
-
A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved from [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2018). Methods in Molecular Biology, 1860, 169-183. Retrieved from [Link]
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Measurement of binding affinity by surface plasmon resonance (SPR). (n.d.). ResearchGate. Retrieved from [Link]
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Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. (2014). Sensors, 14(10), 18452-18472. Retrieved from [Link]
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Amino-terminated biphenylthiol self-assembled monolayers as highly reactive molecular templates. (2015). Langmuir, 31(10), 3145-3153. Retrieved from [Link]
-
QCM-D vs SPR - what is the difference?. (2024, November 5). Biolin Scientific. Retrieved from [Link]
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Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (2010). Methods in Molecular Biology, 648, 245-261. Retrieved from [Link]
-
QCM-D vs. SPR - What are the differences, and which technique fits your application?. (n.d.). Nanoscience Instruments. Retrieved from [Link]
-
Comparison of surface plasmon resonance spectroscopy and quartz crystal microbalance techniques for studying DNA assembly and hybridization. (2006). Biosensors and Bioelectronics, 21(9), 1779-1787. Retrieved from [Link]
-
Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3). Reichert Technologies. Retrieved from [Link]
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Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. (n.d.). Lab Manager. Retrieved from [Link]
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Self-assembled monolayer. (n.d.). In Wikipedia. Retrieved from [Link]
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Thiol-based Self-assembled Monolayers: Formation and Organization. (n.d.). Dr. Lee Group, University of Illinois. Retrieved from [Link]
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Prof. George Whitesides' Contributions to Self-Assembled Monolayers (SAMs): Advancing Biointerface Science and Beyond. (2023). Molecules, 28(14), 5397. Retrieved from [Link]
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4-Amino-3-fluorobenzene-1-thiol. (n.d.). PubChem. Retrieved from [Link]
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Biochemistry strategies for label-free optical sensor biofunctionalization: advances towards real applicability. (2021). Journal of Nanobiotechnology, 19(1), 356. Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of Fluorinated and Non-Fluorinated Aminothiophenol SAMs
Introduction: The Critical Role of Thermal Stability in Self-Assembled Monolayers
Self-Assembled Monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material interfaces for applications ranging from biosensors and molecular electronics to anti-fouling coatings and drug delivery platforms.[1][2][3] Among the various molecules used to form these highly ordered organic thin films, aminothiophenol (ATP) is particularly valuable due to its bifunctional nature; the thiol group provides a robust anchor to noble metal surfaces like gold, while the terminal amino group offers a versatile site for subsequent chemical functionalization.[1][2]
However, the deployment of SAM-based devices in real-world applications is often limited by their operational robustness, particularly their stability under thermal stress. Thermal degradation can lead to molecular desorption, disorder within the monolayer, and ultimately, device failure.[4][5] A leading strategy to enhance the durability of these systems is the strategic incorporation of fluorine atoms into the molecular backbone.
This guide provides an in-depth comparison of the thermal stability of fluorinated and non-fluorinated aminothiophenol SAMs. We will explore the fundamental physicochemical principles that govern their stability, present supporting experimental data from key surface analysis techniques, and provide detailed protocols for researchers to validate these findings in their own laboratories.
Part 1: The Molecular Basis of Thermal Stability
The enhanced thermal stability of fluorinated SAMs is not coincidental; it is a direct consequence of the unique properties of the carbon-fluorine bond and its influence on intermolecular forces.[6]
-
Bond Strength: The C-F bond is significantly stronger (bond energy ~105.4 kcal/mol) than a typical C-H bond (~98.8 kcal/mol).[6] This intrinsic strength makes the fluorinated backbone more resistant to thermal cleavage.
-
Intermolecular Forces: While individual C-F bonds are highly polar, the symmetric arrangement of fluorine atoms in perfluorinated chains results in molecules with low polarizability.[7] This leads to weaker van der Waals interactions compared to their hydrocarbon counterparts.[8] However, the rigidity and larger van der Waals radius of fluorine atoms (1.47 Å vs. 1.2 Å for hydrogen) cause fluorinated chains to adopt a stiff, helical conformation. This structural rigidity promotes denser packing and stronger collective van der Waals forces across the entire monolayer, significantly contributing to its thermal stability.[6]
-
Dipole Moments: The high electronegativity of fluorine atoms creates strong molecular dipole moments.[9][10] In a densely packed SAM, these dipoles can align, leading to repulsive or attractive interactions that influence the overall stability and ordering of the monolayer. The specific orientation of these dipoles relative to the surface can have a profound impact on the work function of the metal substrate and the structural order of the film.[9][11]
Figure 1: Key molecular factors contributing to the comparative thermal stability of fluorinated vs. non-fluorinated SAMs.
Part 2: Experimental Evidence & Comparative Analysis
The superior thermal stability of fluorinated SAMs is not merely theoretical. It is consistently demonstrated through rigorous surface analysis techniques. Here, we compare the expected outcomes from Temperature Programmed Desorption (TPD) and X-ray Photoelectron Spectroscopy (XPS) when analyzing fluorinated and non-fluorinated ATP SAMs.
Temperature Programmed Desorption (TPD)
TPD is a powerful technique for quantifying the binding energy of adsorbates to a surface.[12] In a TPD experiment, a SAM-coated substrate is heated at a controlled rate in a high-vacuum chamber, and a mass spectrometer monitors the molecules that desorb into the gas phase. The temperature at which the desorption rate is maximal (Tpeak) is directly related to the activation energy of desorption.[12][13]
Comparative TPD Results:
| SAM Type | Expected Tpeak | Interpretation |
| Non-Fluorinated ATP SAM | Lower (e.g., 400-500 K) | Weaker intermolecular forces and lower activation energy for desorption. Desorption often occurs through the cleavage of the C-S bond or molecular desorption of the entire thiol.[5] |
| Fluorinated ATP SAM | Higher (e.g., >500 K) | Stronger collective van der Waals forces and a more rigid monolayer structure increase the energy required to desorb molecules. The degradation pathway may involve the decay of the perfluorocarbon backbone at higher temperatures.[14] |
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative information about the elemental composition and chemical bonding environment of the top few nanometers of a surface.[15][16] By performing XPS analysis before and after thermal annealing, one can directly observe the degradation or desorption of the SAM.
Comparative XPS Analysis (Post-Annealing):
-
Non-Fluorinated ATP SAM: After heating to a moderate temperature (e.g., 450 K), XPS spectra would likely show a significant decrease in the Carbon (C 1s), Nitrogen (N 1s), and Sulfur (S 2p) signals relative to the underlying gold (Au 4f) signal, indicating substantial molecular desorption.
-
Fluorinated ATP SAM: These SAMs would retain a much higher percentage of their elemental signals after annealing at the same temperature. Significant signal degradation would only be observed at considerably higher temperatures. The high-resolution C 1s spectrum is particularly informative, showing distinct peaks for C-C, C-N, C-S, and, in the fluorinated case, C-F bonds (CF, CF2, CF3), allowing for detailed tracking of the molecular integrity.[16][17]
Figure 2: A generalized workflow for the comparative experimental analysis of SAM thermal stability.
Part 3: Validated Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols for SAM preparation and thermal analysis are provided.
Protocol 1: Preparation of ATP and Fluorinated ATP SAMs on Gold
Causality: The quality of the initial SAM is paramount for any stability study. This protocol is designed to produce densely packed, well-ordered monolayers by using a suitable solvent, ensuring an oxygen-free environment to prevent disulfide formation, and allowing sufficient incubation time for the self-assembly process to reach equilibrium.
-
Substrate Preparation:
-
Use commercially available gold-coated silicon wafers or glass slides (e.g., 100 nm Au with a 10 nm Ti or Cr adhesion layer).
-
Cut substrates to the desired size (e.g., 1 cm x 1 cm).
-
Clean the substrates by sonicating for 10 minutes each in acetone, isopropanol, and deionized water.
-
Dry the substrates under a stream of dry nitrogen.
-
Immediately before use, treat the substrates with UV-Ozone for 15 minutes to remove any residual organic contaminants and ensure a hydrophilic, clean gold surface.
-
-
Solution Preparation:
-
Prepare 1 mM solutions of 4-aminothiophenol and a fluorinated analogue (e.g., 4-amino-2,3,5,6-tetrafluorothiophenol) in absolute, degassed ethanol.
-
Expert Tip: Degassing the solvent by bubbling with nitrogen or argon for 20-30 minutes is crucial to minimize oxidative side reactions of the thiols.
-
-
SAM Formation:
-
Place the cleaned, dried substrates in separate glass containers.
-
Completely immerse the substrates in the respective 1 mM thiol solutions.
-
Seal the containers and let them stand at room temperature for 18-24 hours in a dark environment (e.g., covered with aluminum foil) to prevent photo-oxidation.
-
-
Rinsing and Drying:
-
After incubation, remove the substrates from the solutions.
-
Rinse them thoroughly with fresh absolute ethanol to remove any physisorbed molecules.
-
Dry the SAM-coated substrates under a gentle stream of dry nitrogen.
-
Store in a desiccator or vacuum chamber until analysis.
-
Protocol 2: Thermal Stability Assessment using Temperature Programmed Desorption (TPD)
Causality: This protocol ensures an accurate measurement of desorption kinetics. The use of an ultra-high vacuum (UHV) environment prevents unwanted reactions with background gases. A linear temperature ramp provides the controlled energy input needed to derive kinetic parameters, and a line-of-sight mass spectrometer ensures that only molecules desorbing from the sample surface are detected.[12]
-
System Preparation:
-
Ensure the UHV chamber has reached a base pressure of < 5 x 10-10 Torr.
-
Mount the SAM-coated sample onto a sample holder capable of resistive or electron-beam heating. A thermocouple must be in direct contact with the sample for accurate temperature measurement.
-
-
Sample Loading:
-
Introduce the sample into the UHV chamber via a load-lock system to maintain the main chamber's vacuum integrity.
-
Position the sample so it has a direct line-of-sight to the aperture of a quadrupole mass spectrometer (QMS).
-
-
TPD Measurement:
-
Set the QMS to monitor the mass-to-charge ratios (m/z) of expected fragments from the aminothiophenol molecule (e.g., parent ion, phenyl group, etc.).
-
Begin data acquisition with the QMS.
-
Heat the sample using a linear temperature ramp (a rate of 2-5 K/s is typical). The temperature controller should record the sample temperature simultaneously with the QMS data.
-
Continue heating until the desorption signals have peaked and returned to the baseline, or until a maximum desired temperature is reached (e.g., 800 K).
-
-
Data Analysis:
-
Plot the mass spectrometer signal intensity for each fragment as a function of temperature.
-
The temperature at the peak of the desorption curve (Tpeak) corresponds to the maximum rate of desorption.
-
Compare the Tpeak values for the fluorinated and non-fluorinated SAMs. A higher Tpeak indicates greater thermal stability.
-
Conclusion and Outlook
The evidence is clear and compelling: fluorination is a highly effective strategy for enhancing the thermal stability of aminothiophenol SAMs. This improvement is rooted in fundamental molecular properties, including the formidable strength of the C-F bond and the unique packing behavior dictated by fluorinated chains, which leads to stronger collective intermolecular forces.[6][9] Experimental techniques like TPD and XPS consistently validate these principles, showing significantly higher desorption temperatures and greater molecular integrity for fluorinated SAMs under thermal stress.
For researchers, scientists, and drug development professionals, leveraging fluorinated ATP analogues provides a direct path to creating more robust and reliable surface modifications. As the demand for devices that can withstand harsher operating conditions continues to grow, the principles and protocols outlined in this guide will be invaluable for designing the next generation of high-performance, SAM-based technologies.
References
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- Fluorinated self-assembled monolayers: Composition, structure and interfacial properties. SciSpace.
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- Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Co
- Formation, Structure, and Thermal Annealing Effects of Ordered Self-Assembled Monolayers of 4-Fluorobenzeneselenol on Au(111). MDPI.
- van der Waals force. Wikipedia.
- Relative orientation of the dipole moment in each molecule for the CHF...
- XPS Intensities for C 1s and F 1s regions of each fluorinated SAM.
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- Fluorinated self-assembled monolayers : composition, structure and interfacial properties. SciSpace.
- Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. NIH.
- Polarization and Dipole Moment Effects on Sigma‐Hole Potential in Tin(IV)‐Porphyrins. PMC - PubMed Central.
- Dipole Moment, Vectors, & Electronegativity - Organic Chemistry. Video Summary and Q&A.
- (PDF) Thermal Stability of Thiolated DNA SAMs in Buffer: Revealing the Influence of Surface Crystallography and DNA Coverage via In Situ Combinatorial Surface Analysis.
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- 4-Aminothiophenol. Sigma-Aldrich.
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- Thermal Stability of Self-Assembled Monolayers of n-hexanethiol on Au(111). CORE.
- XPS studies of directly fluorinated HDPE: Problems and solutions.
- Temperature-programmed desorption analysis for aminofunctionalized zeolite nanomaterials. Experimental and Theoretical NANOTECHNOLOGY.
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- 17. researchgate.net [researchgate.net]
The Decisive Role of Fluorine's Position: A Comparative Guide to Monolayer Packing and Properties
For researchers, materials scientists, and professionals in drug development, the precise engineering of surfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) offer a powerful platform for tailoring interfacial properties, and the incorporation of fluorine into the constituent amphiphilic molecules provides a gateway to unparalleled control over surface energy, stability, and biomolecular interactions. However, the mere presence of fluorine is not the whole story. Its strategic placement within the molecular architecture—the positional isomerism—is a critical determinant of the final monolayer's structure and function.
This guide provides an in-depth technical comparison of how the position of fluorine atoms within an amphiphilic molecule dictates the packing, stability, and electronic properties of the resulting monolayer. We will move beyond general observations to explore the underlying causality, supported by experimental data, to empower you in the rational design of fluorinated interfaces for your specific applications.
The "Why": Causality Behind Fluorine's Positional Impact
Before delving into comparative data, it is crucial to understand the fundamental principles governing the behavior of fluorinated amphiphiles at interfaces. Fluorine's high electronegativity and the unique nature of the carbon-fluorine bond are at the heart of its profound influence.
-
Steric Demands and Molecular Conformation: The van der Waals radius of a fluorine atom is significantly larger than that of a hydrogen atom. Consequently, a perfluorinated alkyl chain has a larger cross-sectional area (approximately 0.28-0.30 nm²) compared to its hydrocarbon counterpart (around 0.185 nm²)[1][2]. This increased steric bulk forces perfluorinated chains to adopt a helical conformation rather than the all-trans configuration of hydrocarbons[3]. The position of fluorine, therefore, directly influences the molecule's overall shape and how efficiently it can pack within a monolayer.
-
Dipole Moments and Surface Potential: The highly polar C-F bond creates strong local dipoles within the molecule. The vector sum of these dipoles, determined by the position and number of fluorine atoms, generates a net molecular dipole moment. When these molecules align in a monolayer, their collective dipole moments contribute to the overall surface potential (ΔV) of the interface. A terminal -CF₃ group, for instance, introduces a strong dipole that can significantly alter the work function of a metal substrate or the surface potential at the air-water interface. Placing fluorine atoms internally creates an "embedded dipole" with a different orientation and magnitude, leading to distinct electrostatic properties.
-
Intermolecular and Intramolecular Forces: While C-F bonds are highly polar, fluorocarbons exhibit weak intermolecular van der Waals interactions due to the low polarizability of fluorine. This "fluorous" effect, combined with the rigidity of the helical chains, governs the cohesive energy of the monolayer and its phase behavior. The interplay between the fluorinated and non-fluorinated segments of a molecule, dictated by the fluorine position, will influence the monolayer's stability and collapse pressure.
Comparative Analysis: Terminal vs. Internal Fluorination
The most fundamental comparison in the positional isomerism of fluorinated amphiphiles is between those with terminal fluorination (e.g., at the ω-position of an alkyl chain) and those with internal or "embedded" fluorination.
Impact on Monolayer Packing and Phase Behavior
The position of the fluorinated segment significantly affects the packing density and the pressure-area (π-A) isotherm of a Langmuir monolayer.
| Property | Terminal Fluorination (ω-position) | Internal (Embedded) Fluorination | Causality Explained |
| Limiting Molecular Area (A₀) | Larger A₀ | Generally smaller A₀ (approaching hydrocarbon values) | The larger cross-sectional area of the terminal perfluorinated chain dictates the packing, leading to a larger area per molecule[1][2]. When fluorination is internal, the hydrocarbon ends can pack more efficiently, reducing the overall molecular footprint. |
| Collapse Pressure (πc) | Varies; can be high due to chain rigidity | Can be higher, depending on the structure | The stability of the monolayer at high pressures is a complex interplay of cohesive forces and steric hindrance. While terminal fluorination provides rigidity, strong lateral interactions in well-packed internally fluorinated systems can enhance stability. Fluorination of the hydrophilic headgroup has been shown to accelerate monolayer collapse in some systems[4]. |
| Monolayer Morphology | Often forms highly ordered, crystalline domains | Can exhibit more complex phase behavior with liquid-expanded and liquid-condensed coexistences | The strong cohesive forces and rigid nature of terminally fluorinated chains promote the formation of well-defined, solid-like domains. Internally fluorinated molecules may have more conformational flexibility, leading to more fluid-like phases. |
A minor change in the chemical structure, such as the substitution of a single fluorine atom with hydrogen at the omega-position of the hydrophobic tail, can lead to a drastic change in the pressure-area isotherm, indicating different molecular orientations and packing within the film[5].
Influence on Surface Electrostatics
The position of fluorine has a profound and predictable impact on the surface potential of the monolayer, which is critical for applications in organic electronics and biosensing.
| Property | Terminal Fluorination (-CF₃ end group) | Internal Fluorination (-CF₂- segment) | Causality Explained |
| Surface Potential (ΔV) at Air-Water Interface | Large negative potential | Smaller, variable potential | The strong, outwardly-pointing dipole of the terminal -CF₃ group creates a significant negative surface potential. An embedded -CF₂- segment generates a dipole that is more parallel to the surface, resulting in a smaller contribution to the overall surface potential. |
| Work Function (Φ) Modification of Gold | Significant increase in Φ | Moderate increase in Φ | A terminally fluorinated alkanethiol SAM on gold creates a large dipole moment pointing away from the surface, which increases the work function. An embedded fluorinated segment still increases the work function, but to a lesser extent than a terminal one. |
Experimental Workflows: Characterizing Fluorinated Monolayers
To obtain the data for such comparisons, a combination of techniques is employed. Below are the standard protocols for Langmuir trough analysis and Brewster Angle Microscopy.
Protocol 1: Langmuir-Blodgett Trough Analysis
This technique is fundamental for studying the behavior of insoluble amphiphiles at the air-water interface and for fabricating Langmuir-Blodgett films.
Objective: To obtain the pressure-area (π-A) isotherm of a fluorinated amphiphile to determine its limiting molecular area, collapse pressure, and phase behavior.
Methodology:
-
Trough Preparation:
-
Thoroughly clean the Langmuir trough and barriers with a high-purity solvent (e.g., chloroform or ethanol) followed by copious rinsing with ultrapure water.
-
Fill the trough with the desired subphase (typically ultrapure water) until a slightly convex meniscus is formed.
-
Aspirate the surface of the subphase to remove any contaminants.
-
-
Surface Purity Check:
-
Fully compress the barriers and measure the surface pressure. A clean surface should exhibit a surface pressure increase of less than 0.1 mN/m.
-
-
Spreading the Monolayer:
-
Prepare a dilute solution of the fluorinated amphiphile in a volatile, water-insoluble solvent (e.g., chloroform) at a known concentration.
-
Using a microsyringe, carefully deposit small droplets of the solution onto the subphase surface at different locations.
-
Allow 15-20 minutes for the solvent to evaporate completely.
-
-
Isotherm Measurement:
-
Compress the barriers at a slow, constant rate (e.g., 5-10 mm/min).
-
Simultaneously record the surface pressure (measured by a Wilhelmy plate or other pressure sensor) as a function of the mean molecular area.
-
Continue compression until the monolayer collapses, indicated by a sharp decrease or plateau in the surface pressure.
-
-
Data Analysis:
-
Plot the surface pressure (π) versus the mean molecular area (A).
-
Extrapolate the steepest part of the isotherm in the condensed phase to zero surface pressure to determine the limiting molecular area (A₀).
-
Identify the highest pressure reached before the film collapses as the collapse pressure (πc).
-
Caption: Workflow for Langmuir Trough π-A Isotherm Measurement.
Protocol 2: Brewster Angle Microscopy (BAM)
BAM is a non-invasive imaging technique that allows for the real-time visualization of monolayer morphology at the air-water interface.
Objective: To observe the domain formation, phase transitions, and homogeneity of a fluorinated monolayer during compression.
Methodology:
-
Setup and Calibration:
-
Integrate the BAM with the Langmuir trough, ensuring the laser beam is incident on the air-water interface at the Brewster angle (approximately 53° for the air-water interface).
-
Adjust the polarizer to ensure the incident light is p-polarized.
-
Focus the microscope on the subphase surface. A clean surface should appear dark in the BAM image.
-
-
Monolayer Preparation:
-
Prepare and spread the fluorinated amphiphile on the subphase as described in the Langmuir trough protocol.
-
-
Image Acquisition:
-
Begin recording images with the CCD camera before starting the compression.
-
Start the compression of the monolayer at a constant rate.
-
Continuously capture images of the monolayer as the surface pressure increases.
-
-
Image Analysis:
-
Correlate the observed changes in morphology (e.g., appearance of bright domains, changes in domain shape and size) with the corresponding surface pressures on the π-A isotherm.
-
Analyze the images to assess the homogeneity of the monolayer and the characteristics of any phase transitions.
-
Caption: Principle of Brewster Angle Microscopy (BAM) Setup.
Conclusion: A Roadmap for Rational Design
The position of fluorine within an amphiphilic molecule is not a trivial detail but a powerful design parameter for tuning the properties of self-assembled monolayers. Terminal fluorination typically leads to monolayers with larger molecular areas, pronounced surface dipoles, and highly ordered domains. In contrast, internal fluorination offers a more subtle means of modifying electronic properties while potentially retaining the packing characteristics of hydrocarbon systems.
By understanding the causal relationships between fluorine position and monolayer properties, and by employing the appropriate characterization techniques, researchers can move towards a more predictive and rational design of fluorinated interfaces. This knowledge is critical for advancing a wide range of technologies, from low-friction coatings and biocompatible surfaces to the next generation of organic electronic devices.
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Gzyl-Malcher, B., Filek, M., & Brezesinski, G. (2018). Fluorination of the hydrophilic head accelerates the collapse of the monolayer but stabilizes the bilayer of a long-chain trifluoroethyl ether on water. Langmuir, 34(43), 13035-13043. [Link]
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Wang, J., et al. (2012). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. Journal of Vacuum Science & Technology A, 30(4), 041403. [Link]
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Barriet, D., & Lee, T. R. (2003). Fluorinated self-assembled monolayers: composition, structure and interfacial properties. Current Opinion in Colloid & Interface Science, 8(3), 236-242. [Link]
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Claridge, S. A., et al. (2008). Solution-Phase Desorption of Self-Assembled Monolayers on Gold Derived From Terminally Perfluorinated Alkanethiols. Langmuir, 24(19), 10865–10874. [Link]
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Singh, S. K., & Paige, M. F. (2021). Effect of a fluorinated surfactant on Langmuir monolayer properties of minimal-linker gemini surfactants. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 627, 127183. [Link]
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Laibinis, P. E., et al. (1991). Comparison of the Structures and Wetting Properties of Self-Assembled Monolayers of n-Alkanethiols on the Coinage Metal Surfaces, Cu, Ag, and Au. Journal of the American Chemical Society, 113(19), 7152–7167. [Link]
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Saitoh, A., et al. (2002). Langmuir monolayers and the transferred films of fluorinated amphiphiles containing vinyl groups. Journal of Colloid and Interface Science, 247(2), 351-360. [Link]
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Yalçın, C. (2012). Comparative studies of carboranethiol self-assembled monolayers on gold surfaces (Master's thesis, Middle East Technical University). [Link]
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Acero, A. A., et al. (2019). Surface pressure-area per molecule (π-A) isotherms of C11F23CO2H at various temperatures. The Journal of Chemical Physics, 150(16), 164701. [Link]
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Pokhrel, D., et al. (2021). Interfacial Enrichment of Lauric Acid Assisted by Long-Chain Fatty Acids, Acidity and Salinity at Sea Spray Aerosol Surfaces. ACS Earth and Space Chemistry, 5(6), 1436–1446. [Link]
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Kato, T., et al. (2013). Langmuir Monolayer Miscibility of Perfluorocarboxylic Acids with Biomembrane Constituents at the Air-Water Interface. Langmuir, 29(1), 168-176. [Link]
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Morgado, P., et al. (2021). Langmuir Films of Perfluorinated Fatty Alcohols: Evidence of Spontaneous Formation of Solid Aggregates at Zero Surface Pressure and Very Low Surface Density. Molecules, 26(11), 3328. [Link]
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Lee, Y. L., & Lin, C. C. (2014). Collapsed States of Langmuir Monolayers. Journal of the Chinese Chemical Society, 61(1), 17-27. [Link]
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Pinheiro, M. (2017). Langmuir Monolayers of Perfluorinated Fatty Acids: a Molecular Dynamics Simulation Study (Doctoral dissertation, Universidade de Lisboa). [Link]
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A Senior Application Scientist's Guide to Validating the Surface Coverage of 4-Amino-3-fluorobenzenethiol with X-ray Photoelectron Spectroscopy
For researchers, scientists, and drug development professionals working at the frontier of surface modification and biomolecular interactions, the precise control and validation of self-assembled monolayers (SAMs) are paramount. The functionalization of surfaces with molecules like 4-Amino-3-fluorobenzenethiol offers a versatile platform for creating tailored chemical interfaces. However, the efficacy of these surfaces is directly dependent on the quality and coverage of the assembled monolayer. This guide provides an in-depth technical comparison of X-ray Photoelectron Spectroscopy (XPS) with other common surface analysis techniques for the critical task of validating the surface coverage of this compound SAMs.
The Central Role of Surface Coverage in SAM Performance
The surface coverage of a SAM, which is the fraction of the substrate surface covered by the molecules, dictates the physical and chemical properties of the interface. Incomplete or poorly formed monolayers can lead to inconsistent experimental results, reduced efficacy in applications such as biosensing and drug delivery, and a lack of reproducibility. For this compound, a molecule featuring a thiol headgroup for anchoring to noble metal surfaces, a phenyl ring for structural rigidity, and strategically placed amino and fluoro groups for further functionalization and as spectroscopic markers, accurate determination of surface coverage is a non-trivial but essential step.
X-ray Photoelectron Spectroscopy: A Quantitative Surface-Sensitive Technique
X-ray Photoelectron Spectroscopy (XPS) is a powerful and widely used technique for characterizing the elemental composition and chemical state of the top few nanometers of a surface.[1] This makes it ideally suited for the analysis of SAMs. The quantitative power of XPS lies in its ability to relate the intensity of core-level photoemission peaks to the number of atoms of a specific element present in the analysis volume.
Leveraging the Unique Elemental Signature of this compound
The molecular structure of this compound (C₆H₆FNS) provides distinct elemental markers that can be exploited for a robust XPS-based validation of surface coverage. The presence of nitrogen (N), fluorine (F), and sulfur (S) in a known stoichiometric ratio within the molecule allows for a multi-faceted approach to quantification.
A typical XPS analysis of a this compound SAM on a gold substrate would involve acquiring high-resolution spectra of the Au 4f, C 1s, N 1s, F 1s, and S 2p regions. The binding energies of these core levels provide information about the chemical environment of each element. Based on studies of similar aromatic thiols and functional groups, the expected binding energies are:
| Core Level | Expected Binding Energy (eV) | Chemical Moiety |
| Au 4f₇/₂ | ~84.0 | Gold Substrate |
| S 2p₃/₂ | ~162.0 | Thiolate-Gold Bond (Au-S) |
| C 1s | ~284.5 - 285.5 | Phenyl Ring (C-C, C-H) |
| ~286.0 - 287.0 | Carbon-Nitrogen (C-N) & Carbon-Fluorine (C-F) | |
| N 1s | ~399.0 - 400.0 | Amino Group (-NH₂) |
| F 1s | ~686.0 - 687.0 | Carbon-Fluorine (C-F) |
Note: These are approximate values and can be influenced by factors such as surface charging and molecular orientation. It is crucial to calibrate the binding energy scale using a known reference, such as the Au 4f₇/₂ peak.
Calculating Surface Coverage from XPS Data
A common method to estimate the surface coverage (θ) from XPS data involves the attenuation of the substrate signal by the overlying SAM. The relationship can be described by the following equation:
IAu = IAu0e(-d / (λAu cosθ))
Where:
-
IAu is the intensity of the Au 4f peak from the SAM-covered substrate.
-
IAu0 is the intensity of the Au 4f peak from the bare substrate.
-
d is the thickness of the SAM.
-
λAu is the inelastic mean free path of the Au 4f photoelectrons through the SAM.
-
θ is the take-off angle of the photoelectrons with respect to the surface normal.
By measuring the attenuation of the substrate signal, and with knowledge of the monolayer thickness and the inelastic mean free path, the surface coverage can be calculated. Angle-resolved XPS (ARXPS) can be a powerful tool in this context, as it allows for the non-destructive determination of the overlayer thickness by varying the take-off angle.[1][2]
Alternatively, the surface coverage can be estimated by comparing the intensity of a core-level peak from the SAM (e.g., S 2p, N 1s, or F 1s) to the intensity of a substrate peak (Au 4f), taking into account the respective sensitivity factors.
A Comparative Analysis of Surface Coverage Validation Techniques
While XPS is a robust technique, a comprehensive validation strategy often involves the use of complementary methods. Below is a comparison of XPS with other common techniques for characterizing SAMs.
| Technique | Principle | Advantages for this compound | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electron energies upon X-ray irradiation. | - Quantitative elemental and chemical state information.- High surface sensitivity.- Unique elemental markers (F, N, S).- Can determine layer thickness (ARXPS). | - Averaging over a large area.- Potential for X-ray induced damage.- Requires high vacuum. |
| Atomic Force Microscopy (AFM) | Topographical imaging based on tip-sample interactions. | - High-resolution imaging of surface morphology.- Can identify defects and domain structures.- Can be performed in air or liquid. | - Not chemically specific.- Tip-sample interactions can damage soft SAMs.- Quantification of coverage can be challenging on rough surfaces.[3][4] |
| Contact Angle Goniometry | Measurement of the angle between a liquid droplet and a solid surface. | - Sensitive to changes in surface chemistry and wettability.- Simple and rapid measurement.- Can infer monolayer packing and order. | - Indirect measure of coverage.- Highly sensitive to surface contamination and roughness.- Provides an average measurement over the droplet area. |
| Spectroscopic Ellipsometry | Measurement of the change in polarization of light upon reflection from a surface. | - Highly sensitive to film thickness (sub-nanometer resolution).- Non-destructive and can be performed in-situ. | - Indirect measurement of coverage.- Requires a model for data interpretation.- Assumes a uniform film. |
Experimental Protocols
Formation of this compound SAM on Gold (111)
A well-ordered SAM is the foundation for any reliable surface analysis. The following is a general protocol for the formation of a this compound SAM on a gold substrate.
-
Substrate Preparation:
-
Use atomically flat Au(111) substrates (e.g., template-stripped gold) for optimal monolayer formation.
-
Clean the substrate immediately before use by UV/Ozone treatment for 15-20 minutes to remove organic contaminants.
-
Rinse the substrate with absolute ethanol and dry under a stream of high-purity nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Immerse the cleaned gold substrate in the thiol solution for 18-24 hours at room temperature in a dark, inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent photo-oxidation.
-
After incubation, remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrate under a stream of high-purity nitrogen.
-
XPS Data Acquisition and Analysis Workflow
The following workflow outlines the key steps for validating the surface coverage of the prepared SAM using XPS.
Caption: Decision framework for selecting a SAM validation technique.
Conclusion: A Multi-Technique Approach for Authoritative Validation
Validating the surface coverage of this compound is a critical step in ensuring the reliability and performance of functionalized surfaces. While XPS stands out as a powerful quantitative technique that leverages the unique elemental composition of the molecule, a truly authoritative validation is best achieved through a multi-technique approach. By combining the quantitative chemical information from XPS with the high-resolution topographical data from AFM and the surface wettability insights from contact angle goniometry, researchers can build a comprehensive and self-consistent picture of their SAM, leading to more robust and reproducible scientific outcomes.
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Surface Analysis of 4-Aminothiophenol Adsorption at Polycrystalline Platinum Electrodes. (n.d.). NASA Technical Reports Server. [Link]
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SAMs on Gold Derived from Adsorbates Having Phenyl and Cyclohexyl Tail Groups Mixed with Their Phase-Incompatible Fluorinated An. (2022). Langmuir. [Link]
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Amine species on self-assembled monolayers of ω-aminothiolates on gold as identified by XPS and NEXAFS spectroscopy. (2010). Surface and Interface Analysis. [Link]
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X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment. (2008). Journal of Nanoscience and Nanotechnology. [Link]
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Electrochemical and Surface Characterization of 4-Aminothiophenol Adsorption at Polycrystalline Platinum Electrodes. (2007). The Journal of Physical Chemistry C. [Link]
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X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. (1996). Langmuir. [Link]
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Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016). Frontiers in Chemistry. [Link]
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Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. (2003). The Journal of Physical Chemistry B. [Link]
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Comparative Study of Field Emission-Scanning Electron Microscopy and Atomic Force Microscopy to Assess Self-assembled Monolayer Coverage on Any Type of Substrate. (1999). Microscopy and Microanalysis. [Link]
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ToF-SIMS investigation of functional mixed aromatic thiol monolayers on gold. (2004). Surface Science. [Link]
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Contact angles and thicknesses for SAMs produced by thiol splitting. (2018). Langmuir. [Link]
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Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements. (2007). Langmuir. [Link]
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Determining the Thicknesses of Thiol-on-Gold Monolayers by Spectroscopic Ellipsometry. (2020). BYU ScholarsArchive. [Link]
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Determining Surface Coverage of Self-Assembled Monolayers on Gold Electrodes. (2012). Journal of Chemical Education. [Link]
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XPS spectra of a MMBT SAM on Au(111). (a) and (b): Au 4f and C 1s lines... (2012). The Journal of Physical Chemistry C. [Link]
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X-ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. (2013). Langmuir. [Link]
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Comparative Study of Field Emission-Scanning Electron Microscopy and Atomic Force Microscopy to Assess Self-assembled Monolayer Coverage on Any Type of Substrate. (1999). Microscopy and Microanalysis. [Link]
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A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. (1995). Bulletin of Materials Science. [Link]
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Reference XPS spectra of amino acids. (2021). IOP Conference Series: Materials Science and Engineering. [Link]
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Reference XPS spectra of amino acids. (2021). ResearchGate. [Link]
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XPS studies of directly fluorinated HDPE: Problems and solutions. (2004). Polymer. [Link]
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AFM and XPS Study of Aminosilanes on Si. (2014). Wiley Analytical Science. [Link]
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Angle Resolved XPS (ARXPS) & Depth Profiling. (n.d.). SPECS Surface Nano Analysis GmbH. [Link]
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Photoelectron Binding Energies. (n.d.). Molecularspray Ltd. [Link]
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Imaging Self-Assembled Monolayers: a Comparative Study Between AFM and Field-Emission SEM. (1999). Microscopy and Microanalysis. [Link]
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Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers. (2016). The Journal of Physical Chemistry Letters. [Link]
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Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. (2021). Chemosensors. [Link]
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Fluorine pollution in XPS spectrometer. (2024). ResearchGate. [Link]
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A Beginners Guide to XPS. (n.d.). University of Surrey. [Link]
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Practical guides for x-ray photoelectron spectroscopy: Quantitative XPS. (2020). Journal of Vacuum Science & Technology A. [Link]
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High resolution XPS spectra of C 1 s , N 1 s , O 1 s ,... (2008). The Journal of Chemical Physics. [Link]
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Ellipsometric thickness measurements of various SAMs as a function of... (2012). Langmuir. [Link]
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A Comparative Technical Analysis of SEM and AFM for Surface Characterization. (n.d.). AFM Workshop. [Link]
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Reconsidering XPS Quantification of Substitution Levels of Monolayers on Unoxidized Silicon Surfaces. (2020). Langmuir. [Link]
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Surface chemistry of fluoroalkylated nanoporous activated carbons: XPS and 19F NMR study. (2024). Journal of Colloid and Interface Science. [Link]
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Comparison Guide: A Head-to-Head Study of 4-Amino-3-fluorobenzenethiol and Cysteamine for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic choice of a bifunctional linker can be the determining factor in the success of a bioconjugation strategy. The selection between an aliphatic thiol, such as cysteamine, and an aromatic thiol, like 4-Amino-3-fluorobenzenethiol, extends beyond mere structural preference, impacting reaction kinetics, conjugate stability, and the ultimate functionality of the resulting biomolecule.
This guide provides an in-depth, objective comparison of these two key reagents. We will dissect their performance in the most common thiol-specific conjugation chemistry—the thiol-maleimide reaction—and explore alternative applications, supported by mechanistic insights and established experimental data. Our goal is to equip you with the necessary information to make an authoritative decision for your specific application, whether it be developing antibody-drug conjugates (ADCs), immobilizing proteins on surfaces, or synthesizing novel biomaterials.
Molecular Profile and Mechanistic Considerations
At first glance, both molecules offer the same reactive handles: a primary amine (-NH₂) and a nucleophilic thiol (-SH). However, the electronic and steric environments in which these groups reside are fundamentally different, dictating their behavior in conjugation reactions.
| Feature | Cysteamine | This compound |
| Structure | HS-(CH₂)₂-NH₂ | |
| Class | Aliphatic Aminothiol | Aromatic Aminothiol |
| Molecular Weight | 77.15 g/mol | 143.17 g/mol |
| Key Characteristics | Flexible, simple, widely used. | Rigid, planar, electron-deficient aromatic ring. |
The primary differentiator is the thiol's local environment. Cysteamine's aliphatic thiol is a strong nucleophile, readily participating in reactions. In contrast, the thiol in this compound is attached to a benzene ring. The electron-withdrawing nature of the fluorine atom and the aromatic system itself reduces the pKa and modulates the nucleophilicity of the thiol group. This has profound implications for conjugate stability.
The Critical Role of Stability in Thiol-Maleimide Conjugation
The Michael addition of a thiol to a maleimide is a cornerstone of bioconjugation, prized for its speed and specificity for cysteine residues in proteins.[1][2][3] However, the resulting thiosuccinimide linkage is often susceptible to a stability-compromising retro-Michael reaction.[4][5] This reversible process can lead to deconjugation, especially in the thiol-rich environment of serum, causing off-target effects and reducing the therapeutic efficacy of molecules like ADCs.[1][4]
The stability of this linkage is directly influenced by the nature of the thiol. Conjugates formed with aliphatic thiols like cysteamine are known to be more susceptible to this thiol exchange. Aromatic thiols, on the other hand, form significantly more stable adducts. The aromatic ring's electronics help to stabilize the thiosuccinimide ring, making the retro-Michael reaction less favorable. While direct comparative data for this compound is not published, the principles established for N-aryl maleimides strongly suggest that its aromatic thiol would confer superior stability to the resulting conjugate compared to cysteamine.[4]
Diagram: Thiol-Maleimide Conjugation and the Instability Pathway
Caption: Mechanism of thiol-maleimide conjugation and subsequent stability pathways.
Head-to-Head Performance Comparison
| Parameter | Cysteamine (Aliphatic) | This compound (Aromatic) | Rationale & Insights |
| Reaction Kinetics | Fast. The aliphatic thiol is a potent nucleophile, leading to rapid reaction with maleimides. | Moderate to Fast. The aromatic thiol may be slightly less nucleophilic due to electron withdrawal from the ring, potentially leading to slightly slower kinetics. However, the reaction is still highly efficient. | The choice here is a trade-off. While cysteamine might offer marginally faster initial conjugation, the stability of the final product is often a more critical parameter. |
| Conjugate Stability | Moderate. Prone to retro-Michael reaction, leading to potential deconjugation in the presence of other thiols (e.g., glutathione in serum).[4][5] | High. The aromatic nature of the thiol is expected to stabilize the thiosuccinimide adduct, significantly reducing the rate of the retro-Michael reaction and leading to a more durable conjugate.[1] | For any application requiring long-term stability in vivo or in complex biological media, the aromatic thiol offers a distinct and critical advantage. |
| Versatility | High. Commonly used for surface immobilization via its amine group after self-assembly, or as a simple linker.[6] | High. The rigid aromatic ring is ideal for creating well-ordered self-assembled monolayers (SAMs) on surfaces like gold.[7][8] The fluorine atom also provides a unique handle for potential secondary reactions or for use in ¹⁹F NMR studies.[9] | Both are versatile, but for different reasons. Cysteamine provides flexibility, while this compound offers rigidity, order, and unique spectroscopic properties. |
| Handling | Simple, soluble in aqueous buffers. | May require organic co-solvent for initial dissolution before dilution in aqueous buffers. | This is a minor practical consideration but should be noted for buffer preparation. |
Experimental Protocols: A Comparative Workflow
To provide a practical framework, we outline a comparative protocol for conjugating a thiol-containing molecule to a maleimide-activated protein (e.g., an antibody).
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assessing the reproducibility of 4-Amino-3-fluorobenzenethiol functionalization methods
An In-Depth Guide to the Functionalization of 4-Amino-3-fluorobenzenethiol: Assessing Method Reproducibility for Researchers
Introduction: The Versatility of a Bifunctional Linker
This compound is a bifunctional aromatic molecule increasingly utilized in drug development, surface chemistry, and the fabrication of biosensors. Its utility stems from the orthogonal reactivity of its two key functional groups: a nucleophilic thiol (-SH) and an aromatic amine (-NH₂). The thiol group exhibits a strong affinity for noble metal surfaces, making it an ideal anchor for forming self-assembled monolayers (SAMs), while the amine group provides a versatile handle for a variety of coupling chemistries. The fluorine substituent offers a subtle yet significant electronic modification, influencing the reactivity and properties of the molecule.
However, the successful application of this compound hinges on the ability to functionalize it in a controlled and reproducible manner. Variability in reaction outcomes can lead to inconsistent surface properties, poor device performance, and unreliable bioconjugation. This guide provides a comparative analysis of the most common functionalization methods, focusing on the chemical principles, critical experimental parameters, and key challenges that impact their reproducibility. We will delve into the causality behind protocol choices to equip researchers with the insights needed to achieve consistent and reliable results.
Method 1: Thiol-Maleimide Ligation for Bioconjugation
The reaction between a thiol and a maleimide is one of the most widely used strategies for bioconjugation due to its high selectivity and rapid kinetics under mild, often physiological, conditions.[1] This method targets the thiol group of this compound, leaving the amine available for subsequent modifications or as a key interaction point.
Principle and Mechanism
The core of this method is a Michael addition reaction. The thiolate anion (RS⁻), which is in equilibrium with the thiol (RSH) at pH values around its pKa, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This forms a stable succinimidyl thioether linkage.
Experimental Considerations & Reproducibility
While seemingly straightforward, the reproducibility of thiol-maleimide coupling can be compromised by several factors:
-
pH Control: The reaction rate is highly pH-dependent. A pH range of 6.5-7.5 is typically optimal, as it provides a sufficient concentration of the reactive thiolate anion without promoting significant hydrolysis of the maleimide ring. Inconsistent pH buffering is a primary source of variability.
-
Maleimide Stability: The maleimide group can undergo hydrolysis, especially at pH > 8.0, opening the ring and rendering it unreactive towards thiols. Therefore, maleimide-containing reagents should be stored under dry conditions and solutions prepared fresh.
-
Thioether Bond Stability: The resulting succinimidyl thioether bond is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in a biological milieu.[2][3] This can lead to the exchange of the conjugate, compromising the stability and efficacy of the final product. Strategies to mitigate this include hydrolysis of the succinimide ring post-conjugation or using modified maleimides that form more stable linkages.[4]
-
Reducing Agents: If this compound exists as a disulfide dimer, a reducing agent (e.g., TCEP) is required to liberate the free thiol for reaction. The concentration and purity of this agent must be carefully controlled.
Workflow for Thiol-Maleimide Ligation
Caption: Workflow for a typical thiol-maleimide conjugation reaction.
Experimental Protocol: Thiol-Maleimide Coupling
-
Preparation of Thiol Solution: Dissolve this compound in a degassed phosphate buffer (50 mM, pH 7.0) containing 1 mM EDTA to a final concentration of 5 mM. If disulfide formation is suspected, add TCEP to a final concentration of 1-2 molar equivalents.
-
Preparation of Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized molecule in DMSO or DMF to a concentration of 100 mM.
-
Reaction: Add the maleimide solution to the thiol solution to achieve a 1.2-fold molar excess of the maleimide.
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours with gentle stirring.
-
Quenching (Optional): Add a small molecule thiol, such as cysteine or β-mercaptoethanol, to quench any unreacted maleimide.
-
Purification: Purify the resulting conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product using LC-MS.
Method 2: Amide Bond Formation via Amine Functionalization
The amine group of this compound provides a robust handle for forming stable amide bonds with carboxylic acids. This is a fundamental transformation in organic synthesis, essential for attaching a wide array of molecules, from small-molecule drugs to polymers.
Principle and Mechanism
Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and is generally not feasible for complex molecules. Therefore, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents like carbodiimides (e.g., DCC, EDC). The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine of this compound, forming the amide bond and releasing a urea byproduct. To improve efficiency and suppress side reactions, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are often used to convert the O-acylisourea into a more stable, yet still reactive, active ester.
Experimental Considerations & Reproducibility
-
Purity of Reagents: Carbodiimide reagents are moisture-sensitive. Using old or improperly stored reagents is a common cause of low yields and failed reactions. All solvents and reagents should be anhydrous.
-
Stoichiometry and Order of Addition: The order of addition is critical. Typically, the carboxylic acid is activated with the coupling agent and additive (e.g., EDC/NHS) first, before the amine is introduced. This prevents the coupling agent from reacting directly with the amine. Precise control over stoichiometry is necessary to avoid side products.
-
Side Reactions: A major side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive and can be difficult to remove. The use of additives like NHS minimizes this pathway.
-
Byproduct Removal: The urea byproduct (e.g., dicyclohexylurea, DCU, from DCC) can be insoluble and often removed by filtration. However, byproducts from water-soluble carbodiimides like EDC require purification by chromatography or extraction. Incomplete removal affects the purity of the final product.
Workflow for Amide Bond Formation
Caption: Workflow for EDC/NHS mediated amide bond formation.
Experimental Protocol: EDC/NHS Amide Coupling
-
Activation: Dissolve the carboxylic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and stir the mixture for 30 minutes at 0°C.
-
Coupling: To the activated acid solution, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Method 3: Diazonium Salt Grafting for Covalent Surface Modification
For applications requiring robust, covalent attachment to surfaces, the diazotization of this compound is a powerful technique. This method converts the aromatic amine into a highly reactive diazonium salt, which can then form a covalent bond with a wide range of conductive, semiconducting, and even non-conductive surfaces.[5][6]
Principle and Mechanism
The process begins with the diazotization of the amine group using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5°C).[7] The resulting aryldiazonium salt is an excellent leaving group (N₂ gas). This species can then react with a surface via the formation of an aryl radical. This radical attacks the surface, forming a strong, covalent carbon-surface bond.[5] This process often results in the formation of disordered multilayers rather than a single monolayer.
Experimental Considerations & Reproducibility
-
Temperature Control: Diazonium salts are thermally unstable and can decompose explosively if isolated. The reaction must be kept cold (0-5°C) to prevent premature decomposition of the salt before grafting can occur.[7] Inconsistent temperature control is a major source of poor reproducibility.
-
Concentration and Purity: The concentration of the diazonium salt and the cleanliness of the substrate are critical. Impurities can interfere with the grafting process, leading to incomplete or non-uniform coverage.
-
Layer Thickness Control: One of the biggest challenges with diazonium grafting is controlling the thickness of the deposited layer. The high reactivity of the aryl radical can lead to the formation of thick, passivating multilayers. Achieving monolayer or near-monolayer coverage requires careful control of concentration, reaction time, and grafting potential (in electrochemical methods).
-
Grafting Method: The grafting can be initiated spontaneously, electrochemically, or photochemically.[5] Each method has its own parameters to control. Electrochemical grafting, for example, depends on the applied potential and scan rate, which directly influence the layer's thickness and morphology.
Workflow for Diazonium Salt Grafting
Caption: Workflow for spontaneous grafting of a diazonium salt onto a surface.
Experimental Protocol: Spontaneous Diazonium Grafting
-
Substrate Preparation: Clean the substrate thoroughly. For a gold surface, this may involve piranha cleaning (use extreme caution) followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
Diazotization: In a beaker, dissolve this compound (0.1 mmol) in 10 mL of 0.5 M HCl. Cool the solution to 0-5°C in an ice bath.
-
Salt Formation: While stirring vigorously, add a pre-chilled solution of sodium nitrite (0.11 mmol) in 1 mL of deionized water dropwise. A slight color change may be observed. Keep the solution in the ice bath.
-
Grafting: Immediately immerse the cleaned substrate into the freshly prepared diazonium salt solution. Let the reaction proceed for 30-60 minutes at 0-5°C.
-
Cleaning: Remove the substrate and rinse it sequentially with deionized water, ethanol, and acetone to remove any non-covalently bound (physisorbed) material.
-
Sonication: Sonicate the modified substrate in ethanol for 5 minutes to further ensure the removal of physisorbed molecules.
-
Characterization: Dry the surface and characterize using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of F, N, and S, and Atomic Force Microscopy (AFM) to assess surface morphology.
Comparative Analysis of Functionalization Methods
The choice of functionalization method depends critically on the intended application. A method ideal for creating a stable biosensor surface may be unsuitable for conjugating a sensitive biomolecule. The table below summarizes the key performance and reproducibility aspects of each technique.
| Parameter | Thiol-Maleimide Ligation | Amide Bond Formation | Diazonium Salt Grafting |
| Target Group | Thiol (-SH) | Amine (-NH₂) | Amine (-NH₂) for surface attachment |
| Bond Type | Succinimidyl Thioether | Amide | Covalent Carbon-Surface |
| Typical Yield | High (>90%) | Good to High (60-95%) | N/A (Surface Coverage) |
| Reaction Conditions | Aqueous buffer, pH 6.5-7.5, RT | Anhydrous organic solvent, 0°C to RT | Aqueous acid, 0-5°C |
| Key Reproducibility Challenge | pH control; stability of the thioether bond (retro-Michael reaction).[2] | Purity of reagents (anhydrous conditions); removal of byproducts. | Strict temperature control; controlling layer thickness.[5][7] |
| Primary Application | Bioconjugation | General organic synthesis, attaching payloads | Creating robust, stable modified surfaces |
| Common Characterization | HPLC, Mass Spectrometry | NMR, IR, Mass Spectrometry | XPS, AFM, Contact Angle, Electrochemistry |
Conclusion and Recommendations
The functionalization of this compound is achievable through several distinct chemical pathways, each with its own set of advantages and reproducibility challenges.
-
For bioconjugation applications where preserving the activity of a biological molecule is paramount, Thiol-Maleimide Ligation is often the method of choice due to its mild, aqueous reaction conditions and high selectivity. However, researchers must be vigilant about pH control and consider the potential instability of the resulting thioether linkage in thiol-rich environments.
-
For creating complex small molecules or attaching payloads where a highly stable covalent bond is required, Amide Bond Formation is the gold standard. Its reproducibility relies on classic organic synthesis principles: the use of pure, anhydrous reagents and rigorous purification to remove coupling byproducts.
-
For fabricating highly stable surfaces for sensors, electrodes, or anti-fouling coatings, Diazonium Salt Grafting provides an unparalleled level of covalent stability. The primary challenge for researchers is not if the reaction will work, but how to control it to achieve the desired layer thickness and uniformity, which requires stringent temperature control and post-grafting cleaning procedures.
Ultimately, achieving reproducible functionalization requires a deep understanding of the underlying chemical mechanisms and meticulous control over the critical experimental parameters outlined in this guide. By explaining the causality behind protocol choices, we empower researchers to troubleshoot variability and select the optimal method to reliably advance their scientific and developmental goals.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Amino-3-fluorobenzenethiol
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides a detailed protocol for the proper disposal of 4-Amino-3-fluorobenzenethiol, a compound whose unique properties demand careful handling from acquisition to disposal. The procedures outlined here are synthesized from established safety protocols for analogous compounds, including aminophenols, anilines, and organofluorine substances, ensuring a robust and reliable methodology.
I. Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is a substituted aniline and an organofluorine compound, classes of chemicals known for their potential toxicity.[1][2]
Core Hazards:
-
Toxicity: Harmful if swallowed or inhaled.[3][4] Substituted anilines can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[5]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage.[4][5]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[6][8]
-
Mutagenicity/Carcinogenicity: Some related compounds are suspected of causing genetic defects or cancer.[5][6][7][8]
Due to these hazards, all handling and disposal operations must be conducted within a certified chemical fume hood.[3][9]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1][9][10] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended).[1][5][11] | Provides a barrier against skin absorption. Always check the glove manufacturer's compatibility chart. |
| Body Protection | Flame-resistant lab coat and chemical-resistant apron.[1][9][10] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be required if engineering controls are insufficient or during spill cleanup.[3][9][10] | Prevents inhalation of harmful dust or vapors. |
II. Disposal Protocol: A Step-by-Step Guide
The proper disposal route for this compound is contingent on the quantity and nature of the waste. Under no circumstances should this chemical be disposed of down the drain.[12]
A. Small Quantities (e.g., residual amounts on labware):
-
Decontamination:
-
Rinse contaminated glassware and equipment with a suitable organic solvent, such as ethanol or acetone, within a chemical fume hood.
-
Collect the solvent rinse into a designated, labeled hazardous waste container for halogenated organic compounds.[12]
-
-
Final Cleaning:
-
Wash the decontaminated glassware with soap and water.
-
B. Unused or Waste this compound (Solid):
-
Containment:
-
Ensure the chemical is in a clearly labeled, sealed, and compatible container. The label should include the chemical name, "Hazardous Waste," and associated hazard symbols.[1]
-
-
Segregation:
-
Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1]
-
-
Professional Disposal:
-
Arrange for pickup by your institution's licensed hazardous waste disposal contractor. This is the only acceptable method for disposing of bulk quantities of this chemical.
-
C. Contaminated Materials (e.g., gloves, absorbent pads):
-
Collection:
-
Place all contaminated solid waste, such as gloves, weigh boats, and absorbent materials from a spill cleanup, into a designated, labeled hazardous waste bag or container.
-
-
Disposal:
-
This waste must also be collected by a licensed hazardous waste disposal service.
-
III. Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or you feel it is unsafe to handle.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the chemical fume hood is operating correctly. For larger spills outside a hood, increase ventilation in the area if it is safe to do so.
-
Protect: Don the appropriate PPE as outlined in the table above.
-
Contain and Clean:
-
For small spills, dampen the solid material with an inert absorbent, such as vermiculite or sand.[9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[9] Avoid generating dust.[9][10]
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then wash with soap and water.[13] All cleaning materials must be disposed of as hazardous waste.
-
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Mastering the Safe Handling of 4-Amino-3-fluorobenzenethiol: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of specialized chemical reagents is paramount. 4-Amino-3-fluorobenzenethiol, a key building block in many synthetic pathways, requires a nuanced understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of deep operational understanding.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a compound that demands respect. Its hazard profile is primarily defined by the presence of three key functional groups: an aromatic amine, a fluorine atom, and a thiol group. This combination dictates its reactivity and toxicological properties.
According to safety data sheets, this compound is classified as harmful if swallowed and causes severe skin burns and eye damage [1]. The thiol group (-SH) is responsible for its potent, unpleasant odor, a characteristic of most mercaptans[2]. While the odor itself is a nuisance, it also serves as a critical warning sign of airborne exposure.
The aromatic amine and fluoro substituents can influence the compound's metabolic pathways and reactivity. Aromatic amines, as a class, can present chronic health risks, and their interactions with biological systems are a subject of ongoing toxicological study[3].
Table 1: Hazard Identification and GHS Classification
| Hazard Statement | GHS Classification | Signal Word |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Danger |
| Causes severe skin burns and eye damage | Skin corrosion/irritation (Category 1B) | |
| Very toxic to aquatic life | Hazardous to the aquatic environment, acute hazard (Category 1) | |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) |
Source: Information synthesized from supplier safety data sheets.[1]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The selection of appropriate PPE is directly dictated by the compound's hazard profile, aiming to prevent all routes of exposure: inhalation, dermal contact, and ocular contact.
Engineering Controls: The Primary Barrier
All work with this compound must be conducted in a certified chemical fume hood.[4] This is the most critical engineering control to mitigate the inhalation of vapors and to contain its powerful odor. The fume hood's exhaust should be properly filtered or scrubbed if significant quantities are being used, to prevent environmental release[5].
Table 2: Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a standard choice for many laboratories. However, for prolonged contact or immersion, it is crucial to consult the glove manufacturer's compatibility charts. A minimum thickness of 0.11 mm is recommended, but this should be verified for the specific work being done. Always inspect gloves for any signs of degradation or perforation before use.[4] |
| Eye and Face Protection | Safety Goggles with Side-Shields or a Face Shield | Tightly fitting safety goggles are mandatory to protect against splashes.[4] When there is a higher risk of splashing, such as during transfers of larger volumes, a full-face shield worn over safety goggles is recommended. |
| Skin and Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn at all times. Ensure the lab coat is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | Respirator (if necessary) | Under normal operating conditions within a functioning fume hood, a respirator should not be necessary. However, in the event of a spill or a failure of engineering controls, a full-face respirator with an organic vapor cartridge is essential. All respirator use must be in accordance with a documented respiratory protection program, including fit-testing and training. |
Workflow for Donning and Doffing PPE
Caption: A logical workflow for donning and doffing Personal Protective Equipment.
Operational Plan: From Benchtop to Disposal
A meticulous operational plan is crucial for minimizing risk and ensuring the longevity of this reagent.
Handling and Storage
-
Storage: this compound should be stored in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[3] Refrigeration is often recommended for long-term storage.
-
Incompatibilities: Keep this compound segregated from strong oxidizing agents, strong acids, and strong bases. Thiols can react exothermically with these materials.
-
Dispensing: When weighing the solid, do so in a fume hood on a disposable weigh boat. For transfers, use tools that can be easily decontaminated.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Prepare a quench solution, such as a dilute bleach solution (typically 10-15% sodium hypochlorite), within the fume hood for immediate decontamination of spatulas, weigh boats, and minor spills.
-
Aliquotting: Carefully weigh the desired amount of this compound. Close the main container tightly immediately after use.
-
Reaction Setup: Add the compound to the reaction vessel within the fume hood.
-
Post-Handling: Decontaminate all surfaces and equipment that came into contact with the chemical using the prepared bleach solution.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container. Liquid waste from reactions should be collected in a separate, compatible, and labeled hazardous waste container.
-
Neutralization of Residuals: For decontaminating glassware, a bleach bath is highly effective. The oxidative properties of sodium hypochlorite will convert the odorous thiol to less volatile and less odorous sulfonic acids.
-
Protocol for Glassware Decontamination:
-
Prepare a 10-15% bleach solution in a designated container inside a fume hood.
-
Immediately after use, rinse the glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the residue. This solvent rinse must be collected as hazardous waste.
-
Immerse the glassware in the bleach bath for at least 12 hours.
-
After soaking, rinse the glassware thoroughly with water before proceeding with standard washing procedures.
-
-
-
Final Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.
Emergency Response Protocol
Caption: A clear protocol for responding to spills or personal exposure incidents.
Occupational Exposure Limits: A Precautionary Approach
As of the date of this publication, no specific Occupational Exposure Limit (OEL) has been established for this compound by major regulatory bodies such as OSHA or ACGIH. In the absence of a defined OEL, the precautionary principle must be applied. This means that exposure should be kept to an absolute minimum, and the hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and PPE) should be strictly followed. The effectiveness of your engineering controls and PPE is your primary means of ensuring safety.
Conclusion: A Culture of Safety
The responsible use of this compound is not just about following a set of rules, but about cultivating a deep-seated culture of safety. By understanding the chemical's inherent properties and the rationale behind each safety protocol, researchers can confidently and securely unlock its potential in their synthetic endeavors. This guide serves as a foundational resource, but it is incumbent upon every laboratory professional to remain vigilant, informed, and proactive in their commitment to a safe working environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
